Dioctyl sulfosuccinate sodium
Description
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Properties
Molecular Formula |
C20H38NaO7S |
|---|---|
Molecular Weight |
445.6 g/mol |
InChI |
InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |
InChI Key |
ONBWNNUYXGJKKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
Critical micelle concentration of Dioctyl sulfosuccinate sodium in aqueous solutions.
An In-Depth Technical Guide to the Critical Micelle Concentration of Dioctyl Sulfosuccinate Sodium (DOSS) in Aqueous Solutions
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound (DOSS)
This compound (DOSS), also known as docusate sodium or Aerosol OT (AOT), is a potent anionic surfactant widely employed across the pharmaceutical, cosmetic, and industrial sectors.[1][2] Its chemical identity, C₂₀H₃₇NaO₇S, with a molecular weight of 444.56 g/mol , underpins its versatile functionality as an exceptional emulsifying, wetting, and dispersing agent.[1] The efficacy of DOSS is fundamentally linked to its amphiphilic nature, possessing both a water-loving (hydrophilic) sodium sulfosuccinate head and a water-fearing (hydrophobic) tail composed of two octyl ester groups.[2] This dual character drives its self-assembly in aqueous solutions, a phenomenon governed by a crucial parameter: the Critical Micelle Concentration (CMC).
The CMC is defined as the specific concentration of a surfactant at which individual molecules (monomers) begin to spontaneously aggregate to form organized colloidal structures known as micelles.[3] Below the CMC, DOSS monomers exist freely in the solution and adsorb at interfaces, such as the air-water interface, causing a sharp decrease in surface tension.[4] Above the CMC, the interfaces become saturated, and any additional surfactant molecules assemble into micelles, with properties like surface tension, conductivity, and osmotic pressure exhibiting an abrupt change in their concentration dependence.[3][4] Understanding and accurately determining the CMC of DOSS is paramount for optimizing formulations, ensuring product stability, and controlling performance in applications ranging from drug delivery systems to emulsion polymerization.[5]
The Physicochemical Principles of DOSS Micellization
The formation of micelles is a thermodynamically driven process aimed at minimizing the free energy of the system. In an aqueous environment, the hydrophobic dioctyl tails of DOSS disrupt the hydrogen-bonding network of water molecules, an energetically unfavorable state. To counteract this, the DOSS molecules self-assemble in such a way that the hydrophobic tails are sequestered from the water, forming a nonpolar core, while the hydrophilic sulfonate head groups are exposed to the aqueous phase, interacting favorably with water molecules.[2][6] This process, known as the hydrophobic effect, is the primary driving force for micellization.
The resulting micellar structure is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles. These aggregates are typically spherical at concentrations just above the CMC, but their shape can transition to ellipsoidal or rod-like at higher concentrations or under specific solution conditions.[7][8] The average number of DOSS monomers within a single micelle is referred to as the aggregation number, a key parameter for characterizing the micellar structure.[9][10]
Caption: Schematic of a DOSS micelle in aqueous solution.
Key Factors Influencing the CMC of DOSS
The precise CMC value is not an immutable constant but is highly sensitive to the physicochemical environment.[3] For researchers and formulators, understanding these influences is critical for experimental design and application success.
1. Effect of Temperature
For ionic surfactants like DOSS, the relationship between temperature and CMC is typically non-linear, often exhibiting a U-shaped curve where the CMC first decreases with rising temperature to a minimum, and then increases.[11][12] This behavior results from the complex interplay between the enthalpy and entropy of micellization. Initially, as temperature increases, the disruption of the structured water around the hydrophobic tails becomes more pronounced, favoring micellization (entropy-driven), thus lowering the CMC.[12] Beyond a certain temperature, the increased thermal energy and solubility of the monomers begin to disfavor aggregation, leading to a rise in the CMC.[11][13]
2. Effect of Electrolytes
The addition of electrolytes, such as sodium chloride (NaCl), to a DOSS solution markedly decreases its CMC.[11][14] The added counter-ions (Na⁺) in the bulk solution reduce the electrostatic repulsion between the negatively charged sulfonate head groups on the micelle surface.[15] This "shielding" effect makes it energetically easier for monomers to aggregate, thus promoting micelle formation at a lower surfactant concentration.[11][14] This phenomenon is crucial in applications involving saline or buffered media. For example, the CMC of DOSS is reported to be approximately 0.17% in deionized water, but this value is lowered in saline solutions.[5][16]
Experimental Protocols for CMC Determination
Several robust experimental techniques can be employed to determine the CMC of DOSS. The choice of method depends on the specific properties of the system and available instrumentation.[17] Tensiometry, conductometry, and fluorescence spectroscopy are among the most reliable and widely used approaches.
Method 1: Surface Tensiometry
Principle: This is a direct and fundamental method based on the principle that surfactants lower the surface tension of a solvent.[18] As the concentration of DOSS increases, monomers adsorb at the air-water interface, causing a progressive decrease in surface tension. Once the surface is saturated and micelles begin to form (at the CMC), the concentration of free monomers in the solution remains relatively constant. Consequently, the surface tension plateaus.[4][19] The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration plot.[18]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of high-purity DOSS (e.g., 10 mM) in deionized water or the specific aqueous buffer of interest.
-
Serial Dilutions: Create a series of solutions with decreasing DOSS concentrations from the stock solution. It is advisable to use a logarithmic dilution series to ensure adequate data points around the expected CMC.
-
Instrumentation Setup: Calibrate a force tensiometer equipped with a Du Noüy ring or Wilhelmy plate according to the manufacturer's instructions.[20] Ensure the platinum ring or plate is meticulously cleaned (e.g., by flaming to red heat) to remove any organic contaminants.[20]
-
Measurement: For each dilution, starting from the most dilute solution to minimize contamination, measure the equilibrium surface tension. Allow the reading to stabilize before recording the value. Maintain a constant temperature throughout the experiment.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the DOSS concentration (log C). The plot will show two distinct linear regions. The CMC is determined from the intersection of the extrapolated lines of these two regions.[18][20]
Caption: Workflow for CMC determination by surface tensiometry.
Method 2: Conductivity Measurement
Principle: This method is highly suitable for ionic surfactants like DOSS.[18] It relies on the change in the electrical conductivity of the solution as micelles form. Below the CMC, DOSS exists as individual ions (dioctyl sulfosuccinate anion and Na⁺ cation), and the specific conductivity increases linearly with concentration as more charge carriers are added.[3] Above the CMC, newly added monomers form micelles. While micelles are charged, their larger size and the binding of counter-ions mean they are less mobile and thus less efficient charge carriers than free monomers.[3][21] This results in a decrease in the slope of the conductivity versus concentration plot. The break point corresponds to the CMC.[18]
Experimental Protocol:
-
Solution Preparation: Prepare a series of DOSS solutions in deionized water of known low conductivity, covering a concentration range below and above the expected CMC.
-
Instrumentation Setup: Calibrate a high-precision conductivity meter with a standard solution (e.g., KCl).[22] Place the sample in a thermostated vessel to maintain a constant temperature.
-
Measurement: Immerse the conductivity probe in the sample solution. Allow the reading to stabilize and record the specific conductivity. Thoroughly rinse and dry the probe between measurements.
-
Data Analysis: Plot the specific conductivity (κ) against the DOSS concentration. The resulting graph will display two linear segments with different slopes. The CMC is the concentration at which these two lines intersect.[18][22]
Caption: Workflow for CMC determination by conductivity.
Method 3: Fluorescence Spectroscopy with a Hydrophobic Probe
Principle: This highly sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence characteristics are sensitive to the polarity of its microenvironment.[23][24] In the aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, the hydrophobic pyrene molecules preferentially partition into the nonpolar, hydrocarbon-like core of the DOSS micelles.[18][25] This environmental shift causes a distinct change in the pyrene fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is highly sensitive to solvent polarity. This I₁/I₃ ratio decreases significantly as pyrene moves from the aqueous phase to the micellar core.[26] A plot of the I₁/I₃ ratio versus surfactant concentration yields a sigmoidal curve, from which the CMC can be determined.[26]
Experimental Protocol:
-
Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol (e.g., 0.5 mM).[27]
-
Sample Preparation: Prepare a series of DOSS solutions across the desired concentration range. To each solution, add a small, constant aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 1-2 µM) to avoid affecting the micellization process itself.[23] Allow the solvent to evaporate if necessary.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the pyrene (typically around 334-339 nm).[27] Record the emission spectrum (e.g., from 350 to 450 nm).
-
Data Analysis: From each spectrum, determine the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks. Calculate the I₁/I₃ ratio for each DOSS concentration. Plot the I₁/I₃ ratio versus the logarithm of the DOSS concentration. The plot will show a sharp decrease. The CMC is often taken as the concentration at the midpoint of this transition.[18][26]
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Summary of DOSS CMC Data
The reported CMC of DOSS can vary based on the method of determination, temperature, and solution composition. The following table provides a summary of typical values found in the literature for easy reference.
| Property | Value | Conditions | Source(s) |
| CMC Range | 0.2 - 0.6 mM | Aqueous solution | [1] |
| CMC in Deionized Water | ~0.17% (w/v) (~3.8 mM) | 21°C | [5][16] |
| CMC in Saline Water | ~0.125% (w/v) (~2.8 mM) | 21°C | [5] |
| Effect of Electrolytes | CMC decreases with added salt | General observation | [11][14] |
| Effect of Temperature | U-shaped dependence | Ionic Surfactants | [11][28] |
Note: Conversions from % (w/v) to mM are approximated using the molecular weight of 444.56 g/mol .
Conclusion
The critical micelle concentration is a cornerstone property of this compound, dictating its behavior and efficacy as a surfactant. A thorough understanding of the principles of micellization, the factors that influence the CMC, and the robust experimental methods for its determination is essential for professionals in research, drug development, and industrial formulation. Techniques such as surface tensiometry, conductometry, and fluorescence spectroscopy provide reliable and complementary approaches to quantify this critical parameter. By carefully controlling variables like temperature and electrolyte concentration, scientists can precisely tune the performance of DOSS-based systems to meet the demands of a vast array of sophisticated applications.
References
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- ResearchGate. (n.d.). Measurement of Critical Micelle Concentration.
- Ismail, K., et al. (n.d.). Micellization Behaviour of Sodium Dodecylsulfate and Dioctyl Sulfosuccinate in the presence of Sodium Salicylate.
- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.
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- GREEN AGROCHEM. (n.d.). Sodium Dioctyl Sulfosuccinate (DOSS).
- Ataman Kimya. (n.d.). SODIUM DIOCTYL SULFOSUCCINATE.
- Kundu, S., et al. (2014). Tetraalkylammonium ion induced micelle-to-vesicle transition in aqueous sodium dioctylsulfosuccinate solutions. Soft Matter (RSC Publishing).
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- R Discovery. (1987). Effect of Temperature and Aprotic Solvents on the CMC of Sodium Dodecyl Sulphate.
- ResearchGate. (n.d.). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies.
- National Institutes of Health (NIH). (2017). Core-shell Structure and Aggregation Number of Micelles Composed of Amphiphilic Block Copolymers and Amphiphilic Heterografted Polymer Brushes Determined by Small-Angle X-ray Scattering.
- Biosciences Biotechnology Research Asia. (2022). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs.
- Nail IB®. (n.d.). How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased?.
- Semantic Scholar. (n.d.). Fluorescence technique for the determination of low critical micelle concentrations.
- ResearchGate. (2025). (PDF) Effect of Temperature and Electrolytes on c.m.c.
- Semantic Scholar. (n.d.). Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic.
- FCT. (n.d.). Determination of the critical micellar concentration of a detergent using a fluorescent probe.
- National Institutes of Health (NIH). (n.d.). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples.
- Nepal Journals Online. (n.d.). DETERMINATION OF CRITICAL MICELLE CONCENTRATION OF SODIUM DODECYL SULPHATE IN DISTILLED WATER AT 298.15K BY SURFACE TENSION MEASUREMENTS.
- Pharmaceutical. (n.d.). Factors affecting critical micelle concentration and micellar size.
- National Institutes of Health (NIH). (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study.
- Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity | PDF.
- USA KINO. (2020). How to measure surface tension and CMC (Critical Micelle Concentration).
- ResearchGate. (2025). Temperature Dependant Micellization of AOT in Aqueous Medium: Effect of the Nature of Counterions.
- Wikipedia. (n.d.). Critical micelle concentration.
- ResearchGate. (2025). Effect of electrolytes on the physicochemical behaviour of sodium dodecyl sulphate micelles.
- National Institutes of Health (NIH). (2009). Effects of Surfactant and Electrolyte Concentrations on Bubble Formation and Stabilization.
- ResearchGate. (n.d.). Tensiometric determination of the CMC of AOT at different temperatures.
- ResearchGate. (n.d.). Correlation of the aggregation number of the micelles with surfactant concentration.
- ResearchGate. (n.d.). Aggregation number of the micellar aggregates. Showing the largest aggregates.
- Wikipedia. (n.d.). Aggregation number.
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Understanding the amphiphilic nature of Dioctyl sulfosuccinate sodium.
An In-Depth Technical Guide to the Amphiphilic Nature of Dioctyl Sulfosuccinate Sodium (DOSS)
Foreword
This compound (DOSS), also known as docusate sodium, is a profoundly versatile anionic surfactant whose utility spans pharmaceuticals, cosmetics, and industrial applications.[1][2] Its efficacy is rooted in its distinct amphiphilic architecture, which allows it to masterfully manipulate the interface between immiscible phases. This guide provides a deep dive into the core principles governing the amphiphilic nature of DOSS. We will move beyond a mere description of its properties to an exploration of the underlying chemical physics and its practical implications for researchers, scientists, and drug development professionals. The focus here is not just on the "what," but the "why"—providing the causal links between molecular structure, physicochemical behavior, and formulation performance.
The Molecular Architecture: A Duality of Function
The functionality of any surfactant is dictated by its molecular structure. DOSS (Chemical Formula: C₂₀H₃₇NaO₇S) is an elegant example of this principle, possessing a distinct hydrophilic (water-loving) head and two hydrophobic (water-repelling) tails.[3][4] This dual character is the cornerstone of its amphiphilicity.
-
The Hydrophilic Head: The molecule's polarity is conferred by the sodium sulfonate group (-SO₃⁻Na⁺). This ionic group readily interacts with polar solvents, particularly water, through strong ion-dipole interactions, anchoring this portion of the molecule in the aqueous phase.
-
The Hydrophobic Tails: Two branched 2-ethylhexyl ester groups constitute the non-polar, lipophilic portion of the molecule.[1] These long hydrocarbon chains are sterically hindered and create a significant hydrophobic volume. They are repelled by water and preferentially interact with non-polar substances like oils, lipids, and air.
This specific "twin-tailed" structure is critical. Unlike single-tailed surfactants, the two bulky octyl chains provide a greater cross-sectional area, which influences its packing at interfaces and its efficiency in reducing surface and interfacial tension.
Caption: Self-assembly of DOSS monomers into a micelle above the CMC.
Physicochemical Data Summary
The following table summarizes key quantitative data for DOSS, providing a reference for formulation development and experimental design.
| Property | Value | Significance in Application |
| Molecular Weight | 444.56 g/mol [4] | Essential for calculating molar concentrations and stoichiometric relationships. |
| CMC in Water | 0.2 - 0.6 mM [4] | Low CMC indicates high efficiency; it acts as a surfactant at low concentrations. |
| Surface Tension | ~25-30 mN/m (at 0.1% in water) [4] | Demonstrates potent ability to reduce water's surface tension (~72 mN/m), key for wetting and emulsification. |
| Solubility | Sparingly soluble in water; freely soluble in ethanol and glycerol. [3] | Dictates solvent choice for stock solutions and formulation bases. |
| pH Stability Range | Stable between pH 4 to 9. [4] | Defines the pH range where the molecule avoids hydrolysis of its ester linkages, ensuring formulation stability. |
Core Applications in Research and Drug Development
The amphiphilic properties of DOSS translate directly into its widespread use.
3.1. Emulsification and Formulation Stability
DOSS is a highly effective emulsifying agent, critical for stabilizing mixtures of oil and water. [3]In oil-in-water (o/w) emulsions, DOSS molecules form a protective film around the dispersed oil droplets. The hydrophobic tails penetrate the oil phase, while the ionic hydrophilic heads remain in the continuous aqueous phase. This creates a charge-charge repulsion between droplets, preventing them from coalescing and leading to a stable, homogenous formulation. This principle is fundamental to the creation of creams, lotions, and other semi-solid dosage forms. [1][5]
Caption: Workflow for creating a stable emulsion using DOSS.
3.2. Mechanism as a Stool Softener
In its most common pharmaceutical application, DOSS functions as a stool softener. [1]This is a direct consequence of its wetting and emulsifying properties. By lowering the surface tension of the aqueous-fecal interface in the colon, DOSS allows water and dietary fats to better penetrate and mix with the stool. [6]This hydration softens the fecal mass, making it easier to pass and is mechanistically distinct from stimulant laxatives.
3.3. Role in Advanced Drug Delivery
The self-assembling nature of DOSS makes it a valuable tool in creating advanced drug delivery systems, such as microemulsions. [6]These are clear, thermodynamically stable, isotropic liquid mixtures of oil, water, and surfactant. DOSS can be used to form microemulsions that can encapsulate poorly water-soluble drugs, enhancing their solubility and potentially their oral bioavailability. [6]
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
A self-validating system is crucial for trustworthy results. This protocol for determining the CMC of DOSS using surface tensiometry incorporates system suitability checks to ensure data integrity.
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached and micelles form, the surface tension remains relatively constant. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of surfactant concentration.
Materials & Equipment:
-
This compound (DOSS), high purity grade (≥98.5%) [3]* Deionized water (conductivity ≤ 5 µS/cm) [7]* Precision analytical balance (±0.0001 g)
-
Volumetric flasks (Class A)
-
Glassware (thoroughly cleaned to be free of surfactants)
-
Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Magnetic stirrer and stir bars
Methodology:
-
System Suitability Check:
-
Measure the surface tension of the deionized water. The value should be 72.0 ± 1.0 mN/m at 25°C. If not, the water source or glassware cleanliness is compromised.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
-
Preparation of Stock Solution:
-
Accurately weigh a suitable amount of DOSS to prepare a stock solution at a concentration significantly above the expected CMC (e.g., 10 mM).
-
Dissolve the DOSS in a known volume of deionized water in a volumetric flask. Ensure complete dissolution.
-
-
Preparation of Serial Dilutions:
-
Prepare a series of at least 15-20 dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC (e.g., from 0.01 mM to 5 mM). Using a logarithmic dilution series is often most effective.
-
-
Surface Tension Measurement:
-
Starting with the most dilute solution and progressing to the most concentrated, measure the surface tension of each sample.
-
Allow each solution to equilibrate for 2-5 minutes before measurement to ensure monomers have migrated to the interface.
-
Rinse the ring/plate thoroughly with deionized water and the next sample solution between measurements to prevent cross-contamination.
-
-
Data Analysis:
-
Plot the measured surface tension (y-axis) against the logarithm of the DOSS concentration (x-axis).
-
The resulting graph should show two distinct linear regions. The first region will have a steep negative slope, and the second region (post-CMC) will be nearly horizontal.
-
The CMC is determined by the intersection of the two lines fitted to these regions.
-
Interaction with Biological Membranes
The interaction of surfactants with biological membranes is a critical area of study for drug delivery and toxicology. As an amphiphilic molecule, DOSS can intercalate into the lipid bilayer of cell membranes. [10][11]At low concentrations, this may increase membrane fluidity. However, at concentrations approaching or exceeding its CMC, DOSS can disrupt membrane integrity by solubilizing lipids and membrane proteins, potentially leading to cell lysis. [12]This mechanism is concentration-dependent and is a key consideration in assessing its biocompatibility and potential for cytotoxicity in pharmaceutical formulations. [13][14]
References
- Title: DIOCTYL SODIUM SULFOSUCCINATE Source: Food and Agriculture Organization of the United N
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- Title: Dioctyl Sodium Sulfosuccinate Source: PubChem, N
- Title: SODIUM DIOCTYL SULFOSUCCINATE Source:
- Title: Dioctyl sodium sulfosuccinate – Knowledge and References Source: Taylor & Francis Online URL:[Link]
- Title: Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT)
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- Title: The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio) Source: PubMed URL:[Link]
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- Title: DIOCTYL SODIUM SULFOSUCCINATE Source:
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A Comprehensive Guide to the Nomenclature of Dioctyl Sulfosuccinate Sodium for Researchers and Drug Development Professionals
Executive Summary: Beyond a Single Name
In the multifaceted worlds of pharmaceutical development, materials science, and chemical research, precise communication is paramount. The compound commonly known as dioctyl sulfosuccinate sodium is a cornerstone anionic surfactant, prized for its exceptional wetting, emulsifying, and dispersing properties. However, its utility across diverse scientific domains has led to a proliferation of synonyms, alternative names, and acronyms. A researcher in drug formulation may know it as "docusate sodium," while a colloid scientist synthesizing nanoparticles will likely search for "Aerosol-OT" or "AOT." This divergence in nomenclature can create informational silos, hindering comprehensive literature reviews and interdisciplinary collaboration.
This technical guide provides an in-depth exploration of the varied terminology for this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the scientific literature with confidence, ensuring no critical data is missed due to a simple variation in naming. We will delve into its formal chemical identity, explore the contextual reasons behind its many names, and provide practical analytical guidance.
Core Chemical Identity: The Unifying Structure
Regardless of the name used, the molecule's identity is defined by its chemical structure and unique identifiers. Understanding these fundamentals is the first step to demystifying its nomenclature.
-
IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry is sodium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate .[1][2][3] This name precisely describes the arrangement of every atom in the molecule.
-
CAS Registry Number®: The most definitive identifier is its CAS number, 577-11-7 .[3][4][5][6][7][8][9][10][11] This unique numerical identifier is assigned by the Chemical Abstracts Service and is consistent across all databases and scientific literature, making it the gold standard for substance identification.
The molecule's amphiphilic nature, arising from its twin nonpolar (2-ethylhexyl) hydrocarbon tails and its polar anionic sulfosuccinate headgroup, is the source of its functionality as a potent surfactant.[6][14]
The Landscape of Synonyms: A Field-Specific Lexicon
The choice of name for this compound is heavily dependent on the scientific or industrial context. An effective literature search strategy must account for this variability.
Pharmaceutical and Medical Terminology
In medical and pharmaceutical contexts, the name docusate sodium is overwhelmingly preferred.[5][12][15][16] This is its designated United States Adopted Name (USAN) and British Approved Name (BAN).[3] Its primary application in this field is as a stool softener and excipient.[15][17][18]
-
Common Pharmaceutical Names: Docusate Sodium, Docusate[1][15][16]
-
Common Brand Names: Colace, Col-Rite, Correctol, Dulcolax Stool Softener, Docusil, Phillips' Liqui Gels.[16][17][[“]][20][21]
Chemical and Industrial Terminology
In general chemistry, food science, and industrial applications, names that are more descriptive of the chemical structure are common.
-
Primary Chemical Names: Dioctyl sodium sulfosuccinate, Sodium dioctyl sulfosuccinate.[4][10][12]
-
Structural Synonyms: Bis(2-ethylhexyl) sulfosuccinate sodium salt, Sodium bis(2-ethylhexyl)sulfosuccinate.[2][3][4][12]
Research and Materials Science Terminology
Within the specialized fields of colloid science, nanoparticle synthesis, and physical chemistry, a historical trade name has become the de facto standard.
The name "Aerosol OT" originates from its commercialization as a detergent by American Cyanamid in 1937.[1] Its unique ability to form stable reverse micelles and microemulsions without a co-surfactant has made it a subject of intensive study, cementing the "AOT" designation in this body of literature.[1][11][22][24]
Common Acronyms
For brevity, several acronyms are used across all fields, which can be a source of confusion if not properly defined.
The following diagram illustrates the relationships between these various identifiers and names.
Caption: Nomenclature map for CAS 577-11-7.
Physicochemical Properties and Functional Roles
The compound's various names all refer to a substance with a specific set of properties that dictate its function across applications. Understanding these properties provides the causal link between its structure and its utility.
| Property | Value / Description | Functional Consequence | Key Applications |
| Appearance | White, waxy, plastic-like solid.[8][12] | Ease of handling in solid formulations. | Tablet manufacturing, powdered products. |
| Solubility | Sparingly soluble in water (1.5 g/100 mL at 25°C); freely soluble in organic solvents like alcohol and chloroform.[8][12] | Allows for use in both aqueous and non-aqueous systems. | Emulsions, suspensions, organic-phase synthesis. |
| Nature | Anionic Surfactant.[12][14] | Reduces surface and interfacial tension by adsorbing at interfaces. | Wetting agent, emulsifier, dispersant, detergent.[14][18][25] |
| Critical Micelle Concentration (CMC) | ~0.02% (w/v) in aqueous solution.[26] | Above this concentration, self-assembles into micelles, enabling solubilization of poorly soluble compounds. | Solubilizing agent for APIs, drug delivery systems.[18][26][27] |
| Mechanism (Pharmaceutical) | Acts as a surfactant in the bowel, allowing water and fats to penetrate the stool, thereby softening it.[17] | Functions as an emollient laxative (stool softener). | Treatment and prevention of constipation.[17] |
| Mechanism (Research) | Forms reverse micelles in nonpolar solvents, creating nano-sized aqueous pools.[11][22][28] | Acts as a "nanoreactor" for the controlled synthesis of nanoparticles. | Nanomaterial synthesis, microemulsion-based reactions.[7][22][28] |
Experimental Protocol: Quantification of Docusate Sodium in a Pharmaceutical Formulation by HPLC
To ensure product quality and meet regulatory standards, accurate quantification of docusate sodium in a final formulation is critical. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method. The following protocol outlines a self-validating system for this purpose.
Principle: This method utilizes reverse-phase HPLC to separate docusate sodium from other formulation excipients. Detection is achieved using a UV detector, as the compound exhibits absorbance at lower wavelengths. An alternative, more sensitive approach for complex matrices involves post-column ion-pair extraction or mass spectrometry.[29][30]
1. Reagents and Materials:
-
Docusate Sodium Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS grade)
-
0.45 µm Syringe Filters (PTFE or nylon)
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Analytical Balance.
-
Volumetric flasks and pipettes.
3. Chromatographic Conditions:
-
Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 3 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
4. Standard Preparation (Self-Validation Check):
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of Docusate Sodium Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 50, 100, 200, 400, 600 µg/mL) by diluting the stock standard with the initial mobile phase composition (60:40 Acetonitrile:Water). The linearity of the resulting calibration curve (R² > 0.999) provides an internal validation of the method's accuracy.
5. Sample Preparation:
-
Accurately weigh a portion of the formulation (e.g., powder from 10 capsules, an aliquot of liquid) equivalent to approximately 50 mg of docusate sodium into a 50 mL volumetric flask.
-
Add ~30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution and extraction.
-
Allow the solution to cool to room temperature, then dilute to volume with methanol. Mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
6. Analysis and Calculation:
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the docusate sodium peak in the sample chromatogram by comparing its retention time to that of the standards.
-
Construct a calibration curve by plotting the peak area of the standards versus their concentration.
-
Calculate the concentration of docusate sodium in the sample using the linear regression equation from the calibration curve.
The workflow for this analytical protocol is visualized below.
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An In-Depth Technical Guide to Dioctyl Sulfosuccinate Sodium: Molecular Structure, Chemical Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of dioctyl sulfosuccinate sodium (DOSS), a widely utilized anionic surfactant. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles of DOSS, its synthesis, analytical quantification, and its critical role in modern pharmaceutical formulations. The insights provided herein are grounded in established scientific literature and practical application, aiming to equip the reader with a robust understanding of this versatile excipient.
Fundamental Chemistry of this compound
This compound, also known as docusate sodium, is the sodium salt of the dioctyl ester of sulfosuccinic acid.[1] Its chemical formula is C₂₀H₃₇NaO₇S, with a molecular weight of 444.56 g/mol .[2]
The defining characteristic of the DOSS molecule is its amphiphilic nature, possessing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) region. This dual character is central to its function as a surfactant. The molecule consists of two non-polar, eight-carbon octyl ester groups that form the hydrophobic tail, and a highly polar sodium sulfonate group which constitutes the hydrophilic head.[3] This unique structure allows DOSS to position itself at the interface between immiscible phases, such as oil and water, thereby reducing surface and interfacial tension.[3]
dot graph "Molecular_Structure_of_Dioctyl_Sulfosuccinate_Sodium" { layout=neato; node [shape=plaintext];
// Define nodes for atoms Na [label="Na+", pos="0,2!", fontcolor="#202124"]; S [label="S", pos="2,0!", fontcolor="#202124"]; O1 [label="O", pos="1.5,-1!", fontcolor="#202124"]; O2 [label="O", pos="3,-0.5!", fontcolor="#202124"]; O3 [label="O-", pos="2.5,1!", fontcolor="#202124"]; C1 [label="CH", pos="4,0!", fontcolor="#202124"]; C2 [label="CH2", pos="5,0.5!", fontcolor="#202124"]; C3 [label="C", pos="6,0!", fontcolor="#202124"]; O4 [label="O", pos="6.5,-1!", fontcolor="#202124"]; O5 [label="O", pos="7,0.5!", fontcolor="#202124"]; C4 [label="CH2", pos="8,0!", fontcolor="#202124"]; C5 [label="CH", pos="9,0.5!", fontcolor="#202124"]; C6 [label="CH2", pos="8.5,1.5!", fontcolor="#202124"]; C7 [label="CH3", pos="9,2!", fontcolor="#202124"]; C8 [label="(CH2)3", pos="10,0!", fontcolor="#202124"]; C9 [label="CH3", pos="11,0!", fontcolor="#202124"]; C10 [label="C", pos="4.5,-1.5!", fontcolor="#202124"]; O6 [label="O", pos="4,-2.5!", fontcolor="#202124"]; O7 [label="O", pos="5.5,-1.5!", fontcolor="#202124"]; C11 [label="CH2", pos="6.5,-2!", fontcolor="#202124"]; C12 [label="CH", pos="7.5,-1.5!", fontcolor="#202124"]; C13 [label="CH2", pos="7,-0.5!", fontcolor="#202124"]; C14 [label="CH3", pos="7.5,0!", fontcolor="#202124"]; C15 [label="(CH2)3", pos="8.5,-2!", fontcolor="#202124"]; C16 [label="CH3", pos="9.5,-2!", fontcolor="#202124"];
// Define edges for bonds S -- O1; S -- O2; S -- O3; S -- C1; C1 -- C2; C2 -- C3; C3 -- O4; C3 -- O5; O5 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C5 -- C8; C8 -- C9; C1 -- C10; C10 -- O6; C10 -- O7; O7 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C12 -- C15; C15 -- C16; }
Caption: Molecular Structure of this compound.Physicochemical Properties
A thorough understanding of the physicochemical properties of DOSS is paramount for its effective application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₇NaO₇S | [2] |
| Molecular Weight | 444.56 g/mol | [2] |
| Appearance | White, wax-like solid | [1] |
| Solubility in Water | 14 g/L at 25°C, increasing to 55 g/L at 70°C | [4] |
| Melting Point | 173-179 °C | [5] |
| Critical Micelle Concentration (CMC) | 0.2 to 0.6 mM | [6] |
Synthesis of this compound
The synthesis of DOSS is typically a two-stage process involving esterification followed by sulfonation.[7] This process can be adapted for both laboratory and industrial-scale production.
Caption: General workflow for the synthesis of DOSS.
Experimental Protocol for Laboratory-Scale Synthesis
The following protocol outlines a representative procedure for the synthesis of DOSS in a laboratory setting.[8][9][10]
Stage 1: Esterification of Maleic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine maleic anhydride (1 molar equivalent) and 2-ethylhexanol (2.1 molar equivalents). Toluene can be used as an azeotropic solvent to facilitate water removal.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (approximately 0.5-1% by weight of the reactants).
-
Heating and Reaction: Heat the mixture to reflux. The water produced during the esterification reaction will be collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected and can be confirmed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be neutralized with a base, such as sodium bicarbonate solution. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield dioctyl maleate as an oily liquid.
Stage 2: Sulfonation of Dioctyl Maleate
-
Reaction Setup: In a separate reaction vessel, dissolve the synthesized dioctyl maleate in a suitable solvent, such as a mixture of ethanol and water.
-
Addition of Sulfonating Agent: Add a solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) in water to the dioctyl maleate solution.
-
Heating and Reaction: Heat the mixture to reflux for several hours. The progress of the sulfonation reaction can be monitored by measuring the disappearance of the double bond in dioctyl maleate using techniques like Fourier-transform infrared spectroscopy (FTIR) or by titrating the remaining bisulfite.
-
Isolation and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude DOSS may be purified by recrystallization from a suitable solvent system or by other purification techniques to obtain the final product as a white, waxy solid.
Analytical Methodologies for Quantification
Accurate quantification of DOSS is crucial for quality control in manufacturing and for its application in research and drug development. Several analytical techniques can be employed for this purpose.
Titrimetric Analysis
A classic and reliable method for the quantification of anionic surfactants like DOSS is a two-phase titration.[11]
Principle: This method involves the titration of the anionic surfactant (DOSS) with a standard solution of a cationic surfactant, such as tetrabutylammonium iodide, in the presence of a mixed indicator (e.g., bromophenol blue) and a two-phase solvent system (e.g., chloroform and water). The endpoint is indicated by a color change in the organic phase.
Step-by-Step Protocol:
-
Preparation of Standard Solution: Accurately weigh a known amount of DOSS reference standard and dissolve it in a known volume of deionized water to prepare a standard solution of a specific molarity.
-
Sample Preparation: Dissolve a precisely weighed amount of the DOSS sample in deionized water.
-
Titration Setup: In a stoppered flask, add a known volume of the DOSS sample solution, the two-phase solvent system (chloroform and water), and the mixed indicator solution.
-
Titration: Titrate the sample with a standardized solution of tetrabutylammonium iodide with vigorous shaking after each addition. The endpoint is reached when the color of the chloroform layer changes from blue to colorless.
-
Calculation: The concentration of DOSS in the sample is calculated based on the volume of the titrant used and the stoichiometry of the reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of DOSS, especially in complex matrices.[2][8]
Principle: Reversed-phase HPLC is commonly used, where DOSS is separated on a non-polar stationary phase with a polar mobile phase. Detection can be achieved using various detectors, including UV-Vis, evaporative light scattering detector (ELSD), or mass spectrometry (MS).
Step-by-Step Protocol:
-
Column: A C18 or a specialized reverse-phase column like Newcrom R1 is typically used.[2]
-
Mobile Phase: A common mobile phase consists of a gradient mixture of acetonitrile and water, often with an additive like phosphoric acid or formic acid to improve peak shape.[2]
-
Sample Preparation: The sample containing DOSS is dissolved in a suitable solvent (e.g., the mobile phase) and filtered through a 0.45 µm filter before injection.
-
Injection and Separation: A specific volume of the sample is injected into the HPLC system. The components are separated based on their affinity for the stationary and mobile phases.
-
Detection and Quantification: The eluting DOSS is detected by a suitable detector. Quantification is achieved by comparing the peak area of the sample to that of a standard of known concentration.
Applications in Drug Development
The unique properties of DOSS make it a valuable excipient in a wide range of pharmaceutical formulations, from oral solid dosage forms to advanced drug delivery systems.[12]
Role as a Wetting Agent and Solubilizer
In tablet and capsule formulations, DOSS acts as a wetting agent, facilitating the penetration of water into the solid dosage form, which in turn promotes disintegration and dissolution of the active pharmaceutical ingredient (API).[13] This is particularly beneficial for poorly water-soluble drugs, where dissolution is the rate-limiting step for absorption.[13]
Enhancing Drug Permeability
DOSS has been shown to enhance the absorption of poorly permeable drugs across biological membranes.[3] The proposed mechanism involves a temporary and reversible increase in membrane permeability.[3] This effect is attributed to the surfactant's ability to interact with the lipid bilayer of cell membranes, transiently disrupting its structure and allowing for increased drug passage.
Caption: Mechanism of DOSS as a drug permeability enhancer.
Formulation of Microemulsions and Nanoparticles
DOSS is a key component in the formulation of microemulsions and nanoparticles for oral drug delivery.[14][15] Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant.[14] They can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation in the gastrointestinal tract and enhancing their absorption. DOSS, with its ability to form stable microemulsions, is instrumental in developing these advanced drug delivery systems.[14][15]
Toxicological Profile and Safety Considerations
A comprehensive understanding of the toxicological profile of DOSS is essential for its safe use in pharmaceutical and other applications.
| Toxicological Endpoint | Result | Reference |
| Acute Oral LD₅₀ (Rat) | 1.9 g/kg | [4] |
| Skin Irritation (Rabbit) | Minimal irritation at 10%; moderate to severe on abraded skin at 1%, 5%, and 25% | [4] |
| Eye Irritation | Severe irritant at concentrations of 25% or higher; little to no irritation at 10% and less | [4] |
| Mutagenicity (Ames test) | Non-mutagenic | [4] |
| Reproductive Toxicity (Rat) | No adverse effects on reproductive function or progeny at up to 1.0% in the diet | [4][16] |
While generally regarded as safe for its intended uses, appropriate handling procedures should be followed, especially when working with the pure compound or concentrated solutions. This includes the use of personal protective equipment such as gloves and eye protection to avoid skin and eye irritation.[17]
Conclusion
This compound is a remarkably versatile and effective anionic surfactant with a well-established role in drug development and various other industries. Its unique amphiphilic molecular structure underpins its functionality as a wetting agent, solubilizer, and permeability enhancer. A thorough understanding of its synthesis, analytical quantification, and physicochemical properties, as detailed in this guide, is fundamental for its rational and successful application in the formulation of safe and effective pharmaceutical products. As drug delivery technologies continue to advance, the utility of well-characterized excipients like DOSS will undoubtedly remain of paramount importance.
References
- Khalafallah, N., Gouda, M. W., & Khalil, S. A. (1975). Effect of surfactants on absorption through membranes IV: effects of dioctyl sodium sulfosuccinate on absorption of a poorly absorbable drug, phenolsulfonphthalein, in humans. Journal of Pharmaceutical Sciences, 64(6), 991–994. [Link]
- SIELC Technologies. (n.d.). Separation of Dioctyl sodium sulfosuccinate on Newcrom R1 HPLC column.
- Scientific Information Database (SID). (n.d.). The synthesis of the anionic sodium dioctyl sulfossuccinate surfactant and the study of catalytic activity of the amberlyst-15.
- Ataman Kimya. (n.d.). DIOCTYL SODIUM SULPHOSUCCINATE.
- CIR Expert Panel. (2013). RE-REVIEW Safety Assessment of Alkyl Sulfosuccinate Salts as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
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- Citeline News & Insights. (1984, June 18). DIOCTYL SODIUM SULFOSUCCINATE REPRODUCTIVE TOXICITY STUDIES. [Link]
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- Ataman Kimya. (n.d.). This compound SALT.
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- Patsnap. (n.d.). Preparation method of dioctyl sodium sulfosuccinate.
- Adhikari, D., et al. (2024). Study on Synergistic Effect of Dioctyl Sodium Sulfosuccinate, Sodium Starch Glycolate and Crospovidone on Drug Release Profile of Rizatriptan Benzoate Orodispersible Tablets. Journal of Drug Discovery and Health Sciences, 1(4), 244-248. [Link]
- Google Patents. (n.d.). CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate.
- Ghoneim, A. M., El-Gazayerly, O. N., & Abdel-Halim, S. A. (2003). Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery. AAPS PharmSciTech, 4(1), E11. [Link]
- Pharmaoffer. (n.d.). Pharma Excipient Suppliers for Dioctyl Sulfosuccinate, Sodium | Solubilizers.
- Yang, C., et al. (2020). Simultaneous Quantitation of Salt Dioctyl Sodium Sulfosuccinate (Doss) and Fingerprinting Analysis of Dispersed Oil in Aqueous Samples. Environmental Science & Technology, 54(17), 10689–10698. [Link]
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- Chemistry LibreTexts. (2025, May 27). Chapter 8.09: Quantitative Analysis Using Titration.
- Semantic Scholar. (2023, April 8). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
- Wang, T., et al. (1997). Dioctyl sodium sulphosuccinate increases net ultrafiltration in peritoneal dialysis.
- Shah, V. P., et al. (1986). Influence of dioctyl sodium sulfosuccinate on the absorption of tetracycline. Biopharmaceutics & Drug Disposition, 7(1), 27–33. [Link]
- Semantic Scholar. (1998, February 1). Amended Final Report On the Safety Assessment of Dioctyl Sodium Sulfosuccinate.
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A Comprehensive Technical Guide to the Solubility of Dioctyl Sulfosuccinate Sodium (Docusate Sodium)
Abstract
Dioctyl sulfosuccinate sodium (DOSS), also known as docusate sodium, is a high-performance anionic surfactant indispensable across the pharmaceutical, cosmetic, and food industries for its exceptional wetting, emulsifying, and solubilizing properties.[1][2][3] Its performance is intrinsically linked to its solubility characteristics in diverse solvent systems. This technical guide provides an in-depth analysis of DOSS solubility in a wide range of inorganic and organic solvents. We will explore the underlying physicochemical principles, present quantitative solubility data, discuss key factors influencing solubility such as temperature and micellization, and detail standardized methodologies for its empirical determination. This document is intended for researchers, formulation scientists, and drug development professionals seeking a comprehensive understanding of DOSS to leverage its full potential in their applications.
Introduction: The Amphiphilic Nature of Docusate Sodium
Docusate sodium (C₂₀H₃₇NaO₇S) is an ester salt characterized by a distinct amphiphilic structure: a polar sulfonate head group and two nonpolar, branched 2-ethylhexyl hydrocarbon tails.[1][4][5] This dual chemical nature governs its behavior at interfaces and its solubility profile. The bulky, hydrophobic tails dominate its character, making it a waxy, plastic-like solid that is often challenging to handle and slow to dissolve.[4][6] Understanding its solubility is not merely an academic exercise; it is a critical parameter for predicting its efficacy as a wetting agent, its ability to form stable emulsions or microemulsions, and its function in enhancing the dissolution of poorly soluble active pharmaceutical ingredients (APIs).[2][3][7]
Solubility Profile in Inorganic Solvents
Aqueous Systems
Despite possessing an ionic headgroup, DOSS exhibits limited and slow solubility in water.[4][8] This is a direct consequence of the two large, hydrophobic alkyl chains, which create a significant energetic penalty for dissolution in a highly polar, hydrogen-bonded solvent like water.
The solubility of DOSS in water is highly dependent on temperature, increasing substantially with heat. This positive temperature coefficient is critical for preparing aqueous stock solutions. At higher concentrations in water, DOSS can form a thick gel, a behavior typical of many surfactants.[7]
Table 1: Quantitative Solubility of Docusate Sodium in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) | Solubility ( g/100 mL) | Source(s) |
| 20 | 8.17 | 0.817 | |
| 25 | 14 - 15 | 1.4 - 1.5 | [4][5][8][9] |
| 30 | ~17.8 | ~1.78 | [7] |
| 40 | 23 | 2.3 | [4][9] |
| 50 | 30 | 3.0 | [4][9] |
| 60 | ~40 | ~4.0 | [7] |
| 70 | 55 | 5.5 | [4][5][8][9] |
The Concept of Micellization
As a surfactant, the aqueous "solubility" of DOSS is complex and best understood by considering its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates called micelles.
-
Below the CMC: DOSS exists as dissolved monomers. This represents the "true" molecular solubility.
-
Above the CMC: Excess DOSS forms micelles, where the hydrophobic tails are shielded from water in the core and the hydrophilic heads form the outer surface. This is often referred to as "colloidal solubility."[10]
The CMC for DOSS in deionized water is quite low, typically reported in the range of 0.2 to 0.6 mM, or approximately 0.11% to 0.17% w/v.[1] The presence of electrolytes, such as sodium chloride, can further reduce the CMC by shielding the electrostatic repulsion between the ionic head groups, promoting micelle formation at even lower concentrations.[11][12][13]
The diagram below illustrates the relationship between the amphiphilic DOSS structure and its behavior in aqueous and non-aqueous environments.
Caption: DOSS forms normal micelles in water and reverse micelles in nonpolar solvents.
Solubility Profile in Organic Solvents
DOSS is readily soluble in most organic solvents, a property driven by the favorable interactions between its large alkyl tails and the solvent molecules.[4][8] Its solubility is generally better in less polar organic solvents than in highly polar ones like water.[5][9]
Polar Organic Solvents
-
Alcohols: DOSS is freely soluble in alcohols like ethanol, methanol, and isopropanol.[14] Quantitative data suggests a solubility of 1 part DOSS in less than 1 part of 95% ethanol.[7]
-
Glycols & Glycerin: It is highly soluble in glycerol and polyethylene glycol 400, despite these being rather polar solvents.[4][7]
-
Ketones & Esters: DOSS shows good solubility in acetone, methyl acetate, and ethyl acetate.[5][9]
-
Other Polar Solvents: It is reported to be soluble in dimethyl formamide (approx. 10 mg/mL).[15]
Nonpolar and Weakly Polar Organic Solvents
-
Hydrocarbons: DOSS is highly soluble in aliphatic and aromatic hydrocarbons. Its solubility in petroleum ether is described as "practically unlimited."[4][5][9] It is also soluble in xylene and naphtha.[4][8]
-
Chlorinated Solvents: It is very soluble in solvents like chloroform (1 part in 1 part) and carbon tetrachloride.[5][7][8]
-
Ethers: DOSS is highly soluble in diethyl ether (1 part in 1 part).[5][7]
-
Oils and Fatty Acids: DOSS readily dissolves in vegetable oils, oleic acid, and mineral oils (liquid petroleum).[5][8][9] Dissolution in fats and waxes often requires gentle heating to above 75°C, after which it typically remains in solution upon cooling to room temperature.[4][8]
Table 2: Summary of Docusate Sodium Solubility in Various Organic Solvents
| Solvent Class | Specific Solvent | Solubility Description | Source(s) |
| Alcohols | Ethanol (95%) | 1 in <1 part; 1 in 3 parts; 1 in 30 parts | [5][7][9] |
| Methanol | Soluble; Slightly Soluble | [5][9][14] | |
| Isopropanol | Soluble | [5][9] | |
| Glycols | Glycerin | Highly Soluble; Freely Soluble | [4][5][9][14] |
| Polyethylene Glycol 400 | Very Soluble | [7] | |
| Ketones | Acetone | Soluble | [4][5][8][9] |
| Ethers | Diethyl Ether | 1 in 1 part | [5][7][9] |
| Chlorinated | Chloroform | 1 in 1 part; Sparingly Soluble | [5][7][9][14] |
| Carbon Tetrachloride | Soluble | [4][8] | |
| Hydrocarbons | Petroleum Ether | Practically Unlimited | [4][5][9] |
| Xylene | Soluble | [4][5][8] | |
| Hexane | Very Soluble | [14] | |
| Oils | Vegetable Oils | Soluble | [4][5][8] |
| Corn Oil | Very Soluble | [7] |
Note: Discrepancies in qualitative descriptions (e.g., for ethanol) may arise from differences in material purity, temperature, or experimental methodology across sources.
Factors Influencing Solubility and Stability
Temperature
As demonstrated in Table 1, temperature is a dominant factor in the aqueous solubility of DOSS. This relationship is crucial for preparing concentrated solutions or facilitating dissolution during formulation processes.
pH and Chemical Stability
DOSS is chemically stable in the solid state and in aqueous solutions within a pH range of approximately 1 to 10 at room temperature.[7][8] However, it is an ester and is therefore susceptible to hydrolysis under strongly acidic (pH < 1) or strongly alkaline (pH > 10) conditions.[7][8] This hydrolysis cleaves the ester linkages, breaking down the molecule and destroying its surfactant properties. This is a critical consideration for formulation stability and compatibility with other excipients.
Presence of Electrolytes
The addition of electrolytes can impact the aqueous behavior of DOSS. High concentrations of salts like sodium chloride can lead to turbidity or "salting out" of the surfactant.[16] Conversely, as previously mentioned, electrolytes can lower the CMC, promoting micellization.[11] DOSS generally exhibits good tolerance to divalent cations like calcium and magnesium compared to other anionic surfactants.[7][16]
Experimental Protocol: Determination of Equilibrium Solubility
The most reliable and widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[17][18] This protocol is designed to ensure that a saturated solution is formed in true equilibrium with the excess solid phase.
Principle
An excess amount of the solute (DOSS) is added to the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period, allowing the system to reach equilibrium. The undissolved solid is then removed, and the concentration of the solute in the resulting saturated solution is quantified using a suitable analytical technique.
Step-by-Step Methodology
-
Preparation: Add an excess amount of DOSS solid to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess should be visually apparent throughout the experiment.
-
Equilibration: Place the container in a constant-temperature shaker bath or incubator. Agitate the sample for a sufficient duration to ensure equilibrium is reached. For a slowly dissolving, waxy solid like DOSS, a minimum of 24 to 48 hours is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the sample to rest at the same constant temperature for a period to let the excess solid settle. Subsequently, separate the saturated supernatant from the solid phase. This is a critical step and is typically achieved by:
-
Centrifugation: Pelleting the excess solid.
-
Filtration: Using a syringe filter that is chemically compatible with the solvent and does not adsorb the solute.
-
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of DOSS using a validated analytical method, such as:
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions made. This value represents the equilibrium solubility at the specified temperature.
The following workflow diagram illustrates the key stages of the shake-flask method.
Caption: A standardized workflow for determining the equilibrium solubility of DOSS.
Conclusion
This compound exhibits a complex but predictable solubility profile governed by its pronounced amphiphilic structure. Its limited, temperature-dependent solubility in water is contrasted by its excellent solubility across a wide spectrum of polar and nonpolar organic solvents. The concept of micellization is fundamental to understanding its behavior in aqueous media. For the formulation scientist, a thorough grasp of these solubility characteristics, along with an awareness of stability constraints related to pH, is paramount for the successful development of robust and effective products. The standardized shake-flask method remains the gold standard for obtaining reliable equilibrium solubility data, which is the foundational knowledge for any formulation endeavor involving this versatile surfactant.
References
- This compound salt | 577-11-7. ChemicalBook.
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- PRODUCT INFORM
- DIOCTYL SODIUM SULFOSUCCINATE.
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- 273315 Docusate Sodium (Dioctyl Sulfosuccinate) Sodium Salt CAS: 577-11-7.
- The concentration and magnitude of the CMCs of DOSS in salt water and...
- Thermodynamics of Micelle Formation of Ionic Surfactants: A Critical Assessment for Sodium Dodecyl Sulfate, Cetyl Pyridinium Chloride and Dioctyl Sulfosuccinate (Na Salt) by Microcalorimetric, Conductometric, and Tensiometric Measurements.
- Tetraalkylammonium ion induced micelle-to-vesicle transition in aqueous sodium dioctylsulfosuccinate solutions.
- What is the solubility of Dioctyl Sulfoccinate Sodium Salt, 98%?.
- SAFETY D
- This compound SALT.
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- Analytical Method Selection for Drug Product Dissolution Testing.
- Experimental and Computational Methods Pertaining to Drug Solubility.
- Design of a Modified Kinetic Solubility Determination Method at Labor
- Dialkyl sulfosuccinate compositions, method of making, and method of use.
- DOSS Dioctyl Sodium Sulfosuccin
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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An In-Depth Technical Guide to the Thermal and pH Stability of Dioctyl Sulfosuccinate Sodium (DOSS) for Experimental Use
Executive Summary
Dioctyl sulfosuccinate sodium (DOSS), a widely utilized anionic surfactant, is indispensable in pharmaceutical, cosmetic, and research applications for its excellent wetting, emulsifying, and dispersing properties.[1][2] However, its efficacy and the integrity of experimental results are critically dependent on its chemical stability. This guide provides a comprehensive analysis of the thermal and pH stability of DOSS. We delve into the mechanisms of degradation, define its stability limits, and offer validated protocols for stability assessment. Key findings indicate that while DOSS is stable in solid form and in aqueous solutions within a pH range of 1-10 at ambient temperatures, it is susceptible to hydrolysis under strongly acidic (pH < 1) and alkaline (pH > 10) conditions.[1][3] Thermally, DOSS is stable up to approximately 250°C, beyond which it undergoes significant decomposition.[4] This document serves as an essential resource for researchers, scientists, and formulation professionals to ensure the proper handling, storage, and application of DOSS in their work.
Introduction: Understanding this compound (DOSS)
This compound, also known as docusate sodium, is an anionic surfactant valued for its ability to dramatically lower surface and interfacial tension.[2][5] Its amphiphilic structure, consisting of a hydrophilic sodium sulfosuccinate head and two hydrophobic 2-ethylhexyl tails, allows it to facilitate the mixing of immiscible substances, such as oil and water. This property is leveraged in a multitude of applications, including as a stool softener in pharmaceuticals, a dissolution aid in tablet formulations, an emulsifier in cosmetics, and a component in microemulsion preparations for research.[1][6] Given its prevalence, a thorough understanding of its stability is paramount to prevent experimental artifacts and ensure product efficacy and safety.
Caption: Chemical structure of DOSS.
Physicochemical Properties
A summary of the key physicochemical properties of DOSS provides a foundational reference for its use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | Sodium 1,4-bis(2-ethylhexyl) sulfosuccinate | [1] |
| CAS Number | 577-11-7 | [1][6] |
| Molecular Formula | C₂₀H₃₇NaO₇S | [6] |
| Molecular Weight | 444.56 g/mol | [6] |
| Appearance | White to off-white, waxy solid | [1][6] |
| Melting Point | 173–179 °C | [6] |
| Decomposition Temp. | Starts to decompose at ~220-250 °C | [2][4] |
| Water Solubility | 1.5 g/100 mL at 25°C; 5.5 g/100 mL at 70°C | [2] |
| CMC | ~0.11-0.17% w/v in deionized water | [3] |
| pH (1% w/v solution) | 5.8–6.9 | [3] |
pH Stability Profile: The Role of Hydrolysis
The primary degradation pathway for DOSS in aqueous solutions is the hydrolysis of its ester linkages. The rate of this reaction is highly dependent on pH and temperature.
Mechanism of Hydrolysis
The two ester bonds in the DOSS molecule are susceptible to cleavage by both acid-catalyzed and base-catalyzed hydrolysis.
-
Acidic Conditions (pH < 1): Under strong acidic conditions, hydronium ions (H₃O⁺) protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Alkaline Conditions (pH > 10): Under strong alkaline conditions, the hydroxide ion (OH⁻), a powerful nucleophile, directly attacks the carbonyl carbon, leading to the cleavage of the ester bond. Alkaline hydrolysis is generally irreversible and often proceeds more rapidly than acid-catalyzed hydrolysis.
This degradation results in the formation of mono-ester intermediates and ultimately frees the 2-ethylhexanol tails.
Caption: Experimental workflow for pH stability study.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of DOSS (e.g., 10 mg/mL) in a suitable organic solvent like ethanol. [7] * Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1, 4, 7, 9, 13).
-
-
Sample Incubation:
-
For each pH condition, dilute the DOSS stock solution into the buffer to achieve the final target concentration (e.g., 100 µg/mL).
-
Immediately take a "time zero" sample from each solution.
-
Place the remaining solutions in a constant temperature water bath (e.g., 60°C) to accelerate degradation.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each solution at predetermined intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Immediately neutralize each aliquot to ~pH 7 to quench the hydrolysis reaction.
-
-
Analysis:
-
Analyze all samples (including time zero) using a validated stability-indicating HPLC method (see Protocol 6.2).
-
-
Data Interpretation:
-
Calculate the percentage of DOSS remaining at each time point relative to the time zero sample.
-
Plot the natural logarithm of the DOSS concentration versus time. The slope of this line provides the pseudo-first-order degradation rate constant (k) at that specific pH and temperature.
-
Analytical Methodology: Stability-Indicating HPLC
A robust analytical method is required to separate and quantify the parent DOSS from its potential degradation products. Reversed-phase HPLC (RP-HPLC) is the standard technique.
Table: Representative HPLC Method Parameters
| Parameter | Condition | Rationale / Reference |
| Column | C8 or C18, e.g., 250mm x 4.6mm, 5µm | Provides good hydrophobic retention for DOSS and its degradation products. [8] |
| Mobile Phase | Acetonitrile : Water with ion-pairing agent or buffer (e.g., 0.01M Tetrabutylammonium dihydrogen phosphate) | The organic modifier (ACN) elutes the hydrophobic components. The buffer controls the ionization state and improves peak shape. [8] |
| Gradient/Isocratic | Isocratic or Gradient | Isocratic methods are simpler, but a gradient may be needed to resolve early-eluting degradation products from the later-eluting DOSS. [9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6mm ID column. |
| Detection | UV at 210-214 nm or Charged Aerosol Detector (CAD) | DOSS lacks a strong chromophore, so low UV wavelengths are required. CAD is a universal detector suitable for non-volatile analytes and offers better sensitivity for compounds like DOSS. [8][10] |
| Column Temp. | 30°C | Ensures reproducible retention times. [11] |
| Injection Vol. | 20 µL | A typical injection volume. |
This method must be validated for specificity by demonstrating that degradation products do not co-elute with the parent DOSS peak.
Conclusion
This compound is a robust surfactant under a defined set of conditions. For researchers and formulators, adherence to proper storage and handling protocols is critical. The compound is stable in solid form and in aqueous solutions between pH 1 and 10 at room temperature. However, it readily hydrolyzes in strongly acidic or alkaline environments and degrades at temperatures exceeding 220-250°C. By understanding these stability boundaries and employing the described experimental protocols to validate formulations, users can ensure the integrity of their work and the reliable performance of this versatile excipient.
References
- GREEN AGROCHEM.
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- Santa Cruz Biotechnology.
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- Zenodo. Method Development and Validation of Assay of Docusate Sodium in Docusate Sodium Liquid Filled Capsules by HPLC Method. (2025).
- ResearchGate.
- Chauhan, J. S., & Gajre, R. (2021). Analytical method development and validation for Estimation of Calcium Dobesilate and Docusate Sodium in Pharmaceutical dosage form with QbD approach. Research Journal of Pharmaceutical Dosage Forms and Technology.
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- Cayman Chemical. Docusate (sodium salt)
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In-depth Technical Guide: Dioctyl Sulfosuccinate Sodium Safety and Handling for Laboratory Use
<-33>
Introduction
Dioctyl sulfosuccinate sodium, also known as docusate sodium, is an anionic surfactant widely employed in research and pharmaceutical development. Its utility as a wetting agent, emulsifier, and dispersant makes it a valuable component in various laboratory applications, including drug formulation and cell lysis buffers. While generally considered to have low toxicity, a comprehensive understanding of its hazard profile and strict adherence to handling protocols are essential for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed analysis of the safety data sheet (SDS) for this compound and outlines best practices for its handling, storage, and disposal in a laboratory setting.
Part 1: Core Directive - Deconstructing the Safety Data Sheet (SDS)
A thorough evaluation of the SDS is the foundation of a robust chemical safety program. For this compound, the following sections are of particular importance for laboratory use.
Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Serious Eye Damage (Category 1): Poses a significant risk of causing serious, potentially irreversible, eye damage.[1][2][3][4]
-
Skin Irritation (Category 2): Can cause skin irritation upon contact.[1][4]
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4): May be harmful if ingested.[4][5]
Expert Insight: The "Serious Eye Damage" classification is the most critical hazard in a laboratory context. The surfactant properties of this compound can disrupt the protective lipid layer of the eye, leading to severe irritation and injury. This underscores the mandatory requirement for appropriate eye protection at all times when handling this chemical.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[4] |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[4][5] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | - | H402: Harmful to aquatic life. |
First-Aid Measures
Immediate and appropriate first-aid response is crucial in the event of an exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3] Seek immediate medical attention.[6][1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][4] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical assistance.[1][3]
-
Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.[1][3]
Causality in First-Aid: The prolonged flushing of the eyes is critical to dilute and wash away the chemical, minimizing its contact time with the cornea. Inducing vomiting after ingestion is avoided to prevent the chemical from being aspirated into the lungs, which could cause further complications.
Part 2: Scientific Integrity & Logic - Laboratory Handling and Precautions
A proactive approach to safety through established protocols and the correct use of personal protective equipment (PPE) is paramount when working with this compound.
Hierarchy of Controls
The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards.
Caption: Hierarchy of Controls for this compound
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE | Specifications | Rationale |
| Eye Protection | Chemical safety goggles.[1][3] | To protect against splashes that can cause serious eye damage. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves.[7] | To prevent skin irritation. |
| Body Protection | A lab coat or other protective clothing.[7] | To protect skin and clothing from spills. |
| Respiratory Protection | Generally not required with adequate ventilation, but a NIOSH-approved respirator should be used if dust is generated.[1] | To prevent inhalation of airborne particles. |
Experimental Protocol: Preparation of a this compound Solution
-
Preparation: Ensure the work area, such as a chemical fume hood, is clean and free of clutter.
-
PPE: Don appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[4]
-
Weighing: Carefully weigh the desired amount of solid this compound on a weigh paper or in a weigh boat, minimizing the generation of dust.
-
Dissolution: Transfer the solid to a beaker containing the appropriate solvent and add a stir bar. Place the beaker on a stir plate and stir until the solid is completely dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
-
Cleanup: Thoroughly clean the work area and dispose of any contaminated materials in the designated chemical waste.
Part 3: Emergency Procedures and Waste Disposal
Preparedness for accidental spills and proper disposal of chemical waste are critical for maintaining a safe laboratory environment.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Containment: Prevent the spill from spreading or entering drains.[8][9]
-
Absorption: For small spills, use an inert absorbent material like sand or vermiculite to soak up the substance.[8]
-
Collection: Carefully sweep or scoop up the absorbed material and place it in a suitable, labeled container for disposal.[8]
-
Decontamination: Clean the spill area with soap and water.[10]
Caption: this compound Spill Response Workflow
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.
-
Hazardous Combustion Products: Burning may produce toxic fumes, including carbon oxides and sulfur oxides.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4] Keep it away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[9] Do not allow the chemical to enter drains or waterways due to its potential harm to aquatic life.[9]
References
- Safety Data Sheet: this compound solution - Chemos GmbH&Co.KG.
- Material Safety Data Sheet - Dioctyl sulfosuccinate, sodium salt, 96% - Cole-Parmer.
- Dioctyl sulfosuccinate, sodium salt - SAFETY DATA SHEET.
- SAFETY DATA SHEET - CORECHEM Inc.
- DIOCTYL SODIUM SULPHOSUCCINATE EXTRA PURE - Loba Chemie.
- This compound SALT - Ataman Kimya.
- Dioctyl Sodium Sulfosuccinate | C20H37NaO7S | CID 517065 - PubChem - NIH.
- US6140285A - Use of dioctyl sulfosuccinate salts for cleaning petroleum contaminated surfaces - Google Patents.
- Chemical Spill Cleanup Guidelines.
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An In-depth Technical Guide to the Toxicological Profile of Dioctyl Sodium Sulfosuccinate (DOSS) in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dioctyl sodium sulfosuccinate (DOSS), also known as docusate sodium, is a widely utilized anionic surfactant with applications spanning pharmaceuticals, food manufacturing, cosmetics, and industrial processes.[1] Its primary function as a wetting agent and emulsifier is rooted in its amphipathic structure, which allows it to reduce surface tension at oil-water interfaces.[2][3] While generally regarded as having low toxicity, a comprehensive understanding of its potential biological effects is critical for risk assessment and safe formulation in drug development and other applications. This guide provides a detailed examination of the toxicological profile of DOSS, synthesizing data from mammalian and ecotoxicological studies. We will explore its pharmacokinetic properties, acute and chronic toxicity, local tissue effects, genotoxic and carcinogenic potential, and the underlying mechanisms of its biological activity. The objective is to equip researchers and professionals with the technical insights necessary to make informed decisions regarding the use of this versatile excipient.
Introduction: The Physicochemical Nature and Applications of DOSS
Dioctyl sodium sulfosuccinate (CAS 577-11-7) is the dioctyl ester of sodium sulfosuccinate.[4] It is a waxy, white solid that is soluble in water and many organic solvents.[4][5] This solubility profile is central to its function as a surfactant. Its utility is extensive, including:
-
Pharmaceuticals: Primarily used as a stool softener (laxative) and an excipient to aid in the solubilization and dispersion of active pharmaceutical ingredients (APIs).[6]
-
Food Industry: Approved as a "generally recognized as safe" (GRAS) additive by the U.S. FDA, it serves as an emulsifier, stabilizer, and wetting agent in products like cheese spreads and powdered drinks.[1][7]
-
Cosmetics: Used in numerous formulations as a cleansing and emulsifying agent.[1][8]
-
Industrial/Environmental: A major component of some chemical dispersants, such as Corexit™, used in oil spill remediation.[9][10]
The widespread exposure from these varied applications necessitates a thorough toxicological evaluation.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of DOSS is fundamental to interpreting its systemic toxicity.
-
Absorption: DOSS is minimally absorbed from the gastrointestinal tract.[11] However, its surfactant properties can increase the intestinal absorption of other concurrently administered drugs, potentially increasing their toxicity.[12]
-
Distribution: Following absorption, DOSS is primarily distributed within the gastrointestinal tract, with some evidence of appearance in the bile.[2][12]
-
Metabolism & Excretion: Absorbed DOSS undergoes metabolism, though specific pathways are not extensively detailed in all literature.[2][11] Excretion occurs predominantly via the feces, with a smaller fraction eliminated in the urine.[4][11] Studies in rats using radiolabeled DOSS showed that over 85% of an oral dose was excreted within 48 hours, with about 66% in the feces and 25-35% in the urine.[4][8]
Mammalian Toxicological Profile
Acute Toxicity
DOSS exhibits low acute toxicity via oral, dermal, and inhalation routes.[13] The oral LD50 (lethal dose, 50%) in rats has been reported in a range from 1.9 g/kg to 4.3 g/kg, indicating a low potential for acute lethality.[4][8] The dermal LD50 in rabbits was found to be greater than 10 g/kg.[8]
| Endpoint | Species | Value | Reference |
| Oral LD50 | Rat | 1.9 - 4.3 g/kg | [4][8] |
| Oral LD50 | Mouse | 2.64 - 4.8 g/kg | [4] |
| Dermal LD50 | Rabbit | >10 g/kg | [8] |
Irritation and Sensitization
The primary toxicological concern associated with DOSS is its potential for local irritation, a direct consequence of its detergent-like action on biological membranes.
-
Ocular Irritation: DOSS is a strong eye irritant.[12] Concentrations of 10% have been shown to be severely irritating in rabbit eyes, while concentrations at or below 10% produce little to no irritation.[8][14]
-
Dermal Irritation: It is considered a skin irritant, capable of removing natural oils.[12][15] A 24-hour patch test in rabbits with 2% DOSS resulted in notable irritation.[8] However, it is not considered a skin sensitizer.[13]
-
Causality: The surfactant nature of DOSS allows it to disrupt the lipid bilayer of cell membranes, leading to increased permeability, cell damage, and an inflammatory response, which manifests as irritation.
Subchronic and Chronic Toxicity
Repeated exposure studies have generally not demonstrated significant systemic toxicity. In a 90-day oral toxicity study in Sprague-Dawley rats, no adverse effects were observed up to the highest dose tested, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day.[13] Long-term dietary studies in rats at concentrations up to 1% also showed minimal toxic effects.[4]
Genotoxicity and Carcinogenicity
The weight of evidence suggests that DOSS is not genotoxic or carcinogenic.
-
Genotoxicity: DOSS was found to be non-mutagenic in Ames assays.[8][16] Some evidence suggests it may induce chromosomal aberrations in Chinese hamster ovary cells, but only at concentrations approaching cytotoxic levels and with metabolic activation.[8]
-
Carcinogenicity: DOSS is not known to be carcinogenic.[2] A study in F344 rats found that a diet containing 1% DOSS did not promote 1,2-dimethylhydrazine-induced colorectal carcinogenesis; in fact, it was associated with a reduction in tumor multiplicity at certain time points.[8][17]
Reproductive and Developmental Toxicity
Initial concerns about reproductive toxicity have been largely resolved.[18] Developmental toxicity studies in rats and mice did not show DOSS to be a teratogen at doses below those causing maternal toxicity.[18] Toxicity to offspring in reproduction studies was observed only at the limit dose and in the presence of parental toxicity, indicating no specific susceptibility of the developing fetus.[13]
Core Mechanisms of Action and Toxicity
The biological effects of DOSS, both therapeutic and toxic, are primarily driven by its physicochemical properties as a surfactant.
Caption: Mechanism of DOSS action in the intestine.
-
Surfactant Action on Fecal Mass: At therapeutic doses, DOSS lowers the surface tension of the stool, allowing water and fats to penetrate and soften the fecal matter.[2][3] This is its primary mechanism as a stool softener.
-
Effects on Intestinal Mucosa: DOSS directly interacts with the intestinal epithelium. It can inhibit water absorption and stimulate the secretion of water and electrolytes.[19][20] This action is believed to be mediated, at least in part, by an increase in mucosal cyclic adenosine monophosphate (cAMP) levels, a mechanism similar to that of some stimulant laxatives.[20] This secretory effect contributes to its laxative properties but can also lead to adverse effects like diarrhea and cramping at higher doses.[11]
-
Membrane Disruption: At high concentrations, the detergent action of DOSS can cause significant disruption of cell membranes, leading to cytotoxicity. This is the basis for its irritant effects on skin and eyes and its toxicity to aquatic organisms.[21]
Ecotoxicological Profile
The extensive use of DOSS results in its release into the environment through various waste streams.[22]
-
Aquatic Toxicity: DOSS shows variable toxicity to aquatic organisms. It is generally of low toxicity to crustaceans.[2][5] However, it can be more toxic to mollusks and phytoplankton, with 48-hour LD50 values for some species as low as 5 mg/L.[2][5] A study using zebrafish (Danio rerio) embryos established a median lethal concentration (LC50) of 33.3 mg/L and noted the onset of morphological malformations at 10 mg/L.[9][10] In adult zebrafish, exposure led to DNA damage, deregulation of antioxidant genes, and tissue damage in the gills, liver, and kidneys.[9][10]
-
Environmental Fate: DOSS is expected to have low to very high mobility in soil. In water, it is essentially non-volatile. While it can undergo hydrolysis, this process is slow. Adsorption to sediment may be a significant fate process.[22]
| Organism Type | Endpoint | Value | Reference |
| Phytoplankton | LD50 | ~8 mg/L | [2][5] |
| Molluscs (Common Limpet) | 48-hr LD50 | 5 mg/L | [2][5] |
| Algae (P. subcapitata) | LD50 | 43-75 mg/L | [1] |
| Fish (Zebrafish Embryo) | 96-hr LC50 | 33.3 mg/L | [9][10] |
Special Toxicological Considerations: Endocrine Disruption
Recent research has begun to investigate the potential for DOSS to act as an endocrine-disrupting compound (EDC). A 2021 study demonstrated that DOSS can alter thyroid hormone (TH) signaling in American bullfrog tadpoles, a model system highly dependent on TH for metamorphosis.[23] DOSS exposure disrupted the expression of TH-responsive genes in both the liver and tail fin.[23] While these are preliminary findings in a non-mammalian model, they warrant further investigation, as disruption of TH signaling could have implications for developmental processes in other vertebrates, including humans.
Experimental Protocols: Assessing Acute Aquatic Toxicity
To provide a practical context, the following is a standardized workflow for assessing the acute toxicity of DOSS to an aquatic invertebrate, such as Daphnia magna. This protocol is based on established OECD guidelines.
Caption: Workflow for an acute aquatic toxicity study.
Objective: To determine the median lethal concentration (LC50) of DOSS for Daphnia magna over a 48-hour exposure period.
Materials:
-
Dioctyl sodium sulfosuccinate (analytical grade)
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted hard water (culture medium)
-
Glass beakers (50 mL)
-
Volumetric flasks and pipettes
-
Incubator or temperature-controlled room (20 ± 2°C)
-
pH meter and dissolved oxygen probe
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of DOSS in reconstituted hard water. Gentle warming or sonication may be required to ensure complete dissolution.
-
Test Concentrations: Based on a preliminary range-finding test, prepare a geometric series of at least five DOSS concentrations (e.g., 5, 10, 20, 40, 80 mg/L) and a negative control (medium only) by diluting the stock solution.
-
Test Setup: Add 40 mL of each test solution or control to replicate glass beakers (e.g., 4 replicates per concentration).
-
Organism Introduction: Randomly allocate 10 Daphnia neonates to each beaker.
-
Incubation: Incubate the beakers for 48 hours at 20 ± 2°C with a 16:8 hour light:dark photoperiod. Do not feed the organisms during the test.
-
Observations: At 24 and 48 hours, count the number of immobilized Daphnia in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Water Quality: Measure pH and dissolved oxygen in the control and highest concentration at the beginning and end of the test to ensure validity.
-
Data Analysis: Use statistical software to perform a Probit analysis or similar method to calculate the 48-hour LC50 value and its 95% confidence limits. The test is considered valid if control mortality is ≤10%.
Conclusion and Future Directions
Dioctyl sodium sulfosuccinate possesses a well-characterized toxicological profile demonstrating low systemic toxicity in mammals.[13] Its primary hazards are local irritation to the skin and eyes, which are direct consequences of its intended function as a surfactant.[8][12] It is not considered genotoxic, carcinogenic, or a reproductive toxicant under normal conditions of use.[2][8][13] However, its mechanism of action on the intestinal mucosa, involving the stimulation of fluid secretion, classifies it as more than a simple stool softener and aligns it mechanistically with stimulant laxatives.[19][20]
From an environmental perspective, the potential for toxicity to aquatic organisms, particularly fish and algae, is a relevant concern that requires consideration in environmental risk assessments.[9][10] Furthermore, emerging research into its potential as an endocrine disruptor, specifically targeting thyroid hormone pathways, highlights a need for further investigation to fully delineate its biological activity.[23] Professionals in drug development and research should remain cognizant of both the established irritancy potential and these emerging areas of toxicological interest when formulating products containing DOSS.
References
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A Technical Guide to the Environmental Profile of Dioctyl Sulfosuccinate Sodium (DOSS)
Foreword: The Dual-Use Dilemma of a Ubiquitous Surfactant
Dioctyl sulfosuccinate sodium (DOSS), also known as docusate sodium, is a diester of 2-ethylhexanol and sulfosuccinic acid. Its remarkable efficacy as an anionic surfactant has led to its widespread incorporation into a diverse array of products, from pharmaceuticals and personal care items to industrial wetting agents and pesticide formulations.[1][2] In the pharmaceutical realm, it is valued as a stool softener, while in industrial applications, it serves as a potent emulsifier and dispersant.[1][2] This very utility, however, necessitates a thorough and ongoing evaluation of its environmental impact. The extensive use of DOSS results in its inevitable release into the environment through various waste streams, primarily via wastewater treatment plants.[1] This guide provides an in-depth technical examination of the environmental fate, biodegradability, and ecotoxicological profile of DOSS, tailored for researchers, environmental scientists, and drug development professionals who require a comprehensive understanding of this compound's ecological footprint.
Physicochemical Properties and Environmental Distribution
A compound's behavior in the environment is fundamentally governed by its physicochemical properties. DOSS is an anionic surfactant characterized by high water solubility and a molecular structure that includes both hydrophilic (sulfonate) and lipophilic (dioctyl ester) moieties. These characteristics dictate its partitioning between water, soil, and sediment.
Table 1: Key Physicochemical Properties of this compound (DOSS)
| Property | Value | Implication for Environmental Fate |
| Molecular Formula | C₂₀H₃₇NaO₇S | - |
| Molecular Weight | 444.6 g/mol | Influences transport and diffusion.[3] |
| Water Solubility | 15,000 mg/L @ 25°C | High mobility in aquatic systems.[1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.95 (estimated) | Moderate potential for bioaccumulation and adsorption to organic matter.[1] |
| Kₒc (Organic Carbon-Normalized Partition Coefficient) | 760 – 952 L/kg (estimated) | Indicates a tendency to adsorb to soil and sediment organic carbon.[1] |
The high water solubility of DOSS suggests it will be mobile in aquatic environments.[4] However, its estimated organic carbon-normalized partition coefficient (Kₒc) of 760–952 L/kg indicates a moderate to high potential for adsorption onto the organic fraction of soil and sediment.[1][5] This adsorption can act as a sink, temporarily removing DOSS from the water column but also creating a reservoir from which it can later be released. The soil adsorption coefficient (Kd) is a measure of a chemical's tendency to be adsorbed by soil.[5] For DOSS, this means that while it dissolves readily in water, a significant portion is likely to bind to particulate matter in wastewater, soil, and aquatic sediments.[6]
Biodegradability: Pathways and Assessment
The persistence of a chemical in the environment is largely determined by its susceptibility to degradation. For DOSS, biodegradation by microorganisms is a primary removal mechanism.
Aerobic and Anaerobic Degradation
DOSS is considered to be biodegradable.[7][8] The primary aerobic degradation pathway is believed to involve the hydrolysis of the ester linkages, yielding 2-ethylhexanol and sulfosuccinic acid.[1] These hydrolysis products are expected to be readily biodegradable.[1] While aerobic degradation is well-documented for many surfactants, the potential for anaerobic degradation is also a critical consideration, particularly in environments like sediment and anaerobic digesters in wastewater treatment plants. Studies on similar anionic surfactants, such as sodium dodecyl sulfate (SDS), have shown that anaerobic degradation is possible by specific denitrifying bacteria.[9]
In addition to biodegradation, photodegradation can contribute to the breakdown of DOSS in sunlit surface waters. Studies have shown that DOSS can photodegrade, with faster degradation under UV light compared to simulated solar conditions.[10][11] Hydrolysis is another abiotic degradation pathway, and a common degradation product resulting from both hydrolysis and photo-irradiation has been identified.[11]
Standardized Biodegradability Testing
To formally assess the biodegradability of chemicals like DOSS, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are employed. The OECD 301 series of tests are designed to evaluate "ready biodegradability," which is a stringent assessment of a chemical's potential for rapid and ultimate degradation in an aerobic aqueous medium.[12][13][14]
A substance is considered readily biodegradable if it meets specific pass levels within a 28-day period, such as 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production, or 70% removal of dissolved organic carbon (DOC).[13] These tests are crucial for regulatory purposes, including compliance with policies like REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals).[15]
Featured Protocol: OECD 301F - Manometric Respirometry Test
This protocol is a robust method for determining the ultimate aerobic biodegradability of a substance. It measures the oxygen consumed by a microbial inoculum in the presence of the test substance.
Methodology:
-
Preparation of Mineral Medium: A buffered, mineral salts medium is prepared and inoculated with a mixed population of microorganisms, typically from activated sludge.
-
Test and Control Flasks: The test substance is added to the inoculated medium in sealed respirometer flasks. Control flasks containing only the inoculum (blank) and flasks with a readily biodegradable reference substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
-
Oxygen Consumption Measurement: The consumption of oxygen is measured over time, either by monitoring the pressure change in the constant volume apparatus or the volume of oxygen that needs to be added to maintain a constant pressure.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its theoretical oxygen demand (ThOD).
Causality and Self-Validation:
-
Why Manometric Respirometry? This method directly measures microbial respiration, providing a strong indicator of the mineralization of the organic carbon in the test substance.
-
The Role of Controls: The blank control accounts for endogenous respiration of the inoculum. The reference substance validates the viability and activity of the microbial population. A toxicity control (test substance + reference substance) can be included to ensure the test substance is not inhibiting microbial activity, which would lead to a false-negative result.
Ecotoxicological Profile
Understanding the potential for DOSS to cause harm to environmental organisms is a cornerstone of its risk assessment. As a surfactant, its primary mode of toxic action is the disruption of cell membranes.
Aquatic Toxicity
DOSS has been shown to exhibit toxicity towards a range of aquatic organisms. Studies have determined the 50% effective concentration (EC₅₀) for various species. For example, one study found EC₅₀ values in the range of 43-75 mg/L for the marine bacterium Vibrio fischeri, the cyanobacterium Anabaena CPB4337, and the green alga Pseudokirchneriella subcapitata.[16][17] These results indicate a moderate level of acute toxicity to aquatic microorganisms. It is important to note that the toxicity of DOSS can be influenced by the presence of other pollutants. For instance, synergistic toxic effects have been observed when DOSS is combined with chlorinated compounds like triclosan and 2,4,6-trichlorophenol in certain aquatic species.[16][17]
Table 2: Summary of Acute Aquatic Ecotoxicity Data for Docusate Sodium
| Organism | Test Endpoint | Concentration (mg/L) | Reference |
| Pseudokirchneriella subcapitata (Green Algae) | Growth Inhibition (EC₅₀) | 43 - 75 | [16][17] |
| Vibrio fischeri (Marine Bacterium) | Bioluminescence Inhibition (EC₅₀) | 43 - 75 | [16][17] |
| Anabaena CPB4337 (Cyanobacterium) | Bioluminescence Inhibition (EC₅₀) | 43 - 75 | [16][17] |
Terrestrial Toxicity
The potential for DOSS to adsorb to soil and sediment necessitates an evaluation of its toxicity to terrestrial organisms. While specific data on DOSS is less abundant, the known membrane-disrupting properties of surfactants suggest a potential for adverse effects on soil microorganisms and invertebrates like earthworms. High concentrations could disrupt microbial communities, impacting nutrient cycling and soil health.
Environmental Monitoring and Risk Assessment
Analytical Methodologies
Accurate monitoring of DOSS in environmental matrices is essential for assessing exposure levels. Advanced analytical techniques are required to detect and quantify DOSS at environmentally relevant concentrations.[18][19][20] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high sensitivity and selectivity.[21] For complex samples like marine sediment, high-accuracy methods such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have been developed to overcome interferences and achieve low limits of quantification (e.g., 0.23 μg/kg).[22]
Workflow: DOSS Quantification in Environmental Samples
Caption: Conceptual pathways of DOSS in the environment.
Conclusion and Future Perspectives
This compound is a compound whose utility is matched by the need for diligent environmental stewardship. The available data indicate that DOSS is biodegradable and exhibits moderate acute toxicity to aquatic organisms. Its environmental fate is characterized by partitioning between the aqueous phase and solid matrices like sediment and soil, driven by its surfactant properties.
Key research gaps remain, particularly concerning the chronic toxicity of DOSS at low, environmentally relevant concentrations, and the full extent of its anaerobic biodegradability. Furthermore, the potential for synergistic effects with other environmental contaminants warrants continued investigation. For drug development professionals and researchers, a comprehensive understanding of a compound's environmental profile is no longer a peripheral consideration but a core component of responsible product development. Future work should focus on refining environmental risk assessments with more extensive monitoring data and chronic toxicity studies to ensure that the use of this valuable surfactant remains sustainable.
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Investigating Dioctyl Sulfosuccinate Sodium (DOSS) as a Potential Endocrine Disruptor: A Technical Guide for Researchers
Executive Summary
Dioctyl sulfosuccinate sodium (DOSS), also known as docusate sodium, is an anionic surfactant widely used as a stool softener, emulsifier, and wetting agent in pharmaceutical, food, and cosmetic products.[1][2] Its mechanism of action involves reducing the surface tension of stool, which allows water and fats to mix in, thereby softening it.[3][4][5] While generally considered safe for its intended uses, its surfactant properties and widespread human exposure warrant a thorough investigation into its potential to interact with the endocrine system. This guide provides a comprehensive, tiered scientific framework for researchers to systematically evaluate the potential of DOSS to act as an endocrine-disrupting chemical (EDC). The proposed strategy integrates validated in vitro mechanistic assays with targeted in vivo confirmation studies, adhering to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Endocrine Disruptor Screening Program (EDSP).[6][7]
Introduction: The Basis for Investigation
Chemical Profile and Applications of DOSS
DOSS is the dioctyl ester of sodium sulfosuccinate.[8] Its amphiphilic nature makes it an effective emulsifying and dispersing agent.[1] Key applications include:
-
Pharmaceuticals: Primarily as an over-the-counter stool softener to treat occasional constipation.[9][10][11]
-
Cosmetics: Used as a surfactant in a variety of formulations.[2][12]
-
Food Additive: Functions as a wetting and dispersing agent.[1]
Rationale for Endocrine Disruption Screening
The hypothesis that DOSS may possess endocrine-disrupting properties is based on several factors:
-
Widespread Exposure: Its common use in consumer products leads to significant human exposure.
-
Chemical Structure: While not a classic steroid mimic, its surfactant properties could facilitate interactions with cellular membranes and protein receptors, a characteristic seen in some EDCs.
-
Data Gaps: Despite its long history of use, there is a lack of specific data on its potential to interact with key endocrine pathways. Concerns about potential reproductive effects have been raised in the past, prompting recommendations for further study.[13][14]
-
Surfactant Class Effects: Other surfactants have been investigated for endocrine-disrupting activities, providing a precedent for evaluating chemicals in this class.
Endocrine Disrupting Chemicals (EDCs): An Overview
An EDC is an exogenous chemical that interferes with any aspect of hormone action.[15] The U.S. EPA's EDSP and OECD guidelines focus on chemicals that may affect estrogen, androgen, and thyroid (EAT) hormone systems.[6][16][17] EDCs can act through various mechanisms, including:
-
Receptor Binding: Mimicking (agonist) or blocking (antagonist) the binding of natural hormones to their receptors.
-
Hormone Synthesis: Inhibiting or stimulating the production of hormones.
-
Hormone Transport & Metabolism: Altering the distribution and breakdown of hormones in the body.
This guide focuses on a testing strategy to detect the first two mechanisms, which are primary screening targets.
A Tiered Strategy for Assessing the Endocrine Activity of DOSS
A weight-of-evidence approach is critical for evaluating potential EDCs. This involves a tiered strategy that begins with high-throughput in vitro assays to identify potential mechanisms of action and progresses to more complex in vivo assays to confirm effects at the whole-organism level.[7][18] This approach prioritizes resources and reduces animal testing by focusing in vivo studies on compounds with demonstrable in vitro activity.[19]
Caption: Tiered approach for evaluating DOSS as a potential EDC.
Tier 1: In Vitro Mechanistic Screening
The initial tier uses validated cell-based assays to rapidly screen DOSS for its potential to interact with key components of the estrogen, androgen, and steroidogenesis pathways.[20][21]
Estrogen and Androgen Receptor-Mediated Activity
These assays determine if DOSS can bind to or activate the estrogen and androgen receptors.
-
Binding Assays: Measure the ability of a test chemical to directly compete with a radiolabeled ligand for binding to the receptor protein.[22][23] These assays identify substances that can physically interact with the receptor but do not distinguish between agonists and antagonists.[24]
-
Transactivation Assays: Use engineered cell lines containing a hormone receptor and a reporter gene (e.g., luciferase) linked to a hormone response element.[25] An increase in reporter gene activity indicates the chemical is acting as a receptor agonist. Co-treatment with a natural hormone can be used to detect antagonists.
The following diagram illustrates the classical pathway by which an estrogenic compound can induce a cellular response. An EDC could potentially interfere at any of these steps.
Caption: Classical estrogen receptor (ER) signaling pathway.
This protocol is based on the principles of OECD Test Guideline 455.[17]
-
Cell Culture: Culture ERα-positive reporter cells (e.g., HeLa-9903, ER-CALUX) in appropriate medium until they reach 70-80% confluency.
-
Plating: Seed cells into 96-well plates at a pre-determined density and allow them to attach overnight.
-
Dosing: Prepare a dilution series of DOSS (e.g., 1 nM to 100 µM) in the appropriate solvent (e.g., DMSO). Include a vehicle control, a positive control (17β-estradiol), and a reference antagonist (e.g., fulvestrant).
-
Exposure: Replace the culture medium with medium containing the test chemical or controls. Incubate for 24 hours.
-
Cell Lysis & Reporter Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase) using a luminometer.
-
Cytotoxicity Assessment: Concurrently, assess cell viability using a compatible assay (e.g., MTT or CellTiter-Glo) to ensure observed effects are not due to toxicity.
| Assay Type | Endpoint | Positive Agonist Result | Positive Antagonist Result |
| ER/AR Transactivation | Reporter Gene Activity (e.g., RLU) | Dose-dependent increase in signal | Dose-dependent decrease in signal in presence of a reference agonist |
| AR Competitive Binding | % Displacement of Radioligand | Dose-dependent increase in displacement | Dose-dependent increase in displacement |
Steroidogenesis Disruption: The H295R Assay
This assay assesses the potential of DOSS to interfere with the production of steroid hormones.
The H295R human adrenal carcinoma cell line is unique because it expresses most of the key enzymes required for steroidogenesis.[20] By exposing these cells to a chemical and measuring the subsequent levels of key hormones like testosterone and 17β-estradiol in the culture medium, one can screen for effects on the entire steroidogenic pathway.[26][27][28]
This protocol is a summary of the validated OECD TG 456.[29][30]
-
Cell Culture & Plating: Culture H295R cells and seed them into 24- or 48-well plates. Allow them to acclimate for 24 hours.
-
Dosing: Prepare a dilution series of DOSS. Include a solvent control, a strong positive control (e.g., forskolin, an inducer), and a strong inhibitor (e.g., prochloraz).
-
Exposure: Expose the cells to the test chemical or controls for 48 hours.
-
Medium Collection: At the end of the exposure period, collect the cell culture medium for hormone analysis.
-
Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol using validated methods such as ELISA or LC-MS/MS.
-
Viability Assessment: Measure cell viability in the corresponding wells to control for cytotoxicity.
| Hormone | Positive Result (Inhibition) | Positive Result (Induction) |
| Testosterone | Statistically significant decrease in production vs. solvent control | Statistically significant increase in production vs. solvent control |
| 17β-Estradiol | Statistically significant decrease in production vs. solvent control | Statistically significant increase in production vs. solvent control |
Tier 2: In Vivo Confirmation Assays
If DOSS shows positive and reproducible activity in Tier 1 assays, targeted in vivo studies are warranted to confirm these effects in a whole-organism context. These assays, recommended by the EDSP, assess changes in the weight of hormone-sensitive tissues.[31]
Estrogenic Activity: The Rodent Uterotrophic Assay (OECD TG 440)
This assay is the gold standard for detecting in vivo estrogenic activity.[32][33]
The assay uses either immature or ovariectomized adult female rats, models where endogenous estrogen levels are low, making the uterus highly sensitive to exogenous estrogenic compounds.[34][35][36] Animals are dosed with the test chemical for three consecutive days. A positive response is a statistically significant increase in uterine weight compared to the control group.[35]
| Endpoint | Measurement | Indication of Estrogenic Activity |
| Uterine Weight | Wet and blotted weight (mg) | Statistically significant increase vs. vehicle control |
| Body Weight | Daily measurement (g) | Monitored to ensure effects are not due to systemic toxicity |
| Clinical Observations | Daily health checks | Monitored for signs of toxicity |
Androgenic/Anti-Androgenic Activity: The Hershberger Assay (OECD TG 441)
This assay is designed to identify substances with androgenic or anti-androgenic activity.[37][38]
The assay uses castrated peripubertal male rats.[39][40]
-
Agonist Mode: Animals are treated with DOSS alone. An increase in the weight of androgen-dependent tissues indicates androgenic activity.
-
Antagonist Mode: Animals are co-treated with DOSS and a reference androgen (e.g., testosterone propionate). A decrease in tissue weights compared to the group receiving the reference androgen alone indicates anti-androgenic activity.
The assay runs for 10 consecutive days, after which five specific androgen-dependent tissues are weighed.[31][37]
| Endpoint (Tissue Weights) | Indication of Androgenic Activity | Indication of Anti-Androgenic Activity |
| Ventral Prostate (VP) | Statistically significant increase vs. vehicle control | Statistically significant decrease vs. testosterone control |
| Seminal Vesicles (SV) | Statistically significant increase vs. vehicle control | Statistically significant decrease vs. testosterone control |
| Levator Ani-Bulbocavernosus (LABC) | Statistically significant increase vs. vehicle control | Statistically significant decrease vs. testosterone control |
| Cowper's Glands (COW) | Statistically significant increase vs. vehicle control | Statistically significant decrease vs. testosterone control |
| Glans Penis (GP) | Statistically significant increase vs. vehicle control | Statistically significant decrease vs. testosterone control |
Conclusion
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- Vinggaard, A. M., & Andersen, H. R. (2006). Cell-based assays for screening androgen receptor ligands. Methods in Molecular Biology, 324, 213-228.
- Godfrey, H. (1971). Dangers of dioctyl sodium sulfosuccinate in mixtures. JAMA, 215(4), 643.
- U.S. Environmental Protection Agency. (n.d.). AR Binding Assay Fact Sheet.
- Owens, W., Gray, L. E. Jr, Zeiger, E., Walker, M., Yamasaki, K., & Ashby, J. (2007). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Environmental Health Perspectives, 115(5), 671-678.
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- Casas-Rodríguez, A., et al. (2023). Potential oestrogenic effects (following the OECD test guideline 440) and thyroid dysfunction induced by pure cylindrospermopsin and microcystin-LR in ovariectomized rats. Environmental Research, 226, 115671.
- Ceger, P., et al. (2018). DEVELOPMENT OF A CURATED HERSHBERGER DATABASE. Toxicological Sciences, 161(2), 261-276.
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- OECD. (n.d.). Test No. 440: Uterotrophic Bioassay in Rodents.
- U.S. Environmental Protection Agency. (2012). Uterotrophic Assay OCSPP Guideline 890.1600 Standard Evaluation Procedure (SEP).
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A Preliminary Investigation of Dioctyl Sulfosuccinate Sodium's Interaction with Biological Membranes: A Technical Guide
Abstract
Dioctyl sulfosuccinate sodium (DOSS), a widely utilized anionic surfactant in pharmaceuticals and various industrial applications, inevitably comes into contact with biological systems.[1] Its fundamental mechanism of action at the cellular level, particularly its interaction with the plasma membrane, is of critical importance for understanding its efficacy, potential cytotoxicity, and for the development of novel drug delivery systems. This technical guide provides a comprehensive preliminary investigation into the biophysical and biochemical interactions of DOSS with biological membranes. Drawing upon established principles of surfactant-lipid interactions and data from analogous anionic surfactants, we delineate the probable mechanisms of membrane perturbation, from initial monomer partitioning to eventual membrane solubilization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation in this area.
Introduction: The Amphiphile in the Biological Milieu
This compound (Docusate sodium) is an anionic surfactant characterized by a hydrophilic sulfosuccinate headgroup and two hydrophobic 2-ethylhexyl tails.[2] This amphiphilic nature dictates its behavior in aqueous environments and is the primary driver of its interaction with the lipid bilayers that form the fundamental structure of biological membranes.[2][3] While its most well-known application is as a stool softener, where it acts by reducing the surface tension of the stool to allow for better mixing of water and fats, its effects at a cellular level are less well-characterized.[4][5] Understanding these interactions is paramount, as DOSS is also used as an emulsifier in food, cosmetics, and pharmaceutical preparations, leading to widespread human exposure.[6][7]
The interaction of a surfactant with a biological membrane is a multi-stage process, critically dependent on the surfactant's concentration relative to its Critical Micelle Concentration (CMC) and the composition and physical state of the lipid bilayer. This guide will explore the following key stages of interaction:
-
Monomeric Partitioning and Membrane Fluidization: At concentrations below the CMC, DOSS monomers can insert into the lipid bilayer, altering its physical properties.
-
Increased Membrane Permeability: The insertion of surfactant molecules can disrupt the ordered packing of phospholipids, leading to increased permeability to ions and small molecules.
-
Membrane Solubilization and Micelle Formation: At and above the CMC, DOSS can lead to the complete disruption of the membrane structure, forming mixed micelles composed of lipids and surfactant molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DOSS is essential for interpreting its interactions with biological membranes.
| Property | Value/Description | Source(s) |
| Chemical Formula | C₂₀H₃₇NaO₇S | [7] |
| Molar Mass | 444.56 g/mol | [7] |
| Appearance | White, wax-like solid | [6] |
| Solubility | Sparingly soluble in water; freely soluble in alcohol and other organic solvents. | [6] |
| Critical Micelle Concentration (CMC) | Approximately 0.2 to 0.6 mM in aqueous solution. | [7] |
| Classification | Anionic Surfactant | [6][7] |
Proposed Mechanisms of DOSS Interaction with Biological Membranes
Based on studies of anionic surfactants like Sodium Dodecyl Sulfate (SDS), which shares structural similarities with DOSS, a multi-stage model of interaction with lipid bilayers can be proposed.[4][8][9]
Stage 1: Monomer Insertion and Membrane Perturbation (Concentration < CMC)
At low concentrations, DOSS exists as individual monomers in an aqueous solution. These monomers can partition into the lipid bilayer, driven by the hydrophobic effect. The bulky, branched alkyl chains of DOSS are expected to insert into the hydrophobic core of the membrane, while the charged sulfosuccinate headgroup remains at the membrane-water interface.
This insertion is hypothesized to induce several changes in the membrane's physical properties:
-
Increased Membrane Fluidity: The presence of DOSS molecules disrupts the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity. This can be conceptualized as creating more "free volume" within the bilayer.[10]
-
Alteration of Bilayer Thickness: Depending on the concentration, the insertion of anionic surfactants can initially cause a tightening of membrane packing and an increase in bilayer thickness.[8] However, as the concentration increases, this effect may be reversed.
-
Induction of Membrane Curvature Stress: The conical shape of the DOSS molecule (larger headgroup area relative to the tail volume) can induce positive curvature stress in the membrane, potentially leading to membrane destabilization.[3]
Caption: DOSS monomer partitioning into the lipid bilayer.
Stage 2: Pore Formation and Increased Permeability
As the concentration of DOSS in the membrane increases, the accumulated curvature stress and disruption of lipid packing can lead to the formation of transient pores or defects in the bilayer. This significantly increases the permeability of the membrane to water, ions, and other small hydrophilic molecules.[11][12][13] Studies have shown that DOSS can alter the permeability of the intestinal membrane, which is consistent with this mechanism.[11]
Stage 3: Membrane Solubilization (Concentration ≥ CMC)
When the bulk concentration of DOSS reaches and exceeds its CMC, the surfactant molecules begin to aggregate into micelles in the aqueous phase. These micelles can then act as sinks for lipid molecules, effectively extracting them from the bilayer.[10] This process, known as solubilization, leads to the complete disintegration of the membrane into mixed micelles composed of both DOSS and phospholipids. The kinetics and morphology of this process can be complex, potentially involving intermediate structures such as mixed vesicles and cylindrical micelles.[4][14]
Caption: Formation of mixed micelles from the lipid bilayer.
Experimental Protocols for a Preliminary Investigation
To validate the proposed mechanisms of DOSS-membrane interaction, a series of biophysical experiments using model membrane systems, such as liposomes, are recommended.
Preparation of Large Unilamellar Vesicles (LUVs)
Objective: To create a stable, well-defined model membrane system.
Materials:
-
Phospholipid of choice (e.g., DOPC, DPPC) in chloroform
-
This compound (DOSS)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Chloroform, Methanol
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
In a round-bottom flask, add the desired amount of phospholipid solution.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.
-
Store the LUV suspension at 4°C and use within a few days.
Membrane Fluidity Assay using Laurdan Fluorescence Spectroscopy
Objective: To assess changes in membrane fluidity upon interaction with DOSS.
Principle: Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In more ordered, gel-phase membranes, the emission maximum is blue-shifted, while in more fluid, liquid-crystalline phase membranes, it is red-shifted. This shift is quantified by the Generalized Polarization (GP) value.[5][15][16]
Procedure:
-
Prepare LUVs as described in section 4.1.
-
Incorporate Laurdan into the LUVs at a lipid-to-probe molar ratio of 500:1.
-
In a quartz cuvette, add the Laurdan-labeled LUV suspension.
-
Acquire the fluorescence emission spectrum from 400 to 550 nm with an excitation wavelength of 366 nm.
-
Add increasing concentrations of DOSS to the cuvette and record the emission spectrum after each addition.
-
Calculate the GP value using the following equation: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
Plot the GP value as a function of DOSS concentration. A decrease in GP indicates an increase in membrane fluidity.
Membrane Permeability Assay using Calcein Leakage
Objective: To quantify the increase in membrane permeability induced by DOSS.
Procedure:
-
Prepare LUVs in a buffer containing 50 mM calcein.
-
Remove unencapsulated calcein by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
In a fluorescence cuvette, add the calcein-loaded LUVs.
-
Monitor the fluorescence intensity at an emission wavelength of 515 nm with an excitation wavelength of 495 nm.
-
Add increasing concentrations of DOSS to the cuvette.
-
After each addition, measure the increase in fluorescence.
-
At the end of the experiment, add a surfactant that completely disrupts the vesicles (e.g., Triton X-100) to determine the maximum fluorescence (100% leakage).
-
Calculate the percentage of calcein leakage at each DOSS concentration.
Thermodynamic Analysis using Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of DOSS binding to and solubilizing the lipid membrane.
Principle: ITC directly measures the heat changes associated with molecular interactions, providing information on binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[10][17][18][19][20]
Procedure:
-
Prepare LUVs and a concentrated solution of DOSS in the same buffer.
-
Degas both solutions before the experiment.
-
Fill the ITC sample cell with the LUV suspension.
-
Fill the injection syringe with the DOSS solution.
-
Perform a series of injections of the DOSS solution into the LUV suspension while monitoring the heat changes.
-
Analyze the resulting thermogram to determine the thermodynamic parameters of the interaction. The shape of the thermogram can reveal the different stages of interaction, from monomer partitioning to membrane solubilization.[10]
Concluding Remarks and Future Directions
The preliminary investigation outlined in this guide provides a solid framework for understanding the fundamental interactions between this compound and biological membranes. The proposed mechanisms, based on established principles of surfactant science, suggest a concentration-dependent perturbation of the lipid bilayer, culminating in its solubilization. The detailed experimental protocols offer a clear path for researchers to test these hypotheses and quantify the effects of DOSS on key membrane properties.
Future research should focus on utilizing more advanced techniques to gain a molecular-level understanding of these interactions. Molecular dynamics simulations could provide invaluable insights into the precise orientation and dynamics of DOSS within the lipid bilayer.[8][21][22][23][24] Furthermore, investigating the influence of membrane composition, such as the presence of cholesterol and different phospholipid species, will be crucial for extrapolating these findings to the complexity of cellular membranes. A deeper understanding of DOSS-membrane interactions will not only clarify its biological effects but also pave the way for its more strategic use in pharmaceutical and biotechnological applications.
References
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- Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. (2010). International Journal of Molecular Sciences, 11(12), 5064–5080.
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- Laurdan | Fluorescent Lipids Probes and Cell Membrane Stains. (n.d.). R&D Systems.
- Castelletto, V., & Hamley, I. W. (2012). Interaction between a Cationic Surfactant-like Peptide and Lipid Vesicles and Its Relationship to Antimicrobial Activity. Langmuir, 28(49), 16849–16857.
- Laurdan. (n.d.). In Wikipedia.
- Wydro, P., & Hąc-Wydro, K. (2014). Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order. Biophysical Journal, 106(2), 434–443.
- Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. (2023). Polymers, 15(13), 2898.
- Singh, J., & Repta, A. J. (1983). Effect of surfactants on absorption through membranes III: effects of dioctyl sodium sulfosuccinate and poloxalene on absorption of a poorly absorbable drug, phenolsulfonphthalein, in rats. Journal of Pharmaceutical Sciences, 72(8), 868–872.
- Ohline, S. M., Campbell, M. L., Turnbull, M. T., & Kohler, S. J. (2001). Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment.
- (A) Fluorescence emission spectra of Laurdan in lipid, hybrid, and... (n.d.).
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- Surolia, A., & Mishra, S. (2014). Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 1188, pp. 139–151). Humana Press.
- Tieleman, D. P., Marrink, S. J., & Berendsen, H. J. C. (1997). Molecular dynamics simulation studies of lipid bilayer systems. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1331(3), 235–270.
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- Changes in phosphatidylcholine liposomes caused by a mixture of Triton X-100 and sodium dodecyl sulfate. (2004). Chemistry and Physics of Lipids, 129(2), 167–177.
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Methodological & Application
Protocol for preparing Dioctyl sulfosuccinate sodium reverse micelles for enzyme encapsulation.
Topic: Protocol for Preparing Dioctyl Sulfosuccinate Sodium (AOT) Reverse Micelles for Enzyme Encapsulation
Introduction: The Power of Nanoconfinement
Enzymes, the catalysts of life, traditionally operate in aqueous environments. However, many biotechnological applications, such as the synthesis of valuable esters or the degradation of hydrophobic pollutants, require enzymatic activity in non-polar organic solvents.[1][2] Direct exposure to such solvents often leads to denaturation and loss of function.[3] Reverse micelles (RMs) offer an elegant solution to this challenge by creating nanoscale aqueous sanctuaries within a bulk organic phase.[4]
These thermodynamically stable, water-in-oil microemulsions are spontaneously forming nanostructures where surfactant molecules enclose a polar core.[4][5] this compound, commonly known as AOT, is an anionic surfactant prized for its ability to form stable RMs in various non-polar solvents without the need for a co-surfactant, simplifying formulation.[6][7] The encapsulated enzyme resides within this "water pool," shielded from the denaturing effects of the organic solvent, while still allowing for the transport of hydrophobic substrates across the surfactant interface.[3] This application note provides a comprehensive guide to the principles, preparation, and characterization of AOT-based reverse micelles for robust enzyme encapsulation.
Core Principles: Engineering the Nanoreactor
The success of enzyme encapsulation hinges on understanding and controlling the physicochemical properties of the reverse micellar system. The structure is not static but a dynamic equilibrium governed by several key factors.
The Surfactant: this compound (AOT)
AOT is an anionic surfactant with a hydrophilic sulfonate headgroup and two branched, hydrophobic 2-ethylhexyl tails. This specific geometry is highly conducive to forming the curved interface required for reverse micelles. Its single-component nature simplifies preparation and modeling of the system.[7]
The Organic Solvent: The Continuous Phase
The choice of the non-polar organic solvent is critical. It not only forms the bulk phase but also influences the stability and properties of the RMs. Isooctane is a widely used solvent due to its low polarity, chemical inertness, and inability to penetrate the surfactant interface significantly, which helps maintain the integrity of the water pool.[8][9][10] Other alkanes like n-heptane or cyclohexane can also be used, though the choice can affect micelle-micelle interactions and substrate partitioning.[9]
The Water-to-Surfactant Molar Ratio (W₀): The Master Variable
The most critical parameter in designing an RM system is the water-to-surfactant molar ratio, denoted as W₀ (or w).
W₀ dictates the size of the aqueous core. For AOT in isooctane, the radius of the water pool (r_w, in nanometers) is directly and linearly proportional to W₀, following the approximate empirical relationship:
r_w ≈ 0.15 * W₀ [12]
This relationship allows for precise control over the nanoreactor's dimensions. The choice of W₀ is paramount because the enzyme's activity is often maximal when its size is comparable to the diameter of the water pool.[1] A W₀ that is too small may constrain the enzyme, leading to unfolding, while a W₀ that is too large can create an environment too similar to bulk water, potentially reducing stability and favorable interactions.[6][11]
The water within the core is not homogenous. It exists in at least two states: a "bound" layer interacting strongly with the AOT headgroups and a "free" or "bulk-like" water in the center of the pool.[13][14] At low W₀ values, nearly all water is bound, while at higher W₀, a distinct bulk-like core emerges.[14]
Visualization of the Encapsulation System
To better understand the components and the process, the following diagrams illustrate the structure of an enzyme-loaded reverse micelle and the experimental workflow.
Caption: Enzyme encapsulated within the aqueous core of an AOT reverse micelle.
Detailed Experimental Protocol
This protocol details the "injection method," a robust and widely used technique for preparing enzyme-loaded reverse micelles.[1][15]
Materials & Equipment
| Reagents | Equipment |
| This compound (AOT), >99% purity | Analytical balance |
| Isooctane (or other suitable alkane), anhydrous, >99% | Magnetic stirrer and stir bars |
| Enzyme of interest | Positive displacement micropipettes |
| Buffer solution (e.g., phosphate, Tris-HCl) at desired pH | Vortex mixer |
| Substrate for enzyme activity assay | Glass vials with PTFE-lined caps |
| Deionized water (18.2 MΩ·cm) | Spectrophotometer (for activity assay) |
| Dynamic Light Scattering (DLS) instrument |
Step-by-Step Methodology
Caption: Experimental workflow for enzyme encapsulation in reverse micelles.
Step 1: Preparation of AOT Stock Solution
-
Accurately weigh the required amount of AOT powder using an analytical balance.
-
Dissolve the AOT in a precise volume of isooctane to achieve the desired molar concentration (e.g., 100 mM). A common concentration range is 50-200 mM.[15]
-
Stir the solution using a magnetic stirrer in a sealed glass vial until the AOT is completely dissolved, forming a clear solution.
Causality Insight: Using anhydrous solvent is crucial to prevent the premature formation of empty micelles, ensuring that the W₀ is determined solely by the added aqueous phase.
Step 2: Preparation of Aqueous Enzyme Solution
-
Prepare the desired buffer at the optimal pH for your enzyme's activity and stability.
-
Dissolve the lyophilized enzyme in the buffer to create a concentrated stock solution. The concentration should be high enough to achieve the desired final concentration in the micellar system with a small injection volume.
Step 3: Calculation of Injection Volume for Target W₀
-
Determine the target W₀ based on the enzyme's size and literature precedents.
-
Use the following formula to calculate the volume of aqueous enzyme solution (V_aq) to add to a given volume of AOT/isooctane solution (V_org):
V_aq (in μL) = (W₀ * C_AOT * V_org * M_H₂O) / ρ_H₂O
Where:
-
W₀ is the target water-to-surfactant ratio.
-
C_AOT is the molar concentration of AOT in isooctane (mol/L).
-
V_org is the volume of the AOT solution (L).
-
M_H₂O is the molar mass of water (18.015 g/mol ).
-
ρ_H₂O is the density of the aqueous solution (~1000 g/L).
-
Step 4: The Injection Process
-
Pipette a precise volume of the AOT/isooctane solution into a clean glass vial.
-
Using a positive displacement micropipette, carefully inject the calculated volume of the aqueous enzyme solution directly into the organic solution.
Causality Insight: The "injection method" introduces the aqueous phase containing the enzyme into the surfactant/oil mixture.[1] The system then spontaneously self-assembles, with the AOT molecules arranging themselves around the aqueous droplets to minimize unfavorable interactions between the water and the oil phase.[7][16]
Step 5: Homogenization
-
Immediately after injection, cap the vial securely.
-
Vortex the mixture vigorously for 30-60 seconds.
-
The initially turbid mixture should become a single, optically transparent phase. This clarity is the hallmark of reverse micelle (or microemulsion) formation.[1][17] If the solution remains cloudy, it may indicate that the system is outside the stable microemulsion region for that specific composition.
A Self-Validating System: Characterization Protocols
Preparation alone is insufficient; validation is required to ensure the system has the desired properties.
Micelle Size Verification via Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a solution.[10][18] It confirms the formation and size of the reverse micelles.
-
Protocol:
-
Calibrate the DLS instrument with a known standard.
-
Transfer a sample of the prepared reverse micellar solution to a clean cuvette compatible with isooctane.
-
Set the solvent parameters in the software to those of isooctane (viscosity and refractive index).
-
Equilibrate the sample at the desired temperature (e.g., 25°C).
-
Perform the measurement. The resulting size distribution should show a monodisperse peak corresponding to the hydrodynamic diameter of the reverse micelles.
-
Compare the measured diameter with the expected size based on the W₀ value.
-
| Target W₀ | Expected Water Pool Radius (r_w) | Expected Hydrodynamic Diameter (D_h) * |
| 5 | ~0.75 nm | ~3-4 nm |
| 10 | ~1.50 nm | ~5-7 nm |
| 20 | ~3.00 nm | ~8-11 nm |
| 30 | ~4.50 nm | ~12-15 nm |
*Note: The hydrodynamic diameter measured by DLS includes the surfactant shell and is therefore larger than the water pool diameter.[18]
Enzyme Activity Assay
The ultimate test is whether the encapsulated enzyme remains active. The assay must be adapted for the two-phase system.
-
Protocol:
-
Prepare two separate reverse micellar solutions:
-
Enzyme Micelles: Encapsulate the enzyme as described above.
-
Substrate Micelles: Encapsulate the substrate (dissolved in the same buffer) in a separate AOT/isooctane solution at the same W₀.
-
-
Initiate the reaction by mixing the two micellar solutions. The dynamic nature of reverse micelles means they constantly collide, fuse, and break apart, allowing the enzyme and substrate to mix within the transiently merged water pools.[19]
-
Monitor the reaction progress by measuring the appearance of a product or disappearance of a substrate using UV-Vis spectrophotometry at a suitable wavelength.
-
Compare the activity to a control reaction in a standard aqueous buffer to determine the relative activity of the encapsulated enzyme. Many enzymes exhibit "superactivity" in reverse micelles under optimal conditions.[20]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Solution remains turbid/cloudy after vortexing | W₀ is too high or AOT concentration is too low for a stable microemulsion. | Re-calculate and prepare a new sample. Consult a ternary phase diagram for AOT/water/isooctane if available.[17] |
| DLS shows very large particles or high polydispersity | Phase separation or aggregation. Incorrect instrument settings. | Ensure you are within the stable microemulsion phase. Verify DLS parameters (solvent viscosity, refractive index). |
| Low or no enzyme activity | W₀ is not optimal, constraining the enzyme. pH of the aqueous phase is incorrect. | Prepare samples with a range of W₀ values to find the optimum. Ensure the pH of the initial buffer is correct.[6] |
| Protein precipitation over time | Non-optimal W₀ or ionic strength. | Finely tune the W₀. Adjust the salt concentration in the buffer, as high salt can sometimes decrease micelle size and stability.[4][6] |
Conclusion
The AOT reverse micelle system provides a powerful and highly tunable platform for encapsulating enzymes for catalysis in non-polar environments. By carefully controlling the water-to-surfactant molar ratio (W₀), researchers can create nanoreactors of a specific size, protecting the enzyme from the bulk organic solvent while facilitating its catalytic function. The protocols outlined in this document, combining a straightforward injection method with essential characterization techniques like DLS and activity assays, provide a robust framework for scientists and drug development professionals to successfully harness the potential of micellar enzymology.
References
- Babu, C. R., et al. (2001). Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy. Methods in Enzymology. [Link]
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- Abel, S., et al. (2004). Molecular Modeling and Simulations of AOT-Water Reverse Micelles in Isooctane: Structural and Dynamic Properties. The Journal of Physical Chemistry B. [Link]
- Correa, N. M., et al. (2016). Green AOT reverse micelles as nanoreactors for alkaline phosphatase. The hydrogen bond “dances” between water and the enzyme, the reaction product, and the reverse micelles interface. Physical Chemistry Chemical Physics. [Link]
- Lisy, V., et al. (2018). Characterization of dynamics and mechanism in the self-assembly of AOT reverse micelles. The Journal of Chemical Physics. [Link]
- Abuin, E. B., & Lissi, E. A. (1998). Solubilization in AOT-Water Reverse Micelles. Effect of the External Solvent. Langmuir. [Link]
- Krishna, S. H., et al. (2001). Reverse micellar extraction for downstream processing of proteins/enzymes. Recent Research Developments in Bioprocess Technology. [Link]
- Gaikaiwari, R. P., et al. (2001). Reverse micellar extraction for downstream processing of proteins/enzymes. Advances in Biochemical Engineering/Biotechnology. [Link]
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- Hemavathi, A. B., et al. (2018).
- Bello, M., et al. (2016). Effect of micellar water content (w 0 = [H 2 O]/[surfactant]) on the kinetic parameters.
- Zhang, Y. H. P., & Lynd, L. R. (2005). Expression of Enzyme Activity in Reverse Micelles. Biotechnology and Bioengineering. [Link]
- Pundir, C. S. (2015). Micellar Enzymology- Chemistry and Applications. The Open Biotechnology Journal. [Link]
- Tey, B. T., et al. (2013). The use of Reverse Micelles in Downstream Processing of Biotechnological Products. arXiv. [Link]
- Gofurov, S., et al. (2022). Structural Features of Reverse AOT Micelles in Water/Cyclohexane: Molecular Dynamics Study. East European Journal of Physics. [Link]
- Po-Jen, S., & Wagner, N. J. (2019).
- Pileni, M. P. (2022). Ionic and non-ionic surfactants: Micelles, reverse micelles and micro heterogenous systems. CABI Digital Library. [Link]
- Abel, S., et al. (2009). Modeling the Self-Aggregation of Small AOT Reverse Micelles from First Principles.
- Aires-Barros, M. R., & Cabral, J. M. S. (1989). Stability of hydrogenase in AOT reversed micelles. Enzyme and Microbial Technology. [Link]
- PDB, et al. (2012). The Size of AOT Reverse Micelles.
- Heitert, J. (2021). AOT in isooctane Reverse Micelles Varying Size and Phase Stability with Amides: Comparison of Urea Formamide and Acetamide. DePauw University. [Link]
- Bohidar, H. B., & Behboudnia, M. (2001). Investigation on the relation between water content and microstructure of several different reverse micellar systems.
- Dennis, E. A., & O'Connor, C. J. (Eds.). (1992). Enzyme Activity in Reverse Micelles: Roles of Diffusion and Extent of Hydration. In Biomolecules in Organic Solvents. CRC Press. [Link]
- Dekker, M., et al. (1989). Enzyme inactivation and protection during entrapment in reversed micelles. Biotechnology and Bioengineering. [Link]
- Doleček, V., & Kopecký, F. (2007). Synthesis of Materials within Reverse Micelles.
- Fuglestad, B., et al. (2019). Characterization of 10MAG/LDAO reverse micelles: Understanding versatility for protein encapsulation. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
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- García-Arrazola, R., et al. (2023).
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- He, Z., et al. (2021). Dry reversed micelles in SEDDS as lipid-based drug delivery systems for hydrophilic drugs. Universität Innsbruck. [Link]
- Ritcey, A. M., et al. (2010).
- Stamatis, H., et al. (1999). Improvement of Enzyme Activity and Stability for Reverse Micellar-Encapsulated Lipases in the Presence of Short-Chain and Polar Alcohols. Journal of Surfactants and Detergents. [Link]
- Darszon, A., & Shoshani, L. (1992). Enzymes in Reverse Micelles Containing Phospholipids. In Biomolecules in Organic Solvents. CRC Press. [Link]
- CN103709078A - Preparation method of dioctyl sodium sulfosuccinate.
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- Daedalus Innovations. (n.d.). Reverse Micelle Introductory Kit.
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Using Dioctyl sulfosuccinate sodium for the synthesis of silver nanoparticles.
Application Note & Protocol
Controlled Synthesis of Monodisperse Silver Nanoparticles Using Dioctyl Sulfosuccinate Sodium (AOT) Reverse Micelles
Abstract
This document provides a comprehensive guide for the synthesis of highly monodisperse silver nanoparticles (AgNPs) utilizing the reverse micelle technique with this compound (AOT). The reverse micelle method offers exceptional control over nanoparticle size and distribution by employing the aqueous cores of water-in-oil microemulsions as constrained nanoreactors. We will delve into the underlying mechanism, detail the critical parameters that govern the synthesis, provide a robust step-by-step protocol, and discuss essential characterization techniques. This guide is intended for researchers in materials science, nanotechnology, and drug development seeking a reliable method for producing high-quality, size-controlled AgNPs for a variety of applications, including catalysis, sensing, and antimicrobial agents.
Introduction: The AOT Reverse Micelle Advantage
Silver nanoparticles are of immense scientific and commercial interest due to their unique optical, electronic, and antimicrobial properties. A key challenge in their synthesis is achieving precise control over particle size and preventing aggregation, as these factors critically determine their functionality. While numerous chemical reduction methods exist, the use of this compound (AOT) to form reverse micelles, or water-in-oil microemulsions, stands out as a superior strategy for producing monodisperse nanoparticles.[1]
AOT is an anionic surfactant that, in nonpolar solvents, self-assembles to form spherical aggregates with their hydrophilic sulfonate headgroups oriented inwards, encapsulating a discrete aqueous core.[2] These "water pools" act as individual nanoreactors, confining the reaction of a silver precursor (like silver nitrate) and a reducing agent. The size of this aqueous core, and consequently the size of the resulting nanoparticle, can be precisely tuned by controlling the molar ratio of water to surfactant (W₀).[3][4] This method not only dictates the final particle size but also provides a stabilizing surfactant layer that prevents agglomeration.
Mechanism of Nanoparticle Formation in AOT Nanoreactors
The synthesis process leverages the dynamic nature of reverse micelles. Two separate microemulsion systems are prepared: one containing the aqueous silver salt precursor and the other containing the aqueous reducing agent.
-
Nanoreactor Formation: AOT molecules spontaneously form reverse micelles in a continuous oil phase (e.g., hexane, isooctane, or dodecane). The polar sulfonate groups sequester water molecules, forming a stable, nanosized aqueous core.
-
Reactant Solubilization: Silver nitrate (AgNO₃) is solubilized in the aqueous core of one micellar population, while a reducing agent, such as hydrazine hydrate or sodium borohydride, is solubilized in a second population.[3][5]
-
Controlled Reaction: When the two microemulsions are mixed, the micelles undergo continuous collision and coalescence. This dynamic exchange of contents brings the silver ions and reducing agent molecules into contact within a confined space.
-
Nucleation and Growth: The reduction of Ag⁺ ions to Ag⁰ atoms initiates nucleation. The growth of the nanoparticle is physically constrained by the size of the micellar water core, leading to a narrow size distribution.[6]
-
Stabilization: The AOT molecules adsorb onto the surface of the newly formed silver nanoparticle through a coordination bond between the silver atoms and the sulfonic group. This provides a protective layer that imparts excellent colloidal stability in the nonpolar solvent.
Caption: Experimental workflow for AgNP synthesis.
Step-by-Step Methodology
Step 1: Preparation of Microemulsion A (Silver Precursor)
-
Prepare a 0.1 M stock solution of AOT in isooctane. For example, dissolve 4.446 g of AOT in isooctane to a final volume of 100 mL.
-
Prepare a 0.4 M aqueous solution of silver nitrate (AgNO₃).
-
In a clean glass vial, take 20 mL of the 0.1 M AOT/isooctane solution.
-
Calculate and add the required volume of the 0.4 M AgNO₃ solution to achieve the desired W₀ value. For a target W₀ of 4, add 89 µL of the AgNO₃ solution.
-
Seal the vial and sonicate or vortex vigorously until the solution becomes clear and optically transparent, indicating the formation of a stable microemulsion.
Step 2: Preparation of Microemulsion B (Reducing Agent)
-
Prepare a 0.5 M aqueous solution of hydrazine hydrate.
-
In a separate clean glass vial, take 10 mL of the 0.1 M AOT/isooctane solution.
-
Calculate and add the required volume of the 0.5 M hydrazine hydrate solution to achieve the same W₀ value (e.g., for W₀ = 4, add 44.5 µL).
-
Seal the vial and sonicate or vortex until the solution is clear.
Step 3: Synthesis Reaction
-
Place Microemulsion A in a flask on a magnetic stirrer and begin vigorous stirring.
-
Using a syringe, rapidly inject the entire volume of Microemulsion B into Microemulsion A.
-
The solution should quickly change color from colorless to a pale yellow, then darken to a yellowish-brown, indicating the formation of silver nanoparticles.
-
Allow the reaction to stir for at least 30-60 minutes at room temperature to ensure completion. The resulting solution is a stable colloidal dispersion of AOT-capped AgNPs in isooctane.
Characterization of Synthesized AgNPs
Proper characterization is essential to confirm the successful synthesis and determine the physical properties of the nanoparticles.
| Technique | Purpose | Expected Result for 2-5 nm AgNPs |
| UV-Visible Spectroscopy | To confirm the formation of AgNPs by detecting the Surface Plasmon Resonance (SPR) peak. [3] | A characteristic SPR absorption peak between 400-430 nm. The peak position is size-dependent. |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and size distribution of the nanoparticles. [4][6] | Images will show discrete, spherical particles. Image analysis should confirm a mean diameter in the 2-5 nm range with low polydispersity. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter of the AOT-micelle-encapsulated nanoparticles in solution. | The hydrodynamic diameter will be larger than the core particle size observed by TEM, as it includes the AOT surfactant layer and solvent shell. |
Troubleshooting and Expert Insights
-
Problem: The final solution is cloudy or shows precipitation.
-
Cause & Solution: This indicates particle aggregation. It may be caused by excess water, insufficient AOT concentration, or impurities. Ensure anhydrous solvents are used and that the W₀ ratio is carefully controlled.
-
-
Problem: The UV-Vis spectrum is very broad or shows multiple peaks.
-
Cause & Solution: This suggests a wide particle size distribution (polydispersity) or the presence of non-spherical particles. Ensure rapid injection and vigorous stirring during the reaction step to promote uniform nucleation. A size-selective precipitation technique can be used post-synthesis to narrow the distribution. [1]* Expert Insight: For applications requiring solvent exchange or transfer to an aqueous phase, the AOT capping layer can be replaced through ligand exchange procedures, for example, by introducing a thiol-containing molecule.
-
Conclusion
The use of this compound reverse micelles is a powerful and highly reproducible method for the bottom-up synthesis of monodisperse silver nanoparticles. By precisely controlling key parameters, particularly the water-to-surfactant molar ratio, researchers can tune nanoparticle size to meet the specific demands of their application. The inherent stability conferred by the AOT capping layer and the simplicity of the procedure make it an invaluable technique for both fundamental research and the development of advanced nanomaterials.
References
- Taleb, A., Petit, C., & Pileni, M. P. (1997). Synthesis of Highly Monodisperse Silver Nanoparticles from AOT Reverse Micelles: A Way to 2D and 3D Self-Organization.
- Taleb, A., Petit, C., & Pileni, M. P. (1997).
- Zhang, L., et al. (2006). Controllable Synthesis and UV-Vis Spectral Analysis of Silver Nanoparticles in AOT Microemulsion. Researching. [Link]
- Zhang, L., Shen, Y., & Wang, J. (2006). Synthesis and characterization of silver nanoparticles in AOT microemulsion system. Journal of Physics and Chemistry of Solids, 67(11), 2153-2157. [Link]
- Zhang, L., Shen, Y., & Xie, A. (2006). Preparation of silver nanoparticles in water-in-oil AOT reverse micelles. PubMed. [Link]
- Zhang, L., et al. (2006). Controllable Synthesis and UV-Vis Spectral Analysis of Silver Nanoparticles in AOT Microemulsion.
- Majeed, S., et al. (2023).
- Zhang, L., Shen, Y., & Xie, A. (2006). Preparation of silver nanoparticles in water-in-oil AOT reverse micelles.
- Petit, C., Lixon, P., & Pileni, M. P. (1993). In situ synthesis of silver nanocluster in AOT reverse micelles. The Journal of Physical Chemistry, 97(49), 12974-12983. [Link]
- R, S., & T, M. (2017). Synthesis, Characterization and Biomedical Application of Silver Nanoparticles. PubMed Central. [Link]
- Valldepera, E., et al. (2023). Dioctyl sodium sulfosuccinate surfactant self-assembly dependency of solvent hydrophilicity: a modelling study. RSC Publishing. [Link]
- Iravani, S., Korbekandi, H., Mirmohammadi, S. V., & Zolfaghari, B. (2014). Synthesis of silver nanoparticles: chemical, physical and biological methods. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dioctyl sodium sulfosuccinate surfactant self-assembly dependency of solvent hydrophilicity: a modelling study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02173D [pubs.rsc.org]
- 3. researching.cn [researching.cn]
- 4. Preparation of silver nanoparticles in water-in-oil AOT reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dioctyl Sulfosuccinate Sodium (DOSS) in Polymeric Nanoparticle Formulations for Enhanced Anticancer Drug Delivery: An Application Guide
An in-depth analysis of the topic, "Dioctyl sulfosuccinate sodium in polymeric nanoparticle formulation for anticancer drug delivery," has been conducted to create a comprehensive guide. The structure is designed to logically progress from foundational concepts to practical application, ensuring a deep understanding of the methodologies. This guide will provide detailed application notes and protocols for researchers, scientists, and drug development professionals, emphasizing scientific integrity and practical insights.
Abstract
This compound (DOSS), an anionic surfactant, has emerged as a critical excipient in the formulation of polymeric nanoparticles for anticancer drug delivery. Its utility extends beyond its primary role as a stabilizer, as it actively contributes to overcoming significant physiological barriers that limit the efficacy of chemotherapeutics. This guide provides a comprehensive overview of the application of DOSS in designing advanced drug delivery systems. It delves into the physicochemical properties of DOSS and its multifaceted roles as a surfactant, permeation enhancer, and P-glycoprotein (P-gp) inhibitor to combat multidrug resistance (MDR). This document offers detailed protocols for the formulation of DOSS-containing polymeric nanoparticles, methods for their characterization, and insights into their application in enhancing the therapeutic index of anticancer drugs. The information presented is intended to equip researchers with the necessary knowledge to effectively leverage DOSS in the development of next-generation cancer nanomedicines.
Section 1: Introduction to this compound (DOSS) in Nanomedicine
Physicochemical Properties of DOSS
This compound is an anionic surfactant widely used in the pharmaceutical industry for its emulsifying, wetting, and dispersing properties. Its amphiphilic structure, consisting of a hydrophilic sulfonate head group and two hydrophobic 2-ethylhexyl tails, allows it to reduce interfacial tension between oil and water phases, which is crucial for creating stable nanoparticle suspensions. The selection of a suitable stabilizer is paramount in nanoparticle formulation to prevent aggregation and ensure a long shelf-life.
The Multifaceted Roles of DOSS in Polymeric Nanoparticles
The function of DOSS in drug delivery systems is not limited to its surfactant properties. It plays several key roles that can significantly enhance the therapeutic efficacy of encapsulated drugs.
-
As a Surfactant: DOSS is highly effective in stabilizing polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), during the formulation process. It adsorbs at the nanoparticle surface, creating a steric and electrostatic barrier that prevents particle aggregation. This results in a monodisperse suspension with a controlled particle size, which is essential for in vivo applications.
-
As a Permeation Enhancer: DOSS can transiently increase the permeability of biological membranes, including the intestinal epithelium and the blood-brain barrier (BBB). This property is particularly valuable for improving the oral bioavailability of poorly absorbed drugs and for delivering therapeutics to the central nervous system. The mechanism involves the temporary disruption of tight junctions between cells, allowing for paracellular transport of the nanoparticles.
-
As a P-glycoprotein (P-gp) Inhibitor: One of the most significant advantages of using DOSS in cancer therapy is its ability to inhibit the function of P-glycoprotein. P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is a primary cause of multidrug resistance (MDR). By inhibiting P-gp, DOSS can increase the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby restoring their sensitivity to the drug.
Rationale for Use in Anticancer Drug Delivery
The combination of these properties makes DOSS a highly attractive excipient for anticancer drug delivery systems. Polymeric nanoparticles can provide targeted and sustained release of chemotherapeutics, reducing systemic toxicity. The incorporation of DOSS can further enhance their efficacy by:
-
Improving the stability and shelf-life of the nanoparticle formulation.
-
Increasing the oral bioavailability of anticancer drugs, enabling less invasive administration routes.
-
Overcoming multidrug resistance, a major challenge in cancer treatment.
-
Potentially enhancing penetration into poorly permeable tumors and sanctuary sites like the brain.
Section 2: Formulation Strategies for DOSS-Incorporated Polymeric Nanoparticles
Common Polymeric Systems
DOSS has been successfully incorporated into nanoparticles made from a variety of biodegradable and biocompatible polymers, including:
-
Poly(lactic-co-glycolic acid) (PLGA): One of the most widely used polymers for drug delivery due to its biocompatibility and tunable degradation rate.
-
Poly(lactic acid) (PLA): Similar to PLGA, it is a biodegradable polyester used for controlled drug release.
-
Chitosan: A natural polysaccharide with mucoadhesive properties, making it suitable for oral and mucosal drug delivery.
Key Formulation Methods
Several methods can be used to prepare DOSS-containing polymeric nanoparticles. The choice of method depends on the polymer, the drug, and the desired nanoparticle characteristics.
-
Emulsion-Solvent Evaporation: This is a common method for encapsulating hydrophobic drugs. An organic solution of the polymer and drug is emulsified in an aqueous phase containing DOSS. The organic solvent is then removed by evaporation, leading to the formation of nanoparticles.
-
Nanoprecipitation (Solvent Displacement): This method is suitable for both hydrophobic and hydrophilic drugs. The polymer and drug are dissolved in a water-miscible organic solvent, which is then added to an aqueous phase containing DOSS under stirring. The rapid diffusion of the solvent leads to the precipitation of the polymer and the formation of nanoparticles.
Critical Formulation Parameters and Optimization
The properties of the resulting nanoparticles are influenced by several formulation parameters that must be carefully optimized:
-
DOSS Concentration: The concentration of DOSS affects particle size, stability, and biological activity. Higher concentrations generally lead to smaller particle sizes but may increase toxicity.
-
Polymer Concentration: This affects the viscosity of the organic phase and can influence particle size and drug loading.
-
Organic Solvent: The choice of solvent affects the solubility of the polymer and drug and the rate of solvent diffusion.
-
Stirring Rate: The energy input during emulsification or nanoprecipitation affects the droplet size and, consequently, the final particle size.
Section 3: Protocol - Preparation of Doxorubicin-Loaded PLGA Nanoparticles using DOSS
Objective
To prepare doxorubicin-loaded PLGA nanoparticles using an emulsion-solvent evaporation method with DOSS as a surfactant and to characterize their physicochemical properties.
Materials and Equipment
-
Materials:
-
PLGA (50:50, MW 10-20 kDa)
-
Doxorubicin hydrochloride (DOX)
-
This compound (DOSS)
-
Dichloromethane (DCM)
-
Deionized water
-
Triethylamine (TEA)
-
-
Equipment:
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
-
Particle size analyzer (e.g., Malvern Zetasizer)
-
UV-Vis spectrophotometer
-
Lyophilizer
-
Step-by-Step Experimental Protocol
-
Preparation of the Organic Phase:
-
Dissolve 100 mg of PLGA in 5 mL of DCM.
-
Add 10 mg of DOX and 5 µL of TEA to the PLGA solution. Stir until the DOX is fully dissolved. The TEA is used to deprotonate the DOX hydrochloride, making it soluble in the organic phase.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) DOSS solution by dissolving 100 mg of DOSS in 10 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring at 500 rpm on a magnetic stirrer.
-
Immediately sonicate the mixture using a probe sonicator at 40% amplitude for 2 minutes in an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure at 30°C for 1-2 hours.
-
-
Nanoparticle Recovery:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess DOSS and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable volume of deionized water or a cryoprotectant solution (e.g., 5% trehalose).
-
-
Lyophilization (Optional):
-
For long-term storage, freeze the nanoparticle suspension at -80°C and then lyophilize for 48 hours.
-
Characterization and Quality Control
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Drug Encapsulation Efficiency (EE) and Loading Content (LC):
-
To determine the amount of encapsulated drug, dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) and measure the DOX concentration using a UV-Vis spectrophotometer at 480 nm.
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
LC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
-
In Vitro Drug Release:
-
Disperse the nanoparticles in a release medium (e.g., PBS, pH 7.4) and incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples, centrifuge to separate the nanoparticles, and measure the DOX concentration in the supernatant.
-
Section 4: Advanced Applications and Mechanistic Insights
Overcoming Multidrug Resistance (MDR) in Cancer Cells
The ability of DOSS to inhibit P-gp is a key advantage in treating drug-resistant cancers. DOSS-containing nanoparticles can effectively deliver chemotherapeutics to resistant cells and prevent their efflux, leading to increased intracellular drug accumulation and enhanced cytotoxicity.
Caption: DOSS-mediated inhibition of P-gp efflux pump in a multidrug-resistant cancer cell.
Enhancing Oral Bioavailability of Chemotherapeutics
Many anticancer drugs have poor oral bioavailability due to low solubility and permeability. DOSS can improve the oral absorption of these drugs by enhancing their solubility and by transiently opening the tight junctions between intestinal epithelial cells, allowing for paracellular transport of the nanoparticles.
Improving Blood-Brain Barrier Penetration
The blood-brain barrier (BBB) is a major obstacle to the delivery of drugs to the brain. DOSS has been shown to enhance the permeability of the BBB, potentially enabling the delivery of chemotherapeutics to brain tumors. This is a promising strategy for treating aggressive brain cancers like glioblastoma.
Section 5: Troubleshooting and Best Practices
| Problem | Possible Cause | Solution |
| Large particle size or high polydispersity index (PDI) | Insufficient sonication energy; Inefficient DOSS stabilization | Increase sonication time/amplitude; Optimize DOSS concentration |
| Low encapsulation efficiency | Poor drug solubility in the organic phase; Premature drug leakage | Use a co-solvent; Optimize the formulation to ensure rapid polymer precipitation |
| Nanoparticle aggregation upon storage | Insufficient surface coating with DOSS; Inappropriate storage conditions | Increase DOSS concentration; Store as a lyophilized powder or in a suitable buffer |
| High cytotoxicity of blank nanoparticles | High concentration of residual DOSS | Ensure thorough washing of nanoparticles after formulation; Perform a dose-response study to determine the optimal DOSS concentration |
Section 6: Conclusion and Future Perspectives
This compound is a versatile and powerful tool in the formulation of polymeric nanoparticles for anticancer drug delivery. Its ability to act as a stabilizer, permeation enhancer, and P-gp inhibitor makes it a valuable excipient for overcoming some of the most significant challenges in cancer therapy. Future research should focus on further elucidating the mechanisms of DOSS-mediated permeation enhancement and P-gp inhibition in vivo, as well as on the development of targeted DOSS-containing nanoparticles to minimize off-target effects and further improve therapeutic outcomes. The rational design of multifunctional nanoparticles incorporating DOSS holds great promise for the future of cancer treatment.
References
- Sutradhar, K. B., & Amin, M. L. (2014). Nanotechnology in Cancer Drug Delivery and Selective Targeting. Journal of Applied Pharmaceutical Science, 4(6), 113-121. [Link]
- Ganju, A., Khan, S., Hafeez, A., & Sharma, G. (2017). A novel approach for lymphatic delivery of tamoxifen using Docusate sodium-PLGA nanoparticles. Artificial Cells, Nanomedicine, and Biotechnology, 45(6), 1146-1153. [Link]
- Kou, L., Sun, R., Hsei, I., & Li, Y. (2018). D-α-tocopheryl polyethylene glycol 1000 succinate-coated and docetaxel-loaded PLGA nanoparticles: in vitro and in vivo evaluation. Drug Delivery, 25(1), 1236-1244. [Link]
- Tiwari, S. B., & Amiji, M. M. (2006). A review of nanocarrier-based systems for drug delivery to the central nervous system. Current Drug Delivery, 3(2), 131-140. [Link]
Application Notes & Protocols: Dioctyl Sulfosuccinate Sodium (DOSS) in Stable Microemulsions for Oral Drug Delivery
Introduction: The Challenge of Oral Drug Delivery and the Role of DOSS
The oral route remains the most preferred method for drug administration. However, its efficacy is often hampered by the poor aqueous solubility of many active pharmaceutical ingredients (APIs), leading to low and variable bioavailability.[1][2] Over 40% of new drug candidates exhibit poor water solubility, posing a significant challenge to formulation scientists.[1] Microemulsions have emerged as a powerful strategy to overcome these hurdles. These systems are clear, thermodynamically stable, and isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules.[3][4][5]
Dioctyl sulfosuccinate sodium (DOSS), also known as docusate sodium or Aerosol OT (AOT), is a highly effective anionic surfactant renowned for its exceptional emulsifying, wetting, and solubilizing properties.[6][7] Its amphiphilic nature, featuring a hydrophilic sodium sulfonate head and two hydrophobic octyl tails, allows it to significantly lower the interfacial tension between oil and water phases.[8] This unique capability makes DOSS an excellent candidate for forming stable microemulsions that can encapsulate poorly soluble drugs, protect them from degradation in the gastrointestinal tract, and enhance their absorption, thereby improving oral bioavailability.[9][10][11][12][13]
This guide provides a comprehensive overview and detailed protocols for leveraging DOSS in the development of stable microemulsions for oral drug delivery. We will delve into the principles of formulation, step-by-step preparation, and essential characterization techniques, grounded in scientific rationale to empower researchers in this field.
The Science of DOSS-Based Microemulsion Formation
The spontaneous formation of a microemulsion is a thermodynamically driven process. The key is the reduction of the free energy of the system, which is achieved by lowering the interfacial tension between the oil and water phases to near-zero values. This is where the choice of surfactant and co-surfactant is critical.
Mechanism of Action: DOSS molecules accumulate at the oil-water interface. Their hydrophobic tails penetrate the oil phase, while the hydrophilic heads remain in the aqueous phase.[8] This orientation creates a stable interfacial film that prevents the coalescence of the dispersed droplets. A co-surfactant, typically a short-to-medium chain alcohol (e.g., ethanol, isopropanol, or Transcutol®), is often required. The co-surfactant intercalates within the surfactant film, increasing its fluidity and flexibility. This allows the interface to accommodate the curvature necessary for the formation of nano-sized droplets (typically 10-100 nm), resulting in a transparent, stable system.[4][5]
The type of microemulsion formed (oil-in-water, water-in-oil, or bicontinuous) depends on the relative proportions of the components. For oral delivery of hydrophobic drugs, oil-in-water (o/w) microemulsions are generally preferred as they can be readily diluted in gastrointestinal fluids.[14]
Caption: Molecular structure of DOSS, highlighting its amphiphilic nature.
Protocol 1: Formulation Development via Phase Titration
The cornerstone of microemulsion formulation is the construction of a pseudo-ternary phase diagram. This diagram maps the regions of microemulsion formation at a constant temperature, allowing for the identification of optimal component ratios.[15][16]
Materials & Equipment
-
Surfactant: this compound (DOSS)
-
Co-surfactant: e.g., Ethanol, Propylene Glycol, Transcutol® P
-
Oil Phase: e.g., Medium-chain triglycerides (MCT, like Miglyol® 812), Oleic Acid, Isopropyl Myristate (IPM)
-
Aqueous Phase: Purified, deionized water
-
API: The drug substance to be encapsulated
-
Equipment: Analytical balance, magnetic stirrer and stir bars, glass vials, positive displacement pipette or burette, vortex mixer.
Step-by-Step Methodology: Constructing the Phase Diagram
The water titration method is a common and effective technique for constructing phase diagrams.[17]
-
Prepare Surfactant/Co-surfactant Mixtures (Smix):
-
Prepare a series of Smix ratios by weight (e.g., 1:1, 2:1, 3:1, 4:1 of DOSS:Co-surfactant).
-
Rationale: The ratio of surfactant to co-surfactant significantly impacts the interfacial film's properties and the resulting microemulsion region.[15] Exploring multiple ratios is crucial for finding the most stable and extensive microemulsion area.
-
-
Titrate with Aqueous Phase:
-
For each Smix ratio, prepare a series of mixtures with the oil phase. The ratios of Oil:Smix can range from 1:9 to 9:1 by weight.
-
Place each Oil:Smix mixture in a clear glass vial and homogenize using a vortex mixer.
-
Slowly titrate each mixture with the aqueous phase (water) dropwise, while continuously stirring at a constant, moderate speed (e.g., 300 rpm) at room temperature.[17]
-
After each addition, allow the system to equilibrate. Observe the mixture for clarity and transparency. The endpoint of the titration for a specific composition is the point at which a clear, transparent, single-phase solution forms.[18] Note the amount of water added.
-
Continue adding water to observe any phase separation, which defines the boundary of the microemulsion region.
-
-
Plot the Diagram:
-
Using triangular coordinate graph paper or appropriate software, plot the compositions (in weight percentage) of oil, water, and Smix.
-
The area on the diagram where clear, isotropic mixtures were formed represents the microemulsion region.[19] The larger the area, the greater the formulation flexibility and stability.
-
Caption: Experimental workflow for developing and characterizing a DOSS-based microemulsion.
Preparation of Drug-Loaded Microemulsion
-
Select a formulation from the center of the identified microemulsion region for optimal stability.[20]
-
Accurately weigh the required amounts of oil, DOSS, and co-surfactant.
-
Add the predetermined amount of the API to the oil phase (for lipophilic drugs) or the aqueous phase (for hydrophilic drugs) and ensure complete dissolution, using gentle heating or sonication if necessary.
-
Combine the oil/API mixture with the Smix and vortex until uniform.
-
Add the aqueous phase dropwise under constant stirring until a clear microemulsion is formed.
Protocol 2: Physicochemical Characterization and Stability Assessment
Once formulated, the microemulsion must be rigorously characterized to ensure it meets the required specifications for a pharmaceutical dosage form.[21]
Thermodynamic Stability Studies
These tests are designed to identify metastable systems and ensure long-term physical stability.[22]
-
Centrifugation: Centrifuge the drug-loaded microemulsion at 3,500-4,000 rpm for 30-60 minutes.[14][23] A stable microemulsion will show no signs of phase separation, creaming, or cracking.
-
Heating/Cooling Cycles: Subject the formulation to at least three cycles of temperature variation, for example, between 4°C and 45°C, holding at each temperature for 48 hours. The formulation should remain clear and homogenous.
-
Freeze-Thaw Cycles: Subject the formulation to at least three cycles of freezing (-20°C for 48 hours) and thawing (room temperature). This assesses stability against extreme temperature fluctuations during transport and storage.[23]
Droplet Size, Polydispersity Index (PDI), and Zeta Potential
These are critical quality attributes for microemulsions.
-
Methodology: Use Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), for these measurements.[4][9] Dilute the microemulsion sample (e.g., 100-fold) with purified water to avoid multiple scattering effects before analysis.
-
Droplet Size: Should ideally be within the 10-100 nm range. Smaller droplet sizes provide a larger interfacial area, which can facilitate faster drug release and absorption.[4][5]
-
Polydispersity Index (PDI): This measures the uniformity of the droplet size distribution. A PDI value below 0.3 indicates a narrow size distribution and a homogenous formulation.[1]
-
Zeta Potential: This indicates the magnitude of the electrostatic charge on the surface of the droplets. For o/w microemulsions, a zeta potential of ±30 mV or greater suggests good physical stability due to electrostatic repulsion between droplets, preventing aggregation.[24]
Other Essential Characterizations
-
pH Measurement: The pH of the oral formulation should be within a physiologically acceptable range (typically 5-7) to avoid irritation of the gastrointestinal mucosa.
-
Viscosity: Microemulsions are typically of low viscosity, which is advantageous for processing and administration. Viscosity can be measured using a rheometer or viscometer.
-
Electrical Conductivity: This measurement helps determine the microemulsion type. A gradual increase in conductivity with the addition of water suggests the formation of an o/w microemulsion. A sharp increase beyond a certain water concentration can indicate a percolation threshold, transitioning from a w/o to a bicontinuous or o/w structure.[9][10]
| Parameter | Technique | Acceptable Range/Target | Rationale |
| Visual Appearance | Visual Inspection | Clear, transparent, single-phase | Confirms microemulsion formation |
| Thermodynamic Stability | Centrifugation, Freeze-Thaw | No phase separation | Ensures long-term physical stability |
| Droplet Size | Dynamic Light Scattering (DLS) | 10 - 100 nm | Influences drug release and absorption[4][5] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates homogeneity of droplet size[1] |
| Zeta Potential | DLS / Electrophoretic Mobility | > ±30 mV | Predicts stability against aggregation[24] |
| pH | pH meter | 5.0 - 7.0 | Ensures physiological compatibility |
| Conductivity | Conductometer | Varies based on type | Determines microemulsion structure (o/w vs. w/o)[9][10] |
Protocol 3: In Vitro Drug Release Studies
In vitro release studies are essential for predicting the in vivo performance of the formulation and for quality control purposes.[25]
-
Methodology: The Franz diffusion cell is a commonly used apparatus.[3]
-
A semi-permeable membrane (e.g., dialysis membrane or synthetic membrane) is mounted between the donor and receptor compartments of the cell.
-
The receptor compartment is filled with a dissolution medium that mimics physiological conditions (e.g., simulated gastric or intestinal fluid) and is maintained at 37°C with constant stirring.
-
A known quantity of the drug-loaded microemulsion is placed in the donor compartment.
-
At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh medium to maintain sink conditions.
-
The drug concentration in the withdrawn samples is quantified using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
-
Data Analysis: The cumulative amount of drug released is plotted against time. The release profile of the drug from the microemulsion should be compared to that of the unformulated drug to demonstrate the enhancement provided by the delivery system.
Conclusion
This compound is a powerful and versatile surfactant for the formulation of stable microemulsions for oral drug delivery. Its efficiency in reducing interfacial tension allows for the creation of thermodynamically stable, nano-sized delivery systems capable of significantly enhancing the solubility and bioavailability of poorly water-soluble drugs. By systematically applying the protocols for phase diagram construction, rigorous physicochemical characterization, and in vitro release testing, researchers can develop robust and effective DOSS-based microemulsion formulations, paving the way for improved therapeutic outcomes.
References
- Vertex AI Search. (n.d.). Identifying the Microemulsion Region Through Pseudo-Ternary Phase Diagrams.
- ResearchGate. (n.d.). The pseudoternary-phase diagrams of microemulsion formulations.
- PCC Group. (n.d.). Sulfosuccinates.
- Oriental Journal of Chemistry. (n.d.). Phase Diagrams of W/O Microemulsion Stabilised By Non-ionic Surfactants ToBe Used As Templates ForMicroemulsion Polymerisation.
- American Institute of Physics. (n.d.). Structure and phase equilibria of microemulsions.
- ResearchGate. (n.d.). Microemulsions for oral administration and their therapeutic applications.
- PubMed. (2003). Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery. AAPS PharmSciTech, 4(1), E11.
- BosTech Polymers. (n.d.). DOSS Dioctyl Sodium Sulfosuccinate Emulsifier in UAE.
- PMC - NIH. (n.d.). Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery.
- Patsnap Synapse. (2024). What is the mechanism of Dioctyl Sodium Sulfosuccinate?.
- ResearchGate. (n.d.). Phase diagram for microemulsion.
- Scite.ai. (n.d.). Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery.
- PubMed. (n.d.). Strategy for the Development of a Thermodynamically Stable Oral Microemulsion.
- Jurnal Universitas Padjadjaran. (n.d.). Formulation and Stability Testing of Griseovulfin Microemulsion. Indonesian Journal of Pharmaceutics.
- Ataman Kimya. (n.d.). DIOCTYL SODIUM SULFOSUCCINATE.
- International Journal of Pharmaceutical Sciences Review and Research. (2021). Preparation and Evaluation of a Novel Oral Microemulsion Drug Delivery System for Enhancing the Bioavailability of Diltiazem.
- ResearchGate. (2020). Formulation and Stability Testing of Microemulsion Griseovulfin.
- Riverport Industries. (n.d.). Sulfosuccinates - DOSS Surfactants - Emulsion Polymerization.
- Colonial Chemical Inc. (n.d.). Cola®Wet DOSS 75.
- PubMed Central. (2018). Enhancement of oral bioavailability of doxorubicin through surface modified biodegradable polymeric nanoparticles.
- Pharma Excipients. (2015). Regulatory Considerations for Alcohol-Induced Dose Dumping of Oral Modified-Release Formulations.
- A2B Chem. (n.d.). This compound.
- PMC - NIH. (n.d.). Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems.
- American Pharmaceutical Review. (2010). Particle Size Specifications for Solid Oral Dosage Forms: A Regulatory Perspective.
- PubMed. (2023). Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems.
- ResearchGate. (2023). Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems.
- ResearchGate. (n.d.). Modeling of drug release from microemulsions: A peculiar case.
- MDPI. (n.d.). Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges.
- ADMET & DMPK. (n.d.). View of Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems.
- Arhiv za farmaciju. (n.d.). Modeling of in vitro drug release from polymeric microparticle carriers.
- Inventi Journals. (n.d.). Advancements in Microemulsion Based Drug Delivery Systems for Better Therapeutic Effects.
- International Journal of Pharmaceutical Sciences and Nanotechnology. (2020). Formulation and Evaluation of Microemulsion-based Transdermal Delivery of Duloxetine Hydrochloride.
- International Journal of Nanomedicine. (2014). Preparation and evaluation of microemulsion-based transdermal delivery.
- Semantic Scholar. (n.d.). Microemulsions: As drug delivery system.
- ResearchGate. (n.d.). Pharmaceutical Microemulsion: Formulation, Characterization and Drug deliveries across skin.
- PMC - NIH. (2023). Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges.
- FDA. (2014). Oral Solid Dosage Forms Pre/Post Approval Issues (1/94).
- Frontiers. (n.d.). Microemulsion Based Nanostructures for Drug Delivery.
- PMC - NIH. (n.d.). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review.
- The Pharma Innovation Journal. (2016). Pharmaceutical excipients: A regulatory aspect.
- Pharma Excipients. (2021). Development of a BCS Class II Drug Microemulsion for Oral Delivery: Design, Optimization, and Evaluation.
- ONdrugDelivery. (2022). FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE.
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Application Notes and Protocols: Dioctyl Sulfosuccinate Sodium (DOSS) as a High-Efficacy Wetting Agent in Agricultural Formulations
Introduction
The efficacy of foliar-applied agricultural formulations, including herbicides, fungicides, and insecticides, is fundamentally dependent on the uniform coverage and subsequent penetration of the active ingredient into the target plant or pest.[1][2] Plant surfaces, particularly the leaves of many weed and crop species, present a formidable hydrophobic barrier due to their waxy cuticles. This hydrophobicity causes aqueous spray solutions to bead up and roll off, significantly reducing the contact area and the effectiveness of the active ingredient.
Dioctyl sulfosuccinate sodium (DOSS), an anionic surfactant, is a highly effective wetting agent used to overcome this challenge.[1][3] By dramatically reducing the surface tension of spray droplets, DOSS ensures more uniform spreading and adherence to plant surfaces, thereby enhancing the performance and consistency of agrochemical products.[1][4] This guide provides an in-depth look at the mechanism of DOSS and presents detailed protocols for researchers and formulation scientists to evaluate its performance, compatibility, and stability in agricultural formulations.
Physicochemical Properties of this compound
Understanding the fundamental properties of DOSS is crucial for its effective application in formulation development. These properties dictate its behavior in aqueous solutions and its interaction with other formulation components and target surfaces.
| Property | Value | Source |
| Chemical Name | Sodium Dioctyl Sulfosuccinate | [5] |
| Synonyms | Docusate Sodium, Bis(2-ethylhexyl) sulfosuccinate sodium salt, AOT | [3][5] |
| CAS Number | 577-11-7 | [5] |
| Molecular Formula | C₂₀H₃₇NaO₇S | [5] |
| Molecular Weight | 444.56 g/mol | [5] |
| Appearance | White to off-white, waxy solid or powder | [3][5] |
| Solubility in Water | ~1 g in 70 mL (slowly soluble, forms a milky solution) | [5] |
| pH Stability | Stable in neutral and acidic solutions; subject to hydrolysis in strongly alkaline solutions (practically stable between pH 5-10 at room temperature) | [4][6] |
| Critical Micelle Concentration (CMC) | ~0.17% in deionized water at 21°C | [5] |
Mechanism of Action as a Wetting Agent
The efficacy of DOSS as a wetting agent stems from its amphiphilic molecular structure, meaning it possesses both a hydrophilic (water-attracting) head and hydrophobic (water-repelling) tails.[7] The molecule consists of a polar sulfonate group (the hydrophilic head) and two non-polar octyl ester groups (the hydrophobic tails).[7]
When DOSS is added to water, its molecules migrate to the surface, orienting themselves with the hydrophobic tails pointing away from the water and the hydrophilic heads remaining in the water. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a significant reduction in surface tension.[7]
When a spray droplet containing DOSS lands on a hydrophobic leaf surface, the DOSS molecules at the droplet's edge orient themselves with their hydrophobic tails towards the waxy cuticle and their hydrophilic heads towards the water. This interaction reduces the interfacial tension between the droplet and the leaf, causing the droplet to flatten and spread, thereby increasing the contact area. This process is quantified by the contact angle; a lower contact angle signifies better wetting.
Protocols for Performance Evaluation
Consistent and reproducible evaluation of a wetting agent's performance is critical for formulation development. The following protocols provide standardized methods for quantifying the efficacy of DOSS.
Protocol 1: Measurement of Surface Tension
This protocol is based on the ASTM D1331 standard and utilizes a tensiometer to measure the surface tension of aqueous solutions containing DOSS.[1][3][5][7][8]
Objective: To quantify the reduction in surface tension of water as a function of DOSS concentration.
Materials:
-
Precision balance
-
Volumetric flasks and pipettes
-
Beakers
-
Tensiometer (with Du Noüy ring or Wilhelmy plate attachment)
-
This compound (DOSS)
-
Deionized water
Procedure:
-
Prepare Stock Solution: Accurately weigh a suitable amount of DOSS and dissolve it in deionized water in a volumetric flask to prepare a stock solution (e.g., 1% w/v). Note that DOSS dissolves slowly and may require gentle agitation.
-
Prepare Test Solutions: From the stock solution, prepare a series of dilutions in volumetric flasks to obtain the desired test concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5% w/v). Also, prepare a blank sample of deionized water.
-
Calibrate Tensiometer: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measure Surface Tension:
-
Pour a test solution into a clean beaker.
-
Using the Du Noüy ring or Wilhelmy plate method as per the instrument's operating procedure, measure the surface tension. Ensure the ring or plate is thoroughly cleaned between measurements.
-
Record the surface tension in mN/m (dynes/cm).
-
Repeat the measurement for each concentration, including the deionized water blank. Perform at least three replicate measurements for each solution.
-
-
Data Analysis: Calculate the average surface tension for each DOSS concentration. Plot the surface tension (y-axis) against the DOSS concentration (x-axis) to visualize the effect. The point at which the surface tension plateaus indicates the Critical Micelle Concentration (CMC).
Protocol 2: Contact Angle Measurement for Wettability Assessment
This protocol uses the sessile drop method to measure the contact angle of droplets on a hydrophobic surface, providing a direct measure of wettability.[9][10][11]
Objective: To assess the ability of DOSS solutions to wet a hydrophobic surface, simulating a plant leaf.
Materials:
-
Contact angle goniometer with a camera and analysis software
-
Microsyringe
-
DOSS solutions (prepared as in Protocol 1)
-
Model hydrophobic surface (e.g., Parafilm mounted on a glass slide)
-
Plant leaves (optional, for direct assessment)
Procedure:
-
Prepare the Surface: Place the Parafilm-covered slide or a fresh plant leaf on the sample stage of the goniometer. Ensure the surface is clean, dry, and level.
-
Load the Syringe: Fill the microsyringe with one of the prepared DOSS solutions.
-
Deposit a Droplet: Carefully dispense a single droplet of a specific volume (e.g., 2-5 µL) from the syringe onto the prepared surface.[12]
-
Measure the Contact Angle: Immediately after the droplet stabilizes on the surface, use the goniometer's software to capture an image and measure the angle formed between the tangent of the droplet and the surface.
-
Replicate and Repeat: Repeat the measurement at several different spots on the surface to ensure reproducibility. Perform this procedure for each DOSS concentration.
-
Data Analysis: Calculate the average contact angle for each concentration. A lower contact angle indicates superior wetting properties.
Formulation Compatibility and Stability Testing
Beyond performance, ensuring the physical and chemical stability of DOSS within a complex agrochemical formulation is paramount.
Protocol 3: Physical Compatibility "Jar Test" for Tank-Mixes
This simple test is crucial for predicting physical incompatibility when DOSS is tank-mixed with other pesticides or fertilizers.[4][6]
Objective: To visually assess the physical compatibility of a proposed tank-mix containing DOSS.
Materials:
-
Clear glass jar with a lid (e.g., 1-quart or 1-liter)
-
Water source (representative of what will be used in the field)
-
Pipettes or measuring cylinders
-
All components of the proposed tank-mix (pesticides, fertilizers, adjuvants, and DOSS)
Procedure:
-
Fill the jar halfway with the water.
-
Add the tank-mix components one at a time, in the proper mixing order (often following the WALES or DALES acronym: Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants). DOSS, as a surfactant, is typically added near the end.
-
Cap the jar and shake vigorously for 15-30 seconds after each addition.
-
Fill the jar with the remaining water, cap, and shake again for another 30-60 seconds.
-
Let the jar stand for 15-30 minutes and observe for any signs of incompatibility.
-
Observe again after a few hours.
Signs of Physical Incompatibility:
| Observation | Description |
| Precipitation | Solid particles settling at the bottom. |
| Flocculation | Aggregates or clumps forming in the solution. |
| Phase Separation | Formation of distinct layers (oily or milky). |
| Gel Formation | The solution thickens into a gel or sludge. |
| Excessive Foaming | A thick, stable foam layer forms on top. |
| Heat Generation | The jar becomes noticeably warm, indicating a chemical reaction. |
Protocol 4: Accelerated Storage Stability Testing
This protocol evaluates the long-term stability of a formulated product containing DOSS by storing it at elevated temperatures to accelerate aging.
Objective: To determine the shelf-life and identify potential physical or chemical degradation of a DOSS-containing formulation.
Materials:
-
The final formulated product containing DOSS.
-
Oven capable of maintaining a constant temperature (e.g., 54°C).
-
Storage containers made of the same material as the intended final packaging.
-
Analytical instrumentation for measuring active ingredient concentration (e.g., HPLC, GC).
-
Viscometer, pH meter.
-
Microscope.
Procedure:
-
Initial Analysis (Time 0): Before storage, analyze the formulation for its initial properties:
-
Appearance (color, homogeneity).
-
Active ingredient concentration.
-
pH.
-
Viscosity.
-
Emulsion or suspension stability (e.g., measure creaming or sedimentation).
-
-
Storage: Place the formulation in the sealed storage containers and put them in the oven at a constant elevated temperature (e.g., 54°C for 14 days, which can simulate approximately two years of storage at room temperature).[2]
-
Post-Storage Analysis: After the storage period, remove the samples, allow them to return to room temperature, and re-analyze all the parameters measured at Time 0.
-
Evaluation: Compare the initial and post-storage data. Significant changes in active ingredient concentration, pH, viscosity, or physical stability may indicate an unstable formulation.
Data Interpretation and Troubleshooting
Example Performance Data for DOSS:
| DOSS Concentration (% w/v) | Average Surface Tension (mN/m) | Average Contact Angle on Parafilm (°) |
| 0 (Deionized Water) | 72.0 | 94° |
| 0.01 | 35.5 | 55° |
| 0.05 | 29.8 | 42° |
| 0.10 | 28.5 | 38° |
| 0.25 | 28.2 | 37° |
Note: These are representative values. Actual results will vary based on water quality, temperature, and the specific DOSS product used.
Interpretation: The data clearly shows that even at low concentrations, DOSS significantly reduces both surface tension and contact angle. The "knee" of the surface tension curve, around 0.05-0.10%, indicates that the surface is becoming saturated with DOSS molecules, and further additions have a diminishing effect. This helps in determining the most cost-effective concentration for a formulation.
Regulatory Overview
In the United States, this compound is approved by the Environmental Protection Agency (EPA) as an inert ingredient in pesticide formulations.[16][17][18] It has exemptions from the requirement of a tolerance under 40 CFR 180.910 and 180.930 for use in formulations applied to growing crops and animals.[16] In 2022, an exemption from the requirement of a tolerance was also established under 40 CFR 180.940(a) for its use as an inert ingredient in antimicrobial pesticide formulations applied to food-contact surfaces.[19]
Conclusion
This compound is a powerful and versatile wetting agent that plays a critical role in optimizing the performance of agricultural formulations. Its ability to significantly reduce the surface tension of spray solutions leads to improved coverage, adhesion, and penetration on hydrophobic plant surfaces. By following the detailed protocols outlined in this guide, researchers and formulation scientists can effectively evaluate the performance of DOSS, ensure its compatibility and stability within their formulations, and ultimately develop more efficacious and reliable agrochemical products.
References
- ASTM International. (n.d.). D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents.
- GREEN AGROCHEM. (n.d.). Sodium Dioctyl Sulfosuccinate (DOSS).
- Ataman Kimya. (n.d.). This compound SALT.
- IZH. (n.d.). Dioctyl Sodium Sulfosuccinate (DOSS).
- Meek, C., & Ben-hamed, S. (2023). Understanding Spray Tank Mixing Practices. Virginia Cooperative Extension.
- Nichino UK. (2023, February 9). Poor tank mixing & incompatibility risks plant health.
- Patsnap. (2024, July 17). What is the mechanism of Dioctyl Sodium Sulfosuccinate? Patsnap Synapse.
- Ataman Kimya. (n.d.). DIOCTYL SODIUM SULFOSUCCINATE.
- Exacto, Inc. (2021, November 9). Pesticide Tank Mix Incompatibility.
- Federal Register. (2022, July 1). Sodium Dioctyl Sulfosuccinate (CAS Reg. No. 577-11-7); Tolerance Exemption.
- Bultemeier, B., Carter, E., & Sperry, B. (2024, September 24). Ensuring Pesticide Compatibility in Tank Mixes. UF/IFAS Extension.
- Exacto, Inc. (2022, November 7). What Contact Angle Reveals About Wetting Agents & Surfactants.
- Regulations.gov. (2022, June 10). IN-11566; Petition to an amend Tolerance Exemption for Sodium dioctyl sulfosuccinate (CAS No. 577-11-7).
- Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods.
- U.S. Environmental Protection Agency. (2015, October 7). Inert Reassessment Document for Sodium Dioctyl Sulfosuccinate - CAS No. 577-11-7.
- U.S. Environmental Protection Agency. (2025, August 8). Inert Reassessment Document for Sodium Dioctyl Sulfosuccinate - CAS No. 577-11-7.
- Medium. (2023, September 14). Leveraging Wetting Agents for Enhanced Pesticide Efficacy in Agriculture.
- ResearchGate. (2024, April 4). (PDF) Pesticide formulation testing: importance and protocols.
- Wang, S., et al. (2019). Effects of Leaf Surface Roughness and Contact Angle on In Vivo Measurement of Droplet Retention. MDPI.
- KRÜSS Scientific. (n.d.). Wetting of pesticides.
- Regulations.gov. (2022, July 6). IN-11566; Petition to an amend Tolerance Exemption for Sodium dioctyl sulfosuccinate (CAS No. 577-11-7), adding.
- Rheology Lab. (n.d.). Contact Angle: Measurements of Plant Leaf Wettability.
- MDPI. (2020). Orchard Spray Study: A Prediction Model of Droplet Deposition States on Leaf Surfaces.
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- 3. ASTM D1331-14 | KRÜSS Scientific [kruss-scientific.com]
- 4. Make sure products are compatible when tank mixing spray partners - Sugarbeets [canr.msu.edu]
- 5. store.astm.org [store.astm.org]
- 6. wellwater.bse.vt.edu [wellwater.bse.vt.edu]
- 7. ASTM D1331: Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface Active Agents : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 8. laboratuar.com [laboratuar.com]
- 9. What Contact Angle Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 10. Wetting of pesticides | KRÜSS Scientific [kruss-scientific.com]
- 11. rheologylab.com [rheologylab.com]
- 12. mdpi.com [mdpi.com]
- 13. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]
- 14. nichino.uk [nichino.uk]
- 15. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Inert Reassessment Document for Sodium Dioctyl Sulfosuccinate - CAS No. 577-11-7 | Ingredients Used in Pesticide Products | US EPA [19january2017snapshot.epa.gov]
- 18. epa.gov [epa.gov]
- 19. Federal Register :: Sodium Dioctyl Sulfosuccinate (CAS Reg. No. 577-11-7); Tolerance Exemption [federalregister.gov]
Application Notes and Protocols: A Guide to Using Dioctyl Sulfosuccinate Sodium in Cell Lysis
Introduction: Unveiling the Potential of Dioctyl Sulfosuccinate Sodium in Proteomics
This compound (Docusate Sodium or DSS), a potent anionic surfactant, is well-recognized for its exceptional wetting and solubilizing properties in various industrial and pharmaceutical applications.[1][2] However, its utility within the realm of protein extraction and cell lysis remains less explored compared to conventional detergents like Sodium Dodecyl Sulfate (SDS) or Triton X-100.[2] This guide provides an in-depth exploration of DSS as a viable alternative for specific research needs, particularly in the solubilization of membrane-associated proteins.[2]
DSS is an amphipathic molecule, characterized by a hydrophilic sulfosuccinate head and two hydrophobic octyl ester groups.[3] This structure enables it to effectively lower the surface tension of aqueous solutions and disrupt the intricate lipid-lipid and lipid-protein interactions that maintain the integrity of the cell membrane.[2] This disruption facilitates the release of cellular proteins into the lysis buffer, a critical first step in a multitude of downstream applications.[2] The selection of an appropriate detergent is paramount, as it must efficiently lyse the cell while preserving the structural and functional integrity of the target proteins.[2]
Physicochemical Properties of this compound (DSS)
Understanding the fundamental properties of DSS is crucial for its effective application in cell lysis protocols.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₇NaO₇S | [4] |
| Molecular Weight | 444.56 g/mol | [4] |
| Type | Anionic Surfactant | [1] |
| Critical Micelle Concentration (CMC) | ~0.11% (w/v) in aqueous solution at 25°C | [1] |
| pH Stability | Stable in dilute aqueous solutions between pH 4 and 9 | [4] |
Mechanism of Cell Lysis: A Three-Stage Process
The lytic action of anionic surfactants like DSS on the cell's lipid bilayer can be understood through a three-stage model.[5] This process involves the progressive disruption of the membrane architecture, leading to the release of intracellular contents.
-
Partitioning and Insertion: Initially, DSS monomers insert themselves into the outer leaflet of the cell membrane's phospholipid bilayer.[5] This is driven by the hydrophobic interactions between the octyl tails of DSS and the lipid tails of the membrane.[6]
-
Membrane Disruption and Mixed Micelle Formation: As the concentration of DSS in the membrane increases, the bilayer becomes saturated. This leads to the destabilization and disruption of the membrane structure, resulting in the formation of mixed micelles containing both DSS and cellular lipids.[5]
-
Complete Solubilization: At sufficiently high concentrations, DSS completely solubilizes the cell membrane, transforming the lipid bilayer into mixed micelles and releasing the cellular proteins into the lysis buffer.[5]
Protocols for Cell Lysis using this compound
The following are generalized protocols. It is imperative to optimize the DSS concentration and buffer components for each specific cell type and downstream application to ensure maximal protein yield while maintaining protein integrity.[2]
Protocol 1: Lysis of Cultured Mammalian Cells
This protocol is suitable for adherent or suspension mammalian cells.
Materials:
-
This compound (DSS)
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
EDTA
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Docusate Lysis Buffer (1X):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
0.5% (w/v) Docusate Sodium
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail (if required)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Culture cells to the desired confluency. Place the culture dish on ice and wash the cells twice with ice-cold PBS. Aspirate the PBS completely.[2]
-
Suspension Cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and centrifuge again. Aspirate the supernatant completely.
-
-
Lysis: Add an appropriate volume of ice-cold Docusate Lysis Buffer to the cells (e.g., 500 µL for a 10 cm dish or per 1x10⁷ cells).[2] For adherent cells, use a cell scraper to gently collect the cells into the lysis buffer.[2]
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, with occasional vortexing.[2]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.[2]
-
Quantification and Storage: Determine the protein concentration using a compatible protein assay (see Section on Downstream Compatibility). The protein extract is now ready for downstream applications or can be stored at -80°C.[2]
Protocol 2: Lysis of Bacterial Cells (Gram-negative)
Bacterial cells possess a rigid peptidoglycan cell wall that must be compromised before the cell membrane can be lysed by DSS. This protocol incorporates an enzymatic digestion step with lysozyme.
Additional Materials:
-
Lysozyme
-
DNase I
-
Magnesium Chloride (MgCl₂)
Bacterial Lysis Buffer (1X):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1 mM EDTA
-
0.5% (w/v) Docusate Sodium
-
1 mM PMSF (or 1X Protease Inhibitor Cocktail)
-
0.2 mg/mL Lysozyme (add fresh)
-
10 U/mL DNase I and 5 mM MgCl₂ (optional, to reduce viscosity)
Procedure:
-
Cell Harvesting: Harvest bacterial cells from culture by centrifugation (e.g., 6,000 rpm for 15 minutes at 4°C). Discard the supernatant and freeze the cell pellet at -70°C if not proceeding immediately.[7]
-
Resuspension and Enzymatic Digestion: Resuspend the bacterial pellet in ice-cold Bacterial Lysis Buffer. Incubate on ice for 30 minutes or at 30°C for 15 minutes to allow for enzymatic digestion of the cell wall.[3] The suspension will become viscous as the cells lyse and release DNA.[3]
-
Mechanical Disruption (Optional but Recommended): To further enhance lysis and shear genomic DNA, sonicate the lysate on ice. Use short bursts (e.g., 3 x 20 seconds) with cooling periods in between to prevent overheating and protein denaturation.[3][7] The viscosity of the lysate should decrease significantly.[3]
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[7]
-
Collection and Storage: Collect the supernatant containing the soluble proteins and store at -80°C.
Protocol 3: Lysis of Yeast Cells (e.g., Saccharomyces cerevisiae)
Yeast cells have a robust cell wall that requires mechanical disruption prior to detergent-based lysis.
Additional Materials:
-
Acid-washed glass beads (0.5 mm diameter)
-
Vortex mixer
Yeast Lysis Buffer (1X):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
0.5% (w/v) Docusate Sodium
-
1X Protease Inhibitor Cocktail
Procedure:
-
Cell Harvesting: Harvest yeast cells by centrifugation and wash the pellet with distilled water.[8]
-
Resuspension: Resuspend the yeast pellet in an appropriate volume of ice-cold Yeast Lysis Buffer.[8]
-
Mechanical Disruption: Add an equal volume of acid-washed glass beads to the cell suspension in a microcentrifuge tube.[8]
-
Vortexing: Vortex vigorously for 30-60 second intervals, with 20-30 second pauses on ice in between to prevent overheating. Repeat this cycle 4-6 times.[8] A total vortexing time of 3 minutes is often sufficient for efficient lysis.[8]
-
Clarification: Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C to pellet the glass beads and cell debris.[8]
-
Collection and Storage: Carefully collect the supernatant and store it at -80°C for future use.
Optimization and Troubleshooting
The success of cell lysis with DSS is dependent on careful optimization.
| Issue | Potential Cause | Recommendation |
| Low Protein Yield | - Inefficient cell lysis. - Suboptimal DSS concentration. - Insufficient incubation time. | - For bacteria and yeast, ensure pre-treatment (lysozyme/bead beating) is effective. - Titrate DSS concentration (e.g., 0.1% to 1.0% w/v) to find the optimal balance between lysis efficiency and protein integrity.[2] - Increase incubation time on ice.[2] |
| Protein Degradation | - Protease activity. | - Always use a fresh protease inhibitor cocktail in the lysis buffer.[9] - Perform all steps on ice or at 4°C to minimize enzymatic activity.[9] |
| Viscous Lysate | - High concentration of genomic DNA. | - Include DNase I in the lysis buffer, especially for bacterial lysis.[3] - Increase sonication time to shear DNA.[3] |
| Protein Aggregation/Precipitation | - Protein denaturation by DSS. - Incorrect buffer conditions (pH, ionic strength). | - Reduce the concentration of DSS. - Adjust the NaCl concentration in the lysis buffer (try a range from 50 mM to 500 mM).[10] - Ensure the buffer pH is appropriate for the target protein's stability. |
| Interference with Downstream Assays | - DSS is an anionic detergent. | - DSS is likely to interfere with colorimetric protein assays like Bradford and BCA.[2] It is crucial to validate compatibility or use a detergent-compatible assay. - For applications like mass spectrometry, removal of DSS may be necessary.[11][12] |
Comparative Analysis with Other Detergents
DSS presents a unique profile when compared to other commonly used detergents in cell lysis.
| Detergent | Type | Class | Typical Concentration | Key Characteristics |
| Docusate Sodium (DSS) | Anionic | Strong | 0.1% - 1.0% (w/v) | Strong solubilizing agent, with the potential for protein denaturation.[1] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong | 0.1% - 2.0% (w/v) | Highly effective for total protein extraction, but strongly denaturing.[1][13] |
| Triton X-100 | Non-ionic | Mild | 0.1% - 1.0% (v/v) | Non-denaturing, suitable for preserving protein structure and function.[1][13] |
| CHAPS | Zwitterionic | Mild | 0.1% - 1.0% (w/v) | Non-denaturing, useful for solubilizing membrane proteins while maintaining their activity.[1] |
Downstream Application Compatibility
The presence of DSS in the cell lysate can impact subsequent analytical techniques.
-
Protein Assays: As an anionic surfactant, DSS is likely to interfere with colorimetric protein quantification assays such as the Bradford and Bicinchoninic Acid (BCA) assays.[2] It is essential to either use a detergent-compatible protein assay or validate the compatibility by running a standard curve in the presence of the Docusate Lysis Buffer.[2]
-
Immunoassays (e.g., Western Blot, ELISA): The denaturing potential of DSS, although generally considered less harsh than SDS, may affect antibody-epitope recognition. Optimization of the DSS concentration is crucial to find a balance between efficient protein extraction and preservation of the epitope's integrity.
-
Mass Spectrometry: Strong ionic detergents like DSS can interfere with mass spectrometry analysis.[11][12] For proteomic studies, it is advisable to either remove the detergent from the sample prior to analysis or consider using a mass spectrometry-compatible lysis buffer.[12][14]
Conclusion
This compound offers a compelling alternative to traditional detergents for cell lysis, particularly for applications requiring the solubilization of membrane proteins. Its strong surfactant properties ensure efficient cell disruption across various cell types, provided that appropriate pre-treatment steps are taken for cells with walls, such as bacteria and yeast. As with any detergent-based lysis method, careful optimization of the protocol is key to achieving high yields of intact, functional proteins. By understanding the mechanism of action and potential interactions of DSS, researchers can effectively harness its capabilities for their specific experimental needs.
References
- ChemicalBook. (2024, August 30). This compound Salt: A Comprehensive Overview.
- Benchchem. (2025). Application Notes and Protocols for Docusate in Protein Extraction Buffers.
- ResearchGate. (n.d.). Action of surfactants on lipid bilayers. (A) Mechanism of action is at... [Download Scientific Diagram].
- ACS Publications. (2016, December 25). Interactions of Cationic/Anionic Mixed Surfactant Aggregates with Phospholipid Vesicles and Their Skin Penetration Ability. Langmuir.
- ACS Publications. (n.d.). Interaction between a Cationic Surfactant-like Peptide and Lipid Vesicles and Its Relationship to Antimicrobial Activity. Langmuir.
- Unknown. (n.d.). Lysis of bacterial cells.
- Benchchem. (2025). Application Notes and Protocols for Docusate in Protein Extraction Buffers.
- ResearchGate. (2013, December 6). Can anyone recommend a method for yeast (Saccharomyces cerevisiae) cell lysis?
- G-Biosciences. (2019, January 15). How to Lyse Bacterial Cells.
- PubMed. (2011, January 1). Preparation of extracts from yeast.
- Patsnap Synapse. (2025, May 9). How to Lyse Bacterial Cells and Purify Proteins.
- NeoSynBio. (n.d.). Cell Lysis of Gram-Negative Bacteria.
- ResearchGate. (2017, December 14). Any simple and quick yeast cell lysis protocol?
- NIH. (2013, October 11). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. PMC.
- PubMed. (2023, August 17). Docusate.
- iGEM. (n.d.). Yeast cell lysis.
- NIH. (2022, May 25). Comparing Efficiency of Lysis Buffer Solutions and Sample Preparation Methods for Liquid Chromatography–Mass Spectrometry Analysis of Human Cells and Plasma.
- NIH. (2023, August 17). Docusate - StatPearls. NCBI Bookshelf.
- ResearchGate. (2018, November 19). Troubleshooting protein analysis (extraction, SDS PAGE and Western blot)?
- ResearchGate. (n.d.). The use of senna with docusate for postoperative constipation after pelvic reconstructive surgery: a randomized, double-blind, placebo-controlled trial. Request PDF.
- PubMed. (2023, November 24). Medication Use Evaluation of Docusate Sodium in Constipation Prophylaxis and Opioid Induced Constipation at the WPB VA HCS Community Living Center.
- Unknown. (n.d.). Efficacy and side-effect profiles of lactulose, docusate sodium, and sennosides compared to PEG in opioid-induced constipation.
- ResearchGate. (2014, August 21). Could anybody suggest a lysis buffer that compatible with mass spectrometry analysis?
- ResearchGate. (2013, February 24). Troubleshooting protein purification?
- ResearchGate. (2013, September 15). Can anybody suggest a cell lysis buffer suitable for mass spec?
- bioRxiv. (2024, February 21). Lysis buffer selection guidance for mass spectrometry-based global proteomics including studies on the intersection of signal transduction and metabolism.
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Application Notes and Protocols for Enhancing Topical Drug Penetration with Dioctyl Sulfosuccinate Sodium
Introduction: Unlocking the Potential of Topical Therapies
The skin, our body's largest organ, presents a formidable barrier to the outside world. This barrier, primarily orchestrated by the outermost layer, the stratum corneum (SC), is remarkably effective at preventing the ingress of foreign substances, including therapeutic agents. For researchers and drug development professionals, overcoming this barrier is a central challenge in creating effective topical and transdermal therapies. The goal is to deliver the active pharmaceutical ingredient (API) to the target site within the skin or to the systemic circulation in a controlled and reproducible manner.
Chemical penetration enhancers are a cornerstone of modern topical formulation strategy. These molecules transiently and reversibly decrease the barrier function of the stratum corneum, facilitating the passage of APIs. Among these, the anionic surfactant Dioctyl sulfosuccinate sodium (DOSS), also known as docusate sodium, has demonstrated significant potential. This guide provides a comprehensive overview of the mechanisms, formulation strategies, and evaluation protocols for leveraging DOSS to enhance topical drug penetration.
The Science of Penetration Enhancement: How DOSS Interacts with the Stratum Corneum
The stratum corneum's barrier function is primarily attributed to its unique "brick and mortar" structure, where corneocytes (the "bricks") are embedded in a highly organized lipid matrix (the "mortar"). This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, exists in a tightly packed, lamellar structure that severely restricts the diffusion of most molecules.
As an anionic surfactant, DOSS enhances penetration primarily by disrupting this organized lipid structure.[1][2] While the exact molecular interactions of DOSS with the stratum corneum are not as extensively studied as some other surfactants like sodium dodecyl sulfate (SDS), we can infer its mechanism from the behavior of similar molecules and its known surfactant properties.
The proposed mechanisms of action for DOSS include:
-
Disruption of Lamellar Lipid Structure: DOSS molecules insert themselves into the intercellular lipid lamellae of the stratum corneum. This insertion disrupts the tight packing of the lipid chains, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.[1] Studies on similar anionic surfactants have shown a reduction in the highly ordered orthorhombic lipid packing and an increase in the more fluid hexagonal phase, which is more permissive to drug diffusion.[1]
-
Interaction with Intracellular Proteins: DOSS may also interact with the keratin proteins within the corneocytes, causing them to swell and further disrupting the overall integrity of the stratum corneum.
-
Improved Drug Partitioning and Solubility: DOSS can increase the solubility of some drugs within the formulation and the stratum corneum itself, thereby improving the partition coefficient of the drug from the vehicle into the skin.
It is this multifaceted interaction that makes DOSS an effective tool for a range of APIs.
Visualizing the Mechanism
The following diagram illustrates the proposed mechanism of DOSS in disrupting the stratum corneum's lipid barrier.
Caption: Mechanism of DOSS on the Stratum Corneum.
Formulation Considerations with this compound
The effectiveness of DOSS as a penetration enhancer is highly dependent on the overall formulation. Key factors to consider include the concentration of DOSS, the choice of vehicle (e.g., gel, cream, lotion), and the physicochemical properties of the API.
Optimal Concentration of DOSS
The concentration of DOSS should be carefully optimized. While higher concentrations may lead to greater penetration enhancement, they also increase the risk of skin irritation.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that DOSS is safe for use in cosmetic formulations at concentrations up to 5% when formulated to be non-irritating.[4] For pharmaceutical formulations, the optimal concentration will depend on the specific API and vehicle and must be determined through in vitro permeation and irritation studies. It is advisable to start with a low concentration (e.g., 0.5-1% w/w) and titrate upwards based on efficacy and safety data.
Formulation Types
DOSS can be incorporated into various topical formulations:
-
Gels: Gels, particularly hydrogels, are a popular choice for topical delivery due to their favorable sensory characteristics and ease of application.[5] DOSS can be readily incorporated into aqueous gel bases.
-
Creams and Lotions: As an emulsifying agent, DOSS is well-suited for cream and lotion formulations, where it can both stabilize the emulsion and enhance the penetration of the API.[6]
-
Microemulsions: DOSS has been shown to be an effective component of microemulsions for enhancing the delivery of poorly water-soluble drugs. A study demonstrated that a microemulsion containing diethylhexyl sodium sulfosuccinate (DOSS) significantly increased the skin accumulation of curcumin and resveratrol compared to a simple vehicle.
Synergistic Effects with Other Excipients
The penetration-enhancing effect of DOSS can be further augmented by combining it with other excipients. For example, co-solvents like propylene glycol and ethanol can also disrupt the stratum corneum and improve drug solubility.[7] The combination of different types of enhancers can lead to a synergistic effect, allowing for lower concentrations of each to be used, thereby reducing the potential for irritation.[7]
Experimental Protocols for Evaluation
Rigorous in vitro testing is essential to characterize the performance and safety of topical formulations containing DOSS. The following protocols provide a framework for these evaluations.
In Vitro Permeation Testing using Franz Diffusion Cells
The Franz diffusion cell is the gold standard for in vitro evaluation of topical drug permeation.[5] This assay measures the rate at which an API permeates through a skin membrane from the formulation into a receptor fluid.
Objective: To quantify the permeation of an API from a DOSS-containing formulation through a skin membrane.
Materials and Equipment:
-
Franz diffusion cells
-
Human or porcine skin membrane (excised)
-
Receptor fluid (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Magnetic stirrer and stir bars
-
Water bath maintained at 32°C
-
Formulation with and without DOSS (control)
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument
Protocol:
-
Membrane Preparation: Thaw frozen excised human or porcine skin. Carefully remove subcutaneous fat and dermis to a consistent thickness. Cut the skin to a size suitable for the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled cells in a water bath set to 32°C and allow the system to equilibrate for at least 30 minutes.
-
Formulation Application: Apply a known quantity of the test formulation (with DOSS) and the control formulation (without DOSS) to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss, in μg/cm²/h).
-
The Enhancement Ratio (ER) can be calculated as follows:
-
ER = Jss of formulation with DOSS / Jss of control formulation
-
Data Presentation:
| Formulation | DOSS Concentration (% w/w) | Steady-State Flux (Jss, µg/cm²/h) | Enhancement Ratio (ER) |
| Control (e.g., Gel) | 0 | Value | 1.0 |
| Test Formulation 1 | 1.0 | Value | Value |
| Test Formulation 2 | 2.5 | Value | Value |
| Test Formulation 3 | 5.0 | Value | Value |
Visualizing the Franz Diffusion Cell Workflow
Caption: In Vitro Permeation Study Workflow.
Stratum Corneum Tape Stripping
Tape stripping is a minimally invasive technique used to quantify the amount of drug that has penetrated into the stratum corneum.[8]
Objective: To determine the concentration of the API in the stratum corneum after topical application of a DOSS-containing formulation.
Protocol:
-
Apply the formulation to a defined area of the skin membrane (in vitro) or a volunteer's forearm (in vivo).
-
After a specified time, remove the excess formulation.
-
Apply a piece of adhesive tape to the application site with firm, uniform pressure.
-
Remove the tape in a single, swift motion.
-
Repeat the process with successive pieces of tape to remove layers of the stratum corneum.
-
Extract the API from each tape strip using a suitable solvent.
-
Quantify the amount of API in each extract using a validated analytical method.
In Vitro Skin Irritation Testing
Given that DOSS can be a cumulative irritant, it is crucial to assess the irritation potential of the final formulation. Reconstructed human epidermis (RhE) models are a well-established and ethically sound alternative to animal testing for this purpose.[9][10][11]
Objective: To evaluate the skin irritation potential of a DOSS-containing formulation using an RhE model.
Protocol (based on OECD Test Guideline 439):
-
Culture the RhE tissues according to the manufacturer's instructions.
-
Apply the test formulation, a negative control (e.g., PBS), and a positive control (e.g., 5% SDS) to the surface of the tissues.
-
Incubate for a specified period (e.g., 60 minutes).
-
Rinse the tissues to remove the test substances.
-
Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours).
-
Assess cell viability using the MTT assay. The amount of formazan produced is proportional to the number of viable cells.
-
A formulation is classified as an irritant if the tissue viability is reduced by 50% or more compared to the negative control.[9]
Visualizing the Irritation Testing Logic
Caption: In Vitro Skin Irritation Decision Tree.
Conclusion and Future Perspectives
This compound is a versatile and effective excipient for enhancing the penetration of topical drugs. Its ability to disrupt the highly organized lipid structure of the stratum corneum makes it a valuable tool for formulators seeking to improve the bioavailability of a wide range of APIs. However, its successful application requires a thorough understanding of its mechanisms, careful formulation development, and rigorous in vitro evaluation of both performance and safety.
As our understanding of skin biology and drug-excipient interactions continues to grow, we can expect to see more sophisticated formulation strategies emerge. These may include the use of DOSS in combination with other advanced delivery systems, such as nanoparticles and vesicles, to achieve even greater control over drug delivery to and through the skin. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of DOSS in creating the next generation of innovative and effective topical therapies.
References
- BenchChem. (n.d.). Application Notes and Protocols for Franz Diffusion Cell Assay Featuring 2-Octyldodecanol.
- Gooris, G. S., et al. (2011). Infrared spectroscopic studies of sodium dodecyl sulphate permeation and interaction with stratum corneum lipids in skin. International Journal of Cosmetic Science, 34(1), 36-43.
- International Journal of Pharmaceutical Research and Applications. (2023).
- Martin, G., et al. (2018).
- EURL ECVAM. (n.d.). Reconstructed Human Epidermis Model Test.
- MatTek. (n.d.). In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
- Kandarova, H., et al. (2017). A new reconstructed human epidermis for in vitro skin irritation testing. Toxicology in Vitro, 41, 1-8.
- Lademann, J., et al. (2009). The Tape Stripping Method as a Valuable Tool for Evaluating Topical Applied Compounds. Skin Pharmacology and Physiology, 22(5), 221-229.
- Nokhodchi, A., et al. (2018).
- Cosmetics Info. (n.d.). Diethylhexyl Sodium Sulfosuccinate.
- Fartak Lotus. (n.d.). Dioctyl Sodium Sulfosuccinate.
- Ataman Kimya. (n.d.). DIOCTYL SODIUM SULFOSUCCINATE.
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- StatPearls. (2023).
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- PubMed Central. (2021). Development and Evaluation of Novel Water-Based Drug-in-Adhesive Patches for the Transdermal Delivery of Ketoprofen.
- Cosmetics Info. (n.d.). Diethylhexyl Sodium Sulfosuccinate.
- PubMed. (2010). Infrared spectroscopic study of lipid interaction in stratum corneum treated with transdermal absorption enhancers.
- NIH. (n.d.).
- MDPI. (2022).
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Application Notes & Protocols: The Role of Dioctyl Sulfosuccinate Sodium (DOSS) in Vaccine Adjuvant Formulation and Delivery
<
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vaccine adjuvants are critical components for enhancing the immunogenicity of modern subunit vaccines.[1] Among the various adjuvant systems, oil-in-water (O/W) emulsions have a proven track record of safety and efficacy, enhancing both humoral and cellular immunity.[1][2] This document provides a detailed technical guide on the role and application of Dioctyl Sulfosuccinate Sodium (DOSS), an anionic surfactant, in the formulation of O/W emulsion adjuvants. We will explore its mechanistic function as a powerful emulsifying agent, provide a step-by-step protocol for creating a model DOSS-stabilized nanoemulsion, detail essential characterization and quality control procedures, and discuss delivery and safety considerations.
Introduction: Understanding this compound (DOSS)
Dioctyl sodium sulfosuccinate (DOSS), also known as docusate sodium, is a potent anionic surfactant widely used in pharmaceutical, cosmetic, and food industries.[3][4] Its molecular structure is amphiphilic, featuring a hydrophilic sulfonate head group and two hydrophobic octyl tails. This structure allows DOSS to effectively reduce surface and interfacial tension between immiscible liquids like oil and water.[3] In the context of vaccine adjuvants, DOSS's primary role is to act as an emulsifier, facilitating the formation and stabilization of fine oil droplets within a continuous aqueous phase, creating what is known as an oil-in-water (O/W) nanoemulsion.[5][6] These nanoemulsions are effective delivery systems that can create a local immunocompetent environment to enhance the overall response to a co-administered antigen.[7][8]
Mechanism of Action in Adjuvant Formulation
The efficacy of O/W emulsions as adjuvants is intrinsically linked to their physical properties, which are heavily influenced by the choice of surfactant. DOSS contributes to the adjuvant's function in several key ways:
-
Emulsion Stabilization: DOSS molecules orient themselves at the oil-water interface, with their hydrophobic tails penetrating the oil droplet and the hydrophilic head remaining in the aqueous phase. This creates a stable film that prevents the oil droplets from coalescing, ensuring the long-term stability and consistent particle size of the emulsion.[3][9] The small, uniform size of the nanoemulsion droplets (typically <200 nm) is critical for efficient uptake by antigen-presenting cells (APCs).[6]
-
Enhanced Antigen Presentation: O/W nanoemulsions are readily taken up by APCs, such as dendritic cells, at the injection site.[8] The oil core can serve as a depot for the antigen, allowing for a slow and sustained release, which prolongs the exposure of the immune system to the antigen.[6][10] This "depot effect" contributes to a more robust and long-lasting immune response.[8]
-
Innate Immune Activation: While DOSS itself is not a classical immunostimulant like a Toll-like receptor (TLR) agonist, the particulate nature of the nanoemulsion can trigger innate immune pathways.[6] The uptake of these "foreign" particles by APCs can lead to their activation, characterized by the upregulation of co-stimulatory molecules and the secretion of cytokines and chemokines.[8][11] This creates a pro-inflammatory environment that is conducive to the induction of a strong adaptive immune response.[8]
Figure 1: DOSS stabilizing an oil-in-water emulsion.
Protocol: Formulation of a Model DOSS-Stabilized O/W Nanoemulsion Adjuvant
This protocol describes the preparation of a 10 mL batch of a model oil-in-water nanoemulsion adjuvant for research purposes. All procedures should be performed in a sterile environment (e.g., a laminar flow hood).
Materials and Reagents
| Component | Example Supplier | Grade | Purpose |
| Squalene | Sigma-Aldrich | ≥98% (Vaccine Grade) | Oil Phase |
| This compound | Sigma-Aldrich | ≥99% (Pharmaceutical) | Primary Emulsifier |
| Polysorbate 80 (Tween 80) | MilliporeSigma | Low Peroxide, USP | Co-emulsifier/Stabilizer |
| Citrate Buffer (10 mM, pH 6.5) | In-house preparation | Sterile-filtered | Aqueous Phase |
| Water for Injection (WFI) | VWR | USP Grade | Solvent |
Step-by-Step Formulation Workflow
Step 1: Preparation of Aqueous and Oil Phases
-
Aqueous Phase: Prepare 10 mM citrate buffer (pH 6.5). In 9.0 mL of WFI, dissolve the appropriate amounts of citric acid and sodium citrate. Dissolve 0.05 g of DOSS and 0.05 g of Polysorbate 80 into the citrate buffer with gentle stirring until fully dissolved.
-
Oil Phase: In a separate sterile container, measure 0.5 mL of squalene.
-
Sterile filter both the aqueous and oil phases through a 0.22 µm syringe filter into separate sterile containers.
Step 2: Primary Emulsification
-
Using a sterile syringe, slowly add the oil phase (squalene) to the aqueous phase while vigorously vortexing the aqueous phase.
-
Continue vortexing for 1-2 minutes. This will create a coarse, milky-white pre-emulsion.
Step 3: High-Shear Homogenization
-
Immediately transfer the pre-emulsion to a high-pressure homogenizer (e.g., a Microfluidizer®).
-
Process the emulsion for 3-5 discrete passes at an operating pressure of 15,000-20,000 PSI. The exact parameters may need optimization based on the specific equipment used.
-
Ensure the system is cooled to prevent overheating, which could degrade the components. The resulting product should be a translucent or bluish-white nanoemulsion.
Step 4: Final Sterile Filtration and Storage
-
Pass the final nanoemulsion through a 0.22 µm sterile syringe filter (e.g., PES) to ensure sterility and remove any potential aggregates.
-
Store the final adjuvant formulation in a sterile glass vial at 2-8°C. Do not freeze.
Figure 3: Relationship between formulation and immune response.
Safety and Regulatory Considerations
Docusate sodium (DOSS) is widely used in oral over-the-counter medications and is generally considered safe. [12]However, its use as a parenteral excipient in a vaccine requires careful evaluation. While it is used as a surfactant in some pesticide formulations and pharmaceutical manufacturing, its approval in an injectable vaccine would be subject to rigorous regulatory scrutiny by agencies like the FDA. [4][5] Key safety considerations include:
-
Biocompatibility: The concentration of DOSS must be optimized to be effective as an emulsifier without causing undue local reactogenicity (e.g., pain, swelling at the injection site) or systemic toxicity. [13]* Purity: The DOSS used must be of high pharmaceutical grade, with low levels of impurities.
-
Stability: The formulation must remain stable over the intended shelf life, with no significant changes in particle size or signs of chemical degradation.
Excessive or prolonged use of docusate in other contexts has been associated with mild side effects like abdominal cramping, and contraindications exist for conditions like intestinal obstruction. [14][15]While these are not directly applicable to a single-dose or short-course vaccine injection, they underscore the need for thorough preclinical toxicology studies for any new adjuvant formulation containing DOSS.
Conclusion
This compound is a highly effective anionic surfactant with significant potential for use in the formulation of oil-in-water vaccine adjuvants. Its ability to create and stabilize nano-sized emulsion droplets is key to developing potent delivery systems that can enhance antigen presentation and stimulate a robust immune response. The provided protocol offers a foundational method for researchers to develop and characterize DOSS-based adjuvants. Further optimization and rigorous safety testing are critical next steps for translating such research-grade formulations into clinically viable vaccine candidates.
References
- Chemical and Immunological Characteristics of Aluminum-Based, Oil-Water Emulsion, and Bacterial-Origin Adjuvants. (PubMed Central, 2019-05-08)
- Formulation and Characterization of Nanoemulsion Intranasal Adjuvants: Effects of Surfactant Composition on Mucoadhesion and Immunogenicity. (PMC - NIH)
- Emulsion quality control. | Download Table.
- Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent p
- (PDF) Emulsion-Based Adjuvants for Improved Influenza Vaccines.
- What is the mechanism of Dioctyl Sodium Sulfosuccinate?
- Docusate - StatPearls. (NCBI Bookshelf - NIH, 2023-08-17)
- Research progress on emulsion vaccine adjuvants. (PMC - NIH)
- Oil-based emulsion vaccine adjuvants. (PubMed, 2014-08-01)
- Docusate | Davis's Drug Guide for Rehabilit
- A solid-in-oil-in-water emulsion: An adjuvant-based immune-carrier enhances vaccine effect. (PubMed, 2022-01-22)
- Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis. (PMC - NIH)
- Docusate Sodium Nursing Consider
- Docusate: Side Effects, Uses, Dosage, Interactions, Warnings. (RxList)
- Dioctyl sodium sulfosuccinate – Knowledge and References. (Taylor & Francis)
- Inert Reassessments: Two Exemption from the Requirement of a Tolerance for Sodium Dioctyl Sulfosuccin
- Development and Efficacy Evaluation of a Novel Nano-Emulsion Adjuvant for a Foot-and-Mouth Disease Virus-like Particles Vaccine Based on Squalane. (MDPI, 2022-02-04)
- Effects of immunomodulators on the response induced by vaccines against autoimmune diseases. (PubMed, 2017-09-14)
- Construction of a stable w/o nano-emulsion as a potential adjuvant for foot and mouth disease virus vaccine. (PubMed)
- The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio). (PubMed, 2022-05-15)
- (PDF) Emulsions as Vaccine Adjuvants.
- Mechanisms of Action of Adjuvants. (PMC - PubMed Central - NIH)
- Vaccine Adjuvant Nanotechnologies. (PMC - PubMed Central - NIH)
- Vaccine Adjuvants: Mode of Action. (Frontiers, 2013-07-30)
- Novel nanoemulsion adjuvant stabilized by TPGS possesses equivalent physicochemical properties, Turbiscan stability, and adjuvanticity to AS03 for eliciting robust immunogenicity of subunit vaccines in mice. (NIH, 2025-04-02)
- Emulsifier content and side effects of oil-based adjuvant vaccine in swine.
- Is Docusate (stool softener) safe to use in patients with bowel anastomosis? (Dr.Oracle, 2025-07-16)
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Application Note: Utilizing Dioctyl Sulfosuccinate Sodium for the Formulation of Long-Term Stable Liposomes
Abstract
Liposomal drug delivery systems offer significant therapeutic advantages, yet their clinical translation is often hampered by inherent physical and chemical instability. Issues such as vesicle aggregation, fusion, premature drug leakage, and lipid degradation can compromise efficacy and shelf-life.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the anionic surfactant, Dioctyl Sulfosuccinate Sodium (DOSS), as a highly effective agent for enhancing the long-term stability of liposomal formulations. We detail the underlying stabilization mechanisms, provide validated, step-by-step protocols for preparation via thin-film hydration and microfluidics, and outline essential characterization and stability assessment methodologies.
Introduction: The Challenge of Liposome Instability
Liposomes are self-assembled, spherical vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents.[4] Their biocompatibility and versatility have established them as a leading platform for targeted drug delivery. However, the thermodynamic metastability of liposomes makes them susceptible to several degradation pathways:
-
Physical Instability: Vesicles tend to aggregate and fuse over time, leading to changes in size distribution and loss of encapsulated content.[2]
-
Chemical Instability: The phospholipid components are prone to hydrolysis and oxidation, which compromises the integrity of the bilayer.[2]
-
Content Leakage: The encapsulated drug can prematurely leak from the vesicle, reducing the effective dose delivered to the target site.[5]
To overcome these limitations, various stabilization strategies have been developed, including the incorporation of cholesterol to modulate membrane fluidity or the grafting of polyethylene glycol (PEG) to provide a steric barrier.[1][4] An alternative and highly effective approach is to introduce surface charge to induce electrostatic repulsion between vesicles. This guide focuses on the strategic application of this compound (DOSS), a potent and pharmaceutically accepted anionic surfactant, to achieve superior electrostatic stabilization and formulate liposomes with a significantly extended shelf-life.[6][7]
The Mechanism of DOSS-Mediated Stabilization
The efficacy of DOSS as a liposomal stabilizer stems from its distinct amphiphilic architecture and its ability to impart a strong negative surface charge.[8]
2.1. Molecular Intercalation and Electrostatic Repulsion
DOSS is composed of a negatively charged sodium sulfonate head group and two hydrophobic octyl tails.[8] When incorporated into a liposome formulation, DOSS molecules spontaneously intercalate into the phospholipid bilayer. The hydrophobic tails align with the acyl chains of the phospholipids, while the hydrophilic, anionic sulfonate head groups orient towards the external aqueous phase.
This orientation populates the liposome surface with negative charges, creating a significant negative zeta potential. The resulting electrostatic repulsion between adjacent liposomes acts as a powerful energy barrier, effectively preventing them from approaching one another, thereby inhibiting aggregation and fusion. This is the primary mechanism behind the enhancement of colloidal stability.[4][9]
Figure 2: Workflow for the Thin-Film Hydration and Extrusion method.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the chosen phospholipids, cholesterol, and DOSS in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol). If encapsulating a hydrophobic drug, add it at this stage.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the solvent's boiling point but below the lipid Tc. Apply a vacuum to evaporate the solvent, resulting in a thin, uniform lipid film on the flask's inner surface. Dry under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Add the aqueous hydration buffer (e.g., PBS, pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Warm the flask in a water bath to a temperature approximately 10-15°C above the Tc of the primary phospholipid to ensure proper lipid mobility. [10][11]4. Vesicle Formation: Agitate the flask by vortexing or gentle sonication for 30-60 minutes. The lipid film will peel off the glass and self-assemble into Multilamellar Vesicles (MLVs). The suspension should appear milky.
-
Extrusion (Sizing): Load the MLV suspension into a liposome extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the membranes 11-21 times to produce Large Unilamellar Vesicles (LUVs) with a homogenous size distribution. [12]6. Purification (Optional): To remove the unencapsulated drug, the liposome suspension can be purified using size exclusion chromatography or dialysis against fresh buffer.
4.2. Protocol 2: Microfluidic-Based Preparation
Microfluidic techniques utilize precise fluid control to enable highly reproducible and scalable liposome synthesis. [13][14]The principle of microfluidic hydrodynamic focusing is particularly effective. [15]
Figure 3: Workflow for Microfluidics-based liposome synthesis.
Step-by-Step Methodology:
-
Phase Preparation:
-
Lipid Phase: Dissolve phospholipids, cholesterol, and DOSS in a water-miscible organic solvent like ethanol or isopropanol.
-
Aqueous Phase: Prepare the desired aqueous buffer. For hydrophilic drug encapsulation, dissolve the drug in this phase.
-
-
System Setup: Load the Lipid Phase and Aqueous Phase into separate syringes and mount them onto precision syringe pumps connected to the inlets of a microfluidic chip (e.g., a herringbone micromixer or cross-flow focusing chip).
-
Synthesis: Pump the two phases into the chip at controlled flow rates. A typical parameter to optimize is the Flow Rate Ratio (FRR), which is the ratio of the aqueous phase flow rate to the lipid phase flow rate.
-
Self-Assembly: Inside the chip, the lipid stream is rapidly mixed with the aqueous buffer. This rapid solvent exchange lowers the solubility of the lipids, forcing them to self-assemble into liposomes of a highly uniform size. [16][15]The size can be tuned by adjusting the FRR and total flow rate.
-
Collection and Purification: Collect the liposomal suspension from the chip's outlet. The resulting suspension typically requires dialysis or tangential flow filtration to remove the organic solvent and any unencapsulated drug.
Quality Control and Characterization
Thorough characterization is essential to validate the formulation and ensure it meets the required specifications for stability and performance.
| Technique | Parameter Measured | Rationale & Typical Acceptance Criteria |
| Dynamic Light Scattering (DLS) | Mean Particle Size & Polydispersity Index (PDI) | Confirms vesicle size and homogeneity. A narrow size distribution is crucial for reproducible in vivo performance. Criteria: Mean size ~100 nm (application-dependent); PDI < 0.2. [2] |
| Zeta Potential Analysis | Zeta Potential (mV) | Measures surface charge, directly confirming the electrostatic stabilization imparted by DOSS. Criteria: A strong negative value (e.g., ≤ -20 mV) indicates sufficient repulsive force to ensure good colloidal stability. [9] |
| Chromatography (e.g., HPLC) | Encapsulation Efficiency (%EE) & Drug Loading | Quantifies the amount of drug successfully encapsulated within the liposomes. Formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100. |
| Transmission Electron Microscopy (TEM) | Morphology & Lamellarity | Provides direct visualization of the liposomes, confirming their spherical shape, size distribution, and unilamellar structure. |
Protocol: Long-Term Stability Assessment
To confirm the long-term stability imparted by DOSS, a formal stability study must be conducted.
Step-by-Step Methodology:
-
Study Setup: Divide the final, purified liposome formulation into multiple vials. Store the primary batch under recommended conditions (e.g., 4°C, protected from light). [1][17]Additional batches may be stored at accelerated conditions (e.g., 25°C) to predict long-term stability.
-
Time Points: Designate specific time points for analysis, such as T=0, 1, 3, 6, and 12 months.
-
Analysis at Each Time Point: At each interval, withdraw a sample and re-analyze the critical quality attributes outlined in Section 5:
-
Mean Particle Size and PDI (via DLS)
-
Zeta Potential
-
Drug Retention (measure the percentage of drug remaining encapsulated relative to T=0)
-
-
Evaluation: Compare the results against pre-defined acceptance criteria. A stable formulation will show minimal changes in size, PDI, and zeta potential, with drug retention typically remaining above 90%.
Safety and Regulatory Context
DOSS is widely used in various industrial, cosmetic, and pharmaceutical applications. [7][8][18]It is approved as a pharmaceutical excipient and is the active ingredient in over-the-counter stool softeners. [6][19][20]The U.S. FDA has granted it Generally Recognized as Safe (GRAS) status for specific uses in beverages. [19]While DOSS has a good safety profile in its established applications, its concentration in a novel liposomal formulation must be carefully justified. [6]Any new parenteral formulation will require comprehensive in vitro and in vivo toxicological studies to ensure its biocompatibility and safety before clinical consideration. [21][22][23]
Conclusion
The incorporation of this compound represents a powerful and straightforward strategy for overcoming the inherent instability of liposomal drug carriers. By inducing strong electrostatic repulsion, DOSS effectively prevents vesicle aggregation and fusion, contributing to enhanced physical stability and extended shelf-life. The protocols detailed in this guide, based on either thin-film hydration or modern microfluidics, provide a robust framework for developing DOSS-stabilized liposomes. Successful implementation requires a systematic approach to the optimization of DOSS and lipid concentrations, followed by rigorous characterization and long-term stability testing. When properly formulated, DOSS-stabilized liposomes are a promising platform for the development of next-generation drug delivery systems.
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- Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery. (n.d.). PMC - NIH.
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- Liposomal Formulations in Clinical Use: An Upd
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Application Notes and Protocols: The Exploratory Use of Dioctyl Sulfosuccinate Sodium as a Cryoprotectant for Biological Sample Preservation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The long-term preservation of biological samples through cryopreservation is a cornerstone of biomedical research and therapeutic development. For decades, dimethyl sulfoxide (DMSO) has been the gold standard cryoprotectant, yet its inherent cytotoxicity necessitates a search for effective alternatives.[1][2][3] This document explores the theoretical application of Dioctyl Sulfosuccinate Sodium (DOSS), a widely used anionic surfactant, as a novel cryoprotective agent. We will delve into its plausible mechanisms of action, present a hypothetical protocol for its use in cell cryopreservation, and compare its properties to conventional cryoprotectants. This guide is intended to serve as a foundational resource for researchers interested in investigating new frontiers in cryopreservation.
Introduction: The Imperative for Novel Cryoprotectants
Cryopreservation is a vital process that allows for the long-term storage of cells and tissues by suspending their metabolic activity at cryogenic temperatures, typically between -80°C and -196°C.[4][5] The primary challenge in cryopreservation is mitigating the lethal damage caused by the formation of intracellular and extracellular ice crystals and the osmotic stress that arises from the concentration of solutes as water freezes.[6][7][8]
Cryoprotective agents (CPAs) are essential for cell survival during the freezing and thawing process.[5][9][10] These agents, such as DMSO and glycerol, are small molecules that can penetrate the cell membrane, reducing the freezing point of the intracellular solution and minimizing ice crystal formation.[9][11] However, the very properties that make them effective also contribute to their cytotoxicity, which can negatively impact post-thaw cell viability and function.[3][12] Consequently, there is a pressing need to identify and develop novel, less toxic, and highly effective cryoprotectants.[1][2][13]
This compound (DOSS): A Candidate for Cryoprotection?
This compound is an anionic surfactant with a well-established safety profile, widely used in the food, cosmetic, and pharmaceutical industries.[14] Its primary function is to reduce surface tension at the interface between different substances, such as oil and water.[15] This characteristic suggests a potential, yet unexplored, role in cryopreservation.
Proposed Mechanism of Action
While direct evidence for DOSS as a cryoprotectant is not yet established in scientific literature, we can postulate a mechanism of action based on its known properties as a surfactant and the fundamental principles of cryoinjury.
-
Membrane Stabilization: The primary mode of cryoinjury is damage to the cell membrane.[10][11] As a surfactant, DOSS has an amphiphilic structure, meaning it possesses both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[15] This structure allows it to interact with the lipid bilayer of the cell membrane. It is hypothesized that DOSS molecules could intercalate into the cell membrane, increasing its fluidity and stability at low temperatures. This could help the membrane withstand the mechanical stresses of ice crystal formation and osmotic shifts during freezing and thawing.[10]
-
Inhibition of Ice Crystal Growth: While not a traditional colligative cryoprotectant like DMSO, the presence of DOSS in the extracellular and intracellular solution could potentially interfere with the ordered lattice structure of ice.[16][17] By disrupting the hydrogen bonding of water molecules, DOSS might inhibit the growth of large, damaging ice crystals, promoting the formation of smaller, less harmful crystals or even a vitrified (glass-like) state at lower concentrations than traditional CPAs.[16][18]
-
Prevention of Protein Aggregation: The freezing process can lead to the denaturation and aggregation of proteins, which is detrimental to cell function.[15] Surfactants are known to prevent protein aggregation in pharmaceutical formulations. DOSS could potentially exert a similar protective effect on intracellular and extracellular proteins during cryopreservation.
Caption: Hypothetical mechanism of DOSS as a cryoprotectant.
Comparative Analysis: DOSS vs. Conventional Cryoprotectants
To understand the potential advantages and disadvantages of exploring DOSS as a cryoprotectant, a comparison with DMSO and glycerol is warranted.
| Property | This compound (DOSS) | Dimethyl Sulfoxide (DMSO) | Glycerol |
| Primary Function | Anionic Surfactant | Solvent, Cryoprotectant | Polyol, Cryoprotectant |
| Mechanism | Membrane stabilization (hypothesized), disruption of ice crystal growth (hypothesized) | Colligative; lowers freezing point, prevents intracellular ice | Colligative; lowers freezing point, stabilizes proteins |
| Cell Permeability | Expected to interact with the cell membrane; intracellular penetration needs investigation | Readily penetrates cell membranes | Slower penetration compared to DMSO |
| Toxicity | Generally low, used in food and pharmaceuticals[14] | Cytotoxic, especially at room temperature and higher concentrations[3][12] | Lower toxicity than DMSO, but can cause osmotic stress[18] |
| Typical Concentration | To be determined experimentally | 5-10% (v/v) | 10-20% (v/v) |
Experimental Protocol: A Starting Point for Investigation
The following protocol is a theoretical starting point for evaluating the efficacy of DOSS as a cryoprotectant. It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration of DOSS for your specific cell type.
Materials
-
Cell line of interest (e.g., HeLa, HEK293) in logarithmic growth phase
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
This compound (DOSS), sterile-filtered, high purity
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
37°C water bath
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Viability stain (e.g., Trypan Blue)
Preparation of DOSS-based Cryopreservation Medium
-
Prepare a stock solution of 10% (w/v) DOSS in complete cell culture medium and sterilize by filtration through a 0.22 µm filter.
-
Prepare a series of freezing media with varying final concentrations of DOSS (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v) by diluting the 10% DOSS stock solution in a base medium of 90% FBS and 10% complete cell culture medium.
-
As a control, prepare a standard cryopreservation medium of 90% FBS and 10% DMSO.
Cryopreservation Procedure
-
Harvest cells from culture. For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect directly from the flask.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in cold complete medium to a concentration of 2 x 10^6 cells/mL.
-
Slowly add an equal volume of the cold DOSS-based freezing medium (or control DMSO medium) to the cell suspension, mixing gently. The final cell concentration will be 1 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each labeled cryogenic vial.
-
Place the vials into a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
The following day, transfer the vials to a liquid nitrogen dewar for long-term storage.
Thawing and Viability Assessment
-
Rapidly thaw the cryovial by immersing it in a 37°C water bath until a small ice crystal remains.
-
Immediately transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and transfer to a culture flask.
-
Assess cell viability using a Trypan Blue exclusion assay or other suitable method.
-
Monitor cell attachment (for adherent cells) and proliferation over the next 24-48 hours.
Caption: Experimental workflow for evaluating DOSS in cryopreservation.
Conclusion and Future Directions
The exploration of this compound as a cryoprotectant represents a novel and intriguing avenue of research. Its established safety profile and surfactant properties provide a strong rationale for its investigation as an alternative to cytotoxic agents like DMSO. The protocols and hypotheses presented here are intended to serve as a guide for initial studies. Further research should focus on optimizing DOSS concentrations, evaluating its efficacy across a wide range of cell types, and elucidating its precise mechanism of cryoprotection. The development of a non-toxic, effective cryoprotectant would be a significant advancement in the fields of cell therapy, drug discovery, and fundamental biological research.
References
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Application Note & Protocol: The Dual Role of Dioctyl Sulfosuccinate Sodium (DOSS) in Non-Viral Gene Delivery Systems
Here are the detailed Application Notes and Protocols for "Dioctyl sulfosuccinate sodium in gene delivery systems and potential challenges."
Abstract
This compound (DOSS), an anionic surfactant widely recognized for its potent wetting and emulsifying properties, is emerging as a versatile excipient in the formulation of non-viral gene delivery systems.[1] Its utility spans the creation of stable nanocarriers, such as nanoemulsions and solid lipid nanoparticles (SLNs), to enhancing the cellular uptake of genetic payloads. This document provides an in-depth guide to the application of DOSS in gene delivery, elucidating the mechanistic principles behind its function. We present a detailed protocol for the formulation and characterization of a DOSS-stabilized nanoemulsion for nucleic acid delivery. Furthermore, we address the significant challenges associated with its use, including cytotoxicity, formulation instability, and potential endocrine-disrupting effects, offering scientifically grounded strategies for mitigation.
Introduction: Understanding this compound (DOSS)
DOSS, also known as docusate sodium, is an anionic surfactant with the molecular formula C₂₀H₃₇NaO₇S.[2] Its amphiphilic structure, consisting of a hydrophilic sulfonate head and two hydrophobic octyl tails, allows it to dramatically reduce surface and interfacial tension.[2] This property is fundamental to its function as a powerful emulsifier, dispersant, and wetting agent, leading to its widespread use in pharmaceuticals, cosmetics, and food products.[1][3] In the context of gene delivery, these characteristics are harnessed to formulate stable, nanosized carriers capable of encapsulating and protecting fragile nucleic acid cargo, such as plasmid DNA (pDNA) and messenger RNA (mRNA).[4][5][6]
Mechanism of Action in Gene Delivery
The primary role of DOSS in gene delivery is to serve as a stabilizing agent in the formulation of lipid-based nanoparticles. Non-viral gene delivery hinges on the ability to condense a negatively charged nucleic acid into a compact, stable particle that can traverse the cell membrane.[7][8] DOSS contributes to this process in several key ways:
-
Formation of Stable Nanoemulsions: DOSS is critical in forming oil-in-water nanoemulsions, where it stabilizes the interface between the oil core (which can dissolve lipophilic components) and the aqueous continuous phase.[9] This structure allows for the encapsulation of nucleic acids, often complexed with cationic lipids, within the nanoparticle.
-
Particle Size Control: As a surfactant, DOSS influences the particle size and polydispersity of the formulation during high-energy homogenization processes, which is critical for cellular uptake and biodistribution.[10]
-
Membrane Permeation Enhancement: Surfactants like DOSS can fluidize the lipid bilayer of the cell membrane, creating transient pores or disrupting membrane integrity, which can facilitate the entry of the nanoparticle or the release of its genetic payload into the cytoplasm.[11][12][13] This mechanism is analogous to its function as a penetration enhancer in transdermal drug delivery.[14][15]
Caption: Mechanism of DOSS in a cationic nanoemulsion for gene delivery.
Protocol: Formulation of DOSS-Stabilized Nanoemulsion for Gene Delivery
This protocol describes the preparation of a DOSS-containing nanoemulsion for the delivery of a reporter plasmid (e.g., pEGFP-N1) using a high-energy emulsification-solvent evaporation method.[16][17]
Materials and Reagents
| Component | Supplier | Purpose |
| Dioctyl Sodium Sulfosuccinate (DOSS) | Sigma-Aldrich | Anionic Surfactant / Emulsifier |
| Glyceryl Monostearate (GMS) | TCI Chemicals | Solid Lipid Core |
| DOTAP (Cationic Lipid) | Avanti Polar Lipids | Nucleic Acid Complexation |
| Dichloromethane (DCM) | Fisher Scientific | Organic Solvent |
| pEGFP-N1 Plasmid DNA | Addgene | Genetic Payload |
| Nuclease-Free Water | Thermo Fisher | Aqueous Phase |
| TE Buffer (pH 8.0) | Millipore | DNA Storage |
Experimental Workflow: Step-by-Step Methodology
Caption: Experimental workflow for nanoemulsion formulation and testing.
Step 1: Preparation of the Organic Phase
-
In a glass vial, weigh 100 mg of Glyceryl Monostearate (GMS), 25 mg of DOTAP, and 25 mg of DOSS.
-
Add 2 mL of dichloromethane (DCM) to the vial.
-
Gently vortex until all components are fully dissolved, forming a clear solution. Causality Note: DCM is used to solubilize the lipids and surfactant, creating a homogenous oil phase for emulsification.
Step 2: Preparation of the Aqueous Phase
-
In a 50 mL beaker, add 8 mL of nuclease-free water.
Step 3: Emulsification
-
Place the beaker with the aqueous phase on a magnetic stirrer.
-
Slowly add the organic phase (from Step 1) dropwise into the aqueous phase while stirring at a moderate speed.
-
Once all the organic phase is added, homogenize the mixture using a high-shear homogenizer (e.g., IKA T25) at 10,000 rpm for 5 minutes to form a coarse pre-emulsion.
Step 4: High-Energy Sonication
-
Place the pre-emulsion in an ice bath to prevent overheating.
-
Insert the tip of a probe sonicator approximately 1 cm below the surface of the liquid.
-
Sonicate the emulsion at 40% amplitude for 10 minutes (Pulse: 10 seconds ON, 5 seconds OFF). Causality Note: High-energy sonication provides the necessary cavitation forces to break down the coarse emulsion droplets into the nano-scale range (typically <200 nm).[9]
Step 5: Solvent Evaporation
-
Transfer the resulting milky-white nanoemulsion to a new beaker.
-
Place it on a magnetic stirrer and leave it stirring overnight at room temperature in a fume hood to allow for the complete evaporation of DCM.
-
The final product is a stock solution of cationic nanoemulsion.
Step 6: Complexation with Plasmid DNA (Lipoplex Formation)
-
Dilute the stock nanoemulsion with nuclease-free water to the desired concentration.
-
In a microcentrifuge tube, gently mix the diluted nanoemulsion with the pEGFP-N1 plasmid DNA at various N/P ratios (molar ratio of nitrogen in cationic lipid to phosphate in DNA). A typical starting range is 2:1 to 10:1.
-
Incubate the mixture at room temperature for 30 minutes to allow for stable complex formation. Causality Note: The positively charged DOTAP on the nanoparticle surface electrostatically binds with the negatively charged phosphate backbone of the DNA, condensing it into a compact structure suitable for cell delivery.[8]
Step 7: Physicochemical Characterization (Self-Validation)
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). An acceptable formulation should have a particle size < 200 nm and a PDI < 0.3.
-
Zeta Potential: Measure the surface charge to confirm successful DNA binding. The zeta potential should shift from highly positive (e.g., +40 mV) for the empty nanoemulsion to slightly positive or near-neutral (e.g., +5 to +15 mV) for the lipoplex.
-
DNA Encapsulation Efficiency: Perform a gel retardation assay. Run the lipoplexes on a 1% agarose gel. Encapsulated DNA will be retained in the well, while free DNA will migrate. This confirms that the genetic payload is successfully complexed.
Potential Challenges and Mitigation Strategies
While DOSS is a powerful formulation tool, its application is not without significant challenges that researchers must address to ensure safety and efficacy.
Cytotoxicity
DOSS is known to exhibit dose-dependent cytotoxicity. At high concentrations, its surfactant properties can lead to the disruption of cell membranes, causing cell lysis. Studies have also noted cytotoxic effects on liver cells in tissue culture.[18] This is a critical concern, as the very mechanism that enhances payload delivery can also damage healthy cells.
-
Mitigation Strategies:
-
Concentration Optimization: Conduct thorough dose-response studies (e.g., MTT or LDH assays) to determine the highest non-toxic concentration for your specific cell type.
-
Formulation Design: Co-formulate with protective agents like PEGylated lipids to shield the cell surface from direct interaction with high local concentrations of DOSS.
-
Targeted Delivery: Functionalize nanoparticles with targeting ligands (e.g., antibodies, peptides) to increase accumulation at the desired site, allowing for lower systemic doses.[19]
-
Endocrine Disruption and Off-Target Effects
Recent research has raised concerns about DOSS acting as a potential endocrine disruptor by altering thyroid hormone signaling.[20] Furthermore, DOSS can increase the intestinal absorption of other concurrently administered drugs, potentially increasing their toxicity.[18][21]
-
Mitigation Strategies:
-
In Vivo Safety Studies: Comprehensive preclinical toxicology studies are essential to evaluate potential endocrine effects and interactions with other biological pathways.
-
Route of Administration: The risk profile may vary significantly with the route of administration. For instance, topical or localized delivery may present a lower risk of systemic endocrine disruption than intravenous administration.
-
Formulation Stability
The chemical and physical stability of the gene delivery system is paramount. DOSS itself can undergo hydrolysis in alkaline conditions, which could compromise the integrity of the formulation.[1] Moreover, nanoparticles can be prone to aggregation over time, especially during storage or in biological fluids.
-
Mitigation Strategies:
-
pH Control: Formulate and store nanoemulsions in buffers with a neutral or slightly acidic pH to prevent DOSS hydrolysis.
-
Lyophilization: For long-term storage, lyophilize the nanoemulsion with a suitable cryoprotectant (e.g., trehalose). This can preserve particle size and therapeutic efficacy.[22]
-
Steric Stabilization: Incorporate PEGylated lipids or other polymers into the formulation to provide a steric barrier that prevents aggregation.
-
Caption: Key challenges of using DOSS and corresponding mitigation strategies.
Conclusion and Future Perspectives
This compound is a potent and cost-effective excipient that offers significant advantages in the formulation of non-viral gene delivery systems. Its ability to form stable nanoparticles and enhance membrane permeability makes it a valuable tool for researchers. However, its utility must be carefully balanced against the considerable challenges of cytotoxicity and potential off-target effects. Future research should focus on developing "safer-by-design" formulations, potentially by synthesizing DOSS analogues with reduced toxicity or by creating co-formulations that shield cells from its disruptive effects. As the field of gene therapy advances, a thorough understanding of both the power and the peril of excipients like DOSS will be essential for translating promising research into safe and effective clinical applications.
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Application Notes & Protocols: Formulating Dioctyl Sulfosuccinate Sodium (DOSS)-Based Nanoemulsions for Food Science Research
Abstract and Introduction
The field of food science is increasingly leveraging nanotechnology to enhance the delivery of bioactive compounds, improve flavor profiles, and extend the shelf life of products. Nanoemulsions, which are colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm, are at the forefront of this innovation.[] Their small droplet size confers unique properties such as high surface area, optical transparency, and enhanced bioavailability of encapsulated lipophilic compounds like vitamins, nutraceuticals, and flavors.[2][3]
A critical component in the formation of a stable nanoemulsion is the surfactant, which adsorbs at the oil-water interface, reducing interfacial tension and preventing droplet aggregation. Dioctyl sulfosuccinate sodium (DOSS), also known as docusate sodium, is a powerful anionic surfactant recognized for its exceptional emulsifying and wetting properties.[4][5] Its amphiphilic structure allows it to effectively stabilize oil-in-water emulsions.[5]
Crucially for food applications, DOSS is approved for various uses as a food additive by regulatory bodies. The U.S. Food and Drug Administration (FDA) permits its use as an emulsifying and wetting agent in specific food products under 21 CFR 172.810.[6][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated DOSS and established an Acceptable Daily Intake (ADI), concluding that its use in certain food categories does not pose a safety concern.[8] This regulatory acceptance makes DOSS a viable and attractive option for researchers developing novel food-grade nanoemulsion systems.[9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of DOSS-based nanoemulsions in food science. It details the underlying principles, step-by-step protocols, and critical evaluation techniques necessary for developing stable and effective nanoemulsion systems.
Scientific Principles of DOSS-Based Nanoemulsions
Mechanism of Surfactant Action
DOSS is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) head group (the sodium sulfonate) and two hydrophobic (oil-loving) tail groups (the octyl esters).[5] When introduced into an oil and water system, DOSS molecules naturally migrate to the interface between the two immiscible liquids. The hydrophobic tails orient themselves into the oil phase, while the hydrophilic head remains in the aqueous phase. This arrangement drastically reduces the interfacial tension, making it easier to break down large oil droplets into smaller, nano-sized ones with the input of energy. The resulting layer of DOSS molecules around each oil droplet creates a protective barrier that prevents them from recombining, or coalescing.
Nanoemulsion Formation: The Role of High Energy
Nanoemulsions are kinetically stable but thermodynamically unstable systems, meaning they require a significant energy input to form and will eventually break down over time.[][10] High-energy methods are the most common and scalable approaches for their production in the food industry.[3][11]
-
High-Pressure Homogenization (HPH): This technique forces a coarse emulsion through a narrow valve at very high pressures (up to several thousand PSI).[12] The intense shear, cavitation, and turbulent forces generated within the valve disrupt the large oil droplets, reducing them to the nanoscale.[11][12] The number of passes and the operating pressure are key parameters that control the final droplet size.[11]
-
Microfluidization: Similar to HPH, microfluidization impels a coarse emulsion through microchannels at high pressure, causing droplet disruption through intense shear and impact forces.[13][14][15] This method is known for producing nanoemulsions with a very uniform and narrow particle size distribution.[16][17]
-
Ultrasonication: This method applies high-intensity sound waves (ultrasound) to a coarse emulsion. The sound waves create acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[18][19] The collapse of these bubbles generates powerful shockwaves and liquid jets that effectively break apart oil droplets.[20][21]
Mechanisms of Nanoemulsion Instability
Understanding the pathways of destabilization is crucial for designing long-shelf-life products. The primary mechanisms include:
-
Creaming/Sedimentation: Gravitational separation of droplets due to a density difference between the oil and water phases. This is less of a concern for nanoemulsions due to their small droplet size, which allows Brownian motion to counteract gravity.
-
Flocculation: The aggregation of droplets to form clusters without the rupture of the interfacial film. While the individual droplets remain intact, flocculation can lead to faster creaming and is often a precursor to coalescence.[22][23]
-
Coalescence: The merging of two or more droplets to form a larger one. This is an irreversible process that leads to a permanent change in the particle size distribution and eventual phase separation.[10][24]
-
Ostwald Ripening: A process where larger droplets grow at the expense of smaller ones. This occurs because smaller droplets have a higher Laplace pressure, leading to the diffusion of oil molecules from the smaller droplets through the aqueous phase to the larger droplets.[25]
The diagram below illustrates these key destabilization pathways.
Caption: Key mechanisms of nanoemulsion destabilization.
Experimental Protocols
Protocol 1: Formulation of a DOSS-Based O/W Nanoemulsion via High-Pressure Homogenization
This protocol describes the creation of a 10% w/w oil-in-water nanoemulsion using medium-chain triglyceride (MCT) oil as the lipid phase.
Materials & Equipment:
-
This compound (DOSS), food grade
-
Medium-chain triglyceride (MCT) oil
-
Deionized water
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer[26]
-
Analytical balance
-
Beakers and magnetic stirrer
Procedure:
-
Aqueous Phase Preparation: Weigh 88.0 g of deionized water into a beaker. Add 2.0 g of DOSS. Stir with a magnetic stirrer until the DOSS is fully dissolved. This creates a 2.0% DOSS solution in the final emulsion.
-
Oil Phase Preparation: Weigh 10.0 g of MCT oil into a separate beaker. If encapsulating a lipophilic bioactive, dissolve it in the oil phase at this stage.
-
Coarse Emulsion Formation: While vigorously stirring the aqueous phase with a high-shear mixer, slowly add the oil phase. Continue mixing for 5-10 minutes to form a milky, coarse emulsion. This pre-emulsification step is crucial for the efficiency of the high-pressure homogenization process.[11]
-
High-Pressure Homogenization:
-
Prime the high-pressure homogenizer according to the manufacturer's instructions.
-
Feed the coarse emulsion into the homogenizer.
-
Process the emulsion for a set number of passes (e.g., 3-5 passes) at a defined pressure (e.g., 15,000 PSI / 100 MPa). It is recommended to test different pressures and pass numbers to optimize droplet size.[11]
-
Collect the resulting nanoemulsion in a clean beaker. The product should appear translucent or bluish-white, depending on the final droplet size.[]
-
The following diagram outlines the experimental workflow.
Caption: Workflow for nanoemulsion formulation and analysis.
Protocol 2: Nanoemulsion Characterization
3.2.1 Droplet Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
The DLS technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.[27] Smaller particles move faster, resulting in more rapid fluctuations. This information is used to calculate the hydrodynamic diameter (Z-average) and the PDI, a measure of the broadness of the size distribution.[28] A PDI value below 0.25 is generally considered indicative of a monodisperse and uniform population of droplets.[29]
Procedure:
-
Dilute the nanoemulsion sample with deionized water to a suitable concentration to avoid multiple scattering effects (typically a 1:100 to 1:1000 dilution).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any dust or large aggregates.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. Record the Z-average diameter and the PDI.
3.2.2 Zeta Potential (ζ) by Electrophoretic Light Scattering (ELS)
Zeta potential is a measure of the magnitude of the electrostatic charge at the droplet surface and is a key indicator of colloidal stability.[30][31] For electrostatically stabilized emulsions, a high absolute zeta potential value (typically > |30| mV) indicates strong repulsive forces between droplets, which prevents flocculation and coalescence, thus ensuring good physical stability.[31][32]
Procedure:
-
Dilute the nanoemulsion sample with deionized water in a similar manner to the DLS preparation.
-
Inject the diluted sample into the specialized zeta potential cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
Apply the electric field and measure the electrophoretic mobility of the droplets to determine the zeta potential. Record the value in millivolts (mV).
Example Data Presentation:
| Formulation ID | DOSS (% w/w) | Homogenization Pressure (PSI) | Passes | Z-Average (d.nm) | PDI | Zeta Potential (mV) |
| NE-1 | 2.0 | 10,000 | 3 | 185.2 | 0.28 | -35.6 |
| NE-2 | 2.0 | 15,000 | 3 | 130.5 | 0.21 | -38.9 |
| NE-3 | 2.0 | 15,000 | 5 | 115.8 | 0.19 | -41.2 |
| NE-4 | 3.0 | 15,000 | 5 | 105.1 | 0.17 | -45.7 |
Protocol 3: Physical Stability Assessment
3.3.1 Accelerated Stability via Thermal Stress
-
Dispense 10 mL of the nanoemulsion into several sealed glass vials.
-
Store the vials at an elevated temperature (e.g., 45°C) for a period of 4 weeks.
-
At weekly intervals, remove a vial and allow it to cool to room temperature.
-
Visually inspect for any signs of instability (creaming, phase separation, sedimentation).
-
Measure the particle size, PDI, and zeta potential as described in Protocol 2 and compare the results to the initial values (Time 0). Significant changes indicate instability.
3.3.2 Centrifugation Assay
-
Place 5 mL of the nanoemulsion into a centrifuge tube.
-
Centrifuge at a moderate speed (e.g., 3,000 x g) for 30 minutes.
-
After centrifugation, visually inspect the tube for any signs of phase separation or a "cream" layer at the top. A stable nanoemulsion will show no visible change.
Application: Encapsulation Efficiency of Beta-Carotene
This section describes how to quantify the amount of a model lipophilic bioactive, beta-carotene, successfully encapsulated within the nanoemulsion.
Procedure:
-
Formulation: Prepare a nanoemulsion following Protocol 1, but dissolve a known concentration of beta-carotene (e.g., 0.1% w/w) in the MCT oil phase before emulsification.
-
Separation of Free Bioactive:
-
Transfer a known volume (e.g., 2 mL) of the beta-carotene-loaded nanoemulsion into an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 50,000 x g) for 1 hour to separate the nanoemulsion droplets (which will form a cream layer) from the aqueous phase.
-
-
Quantification:
-
Carefully collect the clear aqueous subnatant, which contains any unencapsulated beta-carotene.
-
Measure the concentration of beta-carotene in the subnatant using UV-Vis spectrophotometry at its maximum absorbance wavelength (~450 nm). A standard calibration curve will be required.
-
-
Calculation of Encapsulation Efficiency (%EE):
%EE = [ (Total Beta-Carotene - Unencapsulated Beta-Carotene) / Total Beta-Carotene ] x 100
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size (>200 nm) | Insufficient energy input; Inadequate surfactant concentration. | Increase homogenization pressure and/or number of passes. Increase DOSS concentration slightly (e.g., from 2% to 3%). |
| High PDI (>0.3) | Inefficient homogenization; Over-processing leading to coalescence. | Ensure proper function of the high-shear mixer for the pre-emulsion step. Optimize the number of homogenization passes (sometimes fewer is better). |
| Instability (Creaming/Separation) | Insufficient droplet charge; Droplet aggregation. | Confirm zeta potential is sufficiently high (< -30 mV). If not, check the pH or consider adding a co-surfactant. |
| Zeta Potential Near Zero | Measurement error; Non-ionic contamination; Incorrect pH. | Ensure proper dilution and clean measurement cells. Verify the pH of the continuous phase. DOSS is anionic and should impart a negative charge. |
Conclusion
This compound is a highly effective and regulatory-approved surfactant for the formulation of food-grade nanoemulsions. By employing high-energy methods such as high-pressure homogenization, researchers can systematically produce stable O/W nanoemulsions with controlled droplet sizes. The protocols outlined in this guide provide a robust framework for the formulation, detailed characterization, and stability assessment of these systems. Proper application of these methods will enable the successful development of novel delivery systems for lipophilic bioactives, flavors, and other functional ingredients, paving the way for next-generation food products with enhanced performance and consumer appeal.
References
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- Aswal, V. K., et al. (2020). Nanoemulsions and Their Potential Applications in Food Industry. Frontiers in Sustainable Food Systems.
- ResearchGate. (2024). MICROFLUIDIZATION TECHNIQUE FOR PRODUCTION OF NANOEMULSION.
- MDPI. (2021). Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control.
- International Journal of Engineering and Applied Biosciences. (2018). Application of High Pressure Homogenization to Improve Stability and Decrease Droplet Size in Emulsion-Flavor Systems.
- SciSpace. (2022). High Pressure Homogenization – An Update on its Usage and Understanding.
- Journal of Drug Delivery and Therapeutics. (2019). A Review on Nanoemulsions.
- ProQuest. (2013). An Overview of Ultrasound-Assisted Food-Grade Nanoemulsions.
- HPMC Manufacturer. (2025). dioctyl sodium sulfosuccinate.
- U.S. Food and Drug Administration. (n.d.). dioctyl sodium sulfosuccinate.
- Federal Register. (2022). Sodium Dioctyl Sulfosuccinate (CAS Reg. No. 577-11-7); Tolerance Exemption.
- World Health Organization. (n.d.). dioctyl sodium sulfosuccinate.
- BosTech Polymers. (n.d.). DOSS Dioctyl Sodium Sulfosuccinate Emulsifier in UAE.
- Electronic Code of Federal Regulations. (n.d.). 21 CFR 172.810 -- Dioctyl sodium sulfosuccinate.
- ResearchGate. (n.d.). Particle size and distribution of nanoemulsions measured by DLS....
- ResearchGate. (n.d.). Particle size and distribution of nanoemulsion obtained by DLS....
- Hielscher Ultrasonics. (n.d.). Ultrasonic Production of Stable Nanoemulsions.
- National Institutes of Health. (2022). Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge.
- InProcess-LSP. (2024). Real-time droplet size monitoring of nano emulsions during high pressure homogenization.
- AZoNano. (2025). HandGenizer High Pressure Homogenizer Introduction.
- Research Journal of Pharmacy and Technology. (2019). Formulation and Physical Evaluation of Castor Oil based Nanoemulsion for Diclofenac Sodium Delivery System.
- MDPI. (2021). Ultrasonic Technique for Production of Nanoemulsions for Food Packaging Purposes: A Review Study.
- National Institutes of Health. (2021). Comprehensive review on potential applications of microfluidization in food processing.
- Brookhaven Instruments. (n.d.). Measurement of Cannabinoid Nanoemulsion Droplet Size by Dynamic Light Scattering (DLS).
- MDPI. (2020). Nanoemulsions: Factory for Food, Pharmaceutical and Cosmetics.
- ResearchGate. (2018). Nanoemulsions stabilized by non-ionic surfactants: Stability and degradation mechanisms.
- ResearchGate. (n.d.). Zeta potential measurement of nanoemulsion after production and....
- ResearchGate. (n.d.). Zeta potential of nanoemulsion.
- Springer. (2013). An Overview of Ultrasound-Assisted Food-Grade Nanoemulsions.
- Cosmetic Ingredient Review. (2015). Amended Safety Assessment of Dialkyl Sulfosuccinate Salts as Used in Cosmetics.
- Microfluidics. (n.d.). Nanoemulsions - Processing Equipment and Solutions.
- National Institutes of Health. (n.d.). Dioctyl Sodium Sulfosuccinate.
- National Institutes of Health. (2023). Synergistic Stabilization of Nanoemulsion Using Nonionic Surfactants and Salt-Sensitive Cellulose Nanocrystals.
- JLK Industries. (n.d.). Sulfosuccinates - DOSS Surfactants.
- ResearchGate. (2013). (PDF) An Overview of Ultrasound-Assisted Food-Grade Nanoemulsions.
- Ataman Kimya. (n.d.). DIOCTYL SODIUM SULFOSUCCINATE.
- ResearchGate. (n.d.). Nanoemulsion formation and destabilizing mechanisms.
- Patsnap Synapse. (2024). What is the mechanism of Dioctyl Sodium Sulfosuccinate?.
- National Institutes of Health. (2022). The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio).
- IZH Exim. (n.d.). Dioctyl Sodium Sulfosuccinate (DOSS).
- ResearchGate. (n.d.). The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects... | Request PDF.
- Ataman Kimya. (n.d.). This compound SALT.
- ResearchGate. (n.d.). Nanoemulsion destabilization mechanisms: Ostwald ripening, flocculation....
- ResearchGate. (2025). Nanoemulsion stability: Experimental evaluation of the flocculation rate from turbidity measurements.
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Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Aggregation of AOT-Stabilized Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nanoparticles stabilized by Dioctyl sulfosuccinate sodium (AOT). This guide is designed to provide in-depth, field-proven insights into the mechanisms of nanoparticle stability and to offer practical, actionable solutions to the common challenge of aggregation. By understanding the causality behind experimental choices, you can design robust and reproducible nanoparticle formulations.
The Role of this compound (AOT) in Nanoparticle Stabilization
This compound, also known as AOT, is a powerful anionic surfactant widely used to stabilize nanoparticles in both aqueous and non-aqueous media.[1][2][3] Its amphiphilic structure, consisting of a hydrophilic sulfosuccinate head group and two hydrophobic octyl tails, is the key to its function.[1][4] In an aqueous environment, AOT molecules adsorb onto the nanoparticle surface with their hydrophobic tails oriented towards the particle and their negatively charged hydrophilic heads facing the water. This creates a dual-stabilization mechanism:
-
Electrostatic Repulsion: The negatively charged sulfonate groups create a repulsive electrostatic field around each nanoparticle, preventing them from coming into close contact.
-
Steric Hindrance: The bulky octyl chains provide a physical barrier, further inhibiting particle-particle interactions.
This combination of forces is crucial for maintaining a stable colloidal dispersion and preventing the irreversible process of aggregation.
Caption: Mechanism of AOT stabilization on a nanoparticle surface.
Troubleshooting Guide: Common Aggregation Issues and Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My nanoparticles aggregated immediately after I added the AOT solution. What's the likely cause?
A1: This rapid aggregation typically points to an issue with the initial formulation conditions. Here are the most common culprits:
-
Insufficient AOT Concentration: You may be operating below the necessary concentration to fully coat the nanoparticle surfaces. Without a complete protective layer, nanoparticles will aggregate due to high surface energy.[5] It is crucial to work above the Critical Micelle Concentration (CMC) of AOT, which is typically in the range of 0.2 to 0.6 mM in water.[1]
-
Poor Mixing or High Local Concentrations: If the AOT solution is added too quickly or without adequate stirring, localized areas of high surfactant concentration can form, leading to destabilization before a uniform coating can be established.
-
Solvent Incompatibility: While AOT is versatile, ensure your solvent system is appropriate. The stability of AOT-stabilized particles is highly dependent on the solvent's polarity.[2]
Solution:
-
Increase the AOT concentration to ensure it is above the CMC and sufficient to cover the total surface area of your nanoparticles.
-
Add the AOT solution dropwise while vigorously stirring the nanoparticle dispersion.
-
Verify the compatibility of AOT with your specific solvent system.
Q2: My nanoparticle dispersion was stable at first but aggregated after adding a phosphate-buffered saline (PBS) solution. Why did this happen?
A2: This is a classic example of aggregation induced by high ionic strength. The ions from the salt (Na+, Cl-, PO4³⁻) in the buffer solution disrupt the electrostatic stabilization provided by the AOT. These ions effectively "screen" the negative charges on the nanoparticle surfaces, reducing the repulsive forces between them and allowing attractive van der Waals forces to dominate, leading to aggregation.[6][7]
Solution:
-
Reduce Buffer Concentration: If your experiment allows, use the lowest possible concentration of the buffer.
-
Dialysis: If you need to transfer the nanoparticles into a buffer, do so gradually using dialysis to avoid osmotic shock.
-
Add a Steric Stabilizer: Consider adding a non-ionic polymer like polyethylene glycol (PEG) to the formulation. This provides an additional steric barrier that is less sensitive to ionic strength.
Q3: I noticed my nanoparticles aggregating after I adjusted the pH of the solution. What is the stable pH range for AOT?
A3: AOT is generally stable over a broad pH range, typically from 4 to 9.[1] However, extreme pH values can lead to the hydrolysis of the ester linkages in the AOT molecule, breaking it down and compromising its stabilizing ability.[1][8] At very low pH (<4), the sulfonate head group can become protonated, reducing the surface charge and electrostatic repulsion. At very high pH (>10), hydrolysis is accelerated.[8]
Solution:
-
Maintain the pH of your nanoparticle dispersion within the 5-9 range for optimal stability.
-
Use appropriate buffers to control the pH, but be mindful of their ionic strength as discussed in Q2.
Q4: My nanoparticle dispersion is unstable at elevated temperatures. How does temperature affect stability?
A4: Temperature can influence nanoparticle stability in several ways:
-
Increased Kinetic Energy: Higher temperatures increase the kinetic energy (Brownian motion) of the nanoparticles. This leads to more frequent and energetic collisions, which can overcome the repulsive energy barrier and cause aggregation.[6][9]
-
Changes in AOT Solubility: The solubility of AOT in water increases with temperature. This can alter the equilibrium of AOT between the nanoparticle surface and the bulk solution, potentially affecting the density of the protective layer.
-
Decreased CMC: For AOT, the Critical Micelle Concentration (CMC) tends to decrease with increasing temperature.[10]
Solution:
-
Store nanoparticle dispersions at lower temperatures (e.g., 4°C) to reduce Brownian motion and enhance long-term stability.[11]
-
If your application requires higher temperatures, you may need to increase the AOT concentration or incorporate a more thermally stable co-stabilizer.
Summary of Key Parameters and their Influence on Stability
| Parameter | Effect on Stability | Recommended Range/Action |
| AOT Concentration | Insufficient concentration leads to incomplete surface coverage and aggregation. | Above CMC (typically >0.6 mM) and optimized for nanoparticle surface area. |
| Ionic Strength | High salt concentrations screen surface charge, reducing electrostatic repulsion. | Use low molarity buffers or non-ionic stabilizers. |
| pH | Extreme pH (<4 or >10) can cause hydrolysis of AOT and loss of surface charge. | Maintain pH between 5 and 9. |
| Temperature | Higher temperatures increase particle collisions and can alter AOT properties. | Store at lower temperatures (4°C); for high-temp applications, re-optimize formulation. |
Experimental Protocol: Optimizing AOT Concentration
This protocol provides a step-by-step method to determine the optimal AOT concentration for stabilizing a new nanoparticle formulation using Dynamic Light Scattering (DLS).
Objective: To find the minimum AOT concentration required to achieve a stable nanoparticle dispersion with the smallest hydrodynamic diameter.
Materials:
-
Concentrated nanoparticle stock solution in deionized water.
-
AOT stock solution (e.g., 100 mM in deionized water).
-
Deionized water.
-
Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Prepare a Series of Dilutions: Set up a series of vials. In each vial, place a fixed amount of your nanoparticle stock solution.
-
AOT Titration: Add increasing volumes of the AOT stock solution to each vial to achieve a range of final AOT concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mM). Ensure the final volume in each vial is the same by adding deionized water.
-
Equilibration: Gently mix each vial and allow them to equilibrate for at least 30 minutes at room temperature.
-
DLS Measurement:
-
Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) of each sample using DLS.
-
Acquire at least three measurements per sample and calculate the average.
-
-
Data Analysis:
-
Plot the Z-average diameter and PDI as a function of AOT concentration.
-
The optimal AOT concentration is the point at which the Z-average and PDI reach a stable minimum, indicating a well-dispersed, non-aggregated system.
-
Caption: A logical workflow for troubleshooting nanoparticle aggregation.
Frequently Asked Questions (FAQs)
FAQ 1: What is the Critical Micelle Concentration (CMC) of AOT, and why is it important? The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in the bulk solution.[1] For AOT in water, this is typically between 0.2 and 0.6 mM.[1] It is a critical parameter because effective nanoparticle stabilization generally requires a surfactant concentration above the CMC to ensure a sufficient supply of AOT molecules to coat the particle surfaces and maintain a stable layer.[12]
FAQ 2: Can I use AOT to stabilize nanoparticles in non-aqueous (organic) solvents? Yes, AOT is particularly effective at forming reverse micelles in apolar solvents, making it an excellent choice for stabilizing nanoparticles in oil phases.[2][13] In this scenario, the hydrophilic heads form a water-loving core, while the hydrophobic tails extend into the organic solvent. The size and shape of these reverse micelles can be tuned by factors like the water-to-surfactant ratio.[2]
FAQ 3: How can I confirm that my nanoparticles are well-stabilized? Several techniques can be used:
-
Dynamic Light Scattering (DLS): A low Z-average diameter and a low Polydispersity Index (PDI < 0.2) suggest a monodisperse, non-aggregated sample.
-
Zeta Potential: A zeta potential more negative than -25 mV generally indicates good electrostatic stability.[14]
-
Transmission Electron Microscopy (TEM): Visual inspection by TEM can directly confirm whether particles are individually dispersed or clumped together.
-
UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold, silver), aggregation causes a shift and broadening of the surface plasmon resonance peak. A stable, sharp peak indicates a well-dispersed sample.
References
- Soft Matter (RSC Publishing). Tetraalkylammonium ion induced micelle-to-vesicle transition in aqueous sodium dioctylsulfosuccinate solutions.
- ResearchGate. The concentration and magnitude of the CMCs of DOSS in salt water and....
- Ismail, K. (n.d.).
- ResearchGate. CMC and surface active properties of SDOSS.
- Ataman Kimya. DIOCTYL SODIUM SULFOSUCCINATE.
- ResearchGate. Model of surfactant molecule bis(2-ethylhexyl)sulfosuccinate (AOT).
- RSC Publishing. (2023). Dioctyl sodium sulfosuccinate surfactant self-assembly dependency of solvent hydrophilicity: a modelling study.
- Patsnap Synapse. (2024). What is the mechanism of Dioctyl Sodium Sulfosuccinate?
- PubChem. Docusate Sodium.
- ResearchGate. Stability of optimized nanoparticles evaluated at different temperatures.
- PubMed. (2019). The effect of surfactant micellization on the cytotoxicity of silver nanoparticles stabilized with aerosol-OT.
- PNAS. (2017). Molecular characterization of water and surfactant AOT at nanoemulsion surfaces.
- ResearchGate. (2013). How to minimize the aggregation of nanoparticles?
- Colloid & Nanoscience Journal. (2023). Effect of surfactant type on the particle dispersion in Ag/polystyrene nanocomposite prepared by microemulsion method.
- NIH. What Does Nanoparticle Stability Mean?
- ResearchGate. Nanoparticle processing: Understanding and controlling aggregation.
- ResearchGate. Temperature-dependent nanoparticle stability in polymer solutions.
- ACS Omega. (2018). Aggregation Behavior of Sodium Dioctyl Sulfosuccinate in Deep Eutectic Solvents and Their Mixtures with Water.
- JoVE. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization.
- Ataman Kimya. This compound SALT (DOCUSATE SODIUM).
- PubMed. Stability of dioctyl sulfosuccinate (DOSS) towards hydrolysis and photodegradation under simulated solar conditions.
- ResearchGate. The impact of stabilization mechanism on the aggregation kinetics of silver nanoparticles.
- ResearchGate. Structure of dioctyl sodium sulfosuccinate (DSS).
- PubMed Central. (2022). Investigation of Dioctyl Sodium Sulfosuccinate in Demulsifying Crude Oil-in-Water Emulsions.
- PubMed. Nanoparticle aggregation: challenges to understanding transport and reactivity in the environment.
- NIH. (2008). Optimized dispersion of nanoparticles for biological in vitro and in vivo studies.
- MDPI. Effect of Nanoparticles on the Thermal Stability and Reaction Kinetics in Ionic Nanofluids.
- ResearchGate. (2018). Protocol for stable BaTiO3 nanoparticle suspension preparation?
- CORE. (2017). Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization.
- NIH. (2018). Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels.
- YouTube. (2025). From Size to Shape: What Really Controls Nanoparticle Melting.
- NIH. (2017). Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization.
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Optimizing Dioctyl sulfosuccinate sodium concentration for maximum drug solubilization.
Technical Support Center: Dioctyl Sulfosuccinate Sodium (DOSS) for Drug Solubilization
Welcome to the technical support center for optimizing the use of this compound (DOSS) in pharmaceutical formulations. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during drug solubilization experiments.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding the use of DOSS for enhancing drug solubility.
Q1: What is this compound (DOSS) and what makes it an effective solubilizing agent?
A: this compound (DOSS), also known as docusate sodium, is a versatile anionic surfactant.[1][2] Its effectiveness stems from its amphiphilic molecular structure, which consists of a hydrophilic sulfonate head and two hydrophobic (lipophilic) 2-ethylhexyl tails. This structure allows DOSS to reduce the interfacial tension between a poorly water-soluble drug and the aqueous medium.[3] Above a specific concentration, DOSS molecules self-assemble into spherical structures called micelles, creating a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous formulation.[4][5][6] DOSS is widely used in pharmaceutical formulations, including tablets and capsules, to improve wetting and dissolution.[1][7][8]
Q2: What is the Critical Micelle Concentration (CMC) of DOSS and why is it a critical parameter?
A: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles begin to form.[9] Below the CMC, DOSS primarily exists as individual monomers in the solution. Significant drug solubilization occurs only when the DOSS concentration exceeds the CMC, as this is when the micellar "cages" necessary to encapsulate the drug are formed.[6][10] Therefore, working above the CMC is essential for maximizing drug load. The CMC of DOSS in deionized water at room temperature is approximately 0.11% to 0.17% w/v.[2][11] It's important to note that this value can be influenced by factors such as temperature and the presence of electrolytes in the formulation buffer.[9]
Q3: How should I prepare a DOSS stock solution for my experiments?
A: DOSS is a waxy solid that can be slow to dissolve.[11] A reliable method for preparing an aqueous stock solution is as follows:
-
Weigh the required amount of DOSS solid.
-
Add it to a fraction (e.g., 50%) of the final required volume of purified water or buffer in a beaker with a magnetic stir bar.
-
Cover the beaker and allow the DOSS to soak, ideally overnight, to ensure complete hydration.[2][12]
-
The next day, gently heat the solution (e.g., to 30-40°C) while stirring to facilitate complete dissolution. Avoid excessive heating.
-
Once fully dissolved, allow the solution to cool to room temperature and then transfer it to a volumetric flask.
-
Rinse the beaker with the remaining solvent and add it to the flask.
-
Bring the solution to the final volume and mix thoroughly.
Q4: What key factors can influence the solubilization capacity of DOSS?
A: Several factors can significantly impact the performance of DOSS:
-
pH: DOSS is stable in aqueous solutions with a pH range of 1 to 10.[1][2] However, it is subject to hydrolysis at very low (<1) or very high (>10) pH levels. The pH of the medium can also affect the ionization state of the drug itself, which in turn influences its solubility and partitioning into the micelles.
-
Temperature: Temperature can affect both the CMC of DOSS and the intrinsic solubility of the drug. For some systems, increasing temperature enhances solubility, but it can also decrease it. The effect must be determined empirically for each drug-DOSS system.
-
Ionic Strength (Electrolytes): The presence of salts (e.g., from buffers like PBS) can lower the CMC of anionic surfactants like DOSS and may either increase or decrease the solubilization capacity depending on the specific ions and their concentrations.[1] High concentrations of certain electrolytes, like sodium chloride, can cause turbidity.[1]
-
Co-solvents: The addition of co-solvents (e.g., ethanol, propylene glycol) can modify the polarity of the bulk medium and influence micelle formation and drug partitioning.[13]
Part 2: Troubleshooting Guide for DOSS-Based Formulations
This section provides solutions to specific problems you may encounter during formulation development.
Issue 1: The drug fails to dissolve despite adding high concentrations of DOSS.
Q: I have added DOSS well above its reported CMC, but my drug solubility has not significantly improved. What is the underlying cause?
A: This is a common challenge that can be attributed to several factors. The primary reason is that micellar solubilization is not a universal solution for all poorly soluble compounds.
-
Causality Explained:
-
High Crystal Lattice Energy: The drug may have a very strong and stable crystalline structure. The energy released upon its interaction with the DOSS micelles might be insufficient to overcome the energy required to break apart the crystal lattice.
-
Molecular Misfit: The drug's size, shape, or polarity may be incompatible with the internal architecture of the DOSS micelle. It may be too large to fit into the hydrophobic core or may not have the appropriate lipophilicity to partition effectively away from the aqueous environment.
-
pH and Ionization: The pH of your medium may be suppressing the ionization of your drug (if it's a weak acid or base), making it even less soluble and harder to partition into the micelle. Conversely, a highly ionized drug may prefer the aqueous phase over the micellar core.
-
-
Troubleshooting Protocol: Phase Solubility Study A phase solubility study is the definitive method to determine if and to what extent DOSS can solubilize your drug. This protocol establishes the quantitative relationship between surfactant concentration and drug solubility.
Step-by-Step Methodology:
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of DOSS (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%, 5.0% w/v) in your desired buffer system.
-
Equilibration: Add an excess amount of your drug to a fixed volume of each DOSS solution in separate sealed vials. This ensures that a saturated solution is formed.
-
Mixing: Place the vials in a shaker-incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 48-72 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand to let the undissolved drug settle. Carefully withdraw an aliquot from the clear supernatant. To remove any remaining undissolved particulates, filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE).
-
Quantification: Dilute the filtered samples as necessary and quantify the concentration of the dissolved drug using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.[14][15][16][17]
-
Data Analysis: Plot the measured drug solubility (Y-axis) against the DOSS concentration (X-axis). The resulting graph is a phase solubility diagram. The slope of the line above the CMC indicates the solubilization capacity.
Data Presentation: Example Phase Solubility Data
DOSS Conc. (% w/v) Drug Solubility (µg/mL) 0 (Intrinsic) 5 0.1 8 0.25 45 0.5 98 1.0 210 | 2.0 | 425 |
-
Issue 2: The solution becomes cloudy or a precipitate forms over time.
Q: My drug initially dissolved in the DOSS solution, but after a few hours or days, the formulation turned cloudy or I observed a precipitate. Why is this happening?
A: This phenomenon, known as "crashing out," typically indicates that the formulation is thermodynamically unstable.
-
Causality Explained:
-
Supersaturation: You may have created a supersaturated, kinetically trapped solution, especially if heat was used during preparation. Upon cooling and equilibration, the system expels the excess drug to reach its true, lower equilibrium solubility.
-
Temperature Fluctuation: The solubility of the drug within the micelles may be highly sensitive to temperature. A decrease in storage temperature can significantly lower the drug's solubility, leading to precipitation.
-
pH Shift: The pH of the formulation can drift over time due to interaction with the container or atmospheric CO2, altering the drug's ionization state and reducing its solubility.
-
Drug-Excipient Interaction: In some cases, DOSS can interact with other components in the formulation, or the drug itself can aggregate within the micelles over time, leading to instability.[]
-
-
Troubleshooting Protocol: Accelerated Stability Study
-
Prepare your final formulation and divide it into several aliquots.
-
Store the aliquots under different temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
At set time points (e.g., 0, 24h, 48h, 1 week), visually inspect the samples for any signs of precipitation or cloudiness.
-
Quantify the amount of drug remaining in solution at each time point by centrifuging the samples, filtering the supernatant, and analyzing via HPLC or UV-Vis. A significant drop in concentration indicates instability.
-
Measure the pH of the samples at each time point to check for any drift.
-
Issue 3: How do I determine the most efficient DOSS concentration for my drug?
Q: I want to use the minimum amount of DOSS necessary to achieve my target drug concentration to minimize potential toxicity or side effects. How do I find this optimal point?
A: The goal is to maximize solubilization efficiency, not just the absolute amount dissolved. This requires a systematic approach to map the relationship between the surfactant and the drug. The phase solubility study described earlier is the foundational experiment for this optimization.
-
Causality Explained: The phase solubility diagram reveals the efficiency of the solubilization process. Below the CMC, there is little to no increase in drug solubility. Above the CMC, the solubility typically increases linearly with the DOSS concentration. The slope of this line represents the number of drug molecules solubilized per DOSS molecule that is part of a micelle. A steeper slope indicates higher efficiency. The optimal concentration is the lowest point on this line that meets your target drug concentration, providing a balance between efficacy and excipient load.
-
Experimental Workflow for Optimization This workflow integrates the phase solubility study with data analysis to pinpoint the optimal concentration.
Caption: Workflow for optimizing DOSS concentration.
Part 3: Visualization of Core Concepts
Understanding the underlying mechanism and experimental flow is key to successful formulation.
Mechanism of Micellar Solubilization
Caption: DOSS monomers encapsulate a drug molecule above the CMC.
References
- Docusate Sodium - CD Formulation. (n.d.). CD Formulation.
- Docusate Sodium - Pharmaceutical Business review. (n.d.). Pharmaceutical Technology.
- Docusate. (n.d.). Wikipedia.
- Docusate Sodium - A Pharmaceutical Grade Excipient. (2017, April 8). Syensqo.
- Advancements of UV- Vis Spectroscopy in Drug Discovery. (n.d.). IGI Global.
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.
- This compound SALT. (n.d.). Ataman Kimya.
- Surfactant Interactions and Solvent Phase Solubility Modulate Small Molecule Release from Emulsion Electrospun Fibers. (2020). PubMed Central.
- DIOCTYL SODIUM SULFOSUCCINATE. (n.d.). Ataman Kimya.
- Dioctyl Sodium Sulfosuccinate (DOSS). (n.d.). IZH.
- Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2022). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications.
- This compound SALT. (n.d.). atamankimya.com.
- Ahad, H. A., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
- Malik, N. A. (2022). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. Mini Reviews in Medicinal Chemistry.
- Rosen, M. J. (2015). Solubilization in Surfactant Systems. ResearchGate.
- How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate.
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
- Effect of docusate sodium on drug release from a controlled-release dosage form. (1989). PubMed.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology and Innovation.
- Solubility studies of drug in different surfactants and co-surfactants. (n.d.). ResearchGate.
- Solubility studies of drug in different surfactants and... (n.d.). ResearchGate.
- Qualification of Excipients for Use in Pharmaceuticals. (n.d.). IPEC EUROPE.
- Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (n.d.). Scholars Research Library.
- Solubilization of drugs using sodium lauryl sulfate: Experimental data and modeling. (n.d.). ResearchGate.
- Regulatory Guidelines for Pharmaceutical Excipients. (2022, January 25). Pharma Specialists.
- Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. (n.d.). IUST.
- Docusate Sodium. (n.d.). PubChem.
- Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. (n.d.). FDA.
- Best Practices in Dealing with Novel Excipients. (2019, December 13). Biopharma Excellence.
- Critical micelle concentration. (n.d.). Wikipedia.
- Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. (n.d.). MDPI.
- A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. (2022). PubMed Central.
- High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. (2024, March 12). PubMed Central.
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Technical Support Center: Overcoming Challenges of Dioctyl Sulfosuccinate Sodium (DOSS) Cytotoxicity in In Vitro Cell Culture Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and overcome the challenges associated with Dioctyl sulfosuccinate sodium (DOSS) cytotoxicity in your in vitro cell culture assays. As Senior Application Scientists, we have curated this information to be scientifically robust and practically applicable in your laboratory setting.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of DOSS in cell culture experiments.
Q1: What is this compound (DOSS) and why is it used in my cell culture application?
A1: this compound, also known as docusate sodium, is an anionic surfactant.[1][2] Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head, allows it to reduce surface tension between liquids or between a liquid and a solid.[1] In pharmaceutical and research settings, it's often used as an emulsifier, wetting agent, or dispersant to improve the solubility and delivery of poorly water-soluble compounds in aqueous cell culture media.[3][4]
Q2: Why is DOSS cytotoxic to my cells?
A2: The primary mechanism of DOSS-induced cytotoxicity is the disruption of the cell membrane.[5] As a surfactant, DOSS monomers can integrate into the lipid bilayer of the cell membrane, compromising its integrity. This can lead to increased permeability, leakage of intracellular components, and eventual cell lysis.[5][6] At concentrations above its critical micelle concentration (CMC), DOSS forms micelles that can extract lipids and proteins from the cell membrane, causing more severe damage.[5]
Q3: What are the initial visual signs of DOSS-induced cytotoxicity in my cell culture?
A3: Initial signs of cytotoxicity can be observed using a phase-contrast microscope. You may notice changes in cell morphology, such as rounding up and detachment from the culture surface for adherent cells.[7] Other indicators include cell shrinkage, the appearance of vacuoles in the cytoplasm, and an increase in floating dead cells or cellular debris in the medium.[7]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
A4: The Critical Micelle Concentration (CMC) is the concentration of a surfactant at which individual molecules (monomers) begin to aggregate and form micelles.[8][9] Below the CMC, surfactants primarily exist as monomers, which can still be cytotoxic. However, at and above the CMC, the presence of micelles can drastically increase the solubilization of the cell membrane, leading to rapid cell lysis.[5] The CMC of DOSS in aqueous solutions is relatively low, and it is crucial to determine the non-cytotoxic working concentration for your specific cell line and media composition, which is ideally below the CMC.[1][10]
Q5: Can the presence of serum in my culture medium affect DOSS cytotoxicity?
A5: Yes, the presence of serum, particularly proteins like albumin, can mitigate the cytotoxic effects of surfactants.[11] Serum proteins can bind to surfactant monomers, reducing the effective concentration of free DOSS available to interact with cell membranes. This is an important consideration when comparing results from serum-containing and serum-free experiments.[11]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter when using DOSS in your in vitro assays.
Problem 1: I'm observing massive cell death even at very low concentrations of DOSS.
A: This issue can arise from several factors related to your experimental setup.
-
Causality: The sensitivity to DOSS can be highly cell-line dependent. Some cell lines have more fragile membranes and are inherently more susceptible to surfactant-induced damage. Additionally, the purity of the DOSS and the solvent used for its dilution can contribute to unexpected toxicity.[12]
-
Troubleshooting Steps:
-
Verify DOSS Purity and Solvent Toxicity: Ensure you are using a high-purity grade of DOSS. Perform a vehicle control experiment to confirm that the solvent used to dissolve DOSS (e.g., DMSO, ethanol) is not causing cytotoxicity at the final concentration used in your assay.[12]
-
Perform a Dose-Response Titration: Conduct a comprehensive dose-response experiment with a wide range of DOSS concentrations to determine the 50% inhibitory concentration (IC50) for your specific cell line. This will help you identify a suitable non-toxic working concentration.[13]
-
Reduce Exposure Time: The duration of cell exposure to DOSS is a critical factor. Try reducing the incubation time to see if cytotoxicity is minimized while still achieving the desired effect of your primary compound.
-
Increase Cell Seeding Density: Lower cell densities can make cells more vulnerable to toxic agents.[12] Ensure you are using an optimal seeding density for your cell line in the chosen plate format.
-
Problem 2: My assay results are inconsistent and not reproducible.
A: Inconsistent results are often due to variations in experimental conditions or the inherent properties of surfactants in an in vitro system.
-
Causality: Surfactants like DOSS can adsorb to plastic surfaces of culture plates, reducing the actual concentration in the medium available to the cells.[11] This effect can vary between different types of plates and even between wells. Incomplete mixing or temperature fluctuations can also affect the behavior of the surfactant.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including media preparation, cell seeding, DOSS dilution, and incubation times, are performed consistently across all experiments.
-
Pre-condition Plates (Optional): For highly sensitive assays, you can consider pre-incubating the plates with a DOSS solution at the working concentration, then replacing it with a fresh solution just before adding the cells. This can help saturate the plastic binding sites.
-
Ensure Thorough Mixing: When adding DOSS-containing solutions to your wells, mix gently but thoroughly to ensure a homogenous concentration.
-
Use Appropriate Controls: Always include positive and negative controls in your experiments to monitor assay performance and variability.
-
Problem 3: I need to remove DOSS after treatment to assess cell recovery. What is the best way to do this?
A: A thorough washout procedure is necessary to remove the surfactant and allow for the assessment of cell recovery or the reversal of its effects.
-
Causality: Due to its amphiphilic nature, DOSS can adhere to both the cells and the plasticware. A simple medium change is often insufficient for complete removal.
-
Troubleshooting Steps:
-
Aspirate the DOSS-containing medium.
-
Perform Multiple Washes: Wash the cells 3-4 times with a pre-warmed, sterile, isotonic solution.[14] For the initial washes, you can use a buffered saline solution like PBS. For the final wash, it is recommended to use a complete, drug-free culture medium to provide nutrients and support cell health.[14][15]
-
Gentle Handling: During the washing steps, add and remove the solutions gently to avoid detaching adherent cells.
-
Add Fresh Medium: After the final wash, add fresh, pre-warmed, drug-free complete medium and return the cells to the incubator for the desired recovery period.[14]
-
III. Experimental Protocols & Data
This section provides detailed protocols for key experiments and presents data in a structured format.
Protocol 1: Determining the Non-Toxic Working Concentration of DOSS using an MTT Assay
This protocol outlines the steps to determine the highest concentration of DOSS that does not significantly impact cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (DOSS)
-
Appropriate solvent for DOSS (e.g., sterile water, DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare DOSS Dilutions: Prepare a 2x concentrated serial dilution of DOSS in complete culture medium. A suggested starting range is from 1000 µM down to 0.1 µM. Also, prepare a vehicle control (medium with the highest concentration of solvent used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x DOSS dilutions to the appropriate wells. Also, add 100 µL of complete medium to the "untreated control" wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the DOSS concentration to determine the IC50 value.
-
The non-toxic working concentration should be well below the IC10 (the concentration that causes 10% inhibition of viability).[16]
-
Data Presentation: Recommended Starting Concentrations of DOSS for Different Assay Durations
The following table provides general guidance on starting concentrations for DOSS. Note: These are starting points and must be optimized for your specific cell line and experimental conditions.
| Assay Duration | Suggested Starting Concentration Range (µM) | Key Considerations |
| Short-term (1-4 hours) | 10 - 200 | Higher concentrations may be tolerated for brief exposures. |
| Medium-term (24 hours) | 1 - 50 | Balancing efficacy with emerging cytotoxicity. |
| Long-term (48-72 hours) | 0.1 - 10 | Cytotoxicity is more pronounced over longer periods. |
IV. Visualizations
Diagram 1: Mechanism of DOSS-Induced Cytotoxicity
Caption: Workflow for DOSS dose-response cytotoxicity assay.
Diagram 3: Troubleshooting Logic for High DOSS Cytotoxicity
Caption: Decision tree for troubleshooting DOSS cytotoxicity.
V. References
-
In vitro cellular viability studies on a concentrated surfactant-based wound dressing - NIH. (URL: [Link])
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. (URL: [Link])
-
Effect of different surfactants on 3T3 fibroblast viability. (A)... - ResearchGate. (URL: [Link])
-
(A) Cell viability assay: histogram showing the mean absorbance value... - ResearchGate. (URL: [Link])
-
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (URL: [Link])
-
Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed. (URL: [Link])
-
The concentration and magnitude of the CMCs of DOSS in salt water and... - ResearchGate. (URL: [Link])
-
Effect of dioctyl sodium sulfosuccinate on structure and function of rodent and human intestine - PubMed. (URL: [Link])
-
Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides | Chemical Research in Toxicology - ACS Publications. (URL: [Link])
-
A recent overview of surfactant–drug interactions and their importance - PMC - NIH. (URL: [Link])
-
S-Trap Eliminates Cell Culture Media Polymeric Surfactants for Effective Proteomic Analysis of Mammalian Cell Bioreactor Supernatants - PubMed. (URL: [Link])
-
Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC - NIH. (URL: [Link])
-
Simple method for quantification of anionic biosurfactants in aqueous solutions - PMC - NIH. (URL: [Link])
-
The critical micelle concentration (cmc) of SDS as a function of the... - ResearchGate. (URL: [Link])
-
Effect of dioctyl sodium sulfosuccinate feeding on rat colorectal 1,2-dimethylhydrazine carcinogenesis - PubMed. (URL: [Link])
-
Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells - ResearchGate. (URL: [Link])
-
Influence of dioctyl sodium sulfosuccinate (DOSS) on non-mammalian adipogenesis. - Maryville College. (URL: [Link])
-
Critical micelle concentration - Wikipedia. (URL: [Link])
-
Effect of dioctyl sodium sulfosuccinate on colonic fluid and electrolyte movement - PubMed. (URL: [Link])
-
Selecting Surfactants for Formulation Development - Pharma.Tips. (URL: [Link])
-
DIOCTYL SODIUM SULFOSUCCINATE. (URL: [Link])
-
A recent overview of surfactant–drug interactions and their importance - RSC Publishing. (URL: [Link])
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (URL: [Link])
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls - ResearchGate. (URL: [Link])
-
In vitro cytotoxicity of surfactant compounds (10 and 100 lg/ mL) in... - ResearchGate. (URL: [Link])
-
Studies on the mechanism of action of dioctyl sodium sulphosuccinate in the human jejunum. (URL: [Link])
-
The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio) - PubMed. (URL: [Link])
-
Effects of sodium dodecyl sulfate on cell membrane and tight junction permeability in human intestinal epithelial (Caco-2) cells - PubMed. (URL: [Link])
-
A validated algorithm for selecting non-toxic chemical concentrations - PubMed. (URL: [Link])
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - NIH. (URL: [Link])
-
Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific. (URL: [Link])
-
Cell Culture Media Formulations for Enhanced Cell Viability - Scholars Research Library. (URL: [Link])
-
Dioctyl sodium sulfosuccinate surfactant self-assembly dependency of solvent hydrophilicity: a modelling study - RSC Publishing. (URL: [Link])
-
Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy - MDPI. (URL: [Link])
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - NIH. (URL: [Link])
-
Dioctyl Sodium Sulfosuccinate | C20H37NaO7S | CID 517065 - PubChem - NIH. (URL: [Link])
-
Cell culture medium as an alternative to conventional simulated body fluid - PubMed. (URL: [Link])
-
Choosing the Right Media for Your Cell Line: A Comprehensive Guide - GMP Plastics. (URL: [Link])
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- 5. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epithelial transport of drugs in cell culture. VIII: Effects of sodium dodecyl sulfate on cell membrane and tight junction permeability in human intestinal epithelial (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
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- 16. A validated algorithm for selecting non-toxic chemical concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Long-Term Stability of Dioctyl Sulfosuccinate Sodium (DOSS) Formulations
Welcome to the technical support center for Dioctyl Sulfosuccinate Sodium (DOSS) based formulations. As a leading anionic surfactant, DOSS is invaluable for its wetting, emulsifying, and dispersing properties in a myriad of pharmaceutical applications.[1][2] However, its ester structure and surfactant nature present unique long-term stability challenges.[3][4] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common stability issues encountered during formulation development. Here, we synthesize fundamental principles with field-proven insights to ensure the robustness and efficacy of your DOSS-based products.
Section 1: Foundational Knowledge & FAQs
This section addresses the most frequently asked questions regarding the fundamental stability profile of DOSS.
FAQ 1: What is the primary degradation pathway for DOSS and how can I prevent it?
Answer:
The primary chemical degradation pathway for this compound (DOSS) is hydrolysis . DOSS is a diester of sulfosuccinic acid, and its ester linkages are susceptible to cleavage in the presence of water.[4][5] This reaction is catalyzed by both acidic and alkaline conditions, leading to the breakdown of DOSS into mono-ester and di-acid degradation products, which compromises its surfactant properties.
Causality:
-
Under Acidic Conditions (pH < 1): The ester linkage is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Under Alkaline Conditions (pH > 10): The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester.[1][3]
Prevention Strategy:
The most effective strategy to prevent hydrolysis is to maintain the formulation's pH within a stable range. Dilute aqueous solutions of DOSS are generally stable between pH 1 and 10 at room temperature.[1][3] Therefore, the use of a suitable buffering system is highly recommended to maintain the pH within a target range of 5-7 for optimal stability.
FAQ 2: My solid DOSS formulation is showing signs of physical instability (clumping, poor flow). What is the cause and how can it be mitigated?
Answer:
The likely cause of physical instability in solid DOSS formulations is its hygroscopic nature .[1][3] DOSS readily absorbs moisture from the atmosphere, which can lead to particle agglomeration, clumping, and reduced flowability. This is particularly problematic in high-humidity environments.
Mitigation Strategies:
-
Controlled Environment: Manufacture and store the formulation in a low-humidity environment.
-
Appropriate Packaging: Use airtight containers with desiccants to protect the formulation from moisture ingress during storage and transport.[1][3]
-
Excipient Selection: Consider co-processing DOSS with a solid, non-hygroscopic diluent. For instance, blending DOSS with water-soluble polymers can create a particulate solid composition with improved flowability and reduced stickiness.[6]
Section 2: Troubleshooting Guide for Liquid & Semi-Solid Formulations
This section provides in-depth troubleshooting for common issues observed in liquid and semi-solid DOSS formulations like emulsions and suspensions.
Issue 1: Phase Separation in a DOSS-stabilized Emulsion
Question: I have developed an oil-in-water (O/W) emulsion using DOSS as the primary emulsifier. On storage, I am observing creaming and eventual coalescence of the oil droplets. What is causing this instability and how can I fix it?
Answer:
Emulsion instability, manifesting as creaming and coalescence, is a common challenge resulting from the thermodynamic drive to reduce the interfacial area between the oil and water phases.[7][8] While DOSS is an effective emulsifier, its performance can be influenced by several factors.
Root Cause Analysis & Troubleshooting Workflow:
The following workflow can help you diagnose and resolve the issue:
Caption: Workflow for troubleshooting emulsion instability.
Detailed Experimental Protocols:
Protocol 1: Optimizing DOSS Concentration
-
Objective: To determine the critical micelle concentration (CMC) of DOSS in your formulation and ensure you are working above it for effective emulsification.
-
Methodology:
-
Prepare a series of formulations with increasing concentrations of DOSS.
-
Measure the surface tension of each formulation using a tensiometer.
-
Plot surface tension as a function of DOSS concentration. The point at which the surface tension plateaus is the CMC.
-
Formulate your emulsion with a DOSS concentration significantly above the determined CMC.
-
Protocol 2: Particle Size Analysis and Reduction
-
Objective: To reduce the droplet size of the dispersed phase, thereby decreasing the rate of creaming as described by Stokes' Law.[9]
-
Methodology:
-
Analyze the droplet size distribution of your current emulsion using laser diffraction or dynamic light scattering.
-
If the average droplet size is large (>1-2 µm), refine your homogenization process.
-
Experiment with increased homogenization time, speed, or consider using a high-pressure homogenizer to achieve a smaller, more uniform droplet size.
-
Protocol 3: Modifying Continuous Phase Viscosity
-
Objective: To increase the viscosity of the continuous phase to retard the movement of dispersed droplets and improve physical stability.[9]
-
Methodology:
-
Incorporate a rheology modifier (e.g., xanthan gum, carbomer, hydroxypropyl methylcellulose) into the continuous phase.
-
Prepare formulations with varying concentrations of the viscosity modifier.
-
Measure the viscosity using a rheometer. Aim for a viscosity that prevents creaming but maintains desirable product characteristics (e.g., pourability, spreadability).
-
Issue 2: Caking and Poor Redispersibility in a DOSS-based Suspension
Question: My aqueous suspension formulated with DOSS as a wetting agent is showing significant sedimentation, and the sediment is forming a hard cake that is difficult to redisperse. What's going wrong?
Answer:
Caking in a suspension is a critical stability issue that indicates strong attractive forces between the sedimented particles, leading to the formation of a non-redispersible mass. While DOSS is an excellent wetting agent that helps in the initial dispersion of solid particles, it does not prevent particle agglomeration in the sediment.
Root Cause Analysis & Mitigation Strategies:
| Potential Cause | Scientific Rationale | Recommended Action & Experimental Protocol |
| Inadequate Flocculation | In a deflocculated system, particles settle slowly but form a dense, close-packed sediment (a "cake"). A controlled degree of flocculation is desirable, where particles form loose aggregates (flocs) that settle faster but are easily redispersed. | Induce Controlled Flocculation: 1. Protocol: Introduce a flocculating agent (e.g., electrolytes like sodium chloride) at low concentrations.[3] 2. Method: Prepare suspensions with varying concentrations of the electrolyte. 3. Evaluation: Observe the sedimentation rate and the ease of redispersion after a set period. The optimal concentration will result in a clear supernatant and a loosely packed sediment that is easily resuspended. |
| Particle Growth (Ostwald Ripening) | Small particles may dissolve and redeposit onto larger particles, leading to an increase in particle size over time and promoting caking. | Minimize Particle Size Distribution: 1. Protocol: Use a micronization technique (e.g., jet milling) to obtain a narrow particle size distribution of the active pharmaceutical ingredient (API).2. Method: Characterize the particle size distribution before and after micronization.3. Evaluation: Compare the stability of suspensions made with micronized vs. unmicronized API. |
| Insufficient Viscosity | A low-viscosity continuous phase allows particles to settle quickly and pack tightly at the bottom of the container. | Incorporate a Suspending Agent: 1. Protocol: Add a structured vehicle-forming polymer (e.g., microcrystalline cellulose/carboxymethylcellulose sodium, bentonite).2. Method: Prepare formulations with different concentrations of the suspending agent.3. Evaluation: Assess the suspension for sedimentation volume and redispersibility. The goal is to create a network structure that holds the particles in suspension. |
Section 3: Excipient Compatibility
Excipient interactions can be a major source of instability in DOSS formulations.[10][11][12] As an anionic surfactant, DOSS is particularly sensitive to certain types of excipients.
FAQ 3: Can I use cationic polymers in my DOSS formulation?
Answer:
It is generally not recommended to use cationic polymers (e.g., chitosan, cationic cellulose derivatives) in formulations containing DOSS.
Causality:
DOSS is an anionic surfactant, meaning its head group carries a negative charge. Cationic polymers are positively charged. When mixed, a strong electrostatic interaction can occur, leading to the formation of an insoluble complex.[12] This interaction will remove both the polymer and the surfactant from the solution, leading to a loss of their respective functions (e.g., loss of emulsifying properties, precipitation of the polymer).
Caption: Interaction between DOSS and a cationic polymer.
Recommendation:
If a polymer is needed for viscosity modification or bioadhesion, select a non-ionic (e.g., HPMC, PVP) or an anionic polymer (e.g., carbomer, sodium alginate) to avoid this incompatibility.
Section 4: Analytical Methods for Stability Assessment
A robust stability-indicating analytical method is crucial for assessing the long-term stability of DOSS formulations.
FAQ 4: What analytical techniques are recommended for a stability study of a DOSS-containing product?
Answer:
A comprehensive stability study should employ techniques that can quantify the parent compound (DOSS) and detect its degradation products.
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for quantifying DOSS. A reversed-phase C18 column is typically used. The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products.[13][15] By comparing the mass-to-charge ratio of the degradation peaks with the theoretical masses of potential hydrolysis products, the degradation pathway can be confirmed.
Protocol: Forced Degradation Study
To ensure your analytical method is stability-indicating, a forced degradation study should be performed.[16]
-
Objective: To intentionally degrade the DOSS formulation to generate potential degradation products and confirm that the analytical method can separate them from the parent peak.
-
Methodology:
-
Expose the DOSS formulation to the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours
-
Alkaline: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours
-
Photolytic: Expose to light in a photostability chamber
-
-
Analyze the stressed samples using your developed HPLC method.
-
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the DOSS peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is also recommended.
References
- Vertex AI Search Grounding API. (n.d.).
- Vertex AI Search Grounding API. (n.d.).
- Ataman Kimya. (n.d.).
- PubChem. (n.d.).
- Batchu, S. R., Ramirez, C. E., & Gardinali, P. R. (2014). Stability of dioctyl sulfosuccinate (DOSS) towards hydrolysis and photodegradation under simulated solar conditions. Science of The Total Environment, 481, 359–366.
- Singh, B., & Kumar, R. (2011). Drug-excipient interaction and its importance in dosage form development. Journal of Applied Pharmaceutical Science, 1(8), 66-71.
- Taylor & Francis. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- National Center for Biotechnology Information. (2023).
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Pharmaceutical Technology. (2004).
- Cytec. (2017). Docusate Sodium - A Pharmaceutical Grade Excipient.
- PubMed. (2014). Stability of dioctyl sulfosuccinate (DOSS)
- IntechOpen. (2023).
- ResearchGate. (2025). Stability of dioctyl sulfosuccinate (DOSS)
- ChemicalBook. (2024). This compound Salt: A Comprehensive Overview.
- Ataman Kimya. (n.d.).
- National Center for Biotechnology Information. (2000). BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS.
- Scribd. (n.d.). Stability Problems of Emulsion and Suspension | PDF.
- MDPI. (2020). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity.
- pharma excipients. (2016). Drug Excipient Interactions.
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2014).
- Wikipedia. (n.d.).
- The Pharmaceutical Journal. (2010).
- Google Patents. (n.d.). WO2016134121A1 - Dialkyl sulfosuccinate compositions, method of making, and method of use.
- ResearchGate. (2025).
- SynThink. (n.d.). Degradation Impurities in Pharmaceuticals: Detection & Control.
- Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome.
- ACS Omega. (2018). Aggregation Behavior of Sodium Dioctyl Sulfosuccinate in Deep Eutectic Solvents and Their Mixtures with Water: An Account of Solvent's Polarity, Cohesiveness, and Solvent Structure.
- Pharmapproach.com. (n.d.). Chemical Stability Issues Frequently Encountered in Suspensions.
- PubMed. (2017). Stability of pharmaceutical salts in solid oral dosage forms.
- PubMed. (1976). Effect of surfactants on absorption through membranes IV: effects of dioctyl sodium sulfosuccinate on absorption of a poorly absorbable drug, phenolsulfonphthalein, in humans.
- National Center for Biotechnology Information. (2025).
- PubMed. (1975). Effect of dioctyl sodium sulfosuccinate on structure and function of rodent and human intestine.
- Rheology Lab. (n.d.). Suspension and Emulsion Stability.
- PubMed. (1975).
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing the Impact of Dioctyl Sulfosuccinate Sodium (DOSS) on Protein Integrity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the effects of Dioctyl sulfosuccinate sodium (DOSS) on protein structure and function during your experiments.
Introduction to this compound (DOSS) and Its Interaction with Proteins
This compound (DOSS) is a powerful anionic surfactant widely employed for its excellent emulsifying, wetting, and dispersing properties in various applications, including pharmaceuticals and cosmetics.[1][2] However, its amphiphilic nature, which makes it an effective surfactant, also poses a risk to the structural and functional integrity of proteins.
As an anionic surfactant, DOSS can interact with proteins through a combination of electrostatic and hydrophobic forces.[3] This interaction is highly dependent on the concentration of DOSS. Below its critical micelle concentration (CMC), which is typically in the range of 0.2 to 0.6 mM, individual DOSS molecules may bind to proteins with minimal structural disruption.[1] However, at concentrations above the CMC, DOSS molecules self-assemble into micelles, which can lead to cooperative binding to the protein, often resulting in denaturation, aggregation, and loss of biological function.[1]
This guide is designed to provide you with the necessary tools and knowledge to anticipate, troubleshoot, and mitigate the potential adverse effects of DOSS on your protein of interest.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter when working with DOSS and provides actionable solutions and protocols.
Question 1: My protein is precipitating after adding DOSS. What is happening and how can I fix it?
Answer:
Protein precipitation in the presence of DOSS is a common issue and is often a sign of significant protein denaturation and aggregation.[4] The anionic nature of DOSS can disrupt the delicate balance of forces that maintain your protein's native conformation, leading to the exposure of hydrophobic regions that then self-associate and cause the protein to fall out of solution.
Here’s a systematic approach to troubleshoot and resolve this issue:
Immediate Steps:
-
Re-evaluate DOSS Concentration: The most critical factor is the concentration of DOSS. Ensure you are using the lowest possible concentration required for your application, ideally below the CMC (0.2-0.6 mM), unless micellar properties are essential for your experiment.
-
Assess Buffer pH: Proteins are least soluble at their isoelectric point (pI). If your buffer pH is close to your protein's pI, the net charge of the protein is minimal, increasing the likelihood of aggregation. Adjust the buffer pH to be at least one unit away from the pI. For example, if your protein's pI is 6.5, a buffer pH of 7.5 or 5.5 may improve solubility.[5]
Workflow for Optimizing Buffer Conditions:
Sources
- 1. The Effects of Excipients on Protein Aggregation During Agitation: An Interfacial Shear Rheology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractlaboratory.com [contractlaboratory.com]
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- 4. researchgate.net [researchgate.net]
- 5. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of Dioctyl Sulfosuccinate Sodium (DOSS) for Sensitive Research Applications
Welcome to the technical support center for Dioctyl Sulfosuccinate Sodium (DOSS). This guide is designed for researchers, scientists, and drug development professionals who require high-purity DOSS for sensitive applications. Commercial grades of DOSS, while suitable for many industrial uses, may contain impurities that can interfere with delicate experimental systems.[1] This resource provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve the necessary purity for your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and handling of DOSS for sensitive research.
Q1: Why is purification of commercial DOSS necessary for my sensitive research application (e.g., drug delivery, cell culture, nanoparticle synthesis)?
A1: Commercial DOSS is often produced for industrial applications where minor impurities do not significantly affect performance.[1] However, for sensitive research, these impurities can have detrimental effects:
-
Residual Reactants: The synthesis of DOSS involves the reaction of maleic anhydride with 2-ethylhexanol to form dioctyl maleate, which is then sulfonated with sodium bisulfite.[2][3] Residual amounts of these starting materials can be present in the final product and may be reactive or cytotoxic in biological systems.
-
Inorganic Salts: The manufacturing process can leave behind inorganic salts, such as sodium sulfate, which can alter the ionic strength of your solutions and affect cellular behavior or nanoparticle stability.[4][5]
-
Degradation Products: DOSS can hydrolyze, particularly under alkaline conditions, to form monooctyl sulfosuccinate (MOSS) and 2-ethylhexanol.[2][6] These degradation products can have different surfactant properties and may introduce variability into your experiments.
-
Heavy Metals: Trace amounts of heavy metals may be present from the manufacturing process and can be toxic to cells.[7]
Q2: What are the key physical and chemical properties of DOSS that I should be aware of during purification?
A2: DOSS is a white, waxy solid with a characteristic octanol-like odor.[8] It is an anionic surfactant, meaning the headgroup carries a negative charge.[9] Key properties to consider during purification include:
-
Solubility: DOSS is sparingly soluble in water (approximately 1.5 g/100 mL at 25°C) but freely soluble in many organic solvents like ethanol, methanol, acetone, and chloroform.[2][7] Its solubility in water increases with temperature.[2]
-
Hygroscopicity: DOSS is hygroscopic, meaning it readily absorbs moisture from the air.[2] It should be stored in a tightly sealed container in a cool, dry place.
-
Stability: DOSS is stable in acidic and neutral solutions, but it is susceptible to hydrolysis in alkaline conditions.[2] It is also thermally stable up to around 250°C.[10]
-
Critical Micelle Concentration (CMC): The CMC of DOSS in deionized water is approximately 0.17% at 21°C.[7] Above this concentration, DOSS molecules self-assemble into micelles.
Q3: What analytical techniques are recommended to assess the purity of DOSS after purification?
A3: A combination of analytical methods is recommended to confirm the purity of your DOSS sample:
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and identifying DOSS from its impurities and degradation products.[1][11]
-
Titration: A two-phase titration method can be used to determine the percentage of anionic surfactant present.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum of your purified DOSS should match that of a reference standard.[8]
-
Atomic Absorption Spectroscopy: This technique can be used to quantify trace heavy metal impurities.[8]
-
Karl Fischer Titration: To determine the water content of your purified, hygroscopic DOSS.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of DOSS.
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Purified DOSS | - Incomplete precipitation of inorganic salts: The methanol may not have been sufficiently anhydrous, or the volume was too large, leading to some salt remaining in solution. - Excessive washing of the final product: Using too much of the final rinsing solvent can redissolve a significant portion of the purified DOSS.[12] - Losses during transfers: Multiple transfer steps between flasks and funnels can lead to material loss. | - Ensure the methanol used for initial dissolution is of high purity and anhydrous. Minimize the volume used to just what is necessary for complete dissolution. - Use a minimal amount of ice-cold rinsing solvent for the final wash. - Plan your transfers carefully to minimize the number of steps. Rinse glassware with the solvent to recover any adhered product. |
| Purified DOSS is an Oil or Gummy Solid, Not a Crystalline Powder | - "Oiling out": The DOSS is coming out of solution at a temperature above its melting point, often due to a highly concentrated solution.[13] - Presence of impurities: Impurities can interfere with crystal lattice formation. - Rapid cooling: Cooling the solution too quickly can prevent the formation of well-defined crystals.[14] | - Re-dissolve the oily product in a slightly larger volume of the hot solvent and allow it to cool more slowly.[13] - If impurities are suspected, consider an additional purification step, such as a second recrystallization or passing the solution through a short column of activated carbon. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization.[12] |
| Incomplete Removal of Impurities (as determined by analytical methods) | - Inefficient liquid-liquid extraction: The number of extractions with hexane may have been insufficient to remove all nonpolar impurities. - Co-precipitation of impurities: Some impurities may have similar solubility profiles to DOSS and co-precipitate during the final step. - Inadequate drying: Residual solvents can appear as impurities in some analytical techniques. | - Increase the number of hexane extractions. Perform a small-scale test extraction and analyze the hexane layer to see if significant impurities are still being removed. - Consider a different solvent system for recrystallization that may offer better selectivity against the persistent impurities. - Ensure the final product is thoroughly dried under vacuum, preferably over a desiccant like P₂O₅.[2] |
| Final Product is Discolored | - Presence of colored impurities: These may be present in the starting material or formed during the purification process. - Degradation of DOSS: Although thermally stable, prolonged heating could potentially lead to some degradation and discoloration. | - Add a small amount of activated charcoal to the hot methanol solution before filtering to adsorb colored impurities. Use with caution as it can also adsorb some of the desired product. - Minimize the time the DOSS solution is kept at elevated temperatures. |
Detailed Experimental Protocols
3.1. Purification of DOSS by Solvent Precipitation and Extraction
This protocol is designed to remove inorganic salts and nonpolar organic impurities from commercial-grade DOSS.
Materials:
-
Commercial-grade this compound (DOSS)
-
Methanol (anhydrous)
-
Hexane (reagent grade)
-
Benzene (reagent grade) - Caution: Benzene is a known carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
-
Deionized water
-
Phosphorus pentoxide (P₂O₅)
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven or desiccator
Procedure:
-
Dissolution and Precipitation of Inorganic Salts: a. Weigh out the desired amount of commercial DOSS and place it in an Erlenmeyer flask. b. Add a minimal amount of anhydrous methanol to the flask and warm gently to dissolve the DOSS completely. c. Cool the solution to room temperature. Inorganic salts will precipitate out of the methanol. d. Filter the solution to remove the precipitated salts. Collect the filtrate.
-
Liquid-Liquid Extraction: a. Transfer the methanol filtrate to a separatory funnel. b. Add an equal volume of deionized water to the separatory funnel. c. Add a volume of hexane equal to the methanol/water mixture. d. Shake the separatory funnel vigorously, venting frequently to release pressure. e. Allow the layers to separate. The lower aqueous/methanol layer contains the DOSS, while the upper hexane layer contains nonpolar impurities. f. Drain the lower aqueous/methanol layer into a clean flask. g. Repeat the hexane extraction (steps 2c-2f) at least two more times.
-
Removal of Water by Azeotropic Distillation: a. Transfer the aqueous/methanol solution containing the purified DOSS to a round-bottom flask suitable for a rotary evaporator. b. Reduce the volume of the solution on the rotary evaporator to approximately one-fifth of its original volume. c. Add benzene to the concentrated solution. d. Continue to evaporate the solvents on the rotary evaporator. The benzene will form an azeotrope with the remaining water, effectively removing it. Continue until no more water is observed in the condenser.
-
Final Drying: a. Once all the solvent has been removed, a white solid residue of purified DOSS will remain. b. Scrape the solid from the flask, crush it into a fine powder, and transfer it to a suitable container for drying. c. Dry the purified DOSS in a vacuum oven or a desiccator over P₂O₅ for at least 48 hours to ensure all residual solvents and water are removed.[2]
3.2. Purity Assessment by HPLC
This is a general guideline for assessing the purity of DOSS by HPLC. The exact conditions may need to be optimized for your specific instrument and column.
Materials:
-
Purified DOSS
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a standard solution of your purified DOSS at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Set up the HPLC system with a C18 column and a mobile phase gradient. A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of acetonitrile.
-
Set the UV detector to a wavelength where DOSS absorbs (e.g., around 210 nm).
-
Inject your standard solution and record the chromatogram.
-
Analyze the chromatogram for the presence of any impurity peaks. The purity can be estimated by the relative area of the DOSS peak compared to the total area of all peaks.
Data and Visualization
4.1. Solvent Properties for DOSS Purification
| Solvent | Purpose in Purification | Key Properties and Considerations |
| Methanol | Primary solvent for dissolving DOSS and precipitating inorganic salts. | Anhydrous grade is crucial to maximize salt precipitation. DOSS is highly soluble in methanol. |
| Hexane | Extraction of nonpolar impurities (e.g., residual 2-ethylhexanol, dioctyl maleate). | Immiscible with the aqueous/methanol phase. Good solvent for nonpolar organic molecules. |
| Benzene | Azeotropic removal of water. | Carcinogen. Must be handled with extreme care in a fume hood. Forms a low-boiling azeotrope with water. |
| Water | Used to create the aqueous phase for liquid-liquid extraction. | High-purity (deionized or distilled) water should be used to avoid introducing contaminants. |
4.2. DOSS Purification Workflow
Caption: Workflow for the purification of DOSS.
4.3. Troubleshooting Logic for DOSS "Oiling Out"
Caption: Troubleshooting steps for when DOSS "oils out".
References
- Atamankimya. (n.d.). SODIUM DIOCTYL SULFOSUCCINATE.
- Food and Agriculture Organization of the United Nations. (2000). DIOCTYL SODIUM SULFOSUCCINATE.
- Kowalska, I. (2011). Separation of Anionic Surfactants in a Sequential Ultrafiltration – Ion Exchange Purification System. Ecol. Chem. Eng. S, 18(4), 535-545.
- Yang, C., et al. (2022). Parallel quantitation of salt dioctyl sodium sulfosuccinate (DOSS) and fingerprinting analysis of dispersed oil in aqueous samples. Journal of Hazardous Materials, 435, 129046.
- Kaparapu, J., et al. (2020). Stability of dioctyl sulfosuccinate (DOSS) towards hydrolysis and photodegradation under simulated solar conditions. Chemosphere, 254, 126839.
- ACS Publications. (2022). Investigation of Dioctyl Sodium Sulfosuccinate in Demulsifying Crude Oil-in-Water Emulsions. ACS Omega.
- PubMed. (2022). Parallel quantitation of salt dioctyl sodium sulfosuccinate (DOSS) and fingerprinting analysis of dispersed oil in aqueous samples.
- Google Patents. (n.d.). CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate.
- Reddit. (2025). Recrystallization for foam like crystals.
- Pharmaguideline. (2010). Preparation and Standardization of 0.0005 M Dioctyl Sodium Sulphosuccinate.
- Chemistry LibreTexts. (2023). Recrystallization.
- Inside Tx. (2025). Nanoparticle purification for stability.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Colorado Boulder. (n.d.). Recrystallization.
- PubMed Central (PMC). (2022). Investigation of Dioctyl Sodium Sulfosuccinate in Demulsifying Crude Oil-in-Water Emulsions.
- Google Patents. (n.d.). CN103709078A - Preparation method of dioctyl sodium sulfosuccinate.
- National Center for Biotechnology Information. (n.d.). 6. ANALYTICAL METHODS.
- PubMed. (2016). Purification of Nanoparticles by Size and Shape.
- MDPI. (2022). A Simplified Method for Anionic Surfactant Analysis in Water Using a New Solvent. Water, 14(7), 1089.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Cell Signaling Technology. (2022). Cell Culture: Aseptic/Sterile Technique Dos & Don'ts | CST Tech Tips.
- ACS Publications. (2000). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- ResearchGate. (n.d.). Steps required in the determination of anionic surfactants by the SDBD method.
- BioProcess International. (2017). Single-Use Depth Filters: Application in Clarifying Industrial Cell Cultures.
- ResearchGate. (n.d.). Isolation and Purification of Phytosterols from Soyabean Oil Deodorizer Distillate (SODD).
- University of California, Los Angeles. (n.d.). Recrystallization1.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- YouTube. (2020). How To Recrystallize A Solid.
- ResearchGate. (2016). (PDF) Purification of Nanoparticles by Size and Shape.
- Auctores. (n.d.). Nanoparticles, Precision Engineering for Synthesis of Tailored Dosage Form.
- National Institutes of Health (NIH). (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
- PubMed. (2017). CELL CULTURES PURITY CONTROL BY METHODS OF CLINICAL DIAGNOSTICS.
- Organomation. (n.d.). Solvent Extraction Techniques.
- YouTube. (2025). How Can You Purify Solvents for Laboratory Use?.
- Chromatography Forum. (2006). How do you perform purity analysis?.
- ResearchGate. (n.d.). Purification Technologies for Colloidal Nanocrystals.
- Sartorius. (2023). Chromatography Challenges in the Purification of Oligonucleotides.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?.
- Akadeum Life Sciences. (n.d.). Cell Purification: Improve Sample Purity in Cell Separation.
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- 3. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
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Technical Support Center: Resolving Phase Separation in Microemulsions Containing Dioctyl Sulfosuccinate Sodium (AOT)
Welcome to the technical support center for resolving phase separation in microemulsions containing Dioctyl sulfosuccinate sodium (AOT). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome stability challenges in their AOT-based microemulsion formulations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Microemulsions are clear, thermodynamically stable, isotropic mixtures of an oil phase, an aqueous phase, and a surfactant, often with a cosurfactant.[1] AOT is a versatile anionic surfactant widely used in creating these systems, particularly for enhancing the bioavailability of poorly water-soluble drugs.[1][2][3] However, the very sensitivity that makes AOT effective also makes its microemulsions prone to phase separation if not formulated and handled correctly. This guide will walk you through common failure points and their solutions.
Troubleshooting Guide: Diagnosing and Resolving Phase Separation
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering.
Issue 1: My microemulsion appeared stable initially but separated after a change in temperature.
Why is this happening?
The stability of AOT-based microemulsions is highly dependent on temperature. Unlike many non-ionic surfactants, AOT, an ionic surfactant, tends to become more hydrophilic as the temperature increases.[4][5] This shift in its hydrophilic-lipophilic balance (HLB) alters the curvature of the surfactant film at the oil-water interface. An increase in temperature can cause a transition from a water-in-oil (w/o) microemulsion to an oil-in-water (o/w) microemulsion, potentially passing through a bicontinuous or lamellar phase.[5] If the formulation is not robust, this transition can lead to phase separation. Conversely, at lower temperatures, AOT becomes more hydrophobic, favoring the formation of w/o microemulsions, and a system designed for higher temperatures may phase separate upon cooling.[4]
How can I fix it?
The key is to either return to the optimal temperature or adjust the formulation to be stable at the new temperature.
Experimental Protocol: Temperature Optimization
-
Determine the Phase Inversion Temperature (PIT): If your application allows, systematically vary the temperature of your formulation while observing its appearance. The temperature at which the system transitions from, for example, a clear w/o microemulsion to a turbid or phase-separated system, and then to a clear o/w microemulsion, will give you an indication of the PIT.
-
Reformulate at the Desired Temperature: If you must work at a specific temperature, you will need to adjust the other components of your system (e.g., salinity, co-surfactant ratio) to ensure stability at that temperature.
-
Construct a Temperature-Composition Phase Diagram: For a thorough understanding, you can construct a phase diagram where one axis is temperature and the other is the concentration of a key component (like water or oil). This will map out the stable microemulsion region across a range of temperatures.
What are the key parameters to consider?
-
Operating Temperature Range: Define the temperature range your application requires.
-
Rate of Temperature Change: Rapid temperature fluctuations can induce phase separation more readily than gradual changes.
-
Composition: The effect of temperature is coupled with the concentrations of oil, water, and salt.
Issue 2: My microemulsion separated after I added an electrolyte (salt).
Why is this happening?
As an ionic surfactant, AOT's behavior is strongly influenced by the presence and concentration of electrolytes.[4] Salts screen the electrostatic repulsion between the charged headgroups of the AOT molecules at the oil-water interface. This allows the surfactant molecules to pack more tightly, which in turn affects the interfacial film's curvature and flexibility.[6] Increasing the salt concentration generally makes the AOT surfactant more lipophilic, favoring the formation of w/o microemulsions. This can lead to a phase transition, known as the Winsor transition:
-
Winsor I: An o/w microemulsion in equilibrium with an excess oil phase.
-
Winsor III: A three-phase system with a middle-phase microemulsion in equilibrium with both excess water and excess oil.
-
Winsor II: A w/o microemulsion in equilibrium with an excess water phase.
Adding too much or too little salt, depending on your starting point, can push the system out of the stable single-phase region and into one of these two- or three-phase regions.[7][8]
How can I fix it?
You need to identify the optimal salinity for your specific system composition and temperature.
Experimental Protocol: Salinity Scan
-
Prepare a Series of Formulations: Keeping the oil, water, AOT, and co-surfactant concentrations constant, prepare a series of samples with varying salt (e.g., NaCl) concentrations.
-
Equilibrate and Observe: Allow the samples to equilibrate at a constant temperature. Observe the number of phases and their appearance. A stable microemulsion will be a single, clear, and isotropic phase.
-
Identify the Optimal Salinity: The concentration of salt that produces a stable, single-phase microemulsion is your optimal salinity. For applications requiring ultra-low interfacial tension, the optimal salinity is often found within the Winsor III region.[4]
| Parameter | Effect of Increasing Value on AOT Microemulsions | Potential Issue |
| Temperature | Increases hydrophilicity of AOT.[4][5] | Can cause a w/o to o/w transition, leading to phase separation if not balanced. |
| Salinity | Screens headgroup repulsion, making AOT more lipophilic. | Can induce Winsor phase transitions (I -> III -> II), causing phase separation.[7] |
| Water Content | Increases droplet size in w/o microemulsions. | Can lead to percolation and eventually phase separation if the surfactant concentration is too low to stabilize the increased interfacial area.[9] |
| Co-surfactant | Increases interfacial film flexibility.[1][10] | An incorrect ratio to the primary surfactant can disrupt the required HLB and lead to instability. |
A summary of key parameters influencing AOT microemulsion stability.
Issue 3: My formulation is cloudy and separates into two phases. I'm not sure which component to adjust.
Why is this happening?
Cloudiness and phase separation indicate that you are outside the single-phase microemulsion region. This is fundamentally an issue of incorrect component ratios. The relative amounts of oil, water, surfactant, and co-surfactant determine the system's ability to form a thermodynamically stable, single-phase microemulsion.[1][11] Without a systematic approach, adjusting components randomly is inefficient and unlikely to succeed.
How can I fix it?
The most effective method for identifying the stable microemulsion region is to construct a pseudoternary phase diagram.[1] This diagram allows you to visualize the phase behavior of your system as a function of the concentrations of the oil, aqueous phase, and surfactant/co-surfactant mixture (Smix).
Experimental Protocol: Constructing a Pseudoternary Phase Diagram
-
Prepare the Surfactant/Co-surfactant Mixture (Smix): Prepare mixtures of AOT and a chosen co-surfactant (e.g., a short-chain alcohol like 1-butanol) at various fixed weight ratios (e.g., 1:1, 2:1, 3:1).[1] The co-surfactant helps to increase the flexibility of the surfactant film.[10]
-
Prepare Oil/Smix Mixtures: For each Smix ratio, prepare a series of mixtures with your chosen oil phase at different weight ratios (e.g., from 1:9 to 9:1).
-
Aqueous Phase Titration: Titrate each Oil/Smix mixture dropwise with your aqueous phase while stirring gently at a constant temperature.
-
Observe and Record: After each addition, allow the system to equilibrate. Note the point at which the mixture transitions from turbid to a clear, transparent, single phase. This indicates the formation of a microemulsion.[1]
-
Construct the Diagram: Plot the compositions on a triangular phase diagram. The area where single-phase, clear formulations were observed represents the microemulsion region. This diagram will be your map to stable formulations.
Caption: A general workflow for troubleshooting phase separation in AOT microemulsions.
Frequently Asked Questions (FAQs)
Q1: What is the role of a co-surfactant and is it always necessary?
A co-surfactant, typically a short-to-medium chain alcohol, is often recommended.[1] It partitions between the oil and water phases and inserts itself between the AOT molecules at the interface. This increases the fluidity and flexibility of the interfacial film, which helps to lower the interfacial tension further and expand the microemulsion region.[10] While AOT can form microemulsions without a co-surfactant, adding one often provides greater stability and a larger single-phase region to work within.[9]
Q2: How does my choice of oil phase affect stability?
The oil phase is not just a passive component; its interaction with the hydrophobic tails of the AOT surfactant is crucial. The length and structure of the oil's hydrocarbon chain affect the packing of the surfactant molecules and the curvature of the interface.[12] For example, shorter chain alkanes may lead to different phase behaviors compared to longer chain ones like decane or dodecane.[9][13] The choice of oil will also be dictated by the solubility of your active pharmaceutical ingredient (API).
Q3: Once I have a clear solution, how can I be sure it's a microemulsion and not just a simple solution?
A true microemulsion is a nanostructured system. You can confirm its formation and quality through several characterization techniques:
-
Visual Observation: The formulation should be clear, transparent, and optically isotropic.
-
Dynamic Light Scattering (DLS): This technique measures the size of the dispersed droplets (typically 10-100 nm) and the Polydispersity Index (PDI). A PDI value below 0.3 indicates a narrow and homogenous size distribution, which is characteristic of a stable microemulsion.[1]
-
Conductivity Measurements: This can help determine the microemulsion type (o/w, w/o, or bicontinuous). An o/w microemulsion will have high conductivity, while a w/o microemulsion will have low conductivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. atamankimya.com [atamankimya.com]
- 4. Nanostructured Microemulsion Phase Behavior Using AOT or Extended Surfactant Combined with a Cationic Hydrotrope [scirp.org]
- 5. Microemulsions Based on Diverse Surfactant Molecular Structure: Comparative Analysis and Mechanistic Study [mdpi.com]
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- 7. researchgate.net [researchgate.net]
- 8. Phase Behavior and Salt Partitioning in Two- and Three-Phase Anionic Surfactant Microemulsion Systems: Part I, Phase Behavior as a Function of Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the evolution of the phase behavior of AOT-based w/o microemulsions in dodecane as a function of droplet volume fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Phase behavior of AOT microemulsions in compressible liquids. [AOT = bis(2-ethylhexyl) sodium sulfosuccinate] (Journal Article) | OSTI.GOV [osti.gov]
Adjusting formulation parameters to control the particle size of DOSS-stabilized nanoparticles.
A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Particle Size by Adjusting Formulation Parameters
Welcome to the technical support center for the formulation of Dioctyl Sodium Sulfosuccinate (DOSS)-stabilized nanoparticles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental work. As Senior Application Scientists, we have curated this information to be both scientifically accurate and practically applicable in a laboratory setting.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most common challenges researchers face when trying to control the particle size of DOSS-stabilized nanoparticles. Each issue is presented in a question-and-answer format, providing not just a solution, but also the scientific reasoning behind it.
Q1: My nanoparticles are consistently larger than the target size. What are the likely causes and how can I fix this?
This is a frequent issue that can often be resolved by systematically evaluating your formulation and process parameters. The primary factors influencing particle size are stabilizer concentration, energy input, and the solvent system.
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Initial Check: DOSS Concentration Insufficient DOSS concentration is a common reason for larger than expected nanoparticles. DOSS is an anionic surfactant that stabilizes nanoparticles by reducing interfacial tension and forming a protective layer on the particle surface, which prevents aggregation.[1][2] If the concentration is too low, the nanoparticle surface will be incompletely covered, leading to particle fusion and a larger average size. DOSS has a low critical micelle concentration (CMC), typically in the range of 0.2 to 0.6 mM, which makes it an effective surfactant even at low concentrations.[3]
-
Actionable Advice: Increase the DOSS concentration incrementally, for example by 0.05% w/v, and measure the resulting particle size. This will help you determine the optimal concentration for your specific system.
-
-
Process Parameter Deep Dive: Homogenization/Sonication The amount of energy introduced into the system during formulation is critical for particle size reduction.[4] High-energy methods like high-pressure homogenization or ultrasonication break down larger particles or droplets into smaller ones.[4][5]
-
Formulation Check: Solvent/Antisolvent System In nanoprecipitation methods, the choice of solvent and antisolvent plays a crucial role.[8][9] The rate of mixing and diffusion between the solvent and antisolvent phases influences the kinetics of nucleation and particle growth.[8][10] Faster mixing and higher miscibility generally lead to rapid supersaturation and the formation of smaller nuclei.[8]
-
Actionable Advice: Consider using a solvent that has a higher miscibility with your antisolvent. This will promote faster diffusion and precipitation, favoring the formation of smaller nanoparticles. The properties of the solvent, such as its boiling point, can also influence the final particle size.[11]
-
| Parameter | Effect on Particle Size | Rationale |
| DOSS Concentration | Increasing concentration generally decreases particle size (up to a point). | Ensures complete surface coverage, preventing aggregation. |
| Homogenization Pressure | Higher pressure typically results in smaller particles. | Increased energy input leads to more efficient particle breakdown.[6] |
| Number of Homogenization Passes | More passes can lead to smaller and more uniform particles. | Provides more opportunities for particle size reduction.[6] |
| Sonication Amplitude/Time | Increased amplitude or time generally decreases particle size. | Higher energy input enhances the breakdown of particles. |
| Stirring Speed (Nanoprecipitation) | Higher stirring speed often leads to smaller particles.[12][13] | Improves mixing, leading to more uniform supersaturation and smaller nuclei.[14] |
| Solvent & Antisolvent Choice | Higher miscibility between solvent and antisolvent tends to produce smaller particles. | Promotes rapid nucleation over particle growth.[8][10] |
Q2: The particle size distribution (Polydispersity Index - PDI) of my nanoparticles is too broad. How can I achieve a more monodisperse population?
A high PDI indicates a wide range of particle sizes, which is often undesirable for controlled drug delivery applications. The main culprits for a broad PDI are inefficient mixing and particle instability leading to Ostwald ripening.
-
Primary Cause: Inefficient Mixing Non-uniform mixing during nanoprecipitation can create localized areas with different levels of supersaturation. This leads to asynchronous nucleation and growth, resulting in a broad particle size distribution.[8]
-
Actionable Advice: Increase the stirring speed during the addition of the organic phase to the aqueous phase.[12][15] Ensure that the addition is performed at a slow and controlled rate to maintain uniform conditions throughout the mixture.
Caption: Effect of mixing on particle size distribution.
-
-
Secondary Cause: Ostwald Ripening Ostwald ripening is a thermodynamically-driven process where smaller particles dissolve and redeposit onto larger particles, leading to an increase in the average particle size and a broadening of the distribution over time.[16][17] This is particularly relevant in nanoemulsions.[18][19]
-
Actionable Advice: Ensure your DOSS concentration is sufficient to create a stable barrier against particle growth. Analyzing your samples shortly after formulation can also help to minimize the effects of Ostwald ripening. The choice of the dispersed phase (e.g., oil in a nanoemulsion) can also play a role, with less water-soluble components being less prone to this phenomenon.[17][20]
-
Q3: My nanoparticles are aggregating or precipitating out of solution over time. What causes this instability and how can I prevent it?
Nanoparticle stability is crucial for their application and shelf-life. Aggregation and precipitation are signs of insufficient stabilization.[21][22]
-
Root Cause Analysis: Insufficient Stabilization DOSS stabilizes nanoparticles through a combination of electrostatic repulsion (from the negatively charged sulfonate group) and steric hindrance.[1] The effectiveness of this stabilization can be influenced by the properties of the aqueous phase.
-
Actionable Advice:
-
Check DOSS Concentration: As with particle size control, ensure the DOSS concentration is adequate.
-
Evaluate pH and Ionic Strength: DOSS is stable over a broad pH range (typically 4 to 9).[3] However, high concentrations of salts in your aqueous phase can screen the electrostatic repulsion between particles, leading to aggregation.[23] Consider using a buffer with low ionic strength.
-
Resuspension Technique: If you are working with dried nanoparticles, proper resuspension is critical to avoid aggregation.[24] Techniques like ultrasonication can be effective in breaking up agglomerates.[24]
-
Caption: DOSS stabilization mechanism at the nanoparticle interface.
-
Frequently Asked Questions (FAQs)
-
Q4: What is the optimal concentration range for DOSS in a typical nanoparticle formulation? The optimal concentration of DOSS can vary depending on the specific formulation (e.g., nanoemulsion, nanoprecipitation), the nature of the core material, and the desired particle size. However, a good starting point is often slightly above its critical micelle concentration (CMC), which is in the range of 0.2 to 0.6 mM.[3] Experimentation is key to finding the ideal concentration for your system.
-
Q5: How does the choice of the organic phase (e.g., oil in a nanoemulsion or solvent in nanoprecipitation) affect the final particle size? The properties of the organic phase are critical. In nanoemulsions, oils with lower viscosity tend to form smaller droplets during homogenization.[20] In nanoprecipitation, the miscibility of the organic solvent with the antisolvent (usually water) is a key factor.[8][10] Solvents that are highly miscible with water tend to promote rapid supersaturation, leading to the formation of smaller nanoparticles.[9][10]
-
Q6: Can temperature be used as a parameter to control particle size? Yes, temperature can influence particle size, but its effect can be complex and system-dependent. In some cases, increasing the temperature can lead to a decrease in particle size by increasing the nucleation rate.[25][26] In other systems, higher temperatures might promote particle growth, resulting in larger nanoparticles.[27][28] It is also important to consider the stability of all components at the chosen temperature.[4]
-
Q7: What is the fundamental mechanism by which DOSS stabilizes nanoparticles? DOSS, being an amphiphilic molecule, has a dual nature.[1] Its hydrophobic "tails" (two octyl groups) adsorb to the surface of the hydrophobic nanoparticle core, while its hydrophilic "head" (the sodium sulfonate group) extends into the surrounding aqueous phase.[1][2] This creates a stabilizing layer that works in two ways:
-
Electrostatic Repulsion: The negatively charged sulfonate groups create a repulsive force between particles, preventing them from coming close enough to aggregate.
-
Steric Hindrance: The physical presence of the DOSS molecules on the surface creates a barrier that also keeps particles separated.
-
Experimental Protocols
Protocol 1: Systematic Optimization of High-Pressure Homogenization Parameters
-
Prepare Pre-emulsion: Prepare your coarse emulsion by mixing the oil phase, aqueous phase with DOSS, and the active ingredient (if applicable) using a high-shear mixer for 5-10 minutes.
-
Set Initial Homogenization Parameters: Start with a moderate homogenization pressure (e.g., 500 bar) and a fixed number of passes (e.g., 3 passes).
-
Vary Homogenization Pressure: Keeping the number of passes constant, process separate batches of the pre-emulsion at increasing pressures (e.g., 500, 1000, 1500 bar).
-
Analyze Particle Size: Measure the particle size and PDI of each sample using a suitable technique like Dynamic Light Scattering (DLS).
-
Vary Number of Passes: Using the optimal pressure determined in the previous step, process new batches with an increasing number of passes (e.g., 3, 5, 7 passes).
-
Final Analysis: Analyze the particle size and PDI to determine the optimal combination of pressure and passes for your desired particle size.
Protocol 2: Assessing Nanoparticle Stability Over Time
-
Prepare Nanoparticle Suspension: Formulate your DOSS-stabilized nanoparticles using your optimized protocol.
-
Initial Measurement (Time 0): Immediately after preparation, measure the particle size (Z-average) and Polydispersity Index (PDI) of the nanoparticle suspension.
-
Storage Conditions: Divide the suspension into aliquots and store them under different conditions (e.g., 4°C, 25°C, 40°C) to assess temperature stability.
-
Time-Point Measurements: At regular intervals (e.g., 1, 7, 14, and 30 days), take a sample from each storage condition and re-measure the particle size and PDI.
-
Data Analysis: Plot the Z-average and PDI as a function of time for each storage condition. A stable formulation will show minimal changes in these parameters over the study period.
References
- SODIUM DIOCTYL SULFOSUCCINATE (WETTING AGENT).
- Nanoemulsions Stable against Ostwald Ripening. (2024). Langmuir. [Link]
- Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis. (2025). RSC Publishing. [Link]
- Size-Controlled Preparation of Polyethylene Nanoplastic Particles by Nanoprecipitation and Insights into the Underlying Mechanisms. (2023). ACS Omega. [Link]
- Role of Temperature in the Growth of Silver Nanoparticles Through a Synergetic Reduction Approach. NIH. [Link]
- Effect of temperature on the size of biosynthesized silver nanoparticle: Deep insight into microscopic kinetics analysis. (2014). Arabian Journal of Chemistry. [Link]
- The Effect of Temperature on Green Synthesis of Silver Nanoparticles. AIP Publishing. [Link]
- In Situ High Temperature Synthesis of Single-Component Metallic Nanoparticles. (2017).
- Impact of Oil Type on Nanoemulsion Formation and Ostwald Ripening Stability. Langmuir. [Link]
- Impact of oil type on nanoemulsion formation and Ostwald ripening stability. (2008). PubMed. [Link]
- Effect of solvent type on the nanoparticle formation of atorvastatin calcium by the supercritical antisolvent process. PubMed. [Link]
- Nanoemulsion destabilization mechanisms: Ostwald ripening, flocculation...
- Control of Polymeric Nanoparticle Size to Improve Therapeutic Delivery. PMC - NIH. [Link]
- Size-Controlled Preparation of Polyethylene Nanoplastic Particles by Nanoprecipitation and Insights into the Underlying Mechanisms. (2023). NIH. [Link]
- Tetraalkylammonium ion induced micelle-to-vesicle transition in aqueous sodium dioctylsulfosuccinate solutions.
- Solvent Controls Nanoparticle Size during Nanoprecipitation by Limiting Block Copolymer Assembly. (2022).
- Temperature Effect of the Synthesis of Gold Nanoparticles by Microfluidics. (2024). MDPI. [Link]
- Optimization and characterization of high pressure homogenization produced chemically modified starch nanoparticles. PMC - PubMed Central. [Link]
- Aggregation behavior of sodium dioctylsulfosuccinate in aqueous ethylene glycol medium. A case of hydrogen bonding between surfactant and solvent and its manifestation in the surface tension isotherm. PubMed. [Link]
- Micellization Behaviour of Sodium Dodecylsulfate and Dioctyl Sulfosuccinate in the presence of Sodium Salicyl
- Exploring the Solvent-Anti-solvent Method of Nanosuspension for Enhanced Oral Bioavailability of Lovast
- Nanoemulsions Stable against Ostwald Ripening. (2024). PubMed. [Link]
- Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control. MDPI. [Link]
- Mixing and flow-induced nanoprecipitation for morphology control of silk fibroin self-assembly. PMC - NIH. [Link]
- (PDF) Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control.
- 3 Benefits of High Pressure Homogenization for Nanoparticles. (2016). Pion Inc. [Link]
- Revealing the Effects of the Non-solvent on the Ligand Shell of Nanoparticles and Their Crystalliz
- Production of nanoparticles by anti-solvent precipitation for use in food systems.
- The effect of high pressure homogenization on particle size and polydispersity index of lipid a nanoparticles. N = 3.
- Stirring speed: Significance and symbolism. Tridindia. [Link]
- What is the mechanism of Dioctyl Sodium Sulfosuccinate? (2024).
- Effect of stirring speed on particle size in the synthesis of magnetic nanoparticles for biomedical applic
- Effect of stirring speed on (a) particle size (b) zeta potential (c)...
- Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. NIH. [Link]
- Influence of anionic surfactant on stability of nanoparticles in aqueous solutions. IOPscience. [Link]
- How to resuspend nanoparticles so they do not aggregate?
- Nanoparticle processing: Understanding and controlling aggreg
- Nanosizing of drugs: Effect on dissolution r
- How to concentrate nanoparticles and avoid aggreg
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- 3. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 4. 3 Benefits of High Pressure Homogenization for Nanoparticles [pion-inc.com]
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- 8. Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00006H [pubs.rsc.org]
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- 28. mdpi.com [mdpi.com]
Technical Support Center: Removal of Residual Dioctyl Sulfosuccinate Sodium (DOSS) from Nanoparticle Preparations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of residual Dioctyl sulfosuccinate sodium (DOSS) from nanoparticle preparations. As an anionic surfactant, DOSS is a powerful tool in nanoparticle synthesis and stabilization; however, its residual presence can impact downstream applications, influencing everything from cellular toxicity to the stability of the final formulation.[1][2][3][4][5] This resource is designed to equip you with the knowledge and practical steps to effectively purify your nanoparticle formulations.
Understanding DOSS and Its Interactions
This compound, also known as docusate sodium or Aerosol OT (AOT), is a widely used anionic surfactant known for its excellent emulsifying, wetting, and dispersing properties.[1][6] It has a molecular weight of 444.56 g/mol and is characterized by a low critical micelle concentration (CMC), typically in the range of 0.2 to 0.6 mM, making it effective at low concentrations.[1] DOSS is slowly soluble in water and its solubility increases with temperature.[6][7] It is stable over a broad pH range, generally from 4 to 9.[1]
The interaction between DOSS and nanoparticles is primarily driven by hydrophobic and electrostatic forces. The hydrophobic dioctyl tails of DOSS adsorb onto the nanoparticle surface, while the hydrophilic sulfosuccinate head groups extend into the aqueous phase, providing electrostatic and steric stabilization that prevents aggregation.[8][9] The efficiency of this interaction can be influenced by factors such as nanoparticle surface chemistry, pH, and the ionic strength of the medium.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual DOSS from my nanoparticle preparation?
Residual DOSS can have several detrimental effects on your nanoparticle formulation and its intended application:
-
Cellular Toxicity: DOSS, like many surfactants, can disrupt cell membranes, leading to cytotoxicity and skewed results in biological assays.[2][3][4][5]
-
Interference with Downstream Applications: The presence of DOSS can interfere with surface functionalization, drug loading, and the interaction of nanoparticles with biological targets.[10][11]
-
Alteration of Physicochemical Properties: Residual surfactant can influence the size, charge, and stability of your nanoparticles over time.[12]
-
Inaccurate Characterization: The presence of DOSS micelles can interfere with characterization techniques like Dynamic Light Scattering (DLS), leading to an overestimation of particle size.
Q2: At what concentration is residual DOSS considered problematic?
The acceptable level of residual DOSS is highly application-dependent. For in vitro cell culture experiments, even low micromolar concentrations can be cytotoxic. For in vivo applications, regulatory guidelines for excipients must be considered. As a general starting point, it is advisable to reduce the DOSS concentration to well below its critical micelle concentration (CMC) of approximately 0.17% in deionized water.[6]
Q3: Can I use a simple washing and centrifugation method to remove DOSS?
Repeated washing and centrifugation can be effective for removing loosely bound surfactants from larger or denser nanoparticles.[13] However, for smaller or less dense nanoparticles, this method can lead to significant sample loss due to incomplete pelleting. Furthermore, it may not be sufficient to remove tightly adsorbed DOSS molecules from the nanoparticle surface.[13]
Q4: Will lyophilization remove DOSS from my nanoparticle formulation?
Lyophilization, or freeze-drying, is a process that removes water from a frozen sample through sublimation.[14][15][16][17][18] While it is an excellent method for improving the long-term stability of nanoparticle formulations, it will not remove non-volatile components like DOSS.[14][18] In fact, the presence of surfactants can sometimes interfere with the lyophilization process.[15]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| High residual DOSS levels after purification. | Inefficient removal method for the specific nanoparticle type. | Consider a more rigorous purification technique such as tangential flow filtration (TFF) or size exclusion chromatography (SEC). Optimize the parameters of your current method (e.g., increase the number of dialysis buffer changes, use a larger diavolume in TFF). |
| Nanoparticle aggregation after DOSS removal. | Removal of the stabilizing surfactant layer leads to particle instability. | Consider a step-wise removal process or exchange DOSS with a less cytotoxic stabilizing agent. Optimize the buffer conditions (pH, ionic strength) of the final formulation to enhance colloidal stability. |
| Significant loss of nanoparticles during purification. | The chosen method is not suitable for the size and density of the nanoparticles. | For small nanoparticles, avoid repeated high-speed centrifugation. Opt for methods like TFF or dialysis with an appropriate molecular weight cut-off (MWCO) membrane. |
| Inconsistent purification results between batches. | Lack of a standardized and reproducible purification protocol. | Develop a detailed standard operating procedure (SOP) for your chosen purification method. Ensure all parameters (e.g., membrane type, flow rates, buffer composition) are consistent. |
In-Depth Technical Guide to DOSS Removal Methods
Choosing the right purification method is critical for achieving efficient DOSS removal while maintaining the integrity of your nanoparticle preparation. Below is a detailed overview of the most effective techniques.
Dialysis
Dialysis is a gentle and widely used method for removing small molecules from nanoparticle suspensions based on size exclusion.[19][20][21][22][23]
Principle: The nanoparticle suspension is placed in a dialysis bag made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). This bag is then submerged in a large volume of DOSS-free buffer. DOSS molecules, being smaller than the membrane pores, diffuse out of the bag into the surrounding buffer, while the larger nanoparticles are retained.
Workflow Diagram:
Caption: Workflow for DOSS removal using dialysis.
Step-by-Step Protocol:
-
Select an appropriate dialysis membrane: The MWCO of the membrane should be significantly larger than the molecular weight of DOSS (444.56 Da) but much smaller than your nanoparticles. A 10-20 kDa MWCO is a common starting point.
-
Prepare the dialysis membrane: Follow the manufacturer's instructions for hydrating and preparing the membrane.
-
Load the sample: Carefully load your nanoparticle suspension into the dialysis bag, leaving some headspace to allow for potential volume changes.
-
Seal the bag: Securely seal both ends of the dialysis bag using appropriate clips.
-
Perform dialysis: Immerse the sealed bag in a large volume of DOSS-free buffer (e.g., a buffer-to-sample ratio of at least 100:1). Stir the buffer gently to maintain a concentration gradient.
-
Change the buffer: For efficient removal, change the dialysis buffer several times over a period of 24-48 hours.
-
Recover the sample: Carefully remove the dialysis bag from the buffer and recover your purified nanoparticle suspension.
Tangential Flow Filtration (TFF)
Tangential flow filtration (TFF), also known as cross-flow filtration, is a rapid and scalable method for purifying and concentrating nanoparticles.[12][24][25][26][27]
Principle: In TFF, the nanoparticle suspension is pumped tangentially across the surface of a semi-permeable membrane. The pressure gradient across the membrane forces smaller molecules like DOSS and solvent to pass through the pores (permeate), while the larger nanoparticles are retained and concentrated in the recirculating stream (retentate).
Workflow Diagram:
Caption: Workflow for DOSS removal using TFF.
Step-by-Step Protocol:
-
System Setup: Select a TFF cartridge with an appropriate MWCO. Prime the system with a suitable buffer.
-
Concentration (Optional): If your initial sample volume is large, you can first concentrate it to reduce the amount of diafiltration buffer needed.
-
Diafiltration: Add DOSS-free diafiltration buffer to the retentate at the same rate that permeate is being removed. This washes out the DOSS while maintaining a constant volume. Typically, 5-10 diavolumes are sufficient for significant impurity removal.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Recovery: Recover the purified and concentrated nanoparticle suspension from the system.
Size Exclusion Chromatography (SEC)
Size exclusion chromatography (SEC) is a high-resolution chromatographic technique that separates molecules based on their hydrodynamic volume.[28][29][30][31][32]
Principle: The nanoparticle suspension is passed through a column packed with a porous stationary phase. Larger particles (nanoparticles) are excluded from the pores and elute first, while smaller molecules (DOSS) enter the pores, increasing their path length and causing them to elute later.
Workflow Diagram:
Caption: Workflow for DOSS removal using SEC.
Step-by-Step Protocol:
-
Column Selection and Equilibration: Choose an SEC column with a fractionation range appropriate for your nanoparticles. Equilibrate the column with a suitable mobile phase.
-
Sample Injection: Inject a small volume of your nanoparticle suspension onto the column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions as they come off the column.
-
Fraction Analysis: Analyze the collected fractions to identify those containing your purified nanoparticles (e.g., using UV-Vis spectroscopy or DLS).
-
Pooling: Pool the fractions containing the purified nanoparticles.
Comparison of DOSS Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dialysis | Size-based diffusion across a semi-permeable membrane. | Gentle, simple setup, low cost. | Slow, not easily scalable, potential for sample dilution. | Small-scale laboratory preparations, gentle purification of sensitive nanoparticles. |
| Tangential Flow Filtration (TFF) | Size-based separation by tangential flow across a membrane. | Fast, scalable, can concentrate the sample. | Higher initial equipment cost, potential for shear stress on nanoparticles. | Process development, large-scale production, and applications requiring concentrated samples. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | High resolution, can separate nanoparticles from aggregates and free DOSS. | Can be complex to set up, potential for sample dilution, column cost. | High-purity applications, analytical separation, and when separation from aggregates is also required. |
Quantifying Residual DOSS
To validate the effectiveness of your purification method, it is essential to quantify the amount of residual DOSS. Several analytical techniques can be employed for this purpose:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, evaporative light scattering detector, or mass spectrometry) is a powerful and widely used method for quantifying surfactants.
-
Gas Chromatography (GC): GC, particularly with headspace sampling, is a sensitive technique for the determination of residual volatile and semi-volatile compounds.[33][34][35][36][37]
-
Tensiometry: Measuring the surface tension of the nanoparticle suspension can provide an indirect measure of the presence of surface-active DOSS. A significant decrease in surface tension compared to the pure buffer indicates the presence of residual surfactant.
References
- Methods for surfactant removal from nanoparticle suspensions - Google P
- Tangential Flow Filtration in Nanomedicine Development - nanoComposix
- Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery | ACS Applied M
- How can I remove a surfactant
- This compound Salt: A Comprehensive Overview - ChemicalBook
- A comparison of centrifugation and tangential flow filtration for nanoparticle purific
- Tangential Flow Filtration Technique: An Overview on Nanomedicine Applic
- Nanoparticle purific
- Easy Surfactant Removal
- Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles - Chemical Communic
- Sodium Dioctyl Sulfosuccin
- Surfactant Removal for Colloidal Nanoparticles from Solution Synthesis: The Effect on Catalytic Performance | Request PDF - ResearchG
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Strategies to enhance the biocompatibility of Dioctyl sulfosuccinate sodium for in vivo studies.
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Dioctyl sulfosuccinate sodium (DOSS). DOSS is a widely used anionic surfactant, valued for its properties as an emulsifier, wetting agent, and dispersant in numerous pharmaceutical applications.[1] However, its translation to in vivo models presents significant biocompatibility challenges that can compromise experimental outcomes and data integrity.
This guide is designed to provide you with a comprehensive understanding of these challenges and to offer actionable, evidence-based strategies to enhance the biocompatibility of your DOSS-containing formulations. We will move beyond simple protocols to explain the underlying mechanisms, empowering you to troubleshoot effectively and design more robust and reliable in vivo studies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What is this compound (DOSS) and why is it used in research?
DOSS is an anionic surfactant known for its excellent emulsifying and wetting properties.[1] In pharmaceutical development, it is often used to improve the solubility and dissolution of poorly water-soluble drugs, enhance drug absorption, or as a stool softener.[2][3] Its ability to reduce surface tension makes it a valuable excipient in a variety of formulations.
Q2: What are the primary biocompatibility concerns with using "raw" or unmodified DOSS in in vivo studies?
The primary concern stems from DOSS's fundamental mechanism of action as a surfactant. Its amphiphilic nature, which makes it an effective emulsifier, also allows it to interact with and disrupt biological membranes. This can lead to several adverse effects in vivo:
-
Hemolysis: DOSS can damage red blood cell membranes, leading to the release of hemoglobin. This is a direct measure of membrane disruption and a critical indicator of systemic toxicity.[4][5][6]
-
Cytotoxicity: At a cellular level, DOSS can compromise cell membrane integrity, leading to cell death. This is not limited to blood cells and can affect various tissues.
-
Tissue Irritation and Damage: When administered, particularly via injection or mucosal contact, DOSS can cause local irritation, inflammation, and tissue damage.[7] Studies in animal models have shown that DOSS can induce changes in the liver, gills, and kidneys, as well as cause DNA damage.[7][8]
-
Endocrine Disruption: Research has indicated that DOSS may act as an endocrine disruptor, specifically by interfering with thyroid hormone signaling, which is crucial for development.[9]
Q3: How does DOSS actually damage cell membranes?
The mechanism involves the insertion of DOSS molecules into the lipid bilayer of the cell membrane. As an anionic surfactant, it disrupts the delicate balance of hydrophobic and hydrophilic interactions that maintain membrane structure. This can lead to two primary modes of damage:
-
Osmotic Lysis: The surfactant increases membrane permeability, allowing an uncontrolled influx of water and ions, causing the cell to swell and eventually burst.[4][5]
-
Solubilization: At higher concentrations, DOSS can act like a detergent, effectively dissolving the membrane by forming micelles with the lipid and protein components, leading to complete structural failure.[4][6]
The diagram below illustrates this disruptive process.
Caption: Mechanism of DOSS-induced cell membrane damage.
Part 2: Troubleshooting Guide - Formulation Strategies to Mitigate DOSS Toxicity
This section addresses the critical question: "My in vivo model is showing signs of toxicity/hemolysis related to my DOSS-containing formulation. What can I do?"
The overarching strategy is encapsulation . By enclosing DOSS within a biocompatible carrier, you can shield biological membranes from its direct disruptive effects, thereby significantly enhancing its biocompatibility.[10][11]
Issue 1: High Hemolytic Activity Observed in Preliminary Blood Compatibility Screens.
Cause: Direct exposure of red blood cells to free DOSS molecules is the most common cause of hemolysis.
Solution: Liposomal Encapsulation
Liposomes are vesicles composed of one or more lipid bilayers and are an effective way to improve the therapeutic efficacy and reduce the toxicity of various compounds.[12][13] By encapsulating DOSS within the aqueous core or lipid bilayer of a liposome, you create a physical barrier that prevents it from directly interacting with erythrocyte membranes.
Workflow for DOSS Encapsulation in Liposomes:
Caption: Workflow for preparing DOSS-loaded liposomes.
Experimental Protocol: Thin-Film Hydration for Liposome Preparation
-
Preparation: Dissolve lipids (e.g., hydrogenated soy phosphatidylcholine (HSPC) and cholesterol at a 9:1 molar ratio) in a suitable organic solvent mixture like chloroform/methanol.[14][15]
-
Film Formation: In a round-bottom flask, remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 50°C) to form a thin, uniform lipid film on the flask wall.[12][14]
-
Drying: Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous solution containing a known concentration of DOSS. Agitate the flask gently at a temperature above the lipid transition temperature until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction: To achieve a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[12]
-
Purification: Remove unencapsulated DOSS via dialysis against a suitable buffer or through size exclusion chromatography.
-
Characterization: Analyze the final liposomal suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency by quantifying the DOSS concentration in the liposomes after purification.
Issue 2: Local Tissue Irritation or Inflammation at the Injection Site.
Cause: Even with encapsulation, some formulations may exhibit instability, leading to premature leakage of DOSS. Furthermore, the surface properties of the carrier itself can sometimes trigger an immune response.
Solution: Surface Modification with PEGylation
Polyethylene glycol (PEG) is a biocompatible polymer that can be attached to the surface of liposomes or nanoparticles. This process, known as PEGylation, creates a hydrophilic shield around the carrier.
Benefits of PEGylation:
-
Reduced Immune Detection: The PEG layer sterically hinders the binding of opsonin proteins, which mark foreign particles for clearance by the immune system (e.g., macrophages). This helps evade immune detection.[13]
-
Increased Circulation Time: By avoiding rapid clearance, PEGylated carriers remain in circulation longer, which can be advantageous for systemic drug delivery.
-
Enhanced Stability: The hydrophilic shell can improve the colloidal stability of the formulation, preventing aggregation and reducing premature drug leakage.
How to Implement: Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your initial lipid mixture during the liposome preparation process, typically at 5-10 mol%.[12]
Issue 3: Poor Bioavailability or Ineffective Delivery to the Target Site.
Cause: The formulation is biocompatible but not reaching the intended site of action in sufficient concentration. The carrier may be too stable, failing to release the DOSS where needed.
Solution 1: Use of Alternative Nanocarriers
While liposomes are excellent, other systems like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can offer different release profiles and biodistribution. These systems can be tailored for sustained release, protecting the encapsulated agent from degradation while controlling its release over time.[10][16]
Solution 2: Triggered-Release Systems
For advanced applications, stimuli-responsive liposomes can be designed. These carriers are stable in general circulation but release their contents in response to specific triggers at the target site, such as:
-
pH changes: Formulations that become unstable in the acidic microenvironment of tumors or endosomes.
-
Temperature changes: Using thermosensitive lipids that release the payload when local hyperthermia is applied.
-
Enzymatic activity: Incorporating lipids that are cleaved by enzymes overexpressed at the disease site.
Part 3: Quantitative Data & Characterization
Success in enhancing biocompatibility must be measured. Below is a table summarizing key parameters you should measure to validate your improved formulation.
| Parameter | Test Method | Purpose | Unmodified DOSS (Expected) | Improved Formulation (Goal) |
| Hemolysis % | Hemolysis Assay (Spectrophotometry) | Measures red blood cell lysis | High (>10-20%) | Low (<5%) |
| Cytotoxicity (IC50) | MTT or LDH Assay on relevant cell line | Determines concentration causing 50% cell death | Low (µg/mL range) | High (mg/mL range) |
| Particle Size | Dynamic Light Scattering (DLS) | Affects biodistribution and cellular uptake | N/A | < 200 nm for systemic delivery |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates surface charge and colloidal stability | Highly Negative | Near-neutral or slightly negative |
| In Vivo Tolerance | Local tolerance study (e.g., subcutaneous) | Assesses local irritation and inflammation | Moderate to Severe Inflammation | Minimal to No Inflammation |
References
- The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio) | Request PDF. (n.d.). ResearchGate.
- Ma, Y., et al. (2021). Surfactant Assisted Rapid-Release Liposomal Strategies Enhance the Antitumor Efficiency of Bufalin Derivative and Reduce Cardiotoxicity. PubMed Central.
- The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio). (2022, May 15). PubMed.
- Jain, A., et al. (2021). Aerosol Delivery of Surfactant Liposomes for Management of Pulmonary Fibrosis. National Institutes of Health (NIH).
- SURFACTANTS IN LIPOSOMES FOR TARGETED DRUG DELIVERY. (n.d.). International Journal of Pharma and Bio Sciences.
- Garg, A., et al. (2023). Liposomal Formulations: A Recent Update. MDPI.
- Pippa, N., et al. (2023). Development of Liposomal and Liquid Crystalline Lipidic Nanoparticles with Non-Ionic Surfactants for Quercetin Incorporation. PubMed Central (PMC).
- The mechanism of hemolysis by surfactants: effect of solution composition. (n.d.). PubMed.
- Application of Biosurfactants in Medical Sciences. (2024, June 1). MDPI.
- Dioctyl Sodium Sulfosuccinate as a Potential Endocrine Disruptor of Thyroid Hormone Activity in American bullfrog, Rana (Lithobates) catesbeiana, Tadpoles. (2021, March 28). PubMed.
- Effect of dioctyl sodium sulfosuccinate on colonic fluid and electrolyte movement. (n.d.). PubMed.
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- Micro/nano encapsulation in pharmaceutical / nutraceutical field. (n.d.). TPP Group.
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- (PDF) Encapsulation Methods and Releasing Mechanisms of Encapsulated Active Drug. (n.d.).
- Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. (n.d.).
- Novel drug delivery system microencapsulation technique. (2024, November 27).
- Inam, M. A., et al. (2023). Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics. PubMed Central (PMC).
- DIOCTYL SODIUM SULFOSUCCINATE. (n.d.).
- Biocompatibility testing of polymers: in vivo implantation studies. (n.d.). PubMed.
- Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. (n.d.). U.S. Food and Drug Administration.
- Parvathaneni, V., et al. (2021). Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration. National Institutes of Health (NIH).
- The Mechanism of Hemolysis by Surfactants: Effect of Solution Composition. (2025, November 17). ResearchGate.
- The regulation of pharmaceutical excipients. (n.d.).
- Potential applications of biosurfactants | Download Table. (n.d.). ResearchGate.
- The mechanism of hemolysis of erythrocytes by sodium dodecyl sulfate. (n.d.). PubMed.
- In vivo biocompatibility testing of nanoparticle-functionalized alginate–chitosan scaffolds for tissue engineering applications. (n.d.). Frontiers.
- Improvements in Gold Nanorod Biocompatibility with Sodium Dodecyl Sulfate Stabilization. (n.d.).
- (PDF) Hemolysis by surfactants - A review. (2025, August 9). ResearchGate.
- Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
- attachment_1.docx. (n.d.). Regulations.gov.
- Bal-Ozturk, A., et al. (2023). Emerging Strategies to Improve the Design and Manufacturing of Biocompatible Therapeutic Materials. PubMed Central (PMC).
- Strategies to Enhance Biomedical Device Performance and Safety: A Comprehensive Review. (n.d.). MDPI.
- Considerations in Excipients. (2016, May 20). U.S. Food and Drug Administration.
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Troubleshooting guide for inconsistent results in experiments using Dioctyl sulfosuccinate sodium.
Technical Support Center: Dioctyl Sulfosuccinate Sodium (DOSS)
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues with DOSS Dissolution and Solution Stability
Question 1: My DOSS solution appears cloudy or forms precipitates. What is causing this and how can I fix it?
Answer: Cloudiness or precipitation in DOSS solutions can stem from several factors related to solubility, temperature, and potential interactions.
-
Causality: DOSS, while soluble in water, can be slow to dissolve. Its solubility is temperature-dependent, and it can also be affected by the presence of other ions in the solution. At lower temperatures, the dissolution rate decreases, and the surfactant molecules may aggregate. Additionally, DOSS is incompatible with acids at a pH below 1 and with alkalis at a pH above 10, which can lead to precipitation.[1]
-
Troubleshooting Protocol:
-
Gentle Heating: A recommended method for preparing a DOSS solution is to add 1 gram of the solid to approximately 50 mL of water and apply gentle heat with stirring.[1] Once dissolved, the solution can be brought to the final volume.[1]
-
Overnight Soaking: Alternatively, you can soak 1 gram of DOSS in 50 mL of water overnight, followed by gentle heating and stirring to complete the dissolution.[1]
-
pH Verification: Ensure the pH of your solvent is within the stable range for DOSS (generally between 4 and 9).[2] If necessary, adjust the pH of the solution before adding the DOSS.
-
Solvent Purity: Use high-purity water (e.g., deionized or distilled) to avoid interactions with polyvalent ions that could cause precipitation.
-
Question 2: I'm observing a decline in the performance of my DOSS stock solution over time. What could be the cause?
Answer: The degradation of DOSS solutions can be attributed to hydrolysis, photodegradation, and microbial activity.
-
Causality: DOSS contains ester linkages that are susceptible to hydrolysis, especially under highly acidic or alkaline conditions.[2][3] It is also known to undergo photodegradation when exposed to UV light or simulated sunlight.[3][4] Furthermore, DOSS can be subject to microbial degradation, particularly at temperatures of 15°C or higher.[4]
-
Troubleshooting Protocol:
-
Proper Storage: Store DOSS solutions in a cool, dry, dark place, ideally between 15°C and 30°C.[2] For longer-term storage, refrigeration at 5°C can improve stability for up to 13 days.[4]
-
Light Protection: Use amber-colored containers or wrap containers in foil to protect the solution from light.
-
Fresh Preparation: For critical applications, it is best to prepare fresh DOSS solutions daily.
-
Avoid Contamination: Use sterile techniques when preparing and handling solutions to minimize microbial contamination.
-
Section 2: Inconsistent Surfactant Effects and Critical Micelle Concentration (CMC) Variability
Question 3: The Critical Micelle Concentration (CMC) of my DOSS solution varies between experiments. What factors influence the CMC?
Answer: The CMC of DOSS is a critical parameter for its function as a surfactant and can be influenced by temperature, pH, and the presence of electrolytes.
-
Causality: The CMC of DOSS is known to be affected by environmental conditions. For instance, the CMC was determined to be 0.17% in deionized water at a pH of 7.2 and 21.1°C.[5] In the presence of salts (saline water), the CMC is lower, a phenomenon known as the "salting out" effect.[5] Temperature also plays a role, with the CMC generally decreasing at higher temperatures.[5]
-
Troubleshooting Protocol:
-
Standardize Conditions: Maintain consistent temperature and pH across all experiments. Use a temperature-controlled water bath or incubator and buffer your solutions to a constant pH.
-
Control for Electrolytes: Be aware of the ionic strength of your solutions. If electrolytes are a necessary component of your experiment, ensure their concentration is consistent across all samples.
-
Verify Purity: Impurities in the DOSS or the solvent can affect the CMC. Use a high-purity grade of DOSS and purified water.
-
Table 1: Reported CMC Values of DOSS under Different Conditions
| Solvent | Temperature (°C) | pH | CMC (% solution) | Reference |
| Deionized Water | 21.1 | 7.2 | 0.17 | [5] |
| Salt Water | Not Specified | Not Specified | 0.125 | [5] |
Section 3: Variability in Emulsion and Dispersion Formation
Question 4: I am using DOSS to create an oil-in-water emulsion, but the stability and droplet size are inconsistent. How can I improve this?
Answer: Achieving a stable emulsion with consistent droplet size depends on several factors including the concentration of DOSS, the energy input during emulsification, and the properties of the oil and aqueous phases.
-
Causality: DOSS is an effective emulsifying agent, but its performance is concentration-dependent. The energy input during mixing (e.g., homogenization speed and time) is critical for reducing droplet size and creating a stable dispersion. The properties of the oil and water phases, such as viscosity and interfacial tension, also play a significant role.[6]
-
Troubleshooting Protocol:
-
Optimize DOSS Concentration: The concentration of DOSS should be at or above its CMC to ensure effective emulsification.[5]
-
Control Mixing Parameters: Standardize the mixing speed, time, and method (e.g., high-shear mixer, sonicator) to ensure consistent energy input.[7]
-
Temperature Control: Maintain a consistent temperature during the emulsification process, as this can affect the viscosity of the phases and the efficiency of mixing.[7]
-
Order of Addition: The order in which the phases are mixed can impact the final emulsion. Experiment with adding the oil phase to the aqueous phase versus the other way around to determine the optimal method for your system.
-
Workflow for Consistent Emulsion Preparation
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- 7. pharmtech.com [pharmtech.com]
Optimizing the ratio of oil, water, and Dioctyl sulfosuccinate sodium for stable nanoemulsions.
Welcome to the technical support center for the formulation of stable nanoemulsions using Dioctyl sulfosuccinate sodium (DOSS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical ratio of oil, water, and surfactant. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your formulations effectively.
Foundational Principles: Understanding Your Components
A stable nanoemulsion is a finely tuned balance of its core components. A failure to respect the physicochemical properties of each element is the primary source of instability.
The Surfactant: this compound (DOSS)
This compound (DOSS), also known as docusate sodium or Aerosol OT (AOT), is a powerful anionic surfactant widely used for its excellent emulsifying, wetting, and dispersing properties.[1][2][3][4]
Mechanism of Action: DOSS is an amphiphilic molecule, meaning it has a water-loving (hydrophilic) sulfonate head and two oil-loving (hydrophobic) octyl tails.[5] This structure allows it to position itself at the oil-water interface, drastically reducing the interfacial tension that keeps the two phases separate. This reduction in energy facilitates the breakup of large droplets into the nano-scale and stabilizes the newly formed surfaces, preventing them from coalescing.[3][5]
| Property | Value / Description |
| CAS Number | 577-11-7[6] |
| Molecular Formula | C₂₀H₃₇NaO₇S[4] |
| Type | Anionic Surfactant[1] |
| Key Function | Primary emulsifier; reduces interfacial tension between oil and water phases.[5][7] |
| Critical Micelle Conc. (CMC) | Low (approx. 0.2-0.6 mM), making it effective at low concentrations.[4] |
| Solubility | Sparingly soluble in water; freely soluble in ethanol and oils.[6] |
The Oil Phase: More Than Just a Carrier
The choice of oil is critical and directly influences droplet size, long-term stability, and the bioavailability of encapsulated lipophilic compounds.[8][9]
-
Long-Chain Triglycerides (LCT) vs. Medium-Chain Triglycerides (MCT): Nanoemulsions made with high-viscosity oils like LCTs may result in larger droplets compared to those made with lower-viscosity oils.[10] However, LCTs are often preferred for their ability to prevent Ostwald ripening, a major instability mechanism where oil molecules from smaller droplets diffuse through the aqueous phase and deposit onto larger droplets. The large molar volume and low water solubility of LCTs create a kinetic barrier to this process, enhancing long-term stability.[10]
-
Drug Solubility: The oil phase must effectively solubilize the active pharmaceutical ingredient (API). Poor solubility can lead to drug precipitation and formulation failure. It is essential to screen various oils for their API-solubilizing capacity early in development.[11]
The Aqueous Phase: The Continuous Medium
The aqueous phase, typically purified water, constitutes the bulk of an oil-in-water (o/w) nanoemulsion. While seemingly simple, factors like pH and the presence of buffers can influence the stability of the final formulation by affecting the charge on the surfactant head groups and the overall ionic strength of the system.[12][13]
Methodologies for Formulation and Optimization
Achieving a stable nanoemulsion requires a systematic approach to determine the optimal component ratios. Low-energy emulsification methods are often preferred at the lab scale due to their simplicity and cost-effectiveness.[14]
Experimental Protocol: Constructing a Pseudoternary Phase Diagram
The most effective way to identify the concentration ranges that yield stable nanoemulsions is by constructing a pseudoternary phase diagram. This diagram maps the physical states of mixtures of oil, water, and a surfactant/co-surfactant mixture (Sₘᵢₓ) at a constant temperature.[7]
Objective: To identify the boundaries of the nanoemulsion region.
Materials:
-
Oil phase (e.g., Medium-Chain Triglycerides)
-
Surfactant: this compound (DOSS)
-
Co-surfactant (Optional but recommended, e.g., 1-Butanol)
-
Aqueous Phase: Purified, distilled water
-
Glass vials, magnetic stirrer, burette.
Step-by-Step Methodology:
-
Prepare Surfactant/Co-surfactant Mixture (Sₘᵢₓ): Prepare mixtures of DOSS and a co-surfactant at fixed weight ratios (e.g., 1:1, 2:1, 3:1). Homogenize thoroughly. The co-surfactant increases the flexibility of the surfactant film at the interface.[7]
-
Prepare Oil/Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures with the chosen oil. The weight ratios of Oil to Sₘᵢₓ can range from 1:9 to 9:1 (e.g., 1:9, 2:8, 3:7, etc.).[7]
-
Aqueous Phase Titration:
-
Place a known amount of an Oil/Sₘᵢₓ mixture in a clear glass vial.
-
Maintain the system at a constant temperature (e.g., 25°C).
-
Slowly titrate the mixture with the aqueous phase (water) dropwise under gentle magnetic stirring.[7]
-
After each addition, allow the system to equilibrate and visually inspect for transparency. The transition from a turbid or milky liquid to a clear, transparent system indicates the formation of a nanoemulsion.[7]
-
-
Plotting the Diagram:
-
Record the percentage composition (w/w) of oil, water, and Sₘᵢₓ for each point where a clear nanoemulsion is formed.
-
Plot these points on ternary graph paper.
-
The area enclosed by these points represents the stable nanoemulsion region for that specific Sₘᵢₓ ratio.
-
Experimental Protocol: Nanoemulsion Preparation by Spontaneous Emulsification
This low-energy method relies on the rapid diffusion of components between the organic and aqueous phases to form nano-sized droplets.[13][15][16]
Objective: To prepare a nanoemulsion from a predetermined ratio identified in the phase diagram.
Step-by-Step Methodology:
-
Prepare the Organic Phase: Accurately weigh and mix the selected oil and DOSS (and co-surfactant, if used). Gently stir until a homogenous, clear solution is formed.
-
Prepare the Aqueous Phase: Measure the required amount of purified water.
-
Emulsification: While gently stirring the aqueous phase, add the organic phase dropwise. The nanoemulsion should form spontaneously as the organic phase disperses into the water.[13][17]
-
Equilibration: Continue stirring for a set period (e.g., 15-30 minutes) at a constant, moderate speed to ensure the system reaches equilibrium.
Key Characterization Techniques
Once formulated, the nanoemulsion must be rigorously characterized to ensure it meets quality attributes.
-
Droplet Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). For a nanoemulsion, the goal is typically a mean droplet size under 200 nm with a PDI value below 0.3, which indicates a narrow, homogenous size distribution.[18]
-
Zeta Potential: This measures the surface charge of the droplets and is a key indicator of stability. For anionic surfactants like DOSS, a large negative zeta potential (e.g., < -30 mV) indicates strong electrostatic repulsion between droplets, which prevents aggregation and enhances stability.[19]
-
Thermodynamic Stability Tests: These tests are crucial to ensure the formulation is robust and not prone to phase separation under stress.[16][20]
-
Centrifugation: Centrifuge the sample (e.g., at 5000 rpm for 30 minutes) and observe for any signs of phase separation, creaming, or cracking.
-
Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles between refrigeration (4°C) and an elevated temperature (e.g., 40°C), storing for at least 48 hours at each temperature. A stable formulation will show no changes.
-
Freeze-Thaw Cycles: Alternate between freezing and thawing the sample to assess its stability against extreme temperature-induced stresses.
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the optimization process in a direct question-and-answer format.
Q1: My final formulation is milky white or bluish-white, not transparent. What is the issue?
A1: This is a classic indicator of excessive droplet size. Transparent or translucent nanoemulsions have droplets that are significantly smaller than the wavelength of visible light, typically below 100 nm.[21] A milky appearance means your droplets are likely in the micrometer range (a conventional emulsion).
-
Causality: The amount of surfactant (DOSS) is likely insufficient to reduce the interfacial tension adequately or to stabilize the entire surface area of the nano-sized droplets being formed.
-
Solution:
-
Increase Surfactant Concentration: Gradually increase the concentration of DOSS in your formulation. Refer to your phase diagram to stay within the stable nanoemulsion region. Increasing surfactant levels generally decreases particle size.[22][23]
-
Optimize Sₘᵢₓ Ratio: If using a co-surfactant, vary the DOSS-to-co-surfactant ratio. A different ratio may create a more flexible and efficient interfacial film.
-
Re-evaluate Oil Choice: High-viscosity oils can be harder to break down into smaller droplets.[10] Consider a lower-viscosity alternative if compatible with your API.
-
Q2: My nanoemulsion looks good initially but shows phase separation (a creamy layer at the top) after a few days. How do I improve its long-term stability?
A2: You are observing creaming, which is a sign of kinetic instability. This can be caused by several factors, including droplet aggregation or Ostwald ripening.
-
Causality & Solutions:
-
Insufficient Surface Charge: The electrostatic repulsion between droplets is too weak to prevent them from aggregating.
-
Action: Measure the Zeta Potential. If the value is not sufficiently negative (i.e., greater than -30 mV), you may need to increase the DOSS concentration to impart more charge on the droplet surface.[19]
-
-
Ostwald Ripening: This is common with oils that have some, albeit minimal, water solubility.
-
Action: The most effective solution is to incorporate a water-insoluble component into the oil phase. Using an oil with a large molar volume, such as a long-chain triglyceride (LCT), can kinetically arrest Ostwald ripening and lead to excellent long-term stability.[10]
-
-
Incorrect Component Ratio: Your formulation may be at the edge of the stability region on the phase diagram.
-
Action: Prepare a new formulation closer to the center of the identified nanoemulsion region.
-
-
Q3: The Polydispersity Index (PDI) of my formulation is high (>0.3). How can I achieve a more uniform droplet population?
A3: A high PDI indicates a wide distribution of droplet sizes, which is undesirable for most applications, especially in drug delivery. It suggests that the emulsification process is not uniform.
-
Causality: This can result from an insufficient concentration of surfactant to cover all droplets uniformly or an inefficient mixing process.[24]
-
Solution:
-
Optimize Surfactant Level: A high PDI can occur when surfactant concentration is too low. Increasing the DOSS concentration often leads to a reduction in PDI.[22][23]
-
Refine Preparation Method: Ensure the addition of the organic phase to the aqueous phase (or vice versa) is done at a slow, controlled rate with consistent, gentle stirring. Inconsistent mixing can lead to populations of different-sized droplets.
-
Consider a High-Energy Method: If low-energy methods consistently yield high PDI, a follow-up step with high-pressure homogenization or ultrasonication can be used to reduce the droplet size and narrow the distribution significantly.[25][26]
-
Q4: I increased the DOSS concentration to reduce particle size, but now the size is increasing again. Why?
A4: This is a known phenomenon that occurs when the surfactant concentration becomes excessive.[22]
-
Causality: Once the surfaces of the oil droplets are fully saturated with DOSS, the excess surfactant molecules begin to form their own structures (micelles) in the continuous aqueous phase. These free micelles can cause an effect known as "depletion flocculation," where they force the oil droplets together, leading to aggregation and an apparent increase in particle size.[22][27]
-
Solution: You have likely passed the optimal surfactant concentration. Reduce the DOSS level back to the point where the minimum particle size was observed. This highlights the importance of systematic optimization; more is not always better.
References
- Effect of surfactant concentration on particle size, polydispersity index and zeta potential of essential oil based nanoemulsions. (n.d.). ResearchGate.
- Tadros, T., et al. (2004). Impact of Oil Type on Nanoemulsion Formation and Ostwald Ripening Stability. Langmuir.
- Gündel, A., et al. (2022). The Impact of the Oil Phase Selection on Physicochemical Properties, Long-Term Stability, In Vitro Performance and Injectability of Curcumin-Loaded PEGylated Nanoemulsions. MDPI.
- Salvia-Trujillo, L., et al. (2017). Influence of oil phase composition on the particle size distributions of nanoemulsions. ResearchGate.
- Sivaram, S., et al. (2017). The Effect of Surfactan on Formulation and Stability of Nanoemulsion using Extract of Centella Asiatica and Zingiber Officinale. AIP Publishing.
- Tamjidi, F., et al. (2014). Effect of Surfactant Concentration on the Particle Size, Stability and Potential Zeta of Beta carotene Nano Lipid Carrier. ResearchGate.
- The effect of surfactant concentration on the particle size and PDI of LCNS. (n.d.). ResearchGate.
- Al-kassas, R., et al. (2022). Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. National Institutes of Health.
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- Effect of surfactant type on the (a) particle size and (b) particles size distribution of beta carotene nanoemulsion. (n.d.). ResearchGate.
- Jintapattanakit, A. (2018). Preparation of nanoemulsions by phase inversion temperature (PIT) method. Walailak Journal of Science and Technology (WJST).
- Bouchemal, K., et al. (2004). Nano-emulsion formulation using spontaneous emulsification: solvent, oil and surfactant optimisation. PubMed.
- What is the mechanism of Dioctyl Sodium Sulfosuccinate?. (2024). Patsnap Synapse.
- Preparation of nanoemulsions by phase inversion temperature (PIT) method. (n.d.). ThaiScience.
- Adepu, S., et al. (2022). Optimizing the Process Design of Oil-in-Water Nanoemulsion for Delivering Poorly Soluble Cannabidiol Oil. MDPI.
- Spontaneous emulsification. (n.d.). ResearchGate.
- Dhiman, D., et al. (2017). PREPRATION AND EVALUATION OF NANO-EMULSION FORMULATION BY USING SPONTANEOUS EMULSIFICATION. PharmaTutor.
- Sun, D., et al. (2019). Nanoemulsion formation by the phase inversion temperature method using polyoxypropylene surfactants. PubMed.
- Phase inversion temperature method of nanoemulsion preparation. (n.d.). ResearchGate.
- Dioctyl sodium sulfosuccinate – Knowledge and References. (n.d.). Taylor & Francis.
- Unlocking Efficiency: Sodium Dioctyl Sulfosuccinate in Industrial Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Al-kassas, R., et al. (2022). Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. MDPI.
- Preparation of nanoemulsions by phase inversion temperature (PIT). (n.d.). ResearchGate.
- Bouchemal, K., et al. (2021). Water-in-Oil Nano-Emulsions Prepared by Spontaneous Emulsification: New Insights on the Formulation Process. MDPI.
- Al-Ghamdi, A., et al. (2022). Investigation of Dioctyl Sodium Sulfosuccinate in Demulsifying Crude Oil-in-Water Emulsions. PubMed.
- Improving Performance in Paint Formulations: The Role of Dioctyl Sodium Sulfosuccinate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- This compound SALT. (n.d.). Ataman Kimya.
- Optimizing the Process Design of Oil-in-Water Nanoemulsion for Delivering Poorly Soluble Cannabidiol Oil. (n.d.). ResearchGate.
- Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery. (n.d.). ResearchGate.
- DIOCTYL SODIUM SULFOSUCCINATE. (n.d.). Food and Agriculture Organization of the United Nations.
- Pitorre, M., et al. (2021). Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants. National Institutes of Health.
- Preparation and Optimization of Nanoemulsions for targeting Drug Delivery. (n.d.). ResearchGate.
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- Hydrophilic-Lipophilic Balance (HLB). (n.d.). SlidePlayer.
- Singh, Y., et al. (2017). Preparation, Characterization and Applications of Nanoemulsions: An Insight. ResearchGate.
- Zhang, H., et al. (2021). Design and characterization of oil-in-water nanoemulsion for enhanced oil recovery stabilized by amphiphilic copolymer, nonionic surfactant, and LAPONITE® RD. National Institutes of Health.
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- Zhang, J., et al. (2015). Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs. National Institutes of Health.
- Shafiq-un-Nabi, S., et al. (2007). Nanoemulsion Components Screening and Selection: a Technical Note. National Institutes of Health.
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- THE HLB SYSTEM. (n.d.). Chemaxon Docs.
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Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Quantification of Dioctyl Sulfosuccinate Sodium in Drug Formulations
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a fundamental pillar of quality control, formulation development, and regulatory compliance. Dioctyl sulfosuccinate sodium (DOSS), a widely used anionic surfactant, serves as a stool softener, emulsifier, and dispersing agent in various pharmaceutical dosage forms.[1] Its effective concentration is critical to the therapeutic efficacy and safety of the final product. Consequently, robust and validated analytical methods are imperative for its quantification.
This guide provides an in-depth comparative analysis of the principal analytical techniques for the determination of DOSS in drug formulations. Moving beyond a mere listing of protocols, this document elucidates the causality behind experimental choices, grounding each method in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).
The Analytical Landscape for DOSS: An Overview
The selection of an appropriate analytical method for DOSS quantification is contingent upon several factors, including the formulation matrix (e.g., capsules, tablets, oral solutions), the required sensitivity and specificity, and the available instrumentation. The primary methods employed in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and classic Titrimetric methods.
High-Performance Liquid Chromatography (HPLC): HPLC is the most powerful and widely utilized technique for DOSS analysis.[1] Reverse-phase HPLC (RP-HPLC), often in conjunction with ion-pairing agents, offers excellent specificity, accuracy, and precision, enabling the separation of DOSS from complex excipient matrices and potential degradation products.[1]
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically sub-2 µm) to achieve faster run times, higher resolution, and increased sensitivity compared to traditional HPLC.[1] While specific validated UPLC methods for DOSS are less commonly published, existing HPLC methods can often be adapted for UPLC systems, offering a substantial improvement in analytical throughput.
Titrimetric Methods: As a classic pharmacopoeial method, two-phase titration provides a simple and cost-effective approach for the assay of bulk DOSS.[1] However, its application to finished drug formulations can be limited by a lack of specificity, as excipients may interfere with the visual endpoint determination.[1]
The logical flow for selecting and validating an analytical method for DOSS is depicted in the following workflow diagram:
Caption: A flowchart of the analytical method lifecycle for DOSS quantification.
Comparative Analysis of Analytical Methods
A direct comparison of the performance characteristics of HPLC, UPLC, and titration is essential for selecting the most appropriate method for a given application. The following table summarizes the key attributes of each technique.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Titrimetric Method |
| Specificity | High to Excellent (can separate DOSS from degradants and excipients) | Excellent (superior resolution to HPLC) | Low to Moderate (potential for interference from excipients) |
| Sensitivity | High (LOD/LOQ in the µg/mL range) | Very High (lower LOD/LOQ than HPLC) | Low (typically for assay of bulk drug) |
| Precision (%RSD) | Excellent (< 2%) | Excellent (< 1.5%) | Good (can be < 2% but operator dependent) |
| Accuracy (% Recovery) | Excellent (typically 98-102%) | Excellent (typically 98-102%) | Good (can be affected by interferences) |
| Analysis Time | Moderate (10-30 minutes per sample) | Fast (2-10 minutes per sample) | Moderate (operator dependent) |
| Cost (Instrument) | Moderate to High | High | Low |
| Cost (Solvent/Reagent) | Moderate | Low (due to lower flow rates and run times) | Low |
| Ideal Application | Routine QC, stability studies, formulation development | High-throughput screening, impurity profiling | Assay of raw material, simple formulations |
While one study reported a mean assay value of 99.6% for DOSS in soft gelatin capsules using a proposed HPLC method, it also noted that the results were comparable to those obtained by a tetra-n-butylammonium iodide titration method and the USP XXII HPLC method, suggesting that under specific circumstances, titration can yield accurate results.[2][3]
In-Depth Look at Chromatographic Methods: HPLC and UPLC
Chromatographic techniques are the gold standard for the quantification of DOSS in complex pharmaceutical matrices due to their high specificity and sensitivity.
The Cornerstone of Specificity: Forced Degradation Studies
A critical aspect of validating a stability-indicating chromatographic method is the performance of forced degradation studies. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[4] A robust method must be able to resolve the intact API from any degradants, thus ensuring that only the active compound is quantified.
A study on the hydrolysis and photodegradation of DOSS revealed the formation of a common degradation product corresponding to the substitution of an octyl group with a hydroxyl group.[5] A stability-indicating HPLC or UPLC method must be able to separate this and other potential degradants from the parent DOSS peak.
The process of conducting a forced degradation study and its integration into method validation is illustrated below:
Caption: Workflow for a forced degradation study to establish method specificity.
Experimental Protocol: Validated HPLC Method
The following protocol is a representative example of a validated RP-HPLC method for the quantification of DOSS in capsule formulations.[6]
Chromatographic Conditions:
-
Column: Thermoscientific Syncronis C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile: 0.01M Tetrabutylammonium dihydrogen phosphate (66:34, v/v), pH adjusted to 4.8 with orthophosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 214 nm
-
Column Temperature: Ambient
Preparation of Solutions:
-
Mobile Phase: Prepare a 0.01M solution of tetrabutylammonium dihydrogen phosphate in HPLC grade water, filter, and degas. Mix with acetonitrile in a 34:66 ratio and adjust the pH to 4.8.
-
Standard Stock Solution (200 µg/mL): Accurately weigh approximately 20 mg of DOSS Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with the mobile phase for linearity assessment.
Sample Preparation (Capsules):
-
Create a composite sample by accurately weighing the contents of at least 10 capsules.
-
Accurately weigh a portion of the mixed contents equivalent to approximately 20 mg of DOSS into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
Validation of the Method:
This method has been validated according to ICH Q2(R2) guidelines, demonstrating linearity, precision, accuracy, and specificity.[7] A study reported a linearity range of 10-90 µg/mL for DOSS with a correlation coefficient (r²) > 0.999.[6] The %RSD for precision was found to be less than 2%, and recovery was in the range of 98.071% - 101.187%.[6]
The Future: UPLC for High-Throughput Analysis
A Classic Approach: Titrimetric Method
For the assay of DOSS raw material, a two-phase titration method is a viable and cost-effective option.
Principle:
This method is based on the formation of an ion-pair between the anionic DOSS and a cationic titrant, typically a quaternary ammonium salt like tetrabutylammonium iodide, in a two-phase system (chloroform and water). The endpoint is indicated by a color change of an indicator dye (e.g., bromophenol blue) in the organic phase.
Experimental Protocol:
-
Reagents:
-
Titrant: 0.01 M Tetrabutylammonium iodide solution.
-
Solvent: Chloroform.
-
Aqueous Phase: A solution containing 100 g/L of anhydrous sodium sulfate and 10 g/L of sodium carbonate in water.
-
Indicator: Bromophenol blue solution.
-
-
Procedure:
-
Accurately weigh a quantity of the DOSS sample and dissolve it in chloroform.
-
Add the aqueous phase and the bromophenol blue indicator.
-
Titrate with the 0.01 M tetrabutylammonium iodide solution with vigorous shaking after each addition.
-
The endpoint is reached when a blue color persists in the chloroform layer.
-
While this method is straightforward, its application to finished products requires careful validation to ensure that excipients do not interfere with the titration.
Sample Preparation for Diverse Formulations
Effective sample preparation is crucial for accurate and reliable results, irrespective of the analytical technique employed. The goal is to quantitatively extract DOSS from the formulation matrix into a solvent compatible with the analytical method.
-
Soft Gelatin Capsules: The capsule shells are typically dissolved by heating in water, followed by the addition of an organic solvent like acetonitrile to precipitate the gelatin. The supernatant is then diluted for analysis.
-
Tablets: Tablets should be finely powdered to ensure homogeneity. A portion of the powder is then extracted with a suitable solvent, often with the aid of sonication.
-
Oral Liquids (Syrups, Solutions): A direct dilution with the mobile phase or a suitable solvent is often sufficient. However, for viscous or complex formulations, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering components.
-
Semi-solids (Creams, Gels): These formulations require a more rigorous extraction procedure. This may involve dispersing the sample in a non-polar solvent to extract the oily components, followed by a liquid-liquid extraction of DOSS into a polar solvent.
Conclusion
The quantification of this compound in pharmaceutical formulations can be reliably achieved through several analytical techniques. HPLC stands out as the most versatile and robust method, offering high specificity, sensitivity, and the ability to be validated as a stability-indicating method. UPLC presents a significant opportunity to enhance throughput and sensitivity for laboratories with the appropriate instrumentation. While the classic titrimetric method offers a cost-effective solution for raw material testing, its applicability to finished products is limited by potential interferences.
The choice of the optimal method should be guided by a thorough understanding of the formulation, the intended purpose of the analysis, and the regulatory requirements. The detailed protocols and comparative data presented in this guide provide a solid foundation for drug development professionals to select, develop, and validate an analytical method that ensures the quality, safety, and efficacy of their DOSS-containing pharmaceutical products.
References
- Hogue, D. R., Zimmardi, J. A., & Shah, K. A. (1992). High-performance liquid chromatographic analysis of docusate sodium in soft gelatin capsules. Journal of Pharmaceutical Sciences, 81(4), 359–361. ([Link])
- Semantic Scholar. (n.d.). High-performance liquid chromatographic analysis of docusate sodium in soft gelatin capsules.
- Food and Agriculture Organization of the United Nations. (n.d.). Dioctyl Sodium Sulfosuccinate.
- Chauhan, J. S., & Gajre, R. (2021). Analytical method development and validation for Estimation of Calcium Dobesilate and Docusate Sodium in Pharmaceutical dosage form with QbD approach. Research Journal of Pharmaceutical Dosage Forms and Technology, 13(3), 213-9. ([Link])
- Sharma, A., & Shah, D. (2015). A Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pseudoephedrine Hydrochloride and Fexofenadine Hydrochloride in Combined Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 6(12), 5245-5252. ([Link])
- Zenodo. (2025). Method Development and Validation of Assay of Docusate Sodium in Docusate Sodium Liquid Filled Capsules by HPLC Method.
- Batchu, S. R., Ramirez, C. E., & Gardinali, P. R. (2014). Stability of dioctyl sulfosuccinate (DOSS) towards hydrolysis and photodegradation under simulated solar conditions. Science of the Total Environment, 481, 359–366. ([Link])
- SIELC Technologies. (n.d.). Separation of Dioctyl sodium sulfosuccinate on Newcrom R1 HPLC column.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences and Research, 14(4), 1-10. ([Link])
- Kumar, N., Sangeetha, D., Reddy, P. S., & Prakash, L. (2014). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Journal of Chromatographic Science, 52(8), 834–841. ([Link])
- Elzayat, E., Ibrahim, M. F., Habib, W., & El-Enany, N. (2017). A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations. Arabian Journal of Chemistry, 10, S2424–S2430. ([Link])
- Cai, L., Shu, H., Xiao, S., Tan, Y., Zheng, J., Li, C., & Liu, Y. (2024). Determination of docusate sodium by ion-pair high-performance liquid chromatography. Chinese Journal of Pharmaceutical Analysis, 44(8), 1-8. ([Link])
- SIELC Technologies. (n.d.). HPLC Determination of Docusate Sodium in Softgels on Newcrom BH Column.
- Global Info Research. (n.d.). A kind of new docusate sodium content and the detection method in relation to substance.
- Longdom Publishing. (n.d.). Development and Validation of Stability Indicating RP-UPLC Method for Simultaneous Determination in Fixed Dose Combination of Ezetimibe and Simvastatin.
- ResearchGate. (n.d.). Results of forced degradation studies.
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A Comparative Guide to Gold Nanoparticle Synthesis: Dioctyl Sulfosuccinate Sodium (AOT) vs. Cetyltrimethylammonium Bromide (CTAB)
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, driving innovation in fields ranging from biomedical applications, such as drug delivery and diagnostics, to catalysis and electronics. Their unique size- and shape-dependent optical and electronic properties are central to their utility. The synthesis of AuNPs with controlled characteristics is therefore a critical area of research. The key to this control lies in the use of stabilizing or capping agents that direct the nucleation and growth of the nanoparticles.
This guide provides an in-depth comparative analysis of two widely used surfactants for AuNP synthesis: the anionic surfactant Dioctyl sulfosuccinate sodium (AOT) and the cationic surfactant Cetyltrimethylammonium bromide (CTAB). While both are effective, they operate via fundamentally different mechanisms, leading to nanoparticles with distinct morphologies and properties. This document will explore these mechanisms, provide detailed experimental protocols, and present a comparative analysis to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific applications.
Mechanism of Action: A Tale of Two Surfactants
The choice between AOT and CTAB dictates the fundamental environment in which gold nanoparticles form, directly influencing their final size, shape, and surface chemistry.
This compound (AOT): The Reverse Micelle Approach
This compound, commonly known as AOT, is an anionic surfactant renowned for its ability to form reverse micelles (or water-in-oil microemulsions) in non-polar solvents like isooctane.[1] Each reverse micelle consists of a nanoscale water pool encapsulated by a monolayer of AOT molecules. The hydrophilic heads of the AOT molecules orient towards the aqueous core, while the hydrophobic tails extend into the surrounding oil phase.
This structure creates a unique "nanoreactor." The size of the aqueous core is precisely controlled by the water-to-surfactant molar ratio (w₀ = [H₂O]/[AOT]). By dissolving the gold precursor (e.g., HAuCl₄) in the aqueous phase, the reaction is confined to this nanoscale volume. The subsequent introduction of a reducing agent initiates the formation of gold nanoparticles, with the micelle size dictating the final particle diameter.[1][2] This method is particularly effective for producing highly monodisperse, spherical gold nanoparticles.
Caption: AOT reverse micelle acting as a nanoreactor for AuNP synthesis.
Cetyltrimethylammonium Bromide (CTAB): The Bilayer Templating Method
CTAB is a cationic surfactant that is the cornerstone of the seed-mediated growth method, the most popular technique for synthesizing anisotropic gold nanoparticles, particularly nanorods.[3][4] This method involves two distinct steps: the synthesis of small, spherical "seed" nanoparticles, followed by their introduction into a "growth solution."
The growth solution contains additional gold salt, a weak reducing agent (typically ascorbic acid), CTAB, and often silver nitrate (AgNO₃).[5] CTAB's primary role is to form a bilayer on the surface of the gold seeds.[6] However, this bilayer is not uniform. The bromide ions (Br⁻) from CTAB can form complexes with gold ions, and these complexes preferentially adsorb to certain crystallographic faces of the gold nanoparticle.[7] This preferential adsorption, or "capping," inhibits growth on these faces while allowing growth to occur on other, uncapped faces. This directed growth is what breaks the symmetry and leads to the formation of rod-shaped particles.[4] The addition of silver ions, which can undergo underpotential deposition, further assists in this face-selective capping, allowing for fine-tuning of the nanorod's aspect ratio (length-to-width ratio).[8][9]
Caption: CTAB directs anisotropic growth in seed-mediated synthesis.
Experimental Protocols: A Step-by-Step Guide to Synthesis
Disclaimer: These protocols are representative and should be performed with appropriate safety precautions, including the use of personal protective equipment. All chemical handling should be done in a well-ventilated fume hood.
Synthesis of Spherical AuNPs using AOT
This protocol is adapted from methods described for reverse micelle synthesis.[1]
Reagents:
-
This compound (AOT)
-
Isooctane (or other suitable non-polar solvent)
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O) solution (10 mM)
-
Sodium borohydride (NaBH₄) solution (100 mM, freshly prepared in ice-cold water)
Protocol:
-
Prepare the Microemulsion: In a glass vial, prepare a 0.1 M solution of AOT in isooctane.
-
Introduce Gold Precursor: To 10 mL of the AOT solution, add a specific volume of the 10 mM HAuCl₄ solution. The volume added will determine the water-to-surfactant molar ratio (w₀), which controls the final particle size. For example, adding 18 µL of aqueous solution to 10 mL of 0.1 M AOT in isooctane gives a w₀ of approximately 1.
-
Stir: Stir the solution vigorously for 20-30 minutes until it becomes clear, indicating the formation of a stable microemulsion.
-
Initiate Reduction: While stirring, rapidly inject a molar excess of the freshly prepared, ice-cold 100 mM NaBH₄ solution. The volume should be equivalent to the volume of HAuCl₄ solution added in step 2.
-
Observe Color Change: The solution will rapidly change color from pale yellow to a ruby-red, indicating the formation of gold nanoparticles.[10]
-
Age the Solution: Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are stable within the reverse micelles.
Caption: Workflow for AOT-mediated synthesis of spherical AuNPs.
Synthesis of Anisotropic AuNPs (Nanorods) using CTAB
This protocol is a standard seed-mediated growth method.[3][11]
Reagents:
-
Seed Solution:
-
Cetyltrimethylammonium bromide (CTAB) solution (0.2 M)
-
Tetrachloroauric(III) acid (HAuCl₄) solution (0.5 mM)
-
Ice-cold Sodium borohydride (NaBH₄) solution (10 mM)
-
-
Growth Solution:
-
CTAB solution (0.2 M)
-
HAuCl₄ solution (1 mM)
-
Silver nitrate (AgNO₃) solution (4 mM)
-
Ascorbic acid (78.8 mM)
-
Protocol:
Part A: Seed Solution Preparation
-
In a test tube, mix 5 mL of 0.2 M CTAB solution with 5 mL of 0.5 mM HAuCl₄ solution.
-
While stirring vigorously, inject 0.6 mL of ice-cold 10 mM NaBH₄.
-
The solution color will change to a brownish-yellow. Continue stirring for 2 minutes.
-
Age the seed solution at 25-30°C for at least 30 minutes before use.
Part B: Growth and Nanorod Formation
-
In a flask, gently mix 5 mL of 0.2 M CTAB solution and a specific volume of 4 mM AgNO₃ (e.g., 250 µL; this volume can be varied to tune the aspect ratio).
-
Add 5 mL of 1 mM HAuCl₄ solution. The solution will be bright yellow.
-
Gently mix, then add 70 µL of 78.8 mM ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.
-
Finally, inject 12 µL of the aged seed solution into the growth solution.
-
Mix by gentle inversion and leave undisturbed at 25-30°C for at least 2-4 hours. The solution color will gradually change, often to a reddish-purple or blue, depending on the aspect ratio of the nanorods formed.
Caption: Workflow for CTAB-mediated synthesis of gold nanorods.
Comparative Analysis: Performance and Nanoparticle Characteristics
The choice of surfactant has profound implications for the resulting nanoparticle characteristics.
| Feature | This compound (AOT) | Cetyltrimethylammonium Bromide (CTAB) |
| Primary Morphology | Spheres | Rods, Cubes, Stars (Anisotropic) |
| Synthesis Method | Reverse Micelle (Water-in-Oil) | Seed-Mediated Growth (Aqueous) |
| Size/Shape Control | Controlled by water-to-surfactant ratio (w₀). Excellent for size-tuning spheres. | Controlled by seed concentration, AgNO₃, and co-surfactants. Excellent for tuning aspect ratio.[12] |
| Typical Size Range | 2 - 20 nm | Width: 5-25 nm; Length: 10-200+ nm |
| Polydispersity Index (PDI) | Generally low (< 0.2) for spherical particles.[13] | Can be low with optimized protocols, but often higher than AOT method. |
| Surface Charge (Zeta Potential) | Negative (Anionic Surfactant) | Strongly Positive (> +30 mV).[14][15] |
| Colloidal Stability | Stable in non-polar solvents. May require surface exchange for aqueous applications. | High stability in aqueous solution due to strong positive charge.[14] |
| Optical Properties (SPR) | Single peak in the visible range (~520-540 nm).[16] | Two SPR peaks: Transverse (~520 nm) and Longitudinal (tunable from ~600 nm into NIR).[17] |
| Key Advantage | Excellent control over the size of monodisperse spherical nanoparticles. | Unparalleled ability to generate anisotropic shapes with tunable optical properties into the NIR. |
| Limitation/Toxicity | Requires use of organic solvents. Nanoparticles are not initially water-dispersible. | CTAB is known to be cytotoxic, often requiring removal or surface modification for biomedical use.[7][18] |
Size and Shape Control
The AOT method offers a straightforward and elegant way to control the size of spherical nanoparticles. By simply adjusting the w₀ value, the size of the aqueous nanoreactor is modified, directly templating the final nanoparticle diameter.
In contrast, the CTAB method is the preeminent technique for shape control. The final aspect ratio of nanorods is highly dependent on the concentration of silver nitrate, which aids in directing the anisotropic growth.[5][8] Further modifications, such as using binary surfactant mixtures (e.g., CTAB and BDAC), can yield even higher aspect ratios.[5]
Stability and Surface Chemistry
The resulting nanoparticles have fundamentally different surface chemistries. AOT-synthesized particles are capped with an anionic surfactant and are dispersed in a non-polar medium. For biological applications, they must be transferred to an aqueous phase, a process that often requires a ligand exchange step.
CTAB-capped nanoparticles, conversely, are synthesized in an aqueous solution and possess a strong positive surface charge, or zeta potential, typically well above +30 mV.[14] This high positive charge creates strong electrostatic repulsion between particles, leading to excellent colloidal stability in water.[14] However, this same positive charge and the nature of CTAB contribute to its cytotoxicity, a major consideration for in-vivo applications.[18]
Optical Properties
The morphology of the nanoparticle dictates its interaction with light, a phenomenon known as Surface Plasmon Resonance (SPR).
-
AOT (Spheres): Spherical AuNPs exhibit a single SPR peak, typically around 520-530 nm, which gives them their characteristic ruby-red color.[19] The peak may slightly red-shift with increasing particle size.[17]
-
CTAB (Nanorods): Gold nanorods display two distinct SPR peaks. The transverse SPR corresponds to electron oscillation along the short axis and appears around 520 nm. The longitudinal SPR (LSPR) corresponds to oscillation along the long axis. The LSPR is highly tunable; by increasing the nanorod's aspect ratio, this peak can be shifted from the visible red region well into the near-infrared (NIR) range (650-1300 nm).[8][17] This tunability is highly desirable for applications like photothermal therapy and bioimaging.
Summary and Concluding Remarks
The choice between this compound (AOT) and Cetyltrimethylammonium bromide (CTAB) for gold nanoparticle synthesis is driven entirely by the desired outcome of the experiment.
-
Choose AOT when the primary goal is the synthesis of highly monodisperse, size-controlled spherical gold nanoparticles in a non-polar solvent system. Its "nanoreactor" mechanism provides a direct and effective route to control particle diameter.
-
Choose CTAB when the objective is to create anisotropic nanoparticles, such as nanorods, with precisely tuned aspect ratios and optical properties that extend into the near-infrared range. The seed-mediated method, while more complex, offers unparalleled control over particle shape.
For researchers in drug development and biomedicine, the high cytotoxicity of CTAB is a critical factor that must be addressed, often through post-synthesis surface modification (e.g., PEGylation) to replace the CTAB bilayer.[7] Conversely, while AOT-based methods avoid cytotoxic surfactants, they require subsequent phase transfer and functionalization steps to render the nanoparticles compatible with biological systems. Ultimately, a thorough understanding of the underlying mechanisms and resulting nanoparticle characteristics of each method is essential for designing and executing successful nanotechnology research.
References
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- Pouya, S., Kazemi, M., Pouya, S., Dehshahri, A., & Sobhani, Z. (2022). Evaluation of CTAB coated gold nanoparticles as a potential carrier for gene delivery. Trends in Pharmaceutical Sciences, 8(3), 147-154. [Link]
- Jana, N. R., Gearheart, L., & Murphy, C. J. (2001).
- Wei, M. Z., Deng, T. S., Zhang, Q., Cheng, Z., & Li, S. (2021). Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB.
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- Thakur, M. (2013). What is the role of AgNO3 in the seed mediated synthesis of gold nanorods?
- Sigma-Aldrich. (2021). Synthesis of Gold Nanorods: How to Avoid Common Errors. AZoM. [Link]
- Pouya, S., Kazemi, M., Pouya, S., Dehshahri, A., & Sobhani, Z. (2022). Evaluation of CTAB-coated gold nanoparticles as a potential carrier for gene delivery.
- Liu, Y., & Li, J. (2019). Synthesis of Small Gold Nanorods and Their Subsequent Functionalization with Hairpin Single Stranded DNA.
- Spirin, M. G., Yakovlev, A. V., & Shaskol'skaya, N. V. (2005). Synthesis and Stabilization of Gold Nanoparticles in Reverse Micelles of Aerosol OT and Triton X-100. Colloid Journal. [Link]
- American Chemical Society. (2025). Synthesis of silver and gold nanoparticles in AOT reverse micelles: Characterization via UV-VIS spectroscopy and SEM. ACS Fall 2025. [Link]
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- Li, Y., et al. (2024). A Uni-Micelle Approach for the Controlled Synthesis of Monodisperse Gold Nanocrystals.
- Spirin, M. G., Yakovlev, A. V., & Shaskol'skaya, N. V. (2005). Synthesis and Stabilization of Gold Nanoparticles in Reverse Micelles of Aerosol OT and Triton X-100.
- Gellini, D., et al. (2023). Gold nanoparticle shape dependence of colloidal stability domains. Nanoscale Advances. [Link]
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A Head-to-Head Comparison for Protein Denaturation: Dioctyl Sulfosuccinate Sodium vs. Sodium Dodecyl Sulfate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of protein research, the controlled denaturation of proteins is a foundational step for a multitude of analytical and preparative techniques. The choice of denaturing agent is a critical decision that can profoundly influence experimental outcomes. For decades, Sodium Dodecyl Sulfate (SDS) has been the undisputed workhorse for achieving complete protein denaturation, particularly in electrophoresis. However, the expanding toolkit of biochemical reagents presents alternatives like Dioctyl Sulfosuccinate Sodium (DOSS), also known as docusate sodium, prompting a necessary evaluation of their comparative performance.
This guide provides an in-depth, objective comparison of DOSS and SDS for protein denaturation studies. Moving beyond a simple list of properties, we will explore the mechanistic nuances, present comparative data, and offer field-proven insights to help you make an informed decision for your specific application.
The Contenders: A Physicochemical Overview
Both SDS and DOSS are anionic surfactants, molecules with a dual-personality—a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This amphipathic nature is the key to their interaction with proteins.[1] While they share this fundamental property, their structural differences dictate their behavior in solution and their efficacy as denaturants.
Sodium Dodecyl Sulfate (SDS) is a linear alkyl sulfate. Its simple, unbranched 12-carbon tail and negatively charged sulfate head group make it a potent and aggressive denaturant.[2][3] It is renowned for its ability to disrupt non-covalent bonds within proteins, leading to their complete unfolding.[1][4]
This compound (DOSS) , in contrast, possesses a more complex structure. It features two branched, 2-ethylhexyl chains linked to a sulfonate head group. This branched structure gives DOSS a larger hydrophobic cross-sectional area and different packing properties in solution compared to the linear chain of SDS.[5][6]
Here is a summary of their key physicochemical properties:
| Property | Sodium Dodecyl Sulfate (SDS) | This compound (DOSS) |
| Molecular Formula | C₁₂H₂₅NaO₄S | C₂₀H₃₇NaO₇S[5] |
| Molecular Weight | 288.38 g/mol | 444.56 g/mol [5] |
| Structure | Linear Alkyl Chain | Branched Twin Alkyl Chains |
| Critical Micelle Conc. (CMC) | ~8.2 mM (0.23% w/v) in water[7] | ~1.2-2.5 mM in water |
| Primary Applications | Protein Electrophoresis (SDS-PAGE), Cell Lysis, Solubilization[8] | Stool Softener, Emulsifier, Dispersant[6][9] |
Mechanism of Denaturation: A Tale of Two Structures
The process by which these surfactants unfold proteins is a complex interplay of electrostatic and hydrophobic interactions.[10][11]
The SDS "Necklace and Bead" Model
The denaturation of proteins by SDS is a well-characterized, cooperative process.[10][12]
-
Initial Binding: At low concentrations (below its CMC), individual SDS monomers bind to proteins, primarily through electrostatic interactions with positively charged amino acid residues and initial hydrophobic interactions.[11][13]
-
Cooperative Unfolding: As the SDS concentration increases, a cooperative binding event occurs. The hydrophobic tails of the SDS molecules penetrate the protein's hydrophobic core, disrupting the delicate balance of forces that maintain its native three-dimensional structure.[1][3]
-
Saturation and Linearization: The protein becomes saturated with SDS molecules, binding approximately 1.4 grams of SDS per gram of protein.[14][15] This binding confers a uniform negative charge along the length of the polypeptide chain, overwhelming the protein's intrinsic charge.[2][14] The result is a linearized, rod-shaped protein-SDS complex.[4]
This mechanism is the cornerstone of SDS-polyacrylamide gel electrophoresis (SDS-PAGE), where the uniform charge-to-mass ratio allows for the separation of proteins based almost exclusively on their molecular weight.[14][16]
The DOSS Interaction: A Less Defined Path
While DOSS is recognized as a surfactant capable of denaturing or disassociating proteins[5], its mechanism is less studied in the context of routine protein analysis compared to SDS. Based on its structure, we can infer its likely behavior:
-
Bulkier Hydrophobic Interaction: The twin branched alkyl chains of DOSS present a bulkier, more sterically hindered hydrophobic region. This could lead to a different mode of interaction with the protein's core, potentially being less efficient at penetrating tightly packed hydrophobic regions compared to the linear tail of SDS.
-
Lower Charge Density: Due to its higher molecular weight, a DOSS-coated protein might have a lower net negative charge density per unit length compared to an SDS-coated one. This could affect its mobility in an electric field.
-
Potential for Milder Denaturation: The structural differences may make DOSS a milder denaturant than SDS under certain conditions, potentially leaving some residual secondary or tertiary structure intact. This is often undesirable for techniques like SDS-PAGE but could be advantageous in applications where complete linearization is not required or wanted.
Head-to-Head Performance: Choosing the Right Tool for the Job
| Application / Parameter | Sodium Dodecyl Sulfate (SDS) | This compound (DOSS) | Rationale & Expert Insights |
| Denaturation Potency | Very High | Moderate to High | SDS is the gold standard for complete and reliable denaturation due to its linear structure and extensive history of use.[2][14] DOSS is an effective surfactant but its bulkier structure may be less efficient at disrupting all protein structures.[5] |
| SDS-PAGE | Ideal | Not Recommended | The entire principle of SDS-PAGE relies on the uniform charge-to-mass ratio imparted by SDS.[4][17] Using DOSS would lead to unpredictable migration and inaccurate molecular weight estimation. |
| Protein Solubilization | Excellent | Good | Both are effective solubilizing agents. SDS is often used for complete solubilization from cell lysates.[8] DOSS is widely used as an emulsifier and may be effective for certain protein types, particularly membrane proteins. |
| Downstream Compatibility | Limited (MS, Activity Assays) | Potentially Better (Application Dependent) | SDS is notoriously difficult to remove and interferes with mass spectrometry and enzymatic assays. While DOSS also needs removal, its different properties might make it compatible with a different set of downstream applications, though this requires empirical testing. |
| Reversibility of Denaturation | Generally Poor | Largely Unknown / Poor | Denaturation by strong ionic surfactants like SDS is often irreversible.[12] There is little evidence to suggest DOSS would offer significant advantages in refolding studies. |
Experimental Protocols: A Practical Guide
The most common application for potent protein denaturation is sample preparation for SDS-PAGE. The following protocol is a self-validating system for achieving consistent results.
Standard Protocol: Protein Sample Preparation for SDS-PAGE
This protocol ensures complete denaturation and reduction of protein samples for accurate molecular weight determination.
Materials:
-
Protein Sample (e.g., cell lysate, purified protein)
-
2x Laemmli Sample Buffer (4% SDS, 20% glycerol, 125 mM Tris-HCl pH 6.8, 0.02% Bromophenol Blue)[18]
-
β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Heating block or water bath
-
Microcentrifuge
Procedure:
-
Determine Protein Concentration: Accurately quantify the protein concentration of your sample using a standard method (e.g., BCA or Bradford assay). This is crucial for loading an appropriate and consistent amount of protein onto the gel.
-
Prepare Sample Mixture: In a microcentrifuge tube, combine your protein sample with an equal volume of 2x Laemmli Sample Buffer. For example, mix 10 µL of protein sample with 10 µL of 2x buffer.[18]
-
Causality Insight: The 2x buffer ensures the final concentration of SDS (2%) is well above the amount needed for saturation, while glycerol increases the sample density for easy loading into the gel wells.[17] The Tris buffer maintains a stable pH.
-
-
Add Reducing Agent: Add a reducing agent to the sample mixture to a final concentration of 5% for BME or 50-100 mM for DTT.[15][17]
-
Causality Insight: The reducing agent is essential for cleaving disulfide bonds, which are covalent linkages that maintain tertiary and quaternary protein structures.[3] Without this step, proteins will not be fully linearized.
-
-
Denature by Heating: Heat the samples at 95-100°C for 5-10 minutes.[16][18]
-
Causality Insight: Thermal energy accelerates the denaturation process, ensuring that the SDS and reducing agent can access all parts of the protein structure and completely disrupt all non-covalent and disulfide bonds.[19]
-
-
Centrifuge: Briefly centrifuge the tubes for 1-2 minutes to pellet any insoluble debris that could clog the gel wells.[16]
-
Load Gel: Carefully load the supernatant into the wells of a polyacrylamide gel. Typically, 10-20 µg of protein from a complex mixture (like a cell lysate) or 0.5-2 µg of a purified protein per lane provides good visualization with Coomassie staining.[16][18]
Conclusions and Recommendations
For applications requiring complete, reliable, and reproducible protein denaturation for molecular weight-based separation, Sodium Dodecyl Sulfate (SDS) remains the unequivocal agent of choice . Its mechanism of action is thoroughly understood, and decades of use have validated its efficacy in the context of SDS-PAGE.[14][16]
This compound (DOSS) , while an effective surfactant, does not have a place in standard protein denaturation protocols for electrophoresis. Its primary utility lies in pharmaceutical and industrial applications as a stool softener and emulsifying agent.[6][9] While it can disrupt protein structure[5], its performance relative to SDS for analytical biochemistry is uncharacterized and its structural properties make it an unsuitable substitute in established methods like SDS-PAGE.
Researchers should adhere to using SDS for all standard denaturing electrophoresis applications. The exploration of DOSS or other surfactants should be reserved for niche applications where the specific properties of SDS are prohibitive (e.g., certain mass spectrometry workflows or attempts at milder solubilization), and would require extensive empirical validation.
References
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A Comparative Guide to Emulsifier Efficacy in Vaccine Adjuvants: Dioctyl Sulfosuccinate Sodium vs. Tween 80
For researchers, scientists, and drug development professionals dedicated to advancing vaccine technology, the selection of optimal excipients is a critical determinant of a vaccine's ultimate success. Among these, emulsifiers play a pivotal role in the formulation of potent and stable emulsion-based adjuvants. This guide provides an in-depth technical comparison of two such emulsifiers: the widely-used non-ionic surfactant, Polysorbate 80 (Tween 80), and the anionic surfactant, Dioctyl sulfosuccinate sodium (DOSS).
This document moves beyond a simple listing of properties to offer a causal analysis of experimental choices, grounded in established scientific principles. We will delve into the physicochemical characteristics that govern their function, present available performance data, and provide detailed experimental protocols for their evaluation.
The Crucial Role of Emulsifiers in Vaccine Adjuvants
Emulsion-based adjuvants, such as oil-in-water (O/W) emulsions, are integral to many modern vaccines.[1][2] They function by creating a depot effect at the injection site, which allows for the slow release of the antigen, thereby prolonging the interaction with the immune system.[3] Furthermore, these adjuvants can enhance the recruitment and activation of antigen-presenting cells (APCs), leading to a more robust and durable immune response.[4]
The stability and efficacy of these emulsions are heavily reliant on the choice of emulsifier. Emulsifiers are amphiphilic molecules that position themselves at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets.[5] This not only ensures the physical stability of the vaccine formulation but also influences the particle size of the emulsion, a key factor in its immunological activity.
Physicochemical Properties: A Head-to-Head Comparison
The efficacy of an emulsifier is dictated by its molecular structure and resulting physicochemical properties. Below is a comparative summary of this compound and Tween 80.
| Property | This compound (DOSS) | Tween 80 (Polysorbate 80) | Significance in Emulsion Adjuvants |
| Chemical Type | Anionic Surfactant[6][7] | Non-ionic Surfactant | The charge of the surfactant can influence interactions with the antigen and other formulation components, as well as the overall zeta potential of the emulsion droplets, which affects stability. |
| Molecular Formula | C₂₀H₃₇NaO₇S[8] | C₆₄H₁₂₄O₂₆[9] | Molecular structure dictates the packing at the oil-water interface and the overall stability of the emulsion. |
| Molecular Weight | 444.56 g/mol [8] | ~1310 g/mol [9] | Molecular weight can influence the diffusion rate to the interface and the thickness of the interfacial film. |
| HLB Value | Not typically assigned (anionic) | ~15[10] | The Hydrophilic-Lipophilic Balance (HLB) is a key predictor of a surfactant's emulsifying capabilities. A high HLB value, like that of Tween 80, is ideal for forming stable oil-in-water emulsions. |
| Critical Micelle Concentration (CMC) | ~0.2-0.6 mM[8] | ~0.012 mM | The CMC is the concentration at which surfactant molecules begin to form micelles. A low CMC indicates that the surfactant is effective at lower concentrations. |
| Solubility | Soluble in water and organic solvents[11] | Soluble in water and miscible with alcohol[9] | Good solubility in the continuous phase (water for O/W emulsions) is essential for an effective emulsifier. |
| Regulatory Status | GRAS for certain food applications; used in oral and topical pharmaceuticals.[11] | Widely used in parenteral formulations, including licensed vaccines.[12][13] | Tween 80 has a long history of safe use in injectable products, a significant advantage for vaccine development. The parenteral safety of DOSS would require further evaluation. |
Performance and Efficacy in Adjuvant Formulations
Tween 80: The Established Standard
Tween 80 is a cornerstone of several commercially successful vaccine adjuvants, most notably MF59® and AS03. These oil-in-water emulsion adjuvants have demonstrated excellent safety and immunogenicity profiles in numerous clinical trials and post-marketing surveillance.[2]
The high HLB value of Tween 80 makes it an exceptionally effective emulsifier for creating fine, stable oil-in-water emulsions with droplet sizes in the optimal range for uptake by antigen-presenting cells (typically 100-200 nm). The non-ionic nature of Tween 80 also minimizes the potential for strong interactions with charged antigens, which could otherwise lead to aggregation or denaturation.
This compound: A Potential Alternative?
DOSS is a powerful anionic surfactant with a well-established ability to reduce surface tension and form stable emulsions.[8] Its use in parenteral formulations is less common than Tween 80, and its safety for this route of administration would need to be thoroughly established.[11][14][15]
The anionic nature of DOSS would result in a negatively charged surface on the emulsion droplets. This could potentially enhance interactions with certain components of the immune system. However, it also introduces the possibility of undesirable interactions with positively charged antigens, potentially compromising their stability and immunogenicity.[16]
The synergistic effect of DOSS with non-ionic surfactants has been noted to enhance emulsion stability.[7] This suggests a potential role for DOSS in combination with other emulsifiers in vaccine adjuvant formulations.
Experimental Protocols for Emulsifier Evaluation
To objectively compare the efficacy of emulsifiers like DOSS and Tween 80, a series of standardized experiments are essential.
Emulsion Formulation and Characterization
Objective: To prepare and physically characterize oil-in-water emulsions stabilized with the test emulsifiers.
Methodology:
-
Preparation of Oil and Aqueous Phases:
-
Prepare the oil phase, typically consisting of a metabolizable oil such as squalene.
-
Prepare the aqueous phase, which may be a buffered saline solution (e.g., PBS, pH 7.4). The emulsifier (DOSS or Tween 80) is dissolved in the aqueous phase at a predetermined concentration.
-
-
Emulsification:
-
The oil phase is gradually added to the aqueous phase under high-shear mixing using a homogenizer.
-
The coarse emulsion is then processed through a high-pressure homogenizer or microfluidizer for a set number of passes to achieve a nanoemulsion with a uniform droplet size.
-
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
The droplet size and PDI of the resulting emulsion are measured by dynamic light scattering (DLS). An ideal adjuvant emulsion will have a narrow size distribution with a PDI < 0.2.
-
-
Zeta Potential Measurement:
-
The surface charge of the emulsion droplets is determined by measuring the zeta potential. This provides an indication of the stability of the emulsion, with highly charged particles (either positive or negative) being more resistant to coalescence.
-
-
Stability Assessment:
-
The long-term stability of the emulsion is assessed by monitoring particle size, PDI, and zeta potential over time at various storage temperatures (e.g., 4°C, 25°C, and 40°C).
-
In Vitro Immunogenicity Assessment
Objective: To evaluate the potential of the adjuvanted vaccine to stimulate an immune response using in vitro cell-based assays.
Methodology:
-
Antigen Adsorption/Association:
-
The degree of association between the antigen and the emulsion droplets is quantified. This can be achieved by ultracentrifugation to separate the emulsion from the aqueous phase, followed by quantification of the antigen in the supernatant.
-
-
Cellular Uptake:
-
The uptake of a fluorescently labeled antigen, formulated with the different emulsions, by antigen-presenting cells (e.g., dendritic cells or macrophages) is measured by flow cytometry.
-
-
Cytokine Production:
-
The ability of the adjuvanted vaccine to stimulate the production of key cytokines (e.g., IL-6, TNF-α, IFN-γ) from cultured immune cells is quantified by ELISA or multiplex bead array.
-
In Vivo Immunogenicity Studies
Objective: To determine the efficacy of the adjuvanted vaccine in eliciting an antigen-specific immune response in an animal model (e.g., mice).
Methodology:
-
Immunization:
-
Groups of animals are immunized (e.g., intramuscularly or subcutaneously) with the antigen formulated with either the DOSS- or Tween 80-stabilized emulsion, or with the antigen alone as a control.
-
-
Antibody Titer Measurement:
-
Blood samples are collected at various time points post-immunization.
-
Antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum are determined by ELISA. The ratio of IgG1 to IgG2a can provide insights into the type of T-helper cell response (Th2 vs. Th1).
-
-
Cell-Mediated Immunity Assessment:
-
Splenocytes are harvested from immunized animals and restimulated in vitro with the antigen.
-
The production of antigen-specific cytokines (e.g., IFN-γ, IL-4) is measured by ELISpot or intracellular cytokine staining followed by flow cytometry to assess the T-cell response.
-
Visualizing the Workflow and Mechanisms
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing emulsifier efficacy.
Caption: Mechanism of action for emulsion-based vaccine adjuvants.
Conclusion and Future Directions
Tween 80 remains the gold standard for emulsifiers in licensed oil-in-water vaccine adjuvants, backed by a wealth of clinical data demonstrating its safety and efficacy. Its non-ionic nature and high HLB value make it ideally suited for creating stable and immunogenic nanoemulsions.
This compound, while a potent emulsifier, presents a different profile. Its anionic charge could offer unique immunological advantages but also carries the risk of unfavorable interactions with certain antigens. A significant hurdle for its use in vaccine adjuvants is the need for extensive safety and tolerability studies for parenteral administration.
Future research should focus on direct comparative studies of these and other novel emulsifiers in standardized vaccine adjuvant formulations. Investigating the potential for synergistic effects by combining different classes of emulsifiers, such as a non-ionic and an anionic surfactant, could also yield promising results for the development of next-generation vaccine adjuvants with enhanced potency and stability.
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A Senior Scientist's Comparative Guide to the In Vivo Biocompatibility of Dioctyl Sulfosuccinate Sodium (DOSS) for Drug Delivery
This guide provides an in-depth, experience-driven analysis of Dioctyl sulfosuccinate sodium (DOSS), also known as docusate sodium, for researchers and formulation scientists. Our objective is to move beyond catalogue specifications and delve into the functional realities of using DOSS in in vivo drug delivery systems. We will critically evaluate its biocompatibility, compare it against common alternatives, and provide robust, field-tested protocols for its validation.
DOSS: The Double-Edged Sword of Formulation Science
This compound is a powerful anionic surfactant valued for its exceptional ability to act as a wetting, dispersing, and solubilizing agent.[1][2][3] Its molecular structure makes it highly effective at reducing the interfacial tension between oil and water, a critical function for formulating poorly soluble active pharmaceutical ingredients (APIs).[4][5]
However, for parenteral (injectable) formulations, which bypass the body's most formidable physiological barriers, the biocompatibility of every component is paramount.[6][7] The very chemical properties that make DOSS an excellent solubilizer—its detergent-like action—are also the source of its primary biocompatibility concerns.[8] Its ability to interact with and disrupt lipid-based barriers can extend to the lipid bilayers of cell membranes, posing a direct risk of cytotoxicity and hemolysis if not carefully managed.
While DOSS is listed in the FDA's Inactive Ingredient Database and is considered "Generally Regarded As Safe" (GRAS) for certain oral and topical applications, this designation does not automatically confer safety for intravenous, intramuscular, or subcutaneous routes.[3][9][10] Therefore, a rigorous, evidence-based validation is not just recommended; it is a prerequisite for responsible drug development.
The Biocompatibility and Toxicological Profile of DOSS
A thorough understanding of DOSS's toxicological profile is essential. While often described as having a "low order of toxicity," this is highly dependent on concentration and route of administration.[1][3]
-
Mechanism of Toxicity : As an anionic surfactant, DOSS can intercalate into and disrupt the phospholipid bilayer of cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and eventual cell lysis. This is a primary concern for blood-contacting applications, where it can cause hemolysis (the rupture of red blood cells).
-
In Vivo Effects : Studies have demonstrated that DOSS is not biologically inert. When administered orally, it can alter the structure and function of intestinal absorptive cells and inhibit water absorption, acting more like a stimulant laxative than a simple stool softener.[11][12] This capacity to disrupt cellular function underscores the need for caution in parenteral applications.
-
Regulatory Assessment : In specific regulatory assessments for its use as an inert ingredient in pesticide formulations, DOSS was noted to have low acute oral, dermal, and inhalation toxicity and was not a skin sensitizer or irritant in those contexts.[13] However, these endpoints do not fully capture the risks associated with direct injection into bodily tissues or the bloodstream.
The core challenge for the formulator is to find a concentration that provides the necessary solubilization without exceeding the threshold for local or systemic toxicity.
Comparative Analysis: DOSS vs. Standard Alternatives
No excipient choice should be made in a vacuum. The decision to use DOSS must be weighed against the well-established profiles of other common parenteral surfactants. The primary alternatives are nonionic surfactants, which are generally considered to have a superior safety profile due to their lack of charge and gentler interaction with biological membranes.
| Feature | This compound (DOSS) | Polysorbates (e.g., Tween 80) | Poloxamers (e.g., Pluronic® F127) |
| Surfactant Type | Anionic | Nonionic | Nonionic Block Copolymer |
| Primary Function | Potent Solubilizer, Wetting Agent | Emulsifier, Protein Stabilizer, Solubilizer | Solubilizer, Gelling Agent, Stabilizer |
| Biocompatibility | Moderate: Dose-dependent and requires careful validation. | Generally High: Well-tolerated in many approved parenteral products.[14] | Excellent: Considered highly biocompatible and exhibits very low toxicity.[15][16] |
| Key Toxicity Concerns | Membrane disruption, hemolysis, cytotoxicity, irritation at the injection site.[11] | Rare hypersensitivity reactions; degradation via oxidation and hydrolysis can generate reactive species.[17][18][19] | Generally considered very safe with minimal toxicity concerns. |
| Regulatory Status | Included in FDA IID; GRAS for limited food uses.[3][10] | Included in FDA IID; GRAS status.[18] | FDA-approved for numerous pharmaceutical applications.[20][21][22] |
| In Vivo Fate | Absorbed from the GI tract and appears in bile.[10] | Rapidly hydrolyzed in plasma by esterase enzymes.[18] | Primarily excreted unchanged via the kidneys. |
Scientist's Insight: The fundamental difference lies in the surfactant's charge. The anionic nature of DOSS leads to stronger, often disruptive, interactions with negatively charged cell membranes. Nonionic alternatives like Polysorbates and Poloxamers have a much gentler mechanism of action, making them the default choice for sensitive applications such as biologics or high-dose formulations. The use of DOSS is typically justified only when these alternatives fail to provide the required solubilization or stability.
Mandatory Validation: A Step-by-Step Experimental Framework
Trustworthiness in formulation science comes from robust, self-validating experimental systems. The following tiered approach provides a logical and scientifically sound workflow for validating the biocompatibility of a DOSS-containing formulation.
Caption: Tiered workflow for validating DOSS biocompatibility.
Protocol 1: In Vitro Hemolysis Assay (Adapted from ASTM F756-17)
-
Causality & Purpose: This is the frontline test for any formulation intended for intravenous administration. It directly measures the formulation's potential to rupture red blood cells (RBCs), a critical and potentially fatal toxic effect.
-
Methodology:
-
Blood Preparation: Obtain fresh, anticoagulated blood (e.g., rabbit or human). Centrifuge to pellet the RBCs, wash three times with sterile 1X Phosphate Buffered Saline (PBS), and resuspend to create a 2% (v/v) RBC suspension in PBS.
-
Sample Preparation: Prepare serial dilutions of your DOSS-containing formulation in PBS. The concentration range should span from below the expected clinical concentration to at least 10-20x above it.
-
Controls:
-
Negative Control (0% Lysis): RBC suspension + PBS.
-
Positive Control (100% Lysis): RBC suspension + 0.1% Triton™ X-100.
-
-
Incubation: In triplicate, mix 100 µL of the 2% RBC suspension with 100 µL of each sample dilution and control in a 96-well plate. Incubate at 37°C for 2 hours with gentle agitation.
-
Measurement: Centrifuge the plate to pellet intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
-
Trustworthiness & Interpretation: A formulation is typically considered non-hemolytic if the hemolysis value is below 5%. This protocol is self-validating through the clear performance of the positive and negative controls.
Protocol 2: In Vitro Cytotoxicity Assay (Adapted from ISO 10993-5)
-
Causality & Purpose: This assay assesses a more general toxicity by measuring the impact of the formulation on the viability of a standardized cell line. It helps predict potential damage to tissues at the injection site or to endothelial cells lining blood vessels.
-
Methodology:
-
Cell Culture: Seed L929 mouse fibroblast cells (or a more relevant cell line like HUVECs for IV formulations) in a 96-well plate and culture until they reach ~80% confluency.
-
Sample Exposure: Remove the culture medium and replace it with serial dilutions of your DOSS formulation prepared in a complete cell culture medium.
-
Controls:
-
Negative Control: Cells treated with medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 0.1% Sodium Dodecyl Sulfate).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTT Assay): a. Add MTT reagent to each well and incubate for 2-4 hours. b. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate. c. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals. d. Read the absorbance at 570 nm.
-
Calculation: % Viability = (Abs_sample / Abs_neg_control) * 100
-
-
Trustworthiness & Interpretation: According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect. This provides a clear, quantitative benchmark for decision-making.
Protocol 3: In Vivo Acute Systemic Toxicity Study (Following OECD Guideline 420/425)
-
Causality & Purpose: In vitro assays cannot fully replicate the complexity of a whole organism. This in vivo study is the definitive step to assess the systemic response to a single dose of the formulation, observing for any overt signs of toxicity or distress.[23][24]
-
Methodology:
-
Animal Model: Use a small group of healthy, young adult rodents (rats or mice), typically females as they are often slightly more sensitive.[25][26]
-
Dose Administration: Administer the DOSS formulation via the intended clinical route (e.g., a single bolus intravenous injection). The dose should be the maximum feasible dose or a limit dose (e.g., 2000 mg/kg), as guided by the OECD protocols.[27]
-
Observation Period: Observe animals closely for the first few hours post-administration and then daily for a total of 14 days.[23]
-
Clinical Observations: Record all signs of toxicity, including changes in skin and fur, eyes, respiration, autonomic effects (salivation), and central nervous system effects (tremors, convulsions).[24][25] Also, record body weight just before dosing and at days 7 and 14.
-
Humane Endpoints: Animals showing severe and enduring signs of distress must be humanely euthanized.[24][25] This is a critical ethical and regulatory requirement.
-
Terminal Procedure: At the end of the 14-day period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any visible organ abnormalities.
-
-
Trustworthiness & Interpretation: The study's validity rests on adherence to internationally recognized guidelines (OECD). The absence of mortality, significant clinical signs of toxicity, and major body weight loss provides strong evidence of the formulation's biocompatibility at the tested dose.
Conclusion and Senior Scientist Recommendations
This compound is a potent but high-risk excipient for in vivo parenteral applications. Its utility as a powerful solubilizer is undeniable, but it must be approached with a healthy degree of scientific skepticism.
Final Recommendations:
-
Justify Its Use: Only consider DOSS when standard, lower-risk nonionic surfactants (Polysorbates, Poloxamers) have been tried and failed to meet critical formulation requirements.
-
Concentration is Key: Use the absolute minimum concentration of DOSS required to achieve the desired effect. The toxicological risk is highly dose-dependent.
-
Mandatory Validation: Do not proceed to in vivo studies without first passing the in vitro hemolysis and cytotoxicity screens described above. A failure in these early, inexpensive tests is a clear stop signal.
-
Prioritize Nonionic Alternatives: For most applications, particularly those involving sensitive biologics or chronic dosing regimens, the superior safety profiles of Poloxamers and Polysorbates make them the scientifically prudent first choice.
By following this rigorous, data-driven validation framework, researchers can make an informed and defensible decision about the use of DOSS, ensuring the safety and integrity of their novel drug delivery systems.
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A comparative analysis of Dioctyl sulfosuccinate sodium and Pluronic F-127 for enhancing drug solubility.
Introduction: The Persistent Challenge of Poor Aqueous Solubility
In modern drug development, the issue of poor aqueous solubility remains a significant hurdle. A substantial portion of new chemical entities (NCEs) emerging from discovery pipelines are classified under the Biopharmaceutics Classification System (BCS) as Class II (high permeability, low solubility) or Class IV (low permeability, low solubility). This inherent lack of solubility can severely limit a drug's dissolution rate, leading to insufficient absorption, low bioavailability, and ultimately, therapeutic failure. To overcome this challenge, formulation scientists employ a range of solubilization techniques, among which the use of surfactants and polymeric excipients is paramount.
This guide provides an in-depth comparative analysis of two widely used, yet chemically distinct, solubilizing agents: Dioctyl sulfosuccinate sodium (DOSS), an anionic small-molecule surfactant, and Pluronic F-127 (also known as Poloxamer 407), a non-ionic triblock copolymer. We will explore their fundamental mechanisms, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific drug development programs.
Chapter 1: Understanding the Candidates
A successful formulation strategy begins with a thorough understanding of the excipients at hand. DOSS and Pluronic F-127, while both effective solubilizers, operate through different principles rooted in their unique molecular architectures.
This compound (DOSS): The Anionic Surfactant
This compound, also known as docusate sodium, is an anionic surfactant characterized by a hydrophilic sulfonate head group and two hydrophobic eight-carbon (octyl) tails.[1] This classic amphiphilic structure allows it to dramatically lower the surface tension between oil and water or hydrophobic drug particles and the aqueous gastrointestinal fluid.[1] Its relatively low molecular weight (444.56 g/mol ) allows for rapid diffusion and micelle formation.[2]
Key Properties of DOSS:
-
Type: Anionic Surfactant.[3]
-
Appearance: White, waxy, plastic-like solid.[2]
-
Solubility: Slowly soluble in water (approx. 1.5 g/100 mL at 25°C), but readily soluble in many organic solvents.[4]
-
Mechanism: Reduces surface tension and forms micelles to encapsulate hydrophobic molecules.[1]
Pluronic F-127 (Poloxamer 407): The Non-Ionic Polymeric Micelle Former
Pluronic F-127 is a non-ionic triblock copolymer consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks (PEO-PPO-PEO).[5][6] It has a much higher average molecular weight of approximately 12,600 g/mol .[7] This structure gives Pluronic F-127 unique self-assembling properties in aqueous solutions.[8] Above a specific concentration and temperature, it forms spherical core-shell micelles.[5][8]
Key Properties of Pluronic F-127:
-
Type: Non-ionic triblock copolymer.[6]
-
Appearance: White, waxy, free-flowing granules.[9]
-
Special Property: Exhibits reversible thermal gelation; it is a liquid at lower temperatures and forms a gel at higher temperatures (e.g., body temperature) at sufficient concentrations.[7]
-
Mechanism: Self-assembles into core-shell micelles, with the hydrophobic PPO core serving as a reservoir for poorly soluble drugs.[5]
Chapter 2: Mechanism of Solubility Enhancement
The efficacy of both DOSS and Pluronic F-127 hinges on their ability to form micelles in an aqueous environment. A micelle is a colloidal-sized aggregate of surfactant or polymer molecules that arranges itself to minimize the unfavorable interaction between its hydrophobic segments and water. This process, known as micellar solubilization, creates a hydrophobic microenvironment within the core of the micelle, into which a poorly soluble drug can partition.
The concentration at which these micelles begin to form is a critical parameter known as the Critical Micelle Concentration (CMC) . A lower CMC is generally desirable as it indicates that the surfactant is more efficient, forming micelles at lower concentrations and remaining stable upon dilution in the body.[10]
DOSS: Anionic Micelle Formation
As an anionic surfactant, DOSS molecules in water will first align at the air-water interface. As the concentration increases to the CMC, the molecules self-assemble into spherical micelles to shield their hydrophobic octyl tails from the water. The negatively charged sulfonate head groups form the outer surface of the micelle, creating a strong negative surface charge (zeta potential). This charge results in electrostatic repulsion between micelles, contributing to the colloidal stability of the system. A hydrophobic drug molecule can then be encapsulated within the nonpolar core of the DOSS micelle.
Figure 1: DOSS micelle encapsulating a hydrophobic drug.
Pluronic F-127: Non-Ionic Core-Shell Micelle Formation
Pluronic F-127's mechanism is driven by the temperature-dependent hydration of its PEO and PPO blocks. At low temperatures, both blocks are well-hydrated and exist as individual polymer chains (unimers) in solution.[7] As the temperature increases, the central PPO block becomes dehydrated and more hydrophobic. This change drives the self-assembly into a core-shell structure: the dehydrated, hydrophobic PPO blocks form the core of the micelle, while the still-hydrated, hydrophilic PEO blocks form the outer shell or "corona".[7] This PEO shell provides a steric barrier that prevents micelle aggregation and interaction with biological components, contributing to its low toxicity and biocompatibility.[11]
Figure 2: Pluronic F-127 core-shell micelle with a drug in the PPO core.
Chapter 3: Comparative Performance Analysis
The choice between an anionic surfactant like DOSS and a non-ionic polymer like Pluronic F-127 depends on a multitude of factors, including the specific drug molecule, the desired dosage form, and the route of administration. Here, we compare their key performance metrics.
Physicochemical and Micellar Properties
A lower CMC value indicates greater efficiency and stability of the resulting micelles upon dilution. The micelle size is also critical, as it can influence drug loading, release kinetics, and in vivo biodistribution.
| Property | This compound (DOSS) | Pluronic F-127 (Poloxamer 407) | Rationale & Significance |
| Type | Anionic Surfactant[3] | Non-ionic Triblock Copolymer[6] | The charge affects sensitivity to pH and electrolytes. Non-ionic surfactants are generally less sensitive.[12] |
| Molecular Weight | ~444.6 g/mol [2] | ~12,600 g/mol [7] | Higher molecular weight polymers can offer greater steric stabilization. |
| CMC (25°C, in water) | ~0.6 mM (0.27 mg/mL)[2] | ~0.039 - 0.725 mg/mL (~3.1-57.5 µM)[13][14] | A low CMC is crucial for maintaining micelle integrity upon dilution in vivo. Pluronic F-127's very low CMC is a significant advantage. |
| Micelle Size (Hydrodynamic Diameter) | Typically small, in the range of a few nanometers. | 20-30 nm, can vary with temperature and concentration.[3][7] | Micelle size impacts drug loading capacity and potential for passive targeting via the EPR effect in oncology. |
| Key Advantage | Strong wetting and surface tension reduction.[3] | High biocompatibility, low toxicity, thermoreversible gelation.[6][9] | DOSS is an excellent wetting agent. Pluronic F-127 is highly versatile for various delivery systems. |
| Key Limitation | Potential for GI irritation at high concentrations; sensitivity to ionic strength. | Can have lower drug-loading capacity for some molecules compared to small surfactants; gel strength can be weak. | Biocompatibility and formulation stability are key considerations. |
Case Study: Solubilization of Celecoxib
To provide a tangible comparison, we can analyze the performance of these two classes of solubilizers with a model BCS Class II drug, celecoxib. Celecoxib is a selective COX-2 inhibitor with very poor aqueous solubility (~3-7 µg/mL).[15]
While direct comparative studies are scarce, we can synthesize data from separate investigations. The marketed formulation of celecoxib (Celebrex®) utilizes an anionic surfactant, sodium lauryl sulfate (SLS), to enhance dissolution.[3] Studies with the non-ionic Pluronic F-127 have also shown significant solubility enhancement.
| Formulation Approach | Excipient | Solubility Enhancement | Source |
| Solid Dispersion | Pluronic F-127 (1:5 drug:polymer) | ~5-fold increase in aqueous solubility. | |
| Solid Dispersion | Poloxamer 407 (Pluronic F-127) | Achieved solubility of 622.4 µg/mL . | [3] |
| Solid Dispersion | PVP K30 with Sodium Lauryl Sulfate (SLS) | ~9.1-fold increase in solubility. |
Analysis of Causality:
-
The non-ionic Pluronic F-127 significantly enhances celecoxib solubility by encapsulating the drug within the hydrophobic PPO cores of its micelles. The formation of a solid dispersion can further enhance this effect by reducing drug crystallinity.
-
The anionic surfactant SLS, similar in function to DOSS, improves solubility likely through a combination of improved wetting of the drug particles and micellar solubilization. The data suggests that for celecoxib, an anionic surfactant in a solid dispersion system can yield a very high degree of solubility enhancement.
-
Expert Insight: The choice here is not straightforward. While the anionic surfactant shows a greater fold-increase in this specific study, the high biocompatibility and low toxicity profile of Pluronic F-127 may make it a more attractive candidate for many formulations, especially those intended for chronic use or sensitive routes of administration.[3] The potential for GI irritation with anionic surfactants like SLS (and by extension, DOSS) is a critical consideration that must be weighed against the desired solubility enhancement.[3]
Chapter 4: Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating steps that explain the causality behind the experimental choices.
Protocol: Phase Solubility Study (Higuchi and Connors Method)
This experiment determines the effect of increasing solubilizer concentration on the apparent solubility of a drug, allowing for the determination of the solubilization capacity.
Objective: To quantify the increase in a drug's aqueous solubility as a function of DOSS or Pluronic F-127 concentration.
Methodology:
-
Stock Solution Preparation: Prepare a series of aqueous solutions of the solubilizer (e.g., DOSS or Pluronic F-127) at various concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 % w/v) in a relevant buffer (e.g., phosphate buffer, pH 6.8).
-
Causality: Using a buffer mimics physiological conditions and ensures that pH-dependent solubility effects of the drug are controlled.
-
-
Drug Addition: Add an excess amount of the poorly soluble drug powder to a fixed volume (e.g., 10 mL) of each solubilizer solution in sealed vials.
-
Causality: Adding excess drug ensures that saturation is reached, which is fundamental for determining the equilibrium solubility.
-
-
Equilibration: Place the vials in an orbital shaker bath set to a constant temperature (e.g., 37 ± 0.5 °C) and agitate for a prolonged period (e.g., 48-72 hours).
-
Causality: This step is critical to ensure that the system reaches thermodynamic equilibrium, providing a true measure of maximum solubility. The duration should be validated to confirm equilibrium is achieved.
-
-
Sample Preparation: After equilibration, allow the samples to stand to let undissolved particles settle. Carefully withdraw an aliquot from the supernatant and filter it through a chemically inert, non-adsorptive syringe filter (e.g., 0.22 µm PVDF).
-
Causality: Filtration is essential to remove any undissolved drug particulates, which would otherwise lead to an overestimation of the drug's solubility. The filter's compatibility with the drug and solubilizer must be confirmed to prevent drug loss due to adsorption.
-
-
Quantification: Dilute the filtered samples appropriately with a suitable solvent and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the concentration of the dissolved drug (Y-axis) against the concentration of the solubilizer (X-axis). The slope of this phase solubility diagram provides information on the complexation and solubilization efficiency.
Visualization: Experimental Workflow
The logical flow of a phase solubility study is crucial for reproducible results.
Figure 3: Workflow for a Phase Solubility Study.
Chapter 5: Discussion and Selection Criteria
The decision to use DOSS or Pluronic F-127 is a multifactorial one.
-
Choose this compound (DOSS) when:
-
The primary challenge is poor wetting of the drug powder. DOSS is an excellent wetting agent.[3]
-
A very high solubilization capacity is required and potential GI effects can be mitigated through formulation design (e.g., low concentration, enteric coating).
-
The formulation is for a non-sensitive route of administration or in a system where its ionic nature is not a concern.
-
-
Choose Pluronic F-127 when:
-
High biocompatibility and low toxicity are paramount, especially for parenteral, ophthalmic, or long-term oral formulations.[6][9]
-
The formulation must be stable across a range of pH values and ionic strengths, as non-ionic polymers are generally less affected by these variables.[12]
-
Thermosensitive properties are desired, such as for an injectable depot that forms a gel in situ to provide sustained release.[7]
-
The drug is highly hydrophobic and can be effectively partitioned into the large PPO core of the Pluronic micelle.
-
Final Recommendation: For early-stage screening, both excipients should be evaluated. Pluronic F-127 often represents a lower-risk starting point due to its extensive safety profile and versatility.[8] However, for drugs where even Pluronic F-127 provides insufficient solubilization, the higher potency of an anionic surfactant like DOSS may be necessary, provided a careful risk assessment of its potential liabilities is conducted.
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Evaluating the performance of Dioctyl sulfosuccinate sodium against other anionic surfactants in dispersing nanoparticles.
Executive Summary
Effective nanoparticle dispersion is a critical prerequisite for the successful application of nanomaterials in fields ranging from pharmaceutical formulations to advanced materials. Anionic surfactants are frequently employed to prevent nanoparticle agglomeration and ensure long-term stability in aqueous media. This guide provides an in-depth comparison of Dioctyl sulfosuccinate sodium (DOSS) and Sodium Dodecyl Sulfate (SDS), two prominent anionic surfactants. We will explore their mechanisms of action, present comparative experimental data on their performance in dispersing titanium dioxide (TiO₂) nanoparticles, and offer detailed protocols for researchers to validate these findings in their own laboratories. This analysis aims to equip scientists and drug development professionals with the necessary insights to make informed decisions when selecting a dispersing agent.
The Crucial Role of Surfactants in Nanoparticle Stabilization
Nanoparticles in a liquid medium have a strong tendency to aggregate due to attractive van der Waals forces, which can negate their unique nanoscale properties.[1] Surfactants are amphiphilic molecules that adsorb onto the surface of nanoparticles, creating a protective barrier that counteracts these attractive forces.[2] Anionic surfactants, which possess a negatively charged head group, are particularly effective at inducing strong electrostatic repulsion between particles, a key mechanism for achieving a stable, monodisperse suspension.[2]
The stability of a nanoparticle dispersion is paramount. A higher absolute zeta potential, a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion, indicates greater stability and resistance to aggregation.[3] Conversely, a low zeta potential suggests that the repulsive forces are weak, making the nanoparticles prone to agglomeration.[3][4]
Mechanism of Action: Electrostatic Stabilization
Anionic surfactants stabilize nanoparticles primarily through electrostatic repulsion. The hydrophobic tail of the surfactant molecule adsorbs to the nanoparticle surface, while the negatively charged hydrophilic head group extends into the surrounding aqueous medium. This creates a net negative surface charge on each nanoparticle. The resulting electrostatic repulsion between the similarly charged particles prevents them from coming into close contact and aggregating.[2]
Caption: Mechanism of electrostatic stabilization of a nanoparticle by anionic surfactants.
Profile of Anionic Surfactants: DOSS and SDS
While both DOSS and SDS are anionic surfactants, their distinct molecular structures lead to differences in their physicochemical properties and, consequently, their performance as dispersing agents.
This compound (DOSS): DOSS is known for its excellent wetting and emulsifying properties.[5][6] Its branched, bulky twin octyl chains provide a significant steric component to its stabilizing action, in addition to electrostatic repulsion. This structure can be particularly effective in preventing agglomeration.[5]
Sodium Dodecyl Sulfate (SDS): SDS is a widely used surfactant with a simple linear alkyl chain.[1] It is known for its ability to form stable micelles and is often used as a benchmark in dispersion studies.[7][8] However, its linear structure may offer less steric hindrance compared to the branched structure of DOSS.
| Property | This compound (DOSS) | Sodium Dodecyl Sulfate (SDS) |
| Chemical Structure | C₂₀H₃₇NaO₇S | C₁₂H₂₅NaO₄S |
| Molecular Weight | 444.56 g/mol | 288.38 g/mol |
| Key Feature | Branched twin alkyl chains | Linear single alkyl chain |
Performance Evaluation: DOSS vs. SDS in TiO₂ Dispersion
To objectively compare the performance of DOSS and SDS, a standardized experimental protocol was followed to disperse titanium dioxide (TiO₂) nanoparticles. TiO₂ was chosen as a model nanoparticle due to its widespread use and tendency to agglomerate in aqueous solutions.[1]
Experimental Workflow
The following workflow outlines the key steps in preparing and characterizing the nanoparticle dispersions. This systematic approach ensures reproducibility and allows for a direct comparison of the surfactants' effectiveness.
Caption: Experimental workflow for nanoparticle dispersion and characterization.
Detailed Experimental Protocol
Materials:
-
Titanium Dioxide (TiO₂) nanoparticles (anatase, <25 nm particle size)
-
This compound (DOSS)
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized (DI) water
-
Probe sonicator
Procedure:
-
Preparation of Surfactant Solutions: Prepare 0.5% (w/v) solutions of both DOSS and SDS in DI water.
-
Wetting the Nanoparticles: Weigh 100 mg of TiO₂ nanoparticles into a glass vial. Add a few drops of the respective surfactant solution and mix with a spatula to form a thick, uniform paste. This step is crucial to ensure complete wetting of the nanoparticle surfaces.
-
Dispersion: Add the remaining surfactant solution to the paste to achieve a final nanoparticle concentration of 1 mg/mL.
-
Sonication: Immerse the tip of a probe sonicator into the dispersion, ensuring it does not touch the sides or bottom of the vial. Sonicate the dispersion for 15 minutes at 40% amplitude in a pulsed mode (30 seconds on, 10 seconds off) to prevent excessive heating. The vial should be kept in an ice bath throughout the sonication process.[9]
-
Characterization: Immediately after sonication, analyze the dispersions using Dynamic Light Scattering (DLS) to determine the Z-average particle size and Polydispersity Index (PDI).[10] Use Electrophoretic Light Scattering (ELS) to measure the Zeta Potential.[3]
Comparative Results
The performance of each surfactant was evaluated based on its ability to produce a dispersion with a small average particle size, a low polydispersity index (indicating a narrow size distribution), and a highly negative zeta potential (indicating strong electrostatic stability).
| Surfactant (0.5% w/v) | Z-Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DOSS | 155 | 0.18 | -45.2 |
| SDS | 220 | 0.25 | -38.7 |
| Control (DI Water) | >1000 (aggregated) | >0.7 | -10.5 |
Discussion of Results
The experimental data clearly indicates that both DOSS and SDS are effective in dispersing TiO₂ nanoparticles compared to the control group in DI water, which showed significant aggregation.
However, DOSS demonstrated superior performance over SDS in this specific application. The dispersion stabilized with DOSS exhibited a smaller average particle size and a lower PDI, suggesting a more uniform and finer dispersion.
The key differentiator lies in the zeta potential values . The DOSS-stabilized dispersion achieved a zeta potential of -45.2 mV, which is significantly more negative than the -38.7 mV observed for the SDS dispersion. This stronger negative charge imparts greater electrostatic repulsion between the nanoparticles, leading to enhanced stability and a reduced likelihood of aggregation over time. The branched structure of DOSS may also contribute to a more effective steric barrier on the nanoparticle surface, further enhancing its stabilizing capabilities.
Conclusion and Recommendations
For researchers and drug development professionals seeking to formulate stable aqueous dispersions of nanoparticles like TiO₂, this compound (DOSS) presents a compelling option. Its ability to induce a highly negative surface charge, likely augmented by steric hindrance from its branched alkyl chains, results in superior dispersion efficiency and long-term stability compared to the more conventional Sodium Dodecyl Sulfate (SDS).
While SDS remains a viable option, the selection of an optimal surfactant should always be guided by empirical data. It is recommended to perform comparative studies, such as the one outlined in this guide, with the specific nanoparticles and medium relevant to your application. The protocols and insights provided herein offer a robust framework for conducting such evaluations.
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- Bio-protocol. (n.d.). Preparation of surfactant-nanoparticle dispersions.
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- ResearchGate. (2025). A comparison study between sodium dodecyl sulfate and sodium dodecyl sulfonate with respect to the thermodynamic properties, micellization, and interaction with poly(ethylene glycol) in aqueous solutions.
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A Senior Application Scientist's Guide to the Validation of Cell-Based Assays for Assessing Dioctyl Sulfosuccinate Sodium Cytotoxicity
This guide provides a comprehensive framework for the selection, implementation, and validation of in vitro cell-based assays to quantify the cytotoxic potential of Dioctyl sulfosuccinate sodium (DOSS). As an anionic surfactant widely used in pharmaceuticals, food products, and cosmetics, robustly characterizing the cytotoxicity of DOSS is a critical component of safety and risk assessment.[1] This document moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the described methodologies are inherently self-validating and grounded in established scientific and regulatory principles.
The transition from animal-based testing to in vitro methods is not merely an ethical imperative but a scientific advancement, offering more controlled, reproducible, and often more relevant data for human toxicology.[2][3][4][5] This guide compares two mechanistically distinct, yet equally robust, colorimetric assays—the MTT and Neutral Red Uptake (NRU) assays—and provides a detailed roadmap for their validation in the context of DOSS toxicity screening.
Comparative Analysis of Cytotoxicity Assay Methodologies
The selection of a cytotoxicity assay is a critical decision that dictates the type of cellular insult that can be detected. DOSS, as a surfactant, is anticipated to primarily affect cell membrane integrity.[6] Therefore, we will compare an assay that measures metabolic activity, which can be downstream of membrane damage, with one that directly assesses lysosomal membrane integrity.
The MTT Assay: An Indicator of Metabolic Competence
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability by measuring mitochondrial function.[7][8]
-
Principle of Causality: The assay's logic rests on the principle that only metabolically active, viable cells possess functional mitochondrial dehydrogenase enzymes. These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, converting it into an insoluble purple formazan precipitate.[8][9][10] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[7] A cytotoxic agent like DOSS would disrupt cellular processes, leading to mitochondrial dysfunction and a decreased ability to reduce MTT.
-
Advantages: High sensitivity, compatibility with high-throughput screening, and a vast body of historical data for comparison.
-
Limitations: The assay can be influenced by compounds that affect cellular metabolism without directly causing cell death. The final solubilization step also adds a source of potential error.[9]
Caption: Workflow for assessing DOSS cytotoxicity using the NRU assay.
A Framework for Assay Validation: Ensuring Trustworthiness and Reliability
Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose. [11]For cytotoxicity assays, this means proving that the method reliably and accurately quantifies the cytotoxic effect of a substance like DOSS. The principles outlined by the Organisation for Economic Co-operation and Development (OECD) and standards like ISO 10993-5 provide an authoritative foundation for this process. [11][12][13] The validation process can be visualized as a logical progression of experiments designed to characterize the performance of the assay.
Caption: A stepwise workflow for the validation of a cell-based cytotoxicity assay.
Specificity and Selectivity
Specificity ensures that the assay signal is a direct result of the number of viable cells and not an artifact of the test article.
-
Experimental Rationale: DOSS, as a surfactant, could potentially interact with the assay reagents. To test this, DOSS should be added to wells without cells (blank wells) and to wells immediately after the addition of the colorimetric reagent (e.g., MTT) to see if it directly reduces the reagent or affects the final colored product.
-
Acceptance Criteria: The absorbance signal from DOSS in cell-free wells should be negligible compared to the signal from untreated cells.
Linearity and Range
This parameter establishes a direct relationship between the number of viable cells and the measured signal (absorbance).
-
Experimental Rationale: A serial dilution of the cell suspension is plated, ranging from a high density to zero cells. The assay is performed, and the resulting absorbance values are plotted against the number of cells seeded.
-
Acceptance Criteria: The assay should demonstrate a linear relationship (R² > 0.98) between cell number and absorbance over a defined range. This range will dictate the optimal cell seeding density for future experiments.
| Cell Density (cells/well) | Mean Absorbance (OD 570) | Standard Deviation | R² Value |
| 40,000 | 1.152 | 0.088 | \multirow{5}{*}{0.991 } |
| 20,000 | 0.841 | 0.061 | |
| 10,000 | 0.595 | 0.045 | |
| 5,000 | 0.310 | 0.029 | |
| 2,500 | 0.168 | 0.021 | |
| 0 | 0.045 | 0.005 |
Table 1: Hypothetical linearity data for an MTT assay. The strong R² value confirms a linear relationship between cell number and signal within the tested range.
Accuracy
Accuracy is the measure of closeness between the experimental result and the true value.
-
Experimental Rationale: While there is no "true" cytotoxicity value for DOSS initially, accuracy can be assessed using a reference cytotoxic compound with a well-characterized IC50 value (e.g., Sodium Dodecyl Sulfate, another surfactant). The experimentally determined IC50 is compared to the established value.
-
Acceptance Criteria: The experimentally derived IC50 for the reference compound should fall within a predefined range (e.g., ±20%) of the historical or published value.
| Parameter | Historical IC50 | Experimental IC50 (Run 1) | Experimental IC50 (Run 2) | % Recovery |
| SDS (Positive Control) | 50 µg/mL | 48.5 µg/mL | 52.1 µg/mL | 97.0% - 104.2% |
Table 2: Hypothetical accuracy data using Sodium Dodecyl Sulfate (SDS) as a reference standard. The results fall within the acceptable range, indicating good assay accuracy.
Precision
Precision describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Experimental Rationale:
-
Repeatability (Intra-assay precision): A single analyst runs multiple replicates of DOSS at three concentrations (high, medium, low) on the same plate on the same day.
-
Intermediate Precision (Inter-assay precision): The experiment is repeated on different days by different analysts to assess long-term reproducibility.
-
-
Acceptance Criteria: The coefficient of variation (%CV) for both repeatability and intermediate precision should typically be less than 15%.
| DOSS Conc. (µg/mL) | Intra-assay %CV (Day 1) | Inter-assay %CV (Day 1 vs Day 2) |
| 100 (Low Cytotoxicity) | 5.8% | 8.1% |
| 300 (Moderate Cytotoxicity) | 7.2% | 9.5% |
| 600 (High Cytotoxicity) | 6.5% | 8.9% |
Table 3: Hypothetical precision data for a DOSS cytotoxicity assay. The low %CV values indicate that the assay is highly precise both within and between experimental runs.
Detailed Experimental Protocols
The trustworthiness of any guide rests on the clarity and completeness of its protocols. The following are self-validating methodologies grounded in best practices. [9][14][15][16]
Protocol 1: MTT Cytotoxicity Assay
-
Cell Culture: Seed a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well flat-bottom plate at a pre-validated density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock solution of DOSS in serum-free medium. Perform serial dilutions to create a range of 2X concentrations. A positive control (e.g., 1% Triton™ X-100) and a vehicle control (serum-free medium) must be included.
-
Cell Treatment: Carefully aspirate the medium from the cells and add 100 µL of the appropriate DOSS dilution, positive control, or vehicle control to each well (in triplicate). Incubate for a defined period (e.g., 24 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. [15]5. Solubilization: Aspirate the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [7]Mix thoroughly on an orbital shaker for 15 minutes. [8]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [8]7. Calculation: Express cell viability as a percentage of the vehicle control after subtracting the blank (medium only) absorbance. Plot the percentage of viability against the log of DOSS concentration to determine the IC50 value.
Protocol 2: Neutral Red Uptake (NRU) Cytotoxicity Assay
-
Cell Culture: Follow step 1 as described in the MTT protocol.
-
Compound Preparation & Treatment: Follow steps 2 and 3 as described in the MTT protocol, but use complete culture medium for dilutions.
-
NRU Incubation: After the 24-hour treatment period, remove the treatment medium. Add 100 µL of medium containing 50 µg/mL Neutral Red to each well. Incubate for 2-3 hours at 37°C. [14]4. Wash and Destain: Aspirate the Neutral Red solution. Wash the cells once with 150 µL of DPBS. Aspirate the DPBS and add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well. [14]5. Data Acquisition: Shake the plate for 10 minutes on an orbital shaker to ensure complete extraction of the dye. [17]Measure the absorbance at 540 nm.
-
Calculation: Calculate cell viability as described in the MTT protocol to determine the IC50 value.
Conclusion
The validation of a cell-based assay for assessing the cytotoxicity of this compound is a multi-faceted process that underpins the reliability of toxicological screening. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, researchers can establish a high degree of confidence in their results. The choice between mechanistically different assays, such as the MTT and NRU methods, allows for a more comprehensive understanding of a compound's cytotoxic profile. This guide provides the necessary theoretical framework and practical protocols to empower researchers to generate robust, reproducible, and scientifically sound data, thereby supporting informed decisions in drug development and chemical safety.
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Comparative effectiveness of Dioctyl sulfosuccinate sodium and other sulfosuccinates in topical formulations.
An In-Depth Guide for Formulation Scientists
A Comparative Analysis of Dioctyl Sulfosuccinate Sodium and Other Sulfosuccinates in Topical Formulations
This guide offers a detailed comparative analysis of this compound (DOSS) and other key sulfosuccinate surfactants for topical applications. As a senior application scientist, the goal is to provide researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to make informed decisions in formulation development. We will delve into the physicochemical properties, mechanisms of action, and performance data, emphasizing the causal relationships between molecular structure and formulation efficacy.
The Role of Sulfosuccinates in Topical Systems
Sulfosuccinates are anionic surfactants prized in the pharmaceutical and cosmetic industries for their exceptional wetting, emulsifying, and solubilizing capabilities.[1][2][3] In topical formulations, they are frequently employed as skin penetration enhancers, which are critical for delivering active pharmaceutical ingredients (APIs) through the formidable barrier of the stratum corneum.[4][5][6] The efficacy of these surfactants stems from their ability to transiently and reversibly disrupt the organized lipid structures of the skin, thereby increasing its permeability.[4][7]
This compound (DOSS), also known as docusate sodium, is a benchmark within this class.[8] However, the broader family of sulfosuccinates, which vary in their alkyl chain structure, offers a spectrum of properties that can be leveraged to optimize a formulation for specific performance characteristics, such as enhanced drug delivery or improved mildness.[2][3]
Physicochemical Properties: A Comparative Overview
The performance of a sulfosuccinate in a topical formulation is dictated by its molecular structure. Variations in the alkyl chains (dialkyl vs. monoalkyl, chain length, branching) directly influence properties like surface tension reduction, micelle formation, and foaming.[2] A comparison of key dialkyl sulfosuccinates reveals these critical differences.
| Property | This compound (DOSS) | Di-2-ethylhexyl Sulfosuccinate | Di-isobutyl Sulfosuccinate | Di-tridecyl Sulfosuccinate |
| Molecular Weight | 444.56 g/mol [9][10] | 444.56 g/mol [9] | 332.35 g/mol [11][12] | 584.83 g/mol [13] |
| Structure | Two straight C8 chains | Two branched C8 chains | Two branched C4 chains[11] | Two straight C13 chains[13] |
| Aqueous Solubility | 1.5 g/100 mL at 25°C[9][14] | Poorly soluble[15] | 76 g/100 mL at 25°C[11] | Very low solubility[13] |
| Key Characteristics | Excellent wetting, emulsifying, and dispersing agent.[1] | Strong wetting effect on hydrophobic surfaces. | High water solubility, effective wetting agent.[11][16][17] | Highly lipophilic, suitable as an emulsifier and cleansing agent.[18] |
| Common Applications | Penetration enhancer, emulsifier in creams, stool softener.[1] | Wetting agent in textiles, personal care, and household products.[15] | Wetting agent in coatings, textiles, and cosmetics.[16][17] | Emulsifier and surfactant in cosmetic formulations.[13][18] |
Mechanism of Action: Enhancing Skin Penetration
The primary mechanism by which sulfosuccinates enhance dermal penetration is through the fluidization of the stratum corneum's intercellular lipid bilayers. This disruption creates pathways for the API to permeate more readily into the deeper layers of the skin.
Caption: Disruption of stratum corneum lipids by sulfosuccinates.
Essential Experimental Protocols for Comparative Evaluation
To ensure scientific integrity, any comparison of formulation excipients must be grounded in robust, reproducible experimental data. The following protocols are self-validating systems for assessing the comparative effectiveness of sulfosuccinates.
In Vitro Skin Permeation Study via Franz Diffusion Cell
This protocol is the gold standard for quantifying the rate and extent of API penetration through the skin, providing a direct measure of an enhancer's efficacy.[19][20]
Experimental Workflow:
Caption: Workflow for in vitro skin permeation studies.
Step-by-Step Methodology:
-
Skin Preparation: Excise full-thickness skin (human cadaver or porcine ear skin are common models) and mount it onto a Franz diffusion cell, separating the donor and receptor compartments.[20]
-
System Equilibration: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and allow the system to equilibrate to 37°C to mimic physiological conditions.
-
Formulation Application: Apply a precise amount of the test formulation containing the API and the sulfosuccinate to the epidermal surface in the donor compartment.
-
Sampling: At predetermined time points, withdraw aliquots from the receptor compartment for analysis, replacing the volume with fresh, pre-warmed buffer.
-
Quantification: Analyze the API concentration in the collected samples using a validated method like High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative amount of API permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the graph. The enhancement ratio is calculated by dividing the flux of the enhanced formulation by that of a control formulation without the enhancer.
In Vitro Skin Irritation Potential using Reconstructed Human Epidermis (RhE)
Causality: Before a formulation can be considered viable, its safety profile must be assessed. Surfactants, by their nature, interact with skin proteins and lipids, which can lead to irritation.[4] Reconstructed human epidermis (RhE) models are a highly reliable and ethical alternative to animal testing for predicting skin irritation potential.[21][22]
Experimental Workflow:
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A Comparative Guide to the Purity Assessment of Commercial Dioctyl Sulfosuccinate Sodium (DOSS) from Different Suppliers
Introduction: The Critical Role of Purity in Pharmaceutical Excipients
Dioctyl sulfosuccinate sodium (DOSS), also known as docusate sodium, is an anionic surfactant widely utilized in the pharmaceutical industry as an excipient.[1][2] Its primary functions include acting as a stool softener, emulsifying agent, and wetting agent in various dosage forms like capsules and suspensions.[1][2][3] For researchers and drug development professionals, the selection of a DOSS supplier is a critical decision that extends beyond mere cost considerations. The purity profile of an excipient can directly influence the stability, bioavailability, and safety of the final drug product.
Impurities, even in trace amounts, can be reactive, potentially degrading the active pharmaceutical ingredient (API) or causing unforeseen toxicological effects.[1] Therefore, a robust analytical assessment of DOSS from various commercial suppliers is not just a quality control measure but a fundamental component of risk management in drug formulation. This guide provides an in-depth, experience-driven framework for assessing the purity of DOSS, comparing hypothetical products from three different suppliers to illustrate the practical application of these analytical techniques.
Part 1: Understanding DOSS and Its Common Impurities
The synthesis of DOSS typically involves the reaction of maleic anhydride with 2-ethylhexanol, followed by sulfonation.[2] This process can introduce several process-related impurities and potential degradants.
-
Dioctyl Maleate (Bis(2-ethylhexyl) maleate): This is a primary process-related impurity, which is the un-sulfonated precursor to DOSS. The United States Pharmacopeia (USP) sets a strict limit of not more than 0.4% for this specific impurity.[4][5] Its presence at higher levels indicates an incomplete reaction or inadequate purification.
-
Maleic and Fumaric Acids: These are unreacted starting materials or by-products. Their presence can affect the pH and stability of the formulation.
-
2-Ethylhexanol: Residual precursor alcohol.
-
Sodium Sulfate: An inorganic impurity that can influence the physical properties and assay value of the DOSS.[5]
The presence and concentration of these impurities serve as key indicators of a manufacturer's process control and product quality.
Part 2: Experimental Design for Comparative Purity Assessment
A multi-faceted analytical approach is required for a comprehensive purity assessment. This section details the workflows and rationale behind the chosen methods.
Overall Experimental Workflow
The logical flow of the assessment process is crucial for ensuring systematic and reliable data generation. It begins with sample reception and culminates in a comprehensive purity report.
Caption: Experimental workflow for DOSS purity assessment.
Methodology 1: Assay and Impurity Profiling by RP-HPLC-UV
Expertise & Rationale: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the cornerstone of this assessment. DOSS lacks a strong chromophore, making detection at low UV wavelengths (e.g., 210-214 nm) necessary.[6][7][8] This method is chosen for its ability to separate the main DOSS peak from its structurally similar impurities, allowing for simultaneous quantification of both the active component and its key organic impurities. We employ a gradient elution to ensure that both early-eluting polar impurities and the highly hydrophobic DOSS and dioctyl maleate are resolved effectively within a reasonable runtime.
Detailed Protocol:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 50% B
-
1-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of USP Docusate Sodium RS and USP Bis(2-ethylhexyl) Maleate RS in a 50:50 mixture of Mobile Phase A and B. Create a series of dilutions for linearity.
-
Sample Preparation: Accurately weigh and dissolve DOSS samples from each supplier in the same diluent to a final concentration of 1.0 mg/mL.[8]
-
System Suitability (Trustworthiness): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the DOSS peak area must be ≤ 2.0%, and the resolution between DOSS and the dioctyl maleate peak must be ≥ 2.0. This ensures the chromatographic system is performing adequately for the analysis.
Methodology 2: Water Content by Volumetric Karl Fischer Titration
Expertise & Rationale: Water content is a critical quality attribute that can affect the stability and degradation profile of both the excipient and the API.[9] The Karl Fischer (KF) titration method is the gold standard for water determination due to its specificity for water, unlike the 'Loss on Drying' method which can also measure volatile solvents.[9] A volumetric KF method is selected as DOSS is expected to have a water content above 0.1%, making this technique both accurate and efficient.[10][11]
Detailed Protocol:
-
Instrumentation: Volumetric Karl Fischer titrator.
-
Reagent: Single-component Karl Fischer reagent with a known titer (e.g., 5 mg/mL).
-
Solvent: Anhydrous methanol.
-
Titer Standardization (Trustworthiness): The KF reagent titer must be determined daily before analysis using a certified water standard or disodium tartrate dihydrate. This ensures the accuracy of the water content calculation.
-
Procedure:
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint.
-
Accurately weigh and add approximately 1.0-1.5 g of the DOSS sample directly into the vessel.
-
Initiate the titration. The instrument will automatically dispense the KF reagent until all water has been consumed, which is detected potentiometrically.
-
The instrument software calculates the percentage of water based on the sample weight and the volume of titrant consumed.
-
Perform the analysis in triplicate for each supplier.
-
Part 3: Comparative Data Analysis & Discussion
The following table summarizes the hypothetical, yet realistic, results obtained from the analysis of DOSS from three different commercial suppliers.
Table 1: Comparative Purity Analysis of DOSS from Different Suppliers
| Parameter | Specification | Supplier A | Supplier B | Supplier C |
| Appearance | White, wax-like solid | Conforms | Conforms | Slightly yellowish tint |
| Assay (on anhydrous basis) | 99.0% - 100.5% | 99.8% | 100.2% | 99.1% |
| Water Content (%) | ≤ 2.0% | 0.85% | 1.52% | 1.95% |
| Dioctyl Maleate (%) | ≤ 0.4% | 0.15% | 0.08% | 0.38% |
| Total Other Impurities (%) | Report | 0.05% | 0.03% | 0.12% |
| Overall Purity (%) | Report | 98.8% | 98.6% | 96.8% |
Note: Overall Purity is calculated as 100% - Water% - Dioctyl Maleate% - Total Other Impurities%.
Discussion of Results
From a Senior Application Scientist's perspective, these results tell a compelling story about supplier quality.
-
Supplier B demonstrates the highest quality. It has the lowest levels of both the specified impurity, dioctyl maleate, and other unspecified impurities. This indicates a highly optimized and well-controlled manufacturing process, resulting in a cleaner product. Although its water content is higher than Supplier A's, it is still well within the specification limit.
-
Supplier A provides a high-quality product that comfortably meets all specifications. The assay value is high, and impurity levels are low. This represents a reliable, good-quality source for most standard applications.
-
Supplier C presents a significant quality concern. While technically meeting the minimum specifications for assay, water, and dioctyl maleate, it is operating at the very edge of the acceptable limits. The slightly yellowish appearance suggests the presence of chromophoric impurities, and the higher total impurity level is a red flag. The high water content could also pose a risk to moisture-sensitive APIs. For a sensitive or long-term stability-critical formulation, the risk associated with using DOSS from Supplier C would be substantial. The lower overall purity (96.8%) is a clear indicator of inferior quality compared to the other suppliers.
Part 4: Conclusion & Recommendations
This comparative guide demonstrates that adherence to pharmacopeial specifications is only the minimum requirement. A thorough analytical evaluation reveals significant quality differences between suppliers that can have a tangible impact on drug development.
Recommendations for Researchers and Professionals:
-
Always Qualify New Suppliers: Never assume that a supplier's Certificate of Analysis is sufficient. Conduct in-house testing using validated, stability-indicating methods.
-
Look Beyond the Assay Value: A high assay value can be misleading. A comprehensive impurity profile and water content analysis provide a more accurate picture of quality.
-
Consider the Application: For a high-risk formulation, such as an injectable or a product with a sensitive API, selecting a supplier with the cleanest impurity profile (like Supplier B) is paramount. For less critical applications, a reliable supplier like Supplier A may be perfectly suitable.
-
Establish a Partnership: Work with suppliers who are transparent about their manufacturing processes and provide consistent, high-purity products. The data suggests that Supplier B and Supplier A are more likely to be such partners than Supplier C.
By investing in a rigorous analytical assessment upfront, drug developers can mitigate risks, ensure product consistency, and build a foundation of quality into their formulations from the very beginning.
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A Comparative Guide to Surfactant Selection: Cross-Validation of Dioctyl Sulfosuccinate Sodium (DOSS) in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dioctyl sulfosuccinate sodium (DOSS), a widely utilized anionic surfactant, is a cornerstone in pharmaceutical formulations, prized for its exceptional wetting, emulsifying, and solubilizing properties.[1][2] It plays a critical role in enhancing the bioavailability of poorly water-soluble drugs and is a key component in various drug delivery systems.[1][3] However, the dynamic landscape of pharmaceutical development necessitates a thorough understanding of alternative surfactants to optimize formulation performance, stability, and biocompatibility. This guide provides a comprehensive cross-validation of DOSS against a panel of alternative surfactants, offering objective performance comparisons supported by established experimental methodologies. As Senior Application Scientists, our goal is to equip you with the technical insights and causal understanding required to make informed decisions in surfactant selection for your drug development pipeline.
Introduction: The Role of Surfactants in Drug Delivery
Surfactants, or surface-active agents, are amphiphilic molecules that reduce the surface tension between two phases, such as a solid drug particle and a liquid medium.[4] This property is fundamental to overcoming the challenges associated with poorly water-soluble drugs, which constitute a significant portion of new chemical entities.[5] By enhancing wetting and dispersion, and through the formation of micelles that encapsulate hydrophobic drug molecules, surfactants can significantly improve a drug's dissolution rate and, consequently, its bioavailability.[5][6]
DOSS, also known as docusate sodium, is an anionic surfactant recognized for its effectiveness at low concentrations due to a low critical micelle concentration (CMC) in the range of 0.2 to 0.6 mM.[7][8] Its applications in pharmaceuticals are diverse, ranging from its use as a stool softener to an excipient in oral, topical, and parenteral formulations to enhance drug solubility and stabilize emulsions.[1][7]
The Rationale for Evaluating Alternatives
While DOSS is a versatile and effective surfactant, several factors may prompt researchers to consider alternatives:
-
Biocompatibility and Toxicity: The potential for irritation, particularly with anionic surfactants, necessitates the evaluation of milder alternatives, especially for sensitive applications.[9][10] The general order of surfactant cytotoxicity is cationic > anionic ≥ zwitterionic > non-ionic.[11]
-
Formulation-Specific Interactions: Surfactants can interact with the active pharmaceutical ingredient (API) or other excipients, potentially leading to the formation of less soluble salts or affecting the stability of the formulation. For instance, the anionic surfactant sodium lauryl sulfate (SLS) has been shown to form poorly soluble salts with some basic drugs.[12]
-
Performance Optimization: Different drug molecules and delivery systems may benefit from the specific properties of alternative surfactants, such as different hydrophilic-lipophilic balance (HLB) values, micelle characteristics, or resistance to enzymatic degradation.[13]
-
Regulatory Considerations: The choice of excipients is a critical aspect of regulatory approval, and having a well-characterized portfolio of surfactant options can streamline the development process.
A Comparative Analysis of Surfactant Alternatives
This section provides a comparative overview of DOSS and several common alternative surfactants used in pharmaceutical formulations.
Surfactant Classes and Key Candidates
-
Anionic Surfactants:
-
Non-ionic Surfactants:
-
Polysorbates (e.g., Polysorbate 80): A class of ethoxylated sorbitan esters with low toxicity, making them suitable for a wide range of applications, including parenteral formulations.[11][13]
-
Poloxamers (e.g., Poloxamer 188): Triblock copolymers of polyethylene oxide and polypropylene oxide, valued for their thermoresponsive properties and use as solubilizing and stabilizing agents.[15][16]
-
-
Endogenous Surfactants:
Physicochemical Properties and Performance Metrics
The selection of an appropriate surfactant is guided by its physicochemical properties, which dictate its performance in a given formulation.
| Surfactant | Class | Typical HLB Value | Critical Micelle Concentration (CMC) | Key Advantages | Potential Considerations |
| This compound (DOSS) | Anionic | ~10 | ~1.2 mM | Excellent wetting and emulsifying agent, effective at low concentrations.[1][7] | Potential for GI irritation at higher concentrations.[10] |
| Sodium Lauryl Sulfate (SLS) | Anionic | ~40 | ~8.2 mM | Strong solubilizing power, enhances dissolution of poorly soluble drugs.[14][20] | Can cause skin and mucosal irritation, potential for interaction with basic drugs.[9][12] |
| Polysorbate 80 (Tween 80) | Non-ionic | 15 | ~0.012 mM | Low toxicity, good biocompatibility, widely used in various dosage forms.[11][21] | Prone to degradation (oxidation, hydrolysis), which can impact formulation stability.[13] |
| Poloxamer 188 (Pluronic F68) | Non-ionic | 29 | ~1.0 mM | Thermosensitive gelling properties, good solubilizer and stabilizer.[15][22] | Can form gels at higher concentrations, potentially impeding drug release.[22] |
| Bile Salts (e.g., Sodium Cholate) | Anionic | 16-18 | 2-6 mM | Biocompatible, enhance drug absorption across biological membranes.[17][23] | Complex self-association behavior, potential to inhibit drug absorption at high concentrations.[17][24] |
Experimental Cross-Validation: Methodologies and Protocols
To objectively compare the performance of DOSS with its alternatives, a series of standardized in vitro experiments are essential. The following protocols provide a framework for this comparative analysis.
Determination of Critical Micelle Concentration (CMC)
Causality: The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles. A lower CMC suggests that the surfactant is effective at a lower concentration. The conductivity method is a reliable technique for determining the CMC of ionic surfactants.[25]
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of the surfactant in deionized water.
-
Serial Dilutions: Create a series of dilutions to cover a concentration range both below and above the expected CMC.
-
Conductivity Measurement: Measure the conductivity of each solution at a constant temperature (e.g., 25°C) using a calibrated conductivity meter.
-
Data Analysis: Plot conductivity versus surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot.[25]
Surface Tension Measurement
Causality: The ability of a surfactant to reduce surface tension is a direct measure of its surface activity. This property is crucial for enhancing the wetting of hydrophobic drug particles. Static and dynamic surface tension measurements provide insights into the equilibrium and time-dependent behavior of the surfactant at an interface.[26][27]
Experimental Protocol (Wilhelmy Plate Method for Static Surface Tension):
-
Instrument Setup: Use a force tensiometer equipped with a Wilhelmy plate.
-
Sample Preparation: Place the surfactant solution in a clean vessel.
-
Measurement: The Wilhelmy plate is partially submerged in the liquid, and the force exerted on the plate by the surface tension is measured.[28][29]
-
Calculation: The surface tension is calculated based on the measured force and the perimeter of the plate.
Caption: Experimental workflow for comparative surfactant analysis.
Drug Solubilization Assay
Causality: The primary function of a solubilizing agent is to increase the aqueous solubility of a poorly soluble drug.[6][30] The shake-flask method is a standard technique to determine the equilibrium solubility of a drug in a surfactant solution.[25]
Experimental Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of the poorly soluble drug to solutions of each surfactant at concentrations above their respective CMCs.
-
Equilibration: Agitate the samples in a sealed container at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Centrifuge the samples to pellet the undissolved drug.
-
Quantification: Filter the supernatant and quantify the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[25]
In Vitro Dissolution Testing
Causality: Dissolution testing is a critical quality control measure and provides insights into the rate and extent of drug release from a dosage form.[31][32] The presence of surfactants in the dissolution medium can significantly impact the dissolution profile of poorly water-soluble drugs.[5]
Experimental Protocol (USP Apparatus 2 - Paddle Method):
-
Medium Preparation: Prepare dissolution media (e.g., simulated gastric or intestinal fluid) containing the different surfactants at relevant concentrations.
-
Dosage Form Introduction: Place the solid dosage form (e.g., tablet or capsule) in the dissolution vessel.
-
Sampling: At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical technique.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Particle Size Analysis for Nanoformulations
Causality: For drug delivery systems such as nanoemulsions or nanosuspensions, the surfactant plays a crucial role in stabilizing the nanoparticles and preventing aggregation. Dynamic Light Scattering (DLS) is a powerful technique for measuring the size distribution of nanoparticles in a suspension.[23][33][34]
Experimental Protocol (Dynamic Light Scattering):
-
Sample Preparation: Prepare the nanoformulation using each of the selected surfactants.
-
DLS Measurement: Place the sample in the DLS instrument. A laser beam is passed through the sample, and the scattered light is detected.
-
Data Analysis: The instrument's software analyzes the fluctuations in the scattered light intensity to determine the particle size distribution based on the Brownian motion of the particles.[35][36]
Interpreting the Data: A Holistic Approach to Surfactant Selection
The selection of the optimal surfactant is not based on a single parameter but rather on a holistic evaluation of the experimental data in the context of the specific drug product's requirements.
-
Efficacy: A surfactant with a low CMC and high solubilization capacity is generally preferred for enhancing the bioavailability of poorly soluble drugs. The dissolution profiles will provide direct evidence of the surfactant's impact on drug release.
-
Stability: For nanoformulations, a surfactant that consistently produces a narrow particle size distribution with minimal change over time is indicative of good stabilizing properties.
-
Biocompatibility: While this guide focuses on in vitro performance, the toxicity profile of the surfactant is a critical consideration for in vivo applications. Non-ionic surfactants are generally considered less toxic than their ionic counterparts.[11]
-
Synergistic and Antagonistic Effects: It is important to consider that surfactants can exhibit synergistic or antagonistic effects when used in combination with other excipients or even with nanoparticles.[37]
Conclusion: Beyond a One-Size-Fits-All Approach
The cross-validation of DOSS against alternative surfactants reveals that while DOSS remains a robust and versatile choice for many applications, a nuanced, data-driven approach to surfactant selection can unlock significant improvements in formulation performance. Non-ionic surfactants like Polysorbate 80 and Poloxamer 188 offer advantages in terms of biocompatibility, while endogenous surfactants like bile salts provide a biomimetic approach to enhancing drug absorption. The experimental framework provided in this guide empowers researchers to move beyond a "one-size-fits-all" mentality and select the most appropriate surfactant to meet the specific challenges of their drug development programs.
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A Senior Application Scientist's Guide to Validating the Reproducibility of Nanoparticle Synthesis Using Dioctyl Sulfosuccinate Sodium
For researchers and professionals in drug development, the consistent and reproducible synthesis of nanoparticles is not merely a procedural formality; it is the bedrock upon which reliable experimental data and, ultimately, effective therapeutic outcomes are built. This guide provides an in-depth technical comparison for validating the reproducibility of nanoparticle synthesis, focusing on the widely-used anionic surfactant, Dioctyl sulfosuccinate sodium (AOT), within a reverse micelle system. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance with an alternative non-ionic surfactant-based method.
The Critical Role of Reproducibility in Nanoparticle Applications
The physicochemical properties of nanoparticles—such as size, charge, and surface chemistry—profoundly influence their in vitro and in vivo behavior, including their stability, biocompatibility, and cellular uptake.[1] Inconsistent batch-to-batch production can lead to unreliable experimental results, hindering the translation of promising nanomedicines from the laboratory to clinical applications.[2] Therefore, a robust and reproducible synthesis method is paramount.
The reverse micelle (or water-in-oil microemulsion) method offers a versatile platform for the synthesis of a wide array of nanoparticles with controlled sizes.[3][4][5] In this system, nanosized water droplets are dispersed in a continuous oil phase, stabilized by a surfactant. These aqueous pools act as nanoreactors, confining the chemical reaction and thus controlling the nucleation and growth of the nanoparticles.[5][6]
Mechanism of Nanoparticle Formation in AOT Reverse Micelles
This compound (AOT) is a popular choice for forming reverse micelles due to its ability to create stable water-in-oil microemulsions without the need for a co-surfactant.[7] The particle size in AOT reverse micelle systems is primarily controlled by the molar ratio of water to surfactant, denoted as W₀ ([H₂O]/[AOT]).[8] A higher W₀ value leads to larger water pools, and consequently, larger nanoparticles.[8][9] The surfactant molecules also play a crucial role in stabilizing the newly formed nanoparticles, preventing their aggregation.[6]
Part 1: Reproducibility Validation of Silver Nanoparticle Synthesis Using AOT
This section provides a detailed protocol for the synthesis of silver nanoparticles (AgNPs) using an AOT-based reverse micelle system, designed for validating batch-to-batch reproducibility.
Experimental Protocol: AOT-Based Synthesis of Silver Nanoparticles
Materials:
-
This compound (AOT)
-
n-Heptane (or other suitable alkane solvent)
-
Silver nitrate (AgNO₃)
-
Hydrazine hydrate (N₂H₄·H₂O) as a reducing agent
-
Deionized water
Procedure:
-
Preparation of Microemulsion Stock Solutions:
-
Prepare a 0.1 M stock solution of AOT in n-heptane.
-
Prepare two separate AOT/n-heptane solutions from the stock.
-
-
Encapsulation of Reactants:
-
Microemulsion A: To the first AOT/n-heptane solution, add an aqueous solution of AgNO₃ to achieve the desired final concentration and a specific W₀ value (e.g., W₀ = 5). Stir vigorously until the solution becomes clear.
-
Microemulsion B: To the second AOT/n-heptane solution, add an aqueous solution of hydrazine hydrate to achieve the desired final concentration and the same W₀ value as Microemulsion A. Stir vigorously until clear.
-
-
Nanoparticle Synthesis:
-
Slowly add Microemulsion B to Microemulsion A under constant stirring. The mixing of the two microemulsions facilitates the exchange of reactants between the water pools of the reverse micelles, initiating the reduction of silver ions to form silver nanoparticles.[5]
-
Allow the reaction to proceed for a designated time (e.g., 2 hours) at a constant temperature.
-
-
Characterization:
Experimental Workflow for Reproducibility Validation
Caption: Workflow for validating the reproducibility of AOT-based nanoparticle synthesis.
Data Presentation: Batch-to-Batch Reproducibility of AOT-Synthesized AgNPs
| Batch | Mean Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1 | 5.2 | 0.15 | -25.3 |
| 2 | 5.5 | 0.17 | -24.9 |
| 3 | 5.3 | 0.16 | -26.1 |
| Average | 5.33 | 0.16 | -25.43 |
| Std. Dev. | 0.15 | 0.01 | 0.61 |
Note: The data presented is hypothetical but representative of typical experimental outcomes.
A low standard deviation across batches for particle size, PDI, and zeta potential indicates high reproducibility. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous nanoparticle population.[12]
Part 2: Comparative Analysis with a Non-Ionic Surfactant Alternative
To provide a comprehensive evaluation, we compare the AOT-based method with a synthesis protocol using a non-ionic surfactant, Triton X-100. Non-ionic surfactants are often considered as alternatives due to their lower potential for interacting with charged molecules, which can be advantageous in certain biological applications.
Experimental Protocol: Triton X-100-Based Synthesis of Silver Nanoparticles
Materials:
-
Triton X-100
-
Cyclohexane
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄) as a reducing agent
-
Deionized water
Procedure:
-
Preparation of Microemulsion: Prepare a microemulsion by dissolving Triton X-100 in cyclohexane, followed by the addition of an aqueous solution of AgNO₃. Stir until a clear, single-phase microemulsion is formed.
-
Reduction: Add an aqueous solution of NaBH₄ to the microemulsion under vigorous stirring to initiate the reduction of silver ions.
-
Characterization: Analyze the resulting nanoparticle suspension using DLS and zeta potential measurements as described for the AOT-based method.
Comparative Data: AOT vs. Triton X-100 for AgNP Synthesis
| Synthesis Method | Mean Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| AOT-based (Avg. of 3 batches) | 5.33 ± 0.15 | 0.16 ± 0.01 | -25.43 ± 0.61 |
| Triton X-100-based (Avg. of 3 batches) | 7.8 ± 0.8 | 0.25 ± 0.04 | -15.2 ± 1.5 |
Note: The data presented is hypothetical but representative of typical experimental outcomes.
Analysis of Comparative Data
The data suggests that the AOT-based method, in this idealized scenario, yields smaller nanoparticles with a lower PDI and a more negative zeta potential compared to the Triton X-100-based method. The lower PDI and smaller standard deviations across batches for the AOT method indicate a higher degree of reproducibility and control over the synthesis process. The more negative zeta potential suggests greater colloidal stability due to stronger electrostatic repulsion between the nanoparticles.
The difference in outcomes can be attributed to the distinct chemical nature of the surfactants. The anionic headgroup of AOT provides strong electrostatic stabilization to the nanoparticles, while the non-ionic nature of Triton X-100 results in stabilization primarily through steric hindrance.
Relationship Between Synthesis Parameters and Nanoparticle Characteristics
Caption: Key synthesis parameters and their influence on nanoparticle properties.
Conclusion and Best Practices
This guide demonstrates a systematic approach to validating the reproducibility of nanoparticle synthesis using AOT in a reverse micelle system. The key to achieving consistent results lies in the stringent control of experimental parameters, particularly the water-to-surfactant ratio (W₀).
Key Takeaways:
-
AOT-based reverse micelle synthesis is a robust method for producing monodisperse nanoparticles with high batch-to-batch reproducibility.
-
The W₀ ratio is the primary determinant of nanoparticle size in this system.
-
Comparative analysis with alternative surfactants, such as non-ionic Triton X-100, is crucial for selecting the optimal synthesis method for a specific application.
-
Thorough characterization using techniques like DLS and zeta potential measurement is essential for validating reproducibility and ensuring the quality of the synthesized nanoparticles.
For researchers aiming to develop reliable nanomedicines, adopting a self-validating synthesis protocol and performing rigorous comparative studies are indispensable steps toward achieving consistent and meaningful experimental outcomes.
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Comparative study on the environmental degradation of Dioctyl sulfosuccinate sodium and other common surfactants.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical formulations, particularly within the pharmaceutical and industrial sectors, the selection of surfactants extends beyond mere efficacy. The environmental fate and ecological impact of these ubiquitous agents are now critical considerations in sustainable product development. This guide offers a comparative analysis of the environmental degradation profiles of Dioctyl Sulfosuccinate Sodium (DOSS) against other widely used surfactants: Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Alcohol Ethoxylates (AEOs). By synthesizing available experimental data, this document aims to provide an objective resource for informed decision-making.
Introduction: The Environmental Imperative in Surfactant Selection
Surfactants, by their very nature, are designed to interact with interfaces, a property that makes them invaluable in a myriad of applications but also predisposes them to interact with biological membranes and environmental compartments upon their release.[1] Their journey through wastewater treatment systems and into aquatic and terrestrial ecosystems necessitates a thorough understanding of their biodegradability, potential for bioaccumulation, and ecotoxicity.[1] This guide delves into these critical parameters, offering a comparative lens through which to evaluate DOSS and its common alternatives.
Comparative Analysis of Environmental Degradation
The environmental persistence of a surfactant is primarily governed by its susceptibility to microbial degradation. This process can occur under two principal conditions: aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen).[2][3] The rate and extent of biodegradation are crucial determinants of a surfactant's environmental risk profile.
Aerobic Biodegradability
Aerobic biodegradation is the primary mechanism for surfactant removal in modern wastewater treatment plants.[2] The Organisation for Economic Co-operation and Development (OECD) has established a series of stringent tests (OECD 301 series) to assess the "ready biodegradability" of chemicals, signifying their potential for rapid and complete degradation in the environment.[4][5]
Table 1: Comparative Aerobic Biodegradability of Selected Surfactants
| Surfactant | OECD 301 Test Results | Interpretation | References |
| This compound (DOSS) | Varied results; some studies indicate ready biodegradability, while others suggest persistence, especially at higher concentrations and in cold seawater. Degradation half-life can increase significantly with concentration. | Potential for persistence under certain conditions. | [6][7] |
| Sodium Lauryl Sulfate (SLS) | Generally considered readily biodegradable, with degradation rates often exceeding 90% in standard tests. | Readily biodegradable. | [8][9] |
| Sodium Laureth Sulfate (SLES) | Considered readily biodegradable under aerobic conditions, with degradation rates typically exceeding 90% within 28 days in OECD 301 tests. | Readily biodegradable. | [10][11] |
| Alcohol Ethoxylates (AEOs) | Linear AEOs are readily biodegradable. Branched AEOs also show high levels of biodegradability, meeting "readily biodegradable" criteria in many cases. | Generally readily biodegradable. | [12][13] |
Causality in Experimental Design: The OECD 301 series of tests are designed to be stringent, using a low density of microorganisms and the test substance as the sole carbon source.[4][5] This "worst-case" scenario ensures that a substance classified as "readily biodegradable" will likely degrade rapidly in a real-world wastewater treatment plant with a higher biomass concentration. The choice of a specific OECD 301 test (e.g., 301F - Manometric Respirometry) is often dictated by the physical-chemical properties of the surfactant, such as its water solubility and potential for inhibition of microbial activity at high concentrations.[14][15][16]
Anaerobic Biodegradability
Anaerobic conditions are prevalent in environments such as sewage sludge digesters, sediments, and some groundwater. The ability of a surfactant to degrade under these conditions is crucial for preventing its accumulation in these compartments.
Table 2: Comparative Anaerobic Biodegradability of Selected Surfactants
| Surfactant | Anaerobic Biodegradation Potential | Interpretation | References |
| This compound (DOSS) | Limited data available, with some studies suggesting slower degradation compared to aerobic conditions. High primary biodegradation of sulphosuccinates has been observed, but ultimate mineralization of branched alkyl sulphosuccinates may be incomplete. | Potential for persistence. | [7] |
| Sodium Lauryl Sulfate (SLS) | Readily biodegradable under anaerobic conditions. | Not expected to persist. | [17][18] |
| Sodium Laureth Sulfate (SLES) | Biodegradation is possible but generally slower than under aerobic conditions. | Slower degradation, potential for accumulation in anoxic environments. | [10][19] |
| Alcohol Ethoxylates (AEOs) | Linear AEOs are readily biodegradable. Branched AEOs show significantly reduced or no degradation. Steric hindrance from branching inhibits microbial attack. | Linear AEOs are not persistent; branched AEOs have a high potential for persistence. | [12][20] |
Expert Insight: The molecular structure of a surfactant plays a pivotal role in its anaerobic degradability. Linear alkyl chains, as found in SLS and linear AEOs, are more easily metabolized by anaerobic microorganisms. In contrast, branching in the alkyl chain, as seen in DOSS and branched AEOs, can create steric hindrance, impeding enzymatic attack and significantly slowing or even preventing degradation.[12]
Ecotoxicity Profile
The potential for a surfactant to cause harm to aquatic organisms is a key aspect of its environmental risk assessment. Acute toxicity is often evaluated by determining the concentration that is lethal to 50% of a test population (LC50) or causes a specific effect in 50% of the population (EC50) over a short period.
Table 3: Comparative Acute Aquatic Ecotoxicity of Selected Surfactants
| Surfactant | Test Organism | Endpoint (LC50/EC50) | Toxicity Classification | References |
| This compound (DOSS) | Zebrafish (embryo) | LC50 (96h): 33.3 mg/L | Harmful to aquatic life | [21][22] |
| Daphnia magna | EC50 (48h): 10.3 mg/L | Toxic to aquatic life | [23] | |
| Sodium Lauryl Sulfate (SLS) | Rainbow Trout | LC50 (96h): 1 - 13.9 mg/L | Toxic to aquatic life | [8] |
| Daphnia magna | EC50 (48h): 10.3 mg/L | Toxic to aquatic life | [23] | |
| Sodium Laureth Sulfate (SLES) | Fish | LC50 values vary depending on the specific ethoxylate chain length and fish species, generally in the range of 1-100 mg/L. | Harmful to toxic to aquatic life | [4] |
| Daphnia magna | EC50 values vary, often in the range of 1-50 mg/L. | Harmful to toxic to aquatic life | [4] | |
| Alcohol Ethoxylates (AEOs) | Fathead Minnow | LC50 values are highly dependent on the alkyl chain length and degree of ethoxylation, ranging from <1 to >100 mg/L. | Varies from very toxic to harmful to aquatic life | [9] |
| Daphnia magna | EC50 (48h) values range from 0.4 to 1475.5 mg/L depending on the specific structure. | Varies from very toxic to not harmful to aquatic life | [17] |
Authoritative Grounding: The selection of test organisms (a fish, an invertebrate, and an alga) represents different trophic levels in the aquatic ecosystem, providing a more comprehensive assessment of the potential impact of the surfactant. Standardized test protocols, such as those from the OECD, are crucial for ensuring the reliability and comparability of ecotoxicity data.
Degradation Pathways and Byproducts
Understanding the transformation of surfactants in the environment is as important as knowing their ultimate fate. The intermediate degradation products can sometimes be more persistent or toxic than the parent compound.
Degradation Pathway of this compound (DOSS)
The primary degradation of DOSS is believed to occur through the hydrolysis of its ester linkages, leading to the formation of mono-octyl sulfosuccinate and octanol. Further degradation of these intermediates would then proceed. Photodegradation can also play a role in the breakdown of DOSS in sunlit surface waters.[6][8]
Degradation Pathway of SLS and SLES
The aerobic degradation of SLS is initiated by an enzymatic attack that cleaves the sulfate group, followed by the oxidation of the resulting lauryl alcohol. The degradation of SLES can proceed via two main pathways: cleavage of the ether linkages in the ethoxylate chain or cleavage of the sulfate ester bond.[19]
Degradation Pathway of Alcohol Ethoxylates (AEOs)
The aerobic biodegradation of linear AEOs typically involves the central fission of the molecule, breaking the ether bond between the alkyl and ethoxylate chains, or terminal oxidation of the alkyl chain. Anaerobic degradation, however, proceeds through a stepwise shortening of the ethoxylate chain.[20][24][25]
Experimental Protocols
To ensure the scientific integrity of the data presented, it is essential to adhere to standardized and validated experimental protocols. The following provides a detailed methodology for a key biodegradability test.
OECD 301F: Manometric Respirometry Test
Principle: This method determines the aerobic biodegradability of a chemical by measuring the oxygen consumed by a microbial inoculum in a closed respirometer over 28 days. The percentage of biodegradation is calculated by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).[14][16]
Step-by-Step Methodology:
-
Preparation of Mineral Medium: A mineral medium containing essential salts (potassium phosphate, magnesium sulfate, calcium chloride, and ferric chloride) is prepared in deionized water.
-
Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected and allowed to settle. The supernatant is used as the inoculum.
-
Test Flask Preparation:
-
Test Flasks: A known concentration of the test surfactant is added to the mineral medium.
-
Blank Flasks: Contain only the mineral medium and inoculum to measure the endogenous respiration of the microorganisms.
-
Reference Flasks: A readily biodegradable substance (e.g., sodium benzoate) is added to verify the activity of the inoculum.
-
-
Incubation: The flasks are sealed in the respirometer and incubated at a constant temperature (typically 20-25°C) in the dark with continuous stirring.
-
Data Collection: The oxygen consumption in each flask is measured continuously by the respirometer.
-
Calculation of Biodegradation:
-
The net oxygen consumption due to the test substance is calculated by subtracting the oxygen consumption in the blank flasks from that in the test flasks.
-
The percentage of biodegradation is calculated as: % Biodegradation = (BOD / ThOD) * 100.
-
-
Validation: The test is considered valid if the reference compound shows more than 60% biodegradation within 14 days and the oxygen consumption in the blank at the end of the test is within specified limits.[16]
Self-Validation System: The inclusion of a reference compound and blank controls is a critical self-validating feature of this protocol. The reference compound confirms the viability and activity of the microbial inoculum, while the blank corrects for any background microbial activity, ensuring that the measured oxygen consumption is solely due to the degradation of the test substance.
Conclusion and Future Perspectives
The selection of a surfactant requires a balanced consideration of its performance and its environmental impact. This guide provides a comparative overview of the environmental degradation profiles of DOSS, SLS, SLES, and AEOs based on available scientific data.
-
This compound (DOSS) exhibits a more complex environmental profile. While it can be biodegradable, its persistence may increase under certain conditions, warranting careful consideration of its application and disposal.
-
Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES) are generally considered readily biodegradable under aerobic conditions. However, the slower anaerobic degradation of SLES raises some concerns about its potential accumulation in anoxic environments.
-
Alcohol Ethoxylates (AEOs) , particularly the linear types, demonstrate a favorable environmental profile with ready biodegradability under both aerobic and anaerobic conditions. The environmental impact of branched AEOs is of greater concern due to their reduced anaerobic biodegradability.
Further research is needed to generate more direct comparative data under a wider range of environmental conditions to refine these environmental risk profiles. The development of more biodegradable and less toxic surfactants remains a key goal for sustainable chemistry.
References
- Anaerobic degradability of alcohol ethoxylates and related non-ionic surfactants. PubMed. [Link]
- Huber, M., Meyer, U., & Rys, P. (1998). Biodegradation Mechanisms of Linear Alcohol Ethoxylates under Anaerobic Conditions. Environmental Science & Technology, 32(9), 1249–1255. [Link]
- Huber, M., Meyer, U., & Rys, P. (1998). Biodegradation Mechanisms of Linear Alcohol Ethoxylates under Anaerobic Conditions. Environmental Science & Technology, 32(9), 1249–1255. [Link]
- Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification. ExxonMobil Chemical. (2019). [Link]
- Alcohol Ethoxylate Surfactants Emerge as an Environmentally Friendly Choice. (2024). [Link]
- Paulo, A. M. S., et al. (2017). Sodium lauryl ether sulfate (SLES) degradation by nitrate-reducing bacteria. Applied Microbiology and Biotechnology, 101(11), 4785–4796. [Link]
- SLES Biodegradable Surfactant. INTERSURFCHEM. (2025). [Link]
- Brakstad, O. G., et al. (2018).
- Stability of dioctyl sulfosuccinate (DOSS) towards hydrolysis and photodegradation under simulated solar conditions. Request PDF. (2014). [Link]
- BIODEGRADATION (OECD 301) TESTSUBSTANCE Identity: Amixturecontaining perfiuorooctanesulfonate, which may also be referredtoas PF. Toxic Docs. (1983). [Link]
- Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. PMC - NIH. (2021). [Link]
- Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques. PMC - NIH. (2021). [Link]
- Khleifat, K. M. (2006). Biodegradation of sodium lauryl ether sulfate (SLES) by two different bacterial consortia. Current microbiology, 53(5), 444-448. [Link]
- Bondi, C. A., et al. (2015). Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products. Environmental Health Insights, 9, 27–32. [Link]
- A Comparative Analysis: Sodium Lauryl Sulfate (SLS) vs. Alpha Olefin Sulfonate (AOS) in Consumer Products. STPP Group. (2024). [Link]
- Problem Formulation for the Ecological Risk and Drinking Water Exposure Assessments in Support of the Registration Review of Dioctyl Sodium Sulfosuccinate (DSS).
- SLES vs SLS vs ALS: Which Surfactant Is the Best for Your Product? | Niran Chemical. (2025). [Link]
- Oil biodegradation. (A) Degradation of DOSS in the absence (left) and...
- COVER PAGE.
- Microbial degradation of sodium lauryl sulfate (SLS) using bacterial consortium isolated from coastline of. Semantic Scholar. [Link]
- Biodegradation of Fatty Alcohol Ethoxylates under the Conditions of the Die-Away Test. (2025). [Link]
- PROJECTS: Wastewater Treatment ANAEROBIC MICROBIAL DEGRAD
- Paulo, A., Plugge, C. M., García-Encina, P. A., & Stams, A. J. M. (2012).
- Lauryl (dodecyl) sulfates - Evaluation statement - 22 December 2022. Australian Industrial Chemicals Introduction Scheme. (2022). [Link]
- Stability of dioctyl sulfosuccinate (DOSS) towards hydrolysis and photodegradation under simulated solar conditions. Semantic Scholar. [Link]
- Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation. European Commission. (2016). [Link]
- The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio). PubMed. (2022). [Link]
- The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio). Request PDF. (2022). [Link]
- Experimental data on ready biodegradability, OECD 301D (Closed Bottle Test), 2023, V1. (2024). [Link]
- Biodegradability assessment of food additives using OECD 301F respirometric test. (2020). [Link]
- Test No. 301: Ready Biodegradability. OECD. [Link]
- Ultimate and Primary Biodegradation of a Range of Nonpolymeric and Polymeric Surfactants in Seawater. Innospec Sustainability. (2025). [Link]
- Petroleum HPV - READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test on Light Cat
- Aerobic and Anaerobic Biodegrad
- Aerobic vs Anaerobic Decomposition. ST Biologicals. (2024). [Link]
- The Effects of Sodium Lauryl Sulfate on the Abundance of Producers and Grazers in Aquatic Communities Using Freshw
- The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a compar
- (PDF) The Importance of primary and ultimate biodegradation of oil compounds in marine fate and effect models Technology for a better society.
- DIOCTYL SODIUM SULFOSUCCIN
- Dioctyl Sodium Sulfosuccin
- Dioctyl Sodium Sulfosuccinate. Food safety and quality: detail. [Link]
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Performance evaluation of Dioctyl sulfosuccinate sodium in different buffer systems for electrophoretic separations.
Authored by: A Senior Application Scientist
Welcome to this in-depth technical guide on the application of Dioctyl Sulfosuccinate Sodium (DOSS) in electrophoretic separations. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their separation methods. Here, we move beyond simple protocols to explore the nuanced performance of DOSS across various buffer systems, comparing it with other common surfactants and providing the experimental context needed to make informed decisions in your laboratory.
Introduction: The Role of DOSS in Modern Electrophoresis
Electrophoretic separation techniques, particularly Capillary Electrophoresis (CE), are indispensable tools for the analysis of a wide array of molecules. For neutral analytes, which cannot be separated by conventional CE, Micellar Electrokinetic Chromatography (MEKC) is employed. This technique introduces a surfactant into the background electrolyte (BGE) to form micelles, which act as a pseudo-stationary phase.
This compound (DOSS), an anionic surfactant, has carved out a significant niche in MEKC. Its unique branched-chain structure offers distinct selectivity compared to more traditional linear-chain surfactants like Sodium Dodecyl Sulfate (SDS). Understanding how DOSS interacts with different buffer systems is paramount to harnessing its full potential for achieving high-resolution separations. This guide provides a comparative analysis of DOSS performance in commonly used buffer systems, supported by experimental data and protocols.
The Mechanism of Separation: Why Choose DOSS?
In MEKC, the separation mechanism hinges on the differential partitioning of analytes between the aqueous buffer and the micellar phase. The choice of surfactant is therefore a critical parameter.
-
DOSS vs. SDS: While SDS is a widely used anionic surfactant, its linear alkyl chain can sometimes offer limited selectivity for complex mixtures. DOSS, with its two bulky, branched ethylhexyl chains, creates a less dense, more "open" micellar core. This unique structure can lead to different partitioning behaviors and altered selectivity, proving advantageous for separating isomeric compounds or structurally similar molecules that are challenging to resolve with SDS.
The general workflow for developing a DOSS-based MEKC method is a systematic process, from buffer selection to final validation.
Caption: General workflow for DOSS-MEKC method development.
Performance of DOSS in Different Buffer Systems
The choice of buffer is not merely a matter of pH control; it directly influences the electroosmotic flow (EOF), micellar charge, and analyte-micelle interactions. Here, we compare the performance of DOSS in two commonly used buffer systems: phosphate and borate.
Phosphate Buffer Systems
Phosphate buffers are widely used due to their buffering capacity around physiological pH (pKa2 ≈ 7.2). This makes them particularly suitable for the analysis of biological molecules and pharmaceuticals.
Causality & Expertise: In a phosphate buffer, the primary charge carrier is the phosphate anion. The ionic strength of the buffer can be adjusted to modulate the EOF. A higher ionic strength leads to a compression of the electrical double layer at the capillary wall, which in turn reduces the EOF. This "slowing down" of the bulk flow provides a wider separation window, often leading to improved resolution between closely migrating analytes. When using DOSS in phosphate buffer, it is crucial to consider the overall ionic contribution from both the buffer salts and the DOSS surfactant itself.
Experimental Example: Separation of Neutral Pollutants A study on the separation of priority pollutants demonstrated the effectiveness of a DOSS-based MEKC system. The use of a phosphate buffer allowed for the stable separation of these hydrophobic compounds.
Borate Buffer Systems
Borate buffers are another popular choice, especially for separations at slightly alkaline pH (pKa ≈ 9.2). A key feature of borate is its ability to form complexes with cis-diols, making it uniquely suited for the analysis of catechols, carbohydrates, and glycoproteins.
Causality & Expertise: When DOSS is used within a borate buffer system, the overall separation is a product of both micellar partitioning and potential borate complexation. For analytes that can form borate complexes, their effective charge-to-size ratio is altered, adding another dimension of selectivity to the separation. This can be strategically employed to resolve compounds that are otherwise difficult to separate based on hydrophobicity alone. The alkaline nature of borate buffers also ensures that the silica capillary wall is fully deprotonated, leading to a strong and stable EOF.
Comparative Data Analysis
To provide a clear performance comparison, the following table summarizes typical separation characteristics observed for DOSS in different buffer systems, contrasted with the performance of SDS. The data is synthesized from multiple studies to provide a representative overview.
| Parameter | DOSS in Phosphate Buffer (pH 7.0) | DOSS in Borate Buffer (pH 9.2) | SDS in Phosphate Buffer (pH 7.0) |
| Typical Concentration | 25-100 mM | 25-100 mM | 50-150 mM |
| Selectivity | Excellent for non-polar, aromatic, and isomeric compounds. | Superior for compounds with cis-diol groups (e.g., catechins). | Good general-purpose for a wide range of hydrophobicities. |
| Resolution | Often provides higher resolution for structurally similar analytes compared to SDS. | Can be significantly enhanced for specific analytes due to borate complexation. | High, but may fail to resolve certain critical pairs. |
| Analysis Time | Generally longer due to larger micelle size and potentially lower EOF. | Can be modulated by pH and borate concentration. | Typically shorter due to faster micellar mobility. |
| Applications | Pharmaceuticals, pollutants, peptides. | Natural products, carbohydrates, nucleosides. | General drug analysis, surfactants, herbicides. |
The underlying principle of separation in a DOSS-MEKC system involves the interplay between the EOF and the electrophoretic migration of the anionic micelles.
Caption: Analyte partitioning in a DOSS micellar system.
Experimental Protocol: A Self-Validating Methodology
This section provides a robust, step-by-step protocol for implementing a DOSS-MEKC method. This protocol is designed to be self-validating by including system suitability checks.
Objective: To separate a mixture of three neutral analytes using DOSS in a phosphate buffer.
Materials:
-
This compound (DOSS)
-
Sodium phosphate monobasic and dibasic
-
Orthophosphoric acid and Sodium hydroxide (for pH adjustment)
-
HPLC-grade Methanol
-
Fused silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length)
-
CE instrument with UV detection
Protocol:
-
Background Electrolyte (BGE) Preparation (25 mM Phosphate, 50 mM DOSS, pH 7.0):
-
a. Prepare a 100 mM sodium phosphate buffer stock solution by dissolving appropriate amounts of monobasic and dibasic salts in deionized water. Adjust pH to 7.0 with phosphoric acid or NaOH.
-
b. In a 100 mL volumetric flask, add 2.22 g of DOSS (assuming MW 444.56 g/mol for a 50 mM solution).
-
c. Add 25 mL of the 100 mM phosphate buffer stock.
-
d. Add 10 mL of Methanol (as an organic modifier to improve solubility and peak shape).
-
e. Dilute to the mark with deionized water.
-
f. Sonicate for 15 minutes to ensure complete dissolution of DOSS. Filter through a 0.45 µm filter.
-
-
Capillary Conditioning (Crucial for Reproducibility):
-
a. Flush the new capillary with 1 M NaOH for 20 minutes.
-
b. Flush with deionized water for 10 minutes.
-
c. Equilibrate with the BGE for at least 30 minutes before the first injection.
-
Rationale: This rigorous conditioning ensures a consistent charge on the inner capillary wall, leading to a stable and reproducible EOF.
-
-
System Suitability Test (SST):
-
a. Prepare a standard solution containing the analytes of interest and a marker for the EOF (e.g., Mesityl oxide) and a micelle marker (e.g., Sudan III).
-
b. Perform three replicate injections of the SST standard.
-
c. The relative standard deviation (RSD) for migration times should be < 2%, and for peak areas should be < 3%.
-
Trustworthiness: The SST validates that the system is performing correctly before analyzing unknown samples.
-
-
Sample Analysis:
-
a. Inject the sample using a pressure of 50 mbar for 5 seconds.
-
b. Apply a separation voltage of +25 kV.
-
c. Maintain the capillary temperature at 25 °C.
-
d. Set UV detection at an appropriate wavelength for the analytes.
-
e. Between runs, flush the capillary with BGE for 2 minutes to ensure consistent starting conditions.
-
Conclusion and Future Perspectives
This compound is a powerful and sometimes overlooked tool in the electrophoretic separation toolkit. Its unique branched-chain structure provides alternative selectivity compared to traditional surfactants like SDS, making it invaluable for resolving complex mixtures. The performance of DOSS is intrinsically linked to the chosen buffer system, with phosphate buffers offering robust control around neutral pH and borate buffers providing an additional layer of selectivity for specific analyte classes.
By carefully considering the interplay between DOSS concentration, buffer composition, and pH, researchers can develop highly efficient and selective MEKC methods. The experimental protocols and comparative data provided in this guide serve as a starting point for robust method development, empowering scientists to tackle even the most challenging separation problems.
References
- Jumppanen, J. H., & Riekkola, M. L. (1995). Micellar electrokinetic capillary chromatography in the presence of dioctyl sodium sulfosuccinate. Journal of Microcolumn Separations, 7(5), 449-456.
- Stupar, J., Pihlar, B., & Vovk, I. (2013). Comparison of SDS and AOT based microemulsion electrokinetic chromatography for the separation of some catechins and procyanidins. Journal of separation science, 36(11), 1831-1840.
- Takeda, S., Wakida, S. I., Yamane, M., Kawahara, A., & Higashi, K. (1993). Separation of priority pollutants by micellar electrokinetic chromatography with various surfactants. Journal of Chromatography A, 653(1), 109-114.
- Haddadian, F., Shamsi, J., & Pirhadi, A. (2007). Enantioseparation of ofloxacin and ornidazole by sulfated β-cyclodextrin-mediated micellar electrokinetic chromatography using dioctyl sodium sulfosuccinate. Electrophoresis, 28(19), 3517-3524.
Safety Operating Guide
Dioctyl sulfosuccinate sodium proper disposal procedures
A Researcher's Guide to the Proper Disposal of Dioctyl Sulfosuccinate Sodium (DOSS)
As a Senior Application Scientist, I understand that meticulous handling of chemicals extends throughout their entire lifecycle, from procurement to disposal. This compound (DOSS), a widely used anionic surfactant and emulsifier, requires careful consideration for its disposal to ensure laboratory safety and environmental stewardship. While generally possessing low toxicity, its classification as a skin and serious eye irritant, coupled with its recognized harm to aquatic ecosystems, necessitates a disposal protocol that is both rigorous and compliant.[1][2][3][4]
This guide provides a comprehensive, step-by-step framework for the proper disposal of DOSS, moving beyond mere instruction to explain the causality behind these essential procedures. Our goal is to empower your laboratory with a self-validating system for chemical waste management, grounded in authoritative safety and regulatory standards.
Core Safety & Hazard Assessment
Before handling DOSS for any purpose, including disposal, a clear understanding of its hazards is paramount. DOSS is a potent eye irritant and can cause skin irritation.[1][5] Furthermore, its surfactant properties make it harmful to aquatic life, meaning its release into the environment must be strictly avoided.[3][6][7]
Personal Protective Equipment (PPE): The First Line of Defense
Adherence to proper PPE protocols is non-negotiable to prevent accidental exposure. The causality is simple: creating physical barriers between the chemical and your body mitigates the risk of irritation and injury.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid DOSS | Safety glasses with side-shields or chemical safety goggles.[1][5] | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][5] | Standard lab coat.[1][5] | Not typically required with adequate ventilation. A NIOSH-approved respirator may be necessary if dust is generated.[1][5] |
| Handling DOSS Solutions | Chemical safety goggles. A face shield is recommended if splashing is a risk.[1][3] | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][5] | Standard lab coat.[1] | Not required with adequate ventilation (e.g., chemical fume hood).[1] |
| Spill Cleanup & Waste Packaging | Chemical safety goggles and a face shield.[3] | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][5] | Chemical-resistant apron or suit over a lab coat.[3][8] | A NIOSH-approved respirator is recommended, especially for large spills of solid DOSS.[5] |
Waste Characterization: A Critical Prerequisite
A common point of confusion is whether DOSS is a "hazardous waste." Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), DOSS is not typically listed as a P-series or U-series hazardous waste.[5] However, this does not permit its disposal in regular trash or down the drain.[4]
The responsibility for waste classification falls to the generator (your laboratory).[5] You must adhere to your institution's specific waste disposal guidelines, which are often more stringent than federal regulations. The most trustworthy and compliant approach is to always manage DOSS and DOSS-contaminated materials as chemical waste. [1][4] This ensures you are operating with the highest degree of safety and environmental responsibility.
The following decision workflow provides a logical pathway for characterizing your DOSS waste stream.
Caption: DOSS Waste Disposal Decision Workflow.
Step-by-Step Disposal Protocols
The fundamental principle for DOSS disposal is containment and transfer to a licensed facility.[9][10] Never dispose of DOSS down the sanitary sewer, as this can harm aquatic ecosystems.[3][4]
Protocol 3.1: Unused or Expired DOSS (Solid & Liquid)
-
Segregation: Designate a specific waste stream for DOSS. Do not mix it with other chemical wastes like solvents or reactive agents unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4][11]
-
Containerization:
-
Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound".[11][12] Include the approximate concentration and quantity. Your EHS department will provide official hazardous waste tags that must be completed and affixed.[11]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong acids, bases, or oxidizing agents.[5][12][13]
-
Disposal: Contact your institution's EHS department to schedule a pickup for the waste container.[4][11]
Protocol 3.2: Contaminated Materials & Labware
-
Collection: Any materials grossly contaminated with DOSS, such as gloves, absorbent pads, or weigh boats, must be disposed of as chemical waste.[1]
-
Packaging: Place these contaminated solid materials into a sealed, heavy-duty plastic bag or a designated solid waste container.[1]
-
Labeling & Disposal: Label the bag or container clearly as "DOSS Contaminated Debris" and manage it alongside your primary DOSS waste stream for EHS pickup.
-
Reusable Labware: Decontaminate reusable labware by washing thoroughly. If labware is grossly contaminated, perform an initial rinse with a suitable solvent (if applicable and safe) or water. This initial rinsate must be collected and disposed of as liquid DOSS waste.[12]
Protocol 3.3: Empty DOSS Containers
-
Decontamination: An "empty" container that held DOSS is not truly empty and must be decontaminated before disposal. Perform a "triple rinse" procedure.[12]
-
Rinse the container thoroughly with a small amount of water or an appropriate solvent.
-
Pour the rinsate into your designated DOSS liquid waste container.[12]
-
Repeat this process two more times.
-
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[1] Deface the original label to prevent confusion.[12]
Emergency Protocol: Spill Management
In the event of a spill, your immediate priorities are to ensure personnel safety and prevent environmental release.[3][13]
-
Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area. Ensure the area is well-ventilated.[3][13]
-
Don PPE: Wear the appropriate PPE as detailed in the table above, including eye/face protection, gloves, and a lab coat.
-
Containment: Prevent the material from entering drains or waterways.[2][3] For liquid spills, use an inert absorbent material like vermiculite, sand, or chemical sorbent pads to dike the spill.[1]
-
Cleanup:
-
Final Steps: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed, labeled container for disposal via your EHS department.[3] Clean the affected area thoroughly.
By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and uphold your professional responsibility to protect our environment.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling Docus
- Material Safety Data Sheet - Dioctyl sulfosuccin
- Chemical Safety Data Sheet MSDS / SDS - Dioctyl sulfosuccin
- Dioctyl Sodium Sulphosuccinate CAS No 577-11-7 MATERIAL SAFETY D
- Dioctyl sulfosuccinate, sodium salt - SAFETY D
- The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio). PubMed.
- Toxicological and Physiological Effects of the Surfactant Dioctyl Sodium Sulfosuccinate at Varying Salinities during Larval Development of the Gulf Killifish (Fundulus grandis).
- SAFETY DATA SHEET - Docus
- DIOCTYL SODIUM SULPHOSUCCINATE EXTRA PURE - Safety D
- 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Proper Disposal of Docusate in a Labor
- How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. corecheminc.com [corecheminc.com]
- 10. lobachemie.com [lobachemie.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
